molecular formula C6H4BrFO B045789 2-Bromo-3-fluorophenol CAS No. 443-81-2

2-Bromo-3-fluorophenol

Cat. No.: B045789
CAS No.: 443-81-2
M. Wt: 191 g/mol
InChI Key: LMFRSLRJXLATRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluorophenol is a halogenated phenolic compound that serves as a versatile and high-value building block in synthetic organic chemistry. Its strategic substitution with bromine and fluorine atoms at the ortho and meta positions, respectively, imparts distinct electronic and steric properties, making it particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are fundamental in constructing complex aromatic systems found in pharmaceuticals, agrochemicals, and materials science. In drug discovery, this compound is employed as a key intermediate for developing active pharmaceutical ingredients (APIs) with potential therapeutic applications, leveraging the halogen atoms for further functionalization. Its mechanism of action in research contexts involves facilitating nucleophilic substitution and metal-catalyzed transformations, enabling precise molecular design. Additionally, this compound finds utility in the synthesis of advanced materials and ligands for catalysis, offering researchers a reliable reagent for exploring structure-activity relationships and reaction kinetics. Supplied with high purity and consistency, it is ideal for rigorous laboratory experiments, supporting innovation in chemical biology and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFRSLRJXLATRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479251
Record name 2-Bromo-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-81-2
Record name 2-Bromo-3-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-3-fluorophenol CAS number 443-81-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3-fluorophenol (CAS No. 443-81-2)

Authored by: A Senior Application Scientist

Introduction

This compound, identified by CAS Number 443-81-2, is a highly functionalized aromatic compound of significant interest in modern organic synthesis. Its unique molecular architecture, featuring a phenol ring substituted with both bromine and fluorine atoms, makes it an exceptionally valuable and reactive building block.[1] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications. Its strategic importance lies in its role as a key intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical, agrochemical, and material science sectors.[1] The presence of three distinct functional motifs—a hydroxyl group, a bromine atom, and a fluorine atom—offers a versatile platform for molecular elaboration and the introduction of desirable physicochemical properties in target structures.

Molecular Structure and Physicochemical Properties

The strategic placement of the bromo, fluoro, and hydroxyl groups on the benzene ring dictates the compound's chemical behavior. The bromine atom serves as a prime handle for cross-coupling reactions, the hydroxyl group allows for etherification or esterification, and the fluorine atom can enhance metabolic stability or modify binding affinities in biologically active molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 443-81-2
Molecular Formula C₆H₄BrFO[2]
Molecular Weight 191.00 g/mol [2]
Appearance Colorless to light yellow liquid or solid/semi-solid[3][4]
Boiling Point 123 °C (at 50 Torr)[5]
Density 1.764 g/cm³ (Predicted)[5]
pKa 7.43 ± 0.10 (Predicted)[5]
InChI Key LMFRSLRJXLATRL-UHFFFAOYSA-N[2]
Storage Store under an inert atmosphere at room temperature.[5]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount in synthesis. The following section details the expected spectroscopic signatures for this compound, providing a benchmark for analytical verification.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show complex signals in the aromatic region. The three aromatic protons will appear as multiplets due to spin-spin coupling with each other (³JHH) and with the fluorine atom (³JHF, ⁴JHF). The phenolic proton (-OH) will typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically non-equivalent. The carbon bearing the bromine (C2) will be shifted upfield relative to a non-brominated analog, while the carbon attached to fluorine (C3) will exhibit a large one-bond C-F coupling constant (¹JCF).

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the phenolic group. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and strong bands for aromatic C=C stretching will appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibration is expected around 1200-1250 cm⁻¹, while C-F and C-Br stretching bands will be found in the fingerprint region (typically 1000-1300 cm⁻¹ and 500-650 cm⁻¹, respectively).

  • Mass Spectrometry (MS) : Under Electron Ionization (EI), the mass spectrum will show a characteristic pair of molecular ion peaks (M•+ and [M+2]•+) of nearly equal intensity at m/z 190 and 192, which is the definitive signature of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6] Common fragmentation pathways would involve the loss of a bromine radical (Br•) or carbon monoxide (CO) from the molecular ion.

Synthesis and Purification Protocol

This compound can be reliably synthesized via the deprotection of a hydroxyl-protected precursor. The following protocol is based on a well-established method using 1-(methoxymethoxy)-2-bromo-3-fluorobenzene.[3][5]

Reaction Scheme: MOM Deprotection
  • Starting Material: 1-(methoxymethoxy)-2-bromo-3-fluorobenzene

  • Reagents: Hydrochloric acid (HCl), Isopropanol

  • Product: this compound

Detailed Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, combine 1-(methoxymethoxy)-2-bromo-3-fluorobenzene (1 equivalent, e.g., 81 g, 345 mmol), isopropanol (approx. 1.5 mL per g of starting material), and 6M hydrochloric acid (approx. 2.5 mL per g of starting material).[3][5]

  • Reaction Execution: Stir the mixture vigorously at room temperature for approximately 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Add methyl tert-butyl ether (MTBE, approx. 5 mL per g of starting material) and carefully add 5N sodium hydroxide solution to partition the mixture.[3][5]

  • Workup - Washing: Separate the organic phase. Wash the organic layer sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.

  • Drying and Concentration: Dry the separated organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield a crude oily residue.[3][5]

  • Purification: Purify the crude residue using silica gel column chromatography. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[3][5]

  • Final Product: Combine the fractions containing the desired compound and concentrate under reduced pressure to obtain this compound as a colorless oil or light yellow liquid.[2][3] An expected yield for this process is around 84%.[5]

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Combine Precursor, Isopropanol, and 6M HCl B Stir at Room Temp (approx. 2.5 hours) A->B C Monitor by TLC B->C D Partition with MTBE and 5N NaOH C->D Reaction Complete E Wash Organic Layer with Brine D->E F Dry over Na2SO4 E->F G Concentrate under Reduced Pressure F->G H Silica Gel Column Chromatography G->H I Combine Fractions & Concentrate H->I J J I->J Final Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Core Applications

The utility of this compound stems from its enhanced reactivity and its capacity to serve as a versatile scaffold in synthetic campaigns.[1]

Reactivity Profile

The molecule's reactivity is governed by its three functional groups:

  • Phenolic Hydroxyl: The -OH group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile for reactions like Williamson ether synthesis. It can also be converted to esters or other functional groups.

  • Aryl Bromide: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of C-C (e.g., Suzuki, Heck), C-N (Buchwald-Hartwig), and C-O bonds, making it a cornerstone of modern synthetic chemistry.[1][7][8]

  • Aryl Fluoride: The C-F bond is generally robust and less reactive than the C-Br bond in cross-coupling, allowing for selective functionalization at the bromine position. The high electronegativity of fluorine influences the electronic properties of the aromatic ring, which can be beneficial for modulating the pKa of the phenol or the binding characteristics of a final drug molecule.[8][9]

Key Application Areas
  • Pharmaceutical Synthesis: This compound is a vital intermediate for creating new drug candidates.[1] Its structure is conducive to building the complex molecular frameworks required for medicinal chemistry research and the development of new therapeutic agents.[1]

  • Agrochemical Development: In the agrochemical sector, it serves as a crucial building block in the production of effective herbicides and fungicides, contributing to crop protection.[1]

  • Material Science: this compound is used in the synthesis of specialty polymers and resins, where its incorporation can imbue the final materials with enhanced thermal and chemical resistance.[1]

  • Organic Synthesis Research: The compound is widely used to explore reaction mechanisms and develop novel synthetic methodologies.[1] A primary application is in the preparation of diaryl ethers.[3][10]

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between the C2 position of this compound and a suitable boronic acid. The following is a representative protocol.

  • Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), an arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[7]

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate and water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the coupled biaryl product.

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L2-Br (Intermediate) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L2-Ar' (Intermediate) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH Aryl Boronic Acid (Ar'-B(OH)2) + Base ArBOH->Transmetal

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Safety and Handling

This compound is a hazardous chemical and must be handled by technically qualified personnel using appropriate personal protective equipment (PPE).

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Always consult the full Safety Data Sheet (SDS) before use for complete handling, storage, and disposal information.[11][12]

Conclusion

This compound is a cornerstone chemical intermediate whose strategic importance cannot be overstated. Its trifunctional nature provides a robust and versatile platform for synthetic chemists to innovate across pharmaceuticals, agrochemicals, and material science. The enhanced reactivity and predictable functional group compatibility empower researchers to construct complex molecular architectures efficiently. A thorough understanding of its properties, synthetic routes, and reactivity profile, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock the Potential of this compound.
  • ChemicalBook. (2025). This compound | 443-81-2.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Sigma-Aldrich. (n.d.). This compound | 443-81-2.
  • ECHEMI. (n.d.). 443-81-2, this compound Formula.
  • National Center for Biotechnology Information. (n.d.). This compound | C6H4BrFO | CID 12175701. PubChem.
  • AKSci. (n.d.). 443-81-2 this compound AKSci Q624.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Key Specifications and Handling of this compound for Industrial Use.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). This compound CAS#: 443-81-2.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.
  • BenchChem. (2025). Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.
  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (2025). Troubleshooting failed reactions involving 2-Bromo-4-fluorophenol.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 2-Bromo-3-fluorophenol

This compound (CAS No. 443-81-2) is a halogenated aromatic compound of significant interest in synthetic organic chemistry.[1][2] Its unique trifunctional substitution pattern—comprising a hydroxyl, a bromine, and a fluorine moiety on a benzene ring—renders it a versatile building block for the construction of complex molecular architectures.[1][2] Particularly in the fields of pharmaceutical and agrochemical development, this intermediate is valued for its role in synthesizing novel diaryl ethers and other targeted structures where the specific placement of halogen atoms can critically influence biological activity, metabolic stability, and binding affinity.[2][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing that detailed experimental data for this specific isomer is not always available in consolidated public databases, this document emphasizes not only the known and predicted properties but also the robust experimental protocols required for their empirical determination and validation. This approach is designed to equip researchers with the necessary framework to confidently characterize this valuable synthetic intermediate in a laboratory setting.

Part 1: Core Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis and product development. The following table summarizes the key physicochemical data for this compound, compiled from chemical supplier databases and computational predictions.

PropertyValueSource(s)Notes
CAS Number 443-81-2[1][4][5]
Molecular Formula C₆H₄BrFO[4][5]
Molecular Weight 191.00 g/mol [4][5]
Appearance Colorless to light yellow clear liquid or semi-solid[1][5][][7]Physical state at room temperature.
Boiling Point 123 °C (at 50 Torr)[3][5]Corresponds to ~196 °C at 760 mmHg.[]
Density 1.764 ± 0.06 g/cm³[3]Predicted value.
Refractive Index (n20/D) 1.56[3]Predicted value.
pKa 7.43 ± 0.10[3]Predicted value.
LogP (XLogP3) 2.4[5]A measure of lipophilicity.
Flash Point 72.4 ± 21.8 °C[5]
Storage Conditions Store under inert atmosphere at room temperature.[8]Sensitive to air and moisture.

Part 2: Structural Elucidation & Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectrum: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). The chemical shifts and coupling patterns will be influenced by the electronic effects of the three different substituents. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent. The three aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings, further complicated by coupling to the ¹⁹F nucleus.

Expected ¹³C NMR Spectrum: A proton-decoupled ¹³C NMR spectrum should display six distinct signals for the aromatic carbons. The carbon attached to the hydroxyl group (C1) will be the most deshielded. The carbon bearing the bromine (C2) and the carbon bearing the fluorine (C3) will show characteristic shifts and C-F coupling. Carbons in sp² hybridization typically resonate between 110 and 170 ppm.[9]

Protocol for NMR Analysis

1. Sample Preparation: a. Accurately weigh 10-20 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (δ 0.00 ppm). c. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube. d. Cap the NMR tube securely. The final solution height should be approximately 4-5 cm.

2. Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. c. Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H spectrum.

3. Data Processing: a. Process the raw data (FID) by applying a Fourier transform. b. Phase the resulting spectrum and calibrate it by setting the TMS peak to 0.00 ppm. c. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons. d. Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to the specific protons and carbons in the molecule.

Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Spectrum: The IR spectrum of this compound will be characterized by several key absorption bands:

  • O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Aromatic Stretch: Peaks appearing just above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic ring.

  • C=C Aromatic Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

  • C-O Stretch: A strong peak typically found in the 1200-1260 cm⁻¹ range corresponds to the C-O stretching of the phenol.

  • C-F and C-Br Stretches: The C-F stretch is expected as a strong band in the 1000-1300 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Protocol for FT-IR Analysis (Neat Liquid)

1. Sample Preparation: a. As this compound is a liquid or semi-solid, the simplest method is analysis as a neat film. b. Place one clean, dry salt plate (e.g., KBr or NaCl) on a flat surface. c. Apply one small drop of the this compound sample to the center of the plate. d. Place a second salt plate directly on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

2. Data Acquisition: a. Place the salt plate assembly into the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions. c. Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Data Analysis: a. Identify the major absorption peaks and record their wavenumber (cm⁻¹), intensity (strong, medium, weak), and shape (broad, sharp). b. Correlate the observed peaks with known functional group absorption frequencies to confirm the structural features of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Expected Mass Spectrum (Electron Ionization):

  • Molecular Ion (M⁺˙): A key feature will be the molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), two peaks of nearly equal intensity will be observed at m/z = 190 and m/z = 192. This M/M+2 pattern is a definitive indicator of a monobrominated compound.

  • Key Fragments: Common fragmentation pathways for phenols include the loss of CO and CHO. For this molecule, the initial loss of the bromine atom ([M-Br]⁺) would result in a fragment at m/z = 111. Further fragmentation of the aromatic ring is also expected.

Protocol for GC-MS Analysis

1. Sample Preparation: a. Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC Method Parameters: a. Injector: Set to a splitless mode with a temperature of 250-280 °C. b. Column: Use a standard non-polar capillary column (e.g., DB-5ms). c. Oven Program: Start at a low temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min up to a final temperature of 280-300 °C. d. Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

3. MS Method Parameters: a. Ionization Mode: Electron Ionization (EI) at 70 eV. b. Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments. c. Source Temperature: Set to ~230 °C.

4. Data Analysis: a. Identify the peak corresponding to this compound in the total ion chromatogram (TIC). b. Analyze the mass spectrum associated with this peak. c. Confirm the molecular weight by identifying the molecular ion cluster (M⁺˙ and [M+2]⁺˙). d. Propose structures for the major fragment ions to further validate the compound's identity.

GCMS_Workflow A Prepare Dilute Sample (~1 mg/mL in DCM) B Inject 1 µL into GC-MS A->B C Separation on GC Column (Temperature Ramp) B->C D Ionization (EI, 70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection & Data Acquisition E->F G Analyze Spectrum: - Identify M⁺˙ (m/z 190/192) - Analyze Fragments F->G

General workflow for GC-MS analysis.

Part 3: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of chemical intermediates is paramount. This compound is a reactive chemical that requires careful handling.

  • Hazard Identification: This compound is classified as corrosive and may cause severe skin burns and eye damage. It can also be harmful if swallowed and may cause respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important building block for medicinal and materials chemistry. While comprehensive, peer-reviewed physicochemical data is sparse, this guide provides a robust framework for its characterization. By combining the available predicted and supplier data with the detailed experimental protocols outlined herein, researchers can confidently verify the identity, purity, and key properties of this compound. This methodical approach ensures both scientific integrity and the successful integration of this compound into complex synthetic workflows, ultimately enabling the discovery and development of novel chemical entities.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 12175701, this compound; [cited 2026 Jan 08].
  • Exploring the Synthesis and Application of this compound in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • 3-Bromo-2-fluorophenol | C6H4BrFO | CID 18401257. PubChem.
  • Electronic Supplementary Material. The Royal Society of Chemistry.
  • 2-Bromo-5-fluorophenol | C6H4BrFO | CID 2724600. PubChem.
  • 2-Bromo-6-fluorophenol | C6H4BrFO | CID 2779284. PubChem.
  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries.
  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • Spectral Database for Organic Compounds. Re3data.org.
  • 2-Bromophenol | C6H5BrO | CID 7244. PubChem.
  • Introduction to the Spectral Data Base (SDBS). Spectral Database for Organic Compounds, SDBS.
  • 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818). Human Metabolome Database.
  • 2-Bromo-3-fluoropent-2-ene | C5H8BrF | CID 90894182. PubChem.
  • Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. PMC - NIH.
  • Rotational Spectra and Conformer Geometries of 2-Fluorophenol and 3-Fluorophenol. Request PDF on ResearchGate.
  • FT-IR Research Spectrometers. Bruker.
  • Bromo pattern in Mass Spectrometry. YouTube.

Sources

A Technical Guide to the Spectral Analysis of 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluorophenol is a halogenated aromatic compound with significant potential in organic synthesis and as a building block in the development of novel pharmaceutical agents and other specialty chemicals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the benzene ring, imparts specific chemical reactivity and physical properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on established spectroscopic principles and comparative analysis with structurally similar compounds. The interpretations provided herein serve as a robust framework for researchers working with this and related molecules.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, influenced by the electronegative halogen and hydroxyl substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine, fluorine, and oxygen atoms. The coupling of these protons with each other and with the fluorine atom will result in complex splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.10 - 7.25ddd (doublet of doublet of doublets)J(H-F) ≈ 8-10, J(H-H)ortho ≈ 8-9, J(H-H)meta ≈ 2-3
H-56.85 - 7.00t (triplet)J(H-H)ortho ≈ 8-9
H-67.25 - 7.40dd (doublet of doublets)J(H-H)ortho ≈ 8-9, J(H-H)meta ≈ 2-3
OH5.0 - 6.0br s (broad singlet)-

Interpretation of the ¹H NMR Spectrum:

The proton at the C-6 position is anticipated to be the most deshielded due to the ortho-bromine and para-hydroxyl groups. The proton at C-4 will be influenced by the ortho-fluorine and para-bromine atoms. The C-5 proton, situated between two other protons, will likely appear as a triplet. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on the sample concentration and solvent.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Utilize a standard pulse program with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (δ 0.00 ppm).

Caption: Predicted spin-spin coupling interactions for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the attached substituents. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹J(C-F)).

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1 (C-OH)150 - 155d, J ≈ 3-5
C-2 (C-Br)110 - 115d, J ≈ 15-20
C-3 (C-F)158 - 162d, J ≈ 240-250
C-4115 - 120d, J ≈ 20-25
C-5125 - 130d, J ≈ 3-5
C-6120 - 125s

Interpretation of the ¹³C NMR Spectrum:

The carbon directly bonded to the highly electronegative fluorine atom (C-3) is expected to have the largest chemical shift and a significant one-bond C-F coupling constant. The carbon bearing the hydroxyl group (C-1) will also be deshielded. The carbon attached to the bromine (C-2) will appear at a relatively upfield position compared to the other substituted carbons. The other aromatic carbons will show smaller couplings to the fluorine atom depending on their proximity.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, C-O, C-F, C-Br, and aromatic C-C and C-H vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (phenolic)3200 - 3600Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C=C stretch (aromatic)1450 - 1600Medium to strong
C-O stretch (phenolic)1200 - 1260Strong
C-F stretch1000 - 1100Strong
C-Br stretch500 - 600Medium to strong

Interpretation of the IR Spectrum:

The most prominent feature will be the broad O-H stretching band in the high-frequency region. The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1450-1600 cm⁻¹ region. The strong C-O and C-F stretching absorptions will be key diagnostic peaks.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal before running the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Caption: A simplified workflow for acquiring an ATR-IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment
190/192[M]⁺ (Molecular ion)
111[M - Br]⁺
83[M - Br - CO]⁺

Interpretation of the Mass Spectrum:

The molecular ion peak will appear as a doublet at m/z 190 and 192, with nearly equal intensity, confirming the presence of one bromine atom. Common fragmentation pathways for phenols include the loss of carbon monoxide (CO) from the molecular ion or from subsequent fragments. The loss of the bromine radical will lead to a significant fragment at m/z 111.

Experimental Protocol for GC-MS:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column to separate the analyte from any impurities.

  • Mass Spectrometry (MS): The eluent from the GC is introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

MS_Fragmentation M [M]⁺ (m/z 190/192) M_minus_Br [M - Br]⁺ (m/z 111) M->M_minus_Br - Br• M_minus_Br_minus_CO [M - Br - CO]⁺ (m/z 83) M_minus_Br->M_minus_Br_minus_CO - CO

Caption: A plausible fragmentation pathway for this compound in MS.

IV. Safety and Handling

This compound is expected to be a hazardous substance.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][5]

V. Conclusion

The spectral data presented in this technical guide, while predictive, offer a solid foundation for the characterization of this compound. The combination of NMR, IR, and MS provides a comprehensive picture of the molecule's structure. Researchers can use this information to confirm the identity and purity of their samples and to monitor the progress of reactions involving this versatile building block.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Specifications and Handling of this compound for Industrial Use. (2025-10-10).
  • The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry.
  • The Royal Society of Chemistry. Electronic Supplementary Material - The Royal Society of Chemistry.
  • National Institute of Standards and Technology. Phenol, 2-bromo- - the NIST WebBook.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chemist's Perspective on 2-Bromo-3-fluorophenol

This compound (CAS No. 443-81-2) is a substituted phenol derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals.[1][2] Its utility lies in the specific arrangement of the bromo, fluoro, and hydroxyl groups on the aromatic ring, which allows for directed reactivity in complex synthetic pathways, such as the preparation of diaryl ethers.[1][2]

However, the very features that make this molecule synthetically useful also dictate its potential biological activity and associated hazards. As researchers and drug development professionals, our ability to innovate is predicated on our ability to work safely. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, field-tested understanding of why certain precautions are necessary. It is structured to empower you with the causal logic behind safe handling protocols, enabling a proactive, rather than reactive, approach to laboratory safety.

Section 1: Decoding the Hazard Profile: GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational language for chemical safety. For this compound, GHS data aggregated from multiple suppliers points to significant hazards, primarily related to its corrosive and irritant nature.[3][4] It is crucial to note that different suppliers may report slightly different classifications based on the data available to them; a prudent scientist always defaults to the more stringent classification to ensure the highest level of safety.

The most severe classifications reported indicate that this compound can cause severe skin burns and eye damage.[3][4] Other sources classify it as a skin and eye irritant and potentially harmful if swallowed.[5] For the purpose of risk assessment and control, we will proceed with the most conservative assessment, treating the compound as corrosive.

Table 1: GHS Hazard Classification Summary for this compound

Hazard ClassGHS CategoryHazard StatementPictogramSignal Word
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritationDanger / Warning
Serious Eye Damage/IrritationCategory 1 / 2AH314: Causes severe skin burns and eye damage / H319: Causes serious eye irritationDanger / Warning
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationWarning

Note: Data is aggregated from multiple sources which may show variations.[3][4] The "Corrosion" pictogram (GHS05) and "Danger" signal word are associated with the most severe H314 classification.

From a practical standpoint, the H314 classification is the most critical driver of our handling protocols. Phenolic compounds are known for their ability to be readily absorbed through the skin, and this derivative is no exception. The presence of halogens can exacerbate this, and the corrosive nature implies that even brief contact can cause significant, lasting tissue damage.

Section 2: The Influence of Physicochemical Properties on Safety

Understanding a chemical's physical properties is not an academic exercise; it directly informs how we can mitigate exposure and handle it safely. This compound is typically supplied as a light yellow or colorless liquid.[1][2][3]

Table 2: Key Physicochemical Properties of this compound

PropertyValueImplication for Safe Handling
Molecular Formula C₆H₄BrFO[2][4]-
Molecular Weight 191.00 g/mol [3]-
Physical State Liquid or solid/semi-solid at room temperature[1]Handling procedures must account for both liquid splashes and potential dust/particle inhalation if solid.
Boiling Point 123 °C @ 50 Torr (approx. 67 hPa)[2][3]The compound is not highly volatile at standard temperature and pressure, but vapors can be generated upon heating.
Flash Point 72.4 °C (closed cup)[3][6]Classified as a combustible liquid.[6] Keep away from ignition sources, especially during heating or distillation.
Density ~1.8 g/cm³[3]Significantly denser than water. Spills will not be readily diluted by water and may sink.
Vapor Pressure 0.288 mmHg @ 25°C[3]Low volatility reduces inhalation risk at ambient temperature but does not eliminate it. Work must still be done in a ventilated area.

The relatively high flash point means it is not classified as flammable, but it will burn if heated sufficiently, producing toxic fumes such as carbon oxides, hydrogen bromide, and hydrogen fluoride.[7][8] The low vapor pressure is a key parameter; while it suggests a lower inhalation hazard at room temperature compared to more volatile substances, this can lead to a false sense of security. Any operation involving heating, aerosolization (e.g., during a spill), or use over extended periods necessitates robust ventilation to prevent the accumulation of vapors.

Section 3: Proactive Safety: Handling, Storage, and Personal Protective Equipment (PPE)

The core principle for handling this compound is the "Hierarchy of Controls." This framework prioritizes the most effective safety measures, ensuring that reliance on PPE is the final line of defense, not the first.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound cluster_1 Practical Implementation Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Use a less hazardous alternative) (Typically not an option in specific synthesis) Engineering Engineering Controls (Primary method of protection) Admin Administrative Controls (Safe work practices & training) FumeHood Work within a certified chemical fume hood. Engineering->FumeHood PPE Personal Protective Equipment (PPE) (Final barrier of protection) SOPs Develop and follow Standard Operating Procedures (SOPs). Admin->SOPs Training Ensure personnel are trained on specific hazards. Admin->Training Gloves Chemical-resistant gloves (Nitrile, Neoprene). PPE->Gloves Goggles Splash-proof safety goggles and face shield. PPE->Goggles Coat Chemical-resistant lab coat. PPE->Coat

Caption: Hierarchy of Controls applied to this compound.

Experimental Protocol: Safe Handling in a Laboratory Setting
  • Preparation and Engineering Controls:

    • Causality: The primary routes of exposure are skin/eye contact and inhalation. Engineering controls are designed to physically isolate the chemical from the user.

    • Always handle this compound within a certified chemical fume hood to control vapor inhalation.[7]

    • Ensure an eyewash station and safety shower are accessible and tested.[9]

    • Designate a specific area within the hood for the work to contain potential contamination.

  • Personal Protective Equipment (PPE):

    • Causality: Given the H314/H315/H319 classifications, preventing any contact with skin or eyes is paramount.

    • Eye/Face Protection: Wear chemical splash goggles that conform to EN166 or NIOSH standards.[8][10] When handling larger quantities (>25 mL) or when there is a significant splash risk, a full-face shield must be worn over the goggles.[11]

    • Skin Protection: Wear a long-sleeved, chemical-resistant lab coat.[11]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use. For prolonged work, consider double-gloving.[11] Contaminated gloves must be removed using the proper technique and disposed of immediately.[8][12]

  • Handling Procedures:

    • Wash hands thoroughly after handling, even if gloves were worn.[8][9]

    • Avoid direct contact with the substance.[7]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[9]

    • Keep the container tightly closed when not in use to prevent vapor release.[7]

Storage Requirements
  • Causality: Improper storage can lead to degradation of the compound, pressure buildup, or reaction with incompatible materials.

  • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[5][7][9]

  • Keep the container tightly closed.[7] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain purity.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[9][13]

Section 4: Reactive Measures: Emergency and First-Aid Protocols

First-Aid Measures

Rapid and correct first aid is critical to minimizing injury from exposure.

  • General Advice: Move the victim out of the dangerous area. Show the safety data sheet to the attending physician.[14]

  • Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9][13][14]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[7][14] Seek immediate medical attention, as chemical burns require specialized treatment.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9][14] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[13][14] Rinse the mouth with water and provide two glasses of water to drink. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[7][8]

  • Specific Hazards: The compound is combustible.[6] Combustion emits toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[8][14] Vapors are heavier than air and may travel to an ignition source.

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with skin and eyes and inhalation of toxic fumes.[7][8][14]

Accidental Release Measures (Spill Protocol)

A spill presents a significant risk of acute exposure. The response must be swift, methodical, and safe.

Spill_Response_Workflow start Spill Occurs evacuate 1. Evacuate & Secure Area Alert personnel. Restrict access. Post warning signs. start->evacuate ppe 2. Don Appropriate PPE Full-face shield, double gloves, respirator (if necessary), lab coat. evacuate->ppe contain 3. Contain the Spill Use inert absorbent material (e.g., vermiculite, dry sand). ppe->contain cleanup 4. Collect & Neutralize Carefully collect absorbent material. Place in a labeled, sealable container. contain->cleanup decon 5. Decontaminate Area Clean the spill area with an appropriate solvent/detergent. cleanup->decon dispose 6. Dispose of Waste Treat as hazardous waste according to institutional/local regulations. decon->dispose end Response Complete dispose->end

Caption: Step-by-step workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol:

  • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Do not approach from downwind.[7] Wear the prescribed PPE, including respiratory protection if vapors are significant.

  • Environmental Precautions: Prevent the spill from entering drains or waterways.[7]

  • Containment and Cleaning: Cover the spill with a non-combustible, inert absorbent material like dry sand, vermiculite, or diatomaceous earth.

  • Collection: Carefully sweep or scoop the absorbed material into a closable, labeled container for hazardous waste disposal.[7][9]

  • Final Decontamination: Clean the affected area thoroughly with a suitable solvent or detergent and wipe dry.

  • Disposal: Dispose of the containerized waste and any contaminated cleaning materials through an approved hazardous waste disposal plant, following all local and national regulations.[9][15]

References

  • Key Specifications and Handling of this compound for Industrial Use. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • This compound | C6H4BrFO | CID 12175701 - PubChem.
  • 3-Bromo-2-fluorophenol | C6H4BrFO | CID 18401257 - PubChem.
  • Halotron® BrX SAFETY DATA SHEET. (2021). SAVA FIRE EQUIPMENT INC. [Link]
  • A detailed study by the AAWG: 2-bromo-3,3,3-trifluoro-l-propene (BTP). Kidde-Fenwal. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Bromo-3-fluorophenol is a key chemical intermediate, distinguished by its unique substitution pattern on the phenol ring, which imparts valuable reactivity for the synthesis of complex organic molecules.[1] This halogenated phenol serves as a critical building block in the development of novel pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive technical overview of these critical parameters, offering both theoretical insights and practical, field-proven experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₆H₄BrFO[3]
Molecular Weight 191.00 g/mol [3]
Appearance Colorless to light yellow or light orange clear liquid[2]
Boiling Point 123 °C at 50 Torr[4]
Density (Predicted) 1.764 ± 0.06 g/cm³[4]
pKa (Predicted) 7.43 ± 0.10[4]
XLogP3 2.4[3]

XLogP3 is a computed octanol-water partition coefficient that indicates the lipophilicity of a compound.

Solubility Profile: A Predictive and Experimental Approach

Qualitative Solubility Prediction

Based on its predicted XLogP3 value of 2.4, this compound is expected to have moderate lipophilicity.[3] This suggests good solubility in a range of common organic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighThe hydroxyl group can form hydrogen bonds with the solvent.
Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO, THF)HighThe polar nature of the molecule will interact favorably with these solvents.
Non-Polar (e.g., Toluene, Hexane)Moderate to LowThe lipophilic aromatic ring will contribute to solubility, but the polar hydroxyl group may limit it.
Aqueous (Water)LowThe significant non-polar surface area from the halogenated benzene ring is expected to limit water solubility.
Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable quantitative solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent.[6]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solid Weigh excess this compound prep_solvent Add precise volume of solvent to vials prep_solid->prep_solvent equilibration Agitate at constant temperature (e.g., 25°C) for 24-72h prep_solvent->equilibration sampling Withdraw supernatant equilibration->sampling filtration Filter through 0.45 µm syringe filter sampling->filtration dilution Dilute sample filtration->dilution analysis Analyze by validated HPLC or UV-Vis method dilution->analysis calculation Calculate solubility (mg/mL or mol/L) analysis->calculation

Caption: Workflow for the shake-flask solubility determination method.

  • Preparation:

    • Add an excess amount of this compound to several screw-capped vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

    • Accurately add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[6]

  • Sampling and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved particles.[6]

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6][7] A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.[6]

Stability Profile: A Guide to Degradation and Mitigation

The chemical stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. As a halogenated phenol, it is susceptible to degradation through several pathways, including thermal decomposition and photosensitivity.

Thermal Stability

While specific studies on the thermal decomposition of this compound are not widely published, related brominated compounds can decompose at elevated temperatures to release hazardous substances such as hydrogen bromide and other brominated hydrocarbons.[8][9][10] Therefore, it is crucial to avoid exposing this compound to high temperatures.

Photosensitivity

Halogenated phenols are known to be susceptible to photochemical degradation, especially in the presence of UV light and oxidizing agents.[11][12] Exposure to light can lead to the formation of radical species and subsequent degradation of the molecule.[11] Therefore, it is recommended to store this compound in light-resistant containers and to protect reactions involving this compound from light.

Reactivity and Incompatibility

This compound should be considered incompatible with strong oxidizing agents and strong bases.[13][14] Reactions with these substances can be exothermic and may lead to decomposition. It is also advisable to avoid contact with acid chlorides and acid anhydrides, as violent reactions are possible.[15]

Experimental Assessment of Stability: Accelerated Stability Testing

To experimentally determine the stability of this compound under various conditions, an accelerated stability testing protocol can be employed. This involves subjecting the compound to elevated temperature and humidity conditions to accelerate the rate of degradation.[16][17]

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing.[18] For a chemical intermediate like this compound, a stress testing approach is often initially employed to identify likely degradation products and pathways.[18]

G cluster_prep Preparation cluster_storage Storage Conditions cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_evaluation Evaluation prep_sample Place this compound in vials storage_accelerated Accelerated: 40°C / 75% RH prep_sample->storage_accelerated storage_intermediate Intermediate: 30°C / 65% RH prep_sample->storage_intermediate storage_longterm Long-term: 25°C / 60% RH prep_sample->storage_longterm sampling Pull samples at defined intervals (e.g., 0, 3, 6 months) storage_accelerated->sampling storage_intermediate->sampling storage_longterm->sampling analysis Analyze for purity and degradation products by stability-indicating HPLC method sampling->analysis evaluation Evaluate data to determine shelf-life and degradation kinetics analysis->evaluation

Caption: Workflow for an accelerated stability study.

  • Sample Preparation:

    • Place a known quantity of this compound into multiple vials suitable for storage in stability chambers.

  • Storage:

    • Place the vials in stability chambers set to the desired conditions. According to ICH guidelines, typical accelerated conditions are 40°C ± 2°C / 75% RH ± 5% RH.[19] Long-term storage conditions are typically 25°C ± 2°C / 60% RH ± 5% RH.[18]

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 1, 3, and 6 months for an accelerated study), remove a vial from each storage condition for analysis.[17]

  • Analysis:

    • Analyze the samples for purity and the presence of any degradation products. A stability-indicating HPLC method is typically used for this purpose. This is an analytical method that can separate the parent compound from its degradation products.

  • Data Evaluation:

    • Evaluate the data to determine the rate of degradation and to identify any trends. This information can be used to establish a re-test period or shelf life for the compound.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for both solubility and stability studies. The primary analytical techniques for this purpose are chromatographic methods.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique for the analysis of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with UV detection, is a good starting point for method development.

  • Gas Chromatography (GC): For volatile compounds, GC is a powerful analytical tool.[20] Given the boiling point of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for its analysis.[8][20]

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While specific quantitative data for this compound is not extensively documented, the provided theoretical background and detailed experimental protocols offer researchers, scientists, and drug development professionals the necessary tools to generate reliable data tailored to their specific applications. A thorough understanding and experimental validation of these properties are crucial for the successful application of this versatile chemical intermediate in the synthesis of innovative pharmaceuticals and agrochemicals.

References

  • Ningbo Innopharmchem Co., Ltd. (2025-12-29). Unlock the Potential of this compound.
  • Parameter Generation & Control. (2023-02-22). Stability Testing for Pharmaceuticals & More.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Course Hero. (2024-09-24). Solubility test for Organic Compounds.
  • Pharmapproach. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms.
  • Quora. (2017-06-24). How can you determine the solubility of organic compounds?
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • YouTube. (2025-02-11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • Journal of Applied Pharmaceutical Science. (2012-03-17). Stability Testing of Pharmaceutical Products.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • ResearchGate. (2025-08-06). Structural Influence on Photooxidative Degradation of Halogenated Phenols.
  • MDPI. (n.d.). Participation of the Halogens in Photochemical Reactions in Natural and Treated Waters.
  • Thermo Fisher Scientific. (2025-09-10). SAFETY DATA SHEET.
  • PubMed. (2012-06-21). Parahalogenated Phenols Accelerate the Photochemical Release of Nitrogen Oxides From Frozen Solutions Containing Nitrate.
  • National Institutes of Health. (2022-04-19). The Photochemical Activity of a Halogen-Bonded Complex Enables the Microfluidic Light-Driven Alkylation of Phenols.
  • National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • AIDIC. (2024-10-15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
  • CIOP. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
  • Food Packaging Forum. (2020-06-01). Thermal degradation of fluoropolymers.
  • AIDIC. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
  • ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Intertek. (n.d.). Laboratory Analytical Techniques.
  • ResearchGate. (2025-08-10). Thermal degradation of fluorotelomer treated articles and related materials.
  • PubChem. (n.d.). 4-Bromo-3-fluorophenol.

Sources

A Senior Application Scientist's Guide to 2-Bromo-3-fluorophenol: Sourcing, Quality Control, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 2-Bromo-3-fluorophenol, a critical building block in modern organic synthesis. This guide covers reliable commercial suppliers, robust quality control protocols, and key synthetic applications, offering field-proven insights to ensure the integrity and success of your research.

Introduction to a Versatile Reagent

This compound (CAS No. 443-81-2) is a halogenated phenol derivative that has garnered significant attention in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring both bromine and fluorine substituents on a phenol ring, offers a powerful combination of reactivity and metabolic stability.[1] The bromine atom serves as a versatile handle for various cross-coupling reactions, while the fluorine atom can enhance the binding affinity and metabolic resistance of target molecules.[2] This makes this compound a valuable starting material for the synthesis of complex organic molecules, including novel drug candidates and potent enzyme inhibitors.[1][2]

Commercial Sourcing of High-Purity this compound

Ensuring a reliable supply of high-purity starting materials is a cornerstone of successful research and development. For this compound with a purity of 98% or higher, several reputable commercial suppliers are available. The following table provides a comparative overview to aid in your procurement process.

SupplierProduct Number/SKUPurityAvailable Quantities
Sigma-Aldrich (Merck)AMBH2D6FBCD498%1 g, 5 g, 10 g, 25 g, 100 g, 500 g
Tokyo Chemical Industry (TCI)B5224>98.0% (GC)Inquire for details
Alfa ChemistryACM44381298%+Inquire for details
Taizhou Zhenyu Biotechnology Co., Ltd.-98% MinInquire for details
Laboratorium Discounter->98.0% (GC)1 g

It is imperative to request and scrutinize the Certificate of Analysis (CoA) from any supplier to verify the purity and identity of the material before use.[3]

Quality Control and Analytical Verification: A Self-Validating System

To maintain the highest level of scientific integrity, independent verification of the purity and identity of this compound is crucial. The following workflow outlines a robust, self-validating system for quality control.

Caption: Quality Control Workflow for this compound.

Experimental Protocols for Analytical Verification

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:

  • Objective: To determine the purity of the this compound sample.

  • Instrumentation: A standard GC-MS system equipped with a capillary column suitable for polar analytes (e.g., DB-5ms or equivalent).

  • Method:

    • Prepare a dilute solution of the sample in a high-purity solvent such as dichloromethane or ethyl acetate.

    • Inject a small volume (typically 1 µL) of the solution into the GC inlet.

    • Employ a suitable temperature program to separate the components of the sample. A typical starting temperature would be around 60°C, ramping up to 250°C.

    • The mass spectrometer will detect and fragment the eluting compounds.

    • The purity is determined by the area percentage of the main peak corresponding to this compound in the chromatogram. The expected molecular ion peak in the mass spectrum will be at m/z 190 and 192 due to the bromine isotopes.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • The ¹H NMR spectrum should show characteristic aromatic proton signals.

    • The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo, fluoro, and hydroxyl substituents.

    • The ¹⁹F NMR spectrum will show a single resonance, confirming the presence of the fluorine atom.

Key Synthetic Applications and Mechanistic Insights

This compound is a valuable precursor in various organic transformations, most notably in the synthesis of diaryl ethers and biaryl compounds.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of complex biaryl structures.

Caption: Suzuki-Miyaura Coupling with this compound.

This reaction is fundamental in medicinal chemistry for constructing the core structures of many biologically active compounds. The fluorine atom often remains in the final product, where it can enhance pharmacological properties.

Safety and Handling

This compound is harmful if swallowed and can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated fume hood.[6] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Conclusion

This compound is a versatile and valuable reagent for researchers in organic synthesis and drug discovery. By carefully selecting commercial suppliers, implementing rigorous quality control procedures, and understanding its key synthetic applications, scientists can confidently utilize this building block to advance their research and development efforts.

References

  • ChemicalBook. This compound | 443-81-2. Accessed January 8, 2026.
  • ChemicalBook. This compound CAS#: 443-81-2. Accessed January 8, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of this compound. Accessed January 8, 2026.
  • National Center for Biotechnology Information. This compound | C6H4BrFO | CID 12175701. PubChem. Accessed January 8, 2026.
  • Alfa Chemistry. This compound suppliers USA. Accessed January 8, 2026.
  • Sigma-Aldrich. This compound | 443-81-2. Accessed January 8, 2026.
  • ECHEMI. 443-81-2, this compound Formula. Accessed January 8, 2026.
  • BOC Sciences. CAS 443-81-2 this compound. Accessed January 8, 2026.
  • Laboratorium Discounter. This compound >98.0%(GC) 1g. Accessed January 8, 2026.
  • Aldlab Chemicals. aldlab-chemicals_this compound. Accessed January 8, 2026.
  • TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD. This compound CAS NO.443-81-2. Accessed January 8, 2026.
  • Tokyo Chemical Industry (India) Pvt. Ltd. This compound 443-81-2. Accessed January 8, 2026.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific. 2-Bromo-3,5-difluorophenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Accessed January 8, 2026.
  • Alfa Aesar. Certificate of analysis. Accessed January 8, 2026.
  • Thermo Fisher Scientific. 2-Bromo-4-fluorophenol, 98+% 100 g | Buy Online | Thermo Scientific Chemicals. Accessed January 8, 2026.
  • BenchChem. Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors. Accessed January 8, 2026.
  • Chem-Impex. 2-Bromo-4-fluorophenol. Accessed January 8, 2026.
  • Thermo Fisher Scientific. Certificate of analysis. Accessed January 8, 2026.
  • Combi-Blocks. 3-Bromo-2-fluorophenol, min 98%, 100 grams. Accessed January 8, 2026.
  • Sigma-Aldrich. This compound. Accessed January 8, 2026.
  • Ossila. 2-Bromo-3′-fluoroacetophenone | CAS 53631-18-8. Accessed January 8, 2026.
  • Thermo Fisher Scientific. 4-Bromo-3-fluorophenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Accessed January 8, 2026.
  • ChemicalBook.
  • Thermo Fisher Scientific. Certificate of analysis. Accessed January 8, 2026.
  • Oakwood Chemical. CERTIFICATE OF ANALYSIS. Accessed January 8, 2026.
  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Accessed January 8, 2026.

Sources

The Strategic Role of Fluorinated Phenols in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in contemporary drug discovery.[1][2] Its unique electronic properties, small atomic size, and the exceptional strength of the carbon-fluorine bond offer medicinal chemists a powerful lever to modulate a molecule's physicochemical and pharmacokinetic profiles.[3][4] Among the various fluorinated motifs, the fluorinated phenol holds a position of particular strategic importance. Phenols are a recurring motif in biologically active molecules and pharmaceuticals, prized for their ability to act as hydrogen bond donors and acceptors, and their involvement in key protein-ligand interactions.[5][6] However, they are often plagued by rapid metabolism, poor bioavailability, and potential toxicity.[5]

This guide provides a comprehensive overview of the role of fluorinated phenols in medicinal chemistry, moving beyond a simple recitation of facts to explore the underlying causality of their effects. We will delve into how the targeted introduction of fluorine onto a phenolic ring can mitigate its liabilities while enhancing its therapeutic potential, offering field-proven insights for researchers, scientists, and drug development professionals.

The Fluorine Effect: A Paradigm Shift in Phenolic Physicochemical Properties

The introduction of one or more fluorine atoms onto a phenol ring profoundly alters its fundamental electronic and physical nature. These changes are not merely incremental; they represent a strategic shift that can be leveraged to overcome specific drug design challenges.[4][7]

Modulation of Acidity (pKa)

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly impacts the acidity of the phenolic proton.[2] By stabilizing the resulting phenoxide anion, fluorine substitution lowers the pKa of the phenol, making it more acidic. The magnitude of this effect is dependent on the position and number of fluorine atoms.[7][8]

This pKa modulation is a critical tool for medicinal chemists. A lower pKa can enhance binding affinity to a target protein by favoring the ionized phenoxide form, which may engage in stronger electrostatic or hydrogen bond interactions within the active site.[7] Conversely, controlling the pKa is crucial for tuning a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as the ionization state governs properties like membrane permeability and solubility.[8]

Table 1: Comparison of Physicochemical Properties of Phenol and Selected Fluorinated Phenols

CompoundpKalogD (pH 7.4)Key ImplicationReference(s)
Phenol9.991.48Baseline[7]
4-Fluorophenol9.811.63Modest pKa decrease, increased lipophilicity[7]
2,4,6-Trifluorophenol7.96-Significant pKa decrease[7]
Pentafluorophenol5.5-Drastic pKa decrease, highly acidic[7]
Impact on Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is nuanced. While fluorine is highly electronegative, the replacement of a C-H bond with a C-F bond generally leads to an increase in lipophilicity.[9][10] This is a common strategy to enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[11] However, the context of the substitution is critical. For example, the presence of other electron-donating groups on the aromatic ring can amplify the increase in lipophilicity observed when replacing a hydroxyl group with fluorine.[9][10] This allows for fine-tuning of a molecule's LogD (the logarithm of the distribution coefficient at a specific pH), which is a key parameter for optimizing oral absorption and overall pharmacokinetic behavior.[12]

Conformational Control and Hydrogen Bonding

The C-F bond, while a poor hydrogen bond acceptor, can engage in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones.[13] Furthermore, the introduction of fluorine, particularly at the ortho position, can influence the conformational preference of the phenol ring and adjacent functional groups. This conformational biasing can lock the molecule into a more bioactive conformation, enhancing its binding affinity for the target protein.[1]

Figure 1: The Fluorine Effect on Phenol Properties Fluorination Fluorine Substitution on Phenol Ring pKa Lowers pKa (Increases Acidity) Fluorination->pKa Inductive Effect Lipo Increases Lipophilicity (Higher LogD) Fluorination->Lipo Replaces H with F Metabolism Blocks Metabolic Sites (Increases Stability) Fluorination->Metabolism Strong C-F Bond Binding Alters Conformation & Protein Interactions Fluorination->Binding Steric/Electronic Effects

Caption: Logical relationship diagram illustrating the primary effects of fluorination on the core properties of a phenol moiety.

Strategic Applications in Drug Design

The unique properties imparted by fluorine are not merely academic curiosities; they are strategically employed to solve concrete problems in drug development.

Bioisosteric Replacement: A Multifaceted Strategy

One of the most common and powerful applications of fluorinated phenols is in bioisosteric replacement.[9] This involves substituting a functional group in a lead compound with another that has similar physical or chemical properties, with the goal of improving the molecule's overall profile.

  • Phenol -> Fluoroarene (Blocking Metabolism): Electron-rich phenols are highly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to rapid clearance or the formation of toxic quinone-type byproducts.[5][9] Replacing the phenolic hydroxyl group with a fluorine atom is a highly effective strategy to block this metabolic pathway. The robust C-F bond is resistant to oxidation, which can dramatically increase the drug's half-life and bioavailability.[1][14] A classic example is seen in the optimization of the antimalarial drug amodiaquine, where replacing the phenol with a fluorine atom prevented the formation of toxic metabolites while maintaining activity.[9]

  • Carboxylic Acid -> Fluorinated Phenol (Improving Permeability): Carboxylic acids are often poorly absorbed due to their anionic charge at physiological pH. Highly fluorinated phenols, with their significantly lowered pKa values, can serve as effective bioisosteres for carboxylic acids.[15] This replacement can result in a significant increase in lipophilicity and membrane permeability while maintaining the acidic character necessary for target engagement.[15]

Figure 2: Bioisosterism and Metabolic Blocking Parent { Parent Phenol (Metabolic Hotspot)| OH} CYP450 CYP450 Oxidation Parent:port->CYP450 Metabolite Unstable/Toxic Metabolite CYP450->Metabolite Rapid Clearance/ Toxicity Bioisostere { Fluorinated Bioisostere (Metabolically Stable)| F} NoReaction Metabolism Blocked Bioisostere:port->NoReaction ImprovedPK Improved Pharmacokinetics NoReaction->ImprovedPK Increased Half-life

Caption: Fluorine as a bioisostere for a hydroxyl group to block oxidative metabolism by CYP450 enzymes.

Enhancing Metabolic Stability

Beyond simple bioisosteric replacement of the hydroxyl group, fluorination at other positions on the phenol ring is a key tactic to enhance metabolic stability.[1][16] A fluorine atom placed at a site vulnerable to CYP-mediated hydroxylation effectively "shields" that position, redirecting metabolism to other, less critical parts of the molecule or slowing it down altogether.[14][17] This strategy is frequently used to improve the pharmacokinetic profile of drug candidates, leading to longer duration of action and more consistent patient exposure.[1]

Fluorinated Phenols as Enzyme Inhibitors

Fluorinated phenols are integral components of many potent and selective enzyme inhibitors. The modified electronic properties of the fluorinated ring can lead to stronger interactions with active site residues.[7][18] For instance, trifluoromethylphenols are key structural motifs in various inhibitors where the fluorinated group can engage in specific, favorable interactions with the enzyme target, contributing significantly to binding affinity.[13][19]

Synthetic Strategies for Accessing Fluorinated Phenols

The ability to strategically deploy fluorinated phenols in drug design relies on robust and selective synthetic methods. While numerous techniques exist, they can be broadly categorized into electrophilic and nucleophilic approaches.

Electrophilic Fluorination

This approach involves the reaction of a phenol or a protected derivative with an electrophilic fluorine source ("F+"). Reagents like Selectfluor® are commonly used.[20][21] However, these reactions can sometimes suffer from a lack of regioselectivity, yielding mixtures of ortho and para isomers, and may require harsh conditions.[20] Recent advances in photocatalysis are enabling more direct and site-selective ortho-fluorination under milder conditions.[22]

Nucleophilic Fluorination

Nucleophilic routes are often more versatile and provide access to a wider range of fluorinated aromatics.

  • SNAr Reactions: The substitution of a leaving group (e.g., -NO₂, -Cl) on an electron-deficient aromatic ring with a fluoride source (e.g., KF) is a classic method.

  • Deoxyfluorination of Phenols: A significant breakthrough has been the development of reagents that directly convert the phenolic hydroxyl group into a fluorine atom. Reagents like PhenoFluor and methods involving aryl fluorosulfonate intermediates provide mild and highly functional group-tolerant pathways to aryl fluorides from readily available phenol starting materials.[3][23][24][25] This one-pot conversion is particularly valuable in late-stage functionalization during lead optimization.

Figure 3: General Workflow for Deoxyfluorination of Phenols Start Phenol Starting Material (Ar-OH) Step1 Activate Hydroxyl Group (e.g., with SO₂F₂ or PhenoFluor) Start->Step1 Intermediate Reactive Intermediate (e.g., Aryl Fluorosulfonate) Step1->Intermediate Step2 Nucleophilic Fluoride Source (e.g., NMe₄F or CsF) Intermediate->Step2 Product Aryl Fluoride Product (Ar-F) Step2->Product Purify Purification (Chromatography) Product->Purify Final Final Fluorinated Compound Purify->Final

Caption: A simplified workflow for the synthesis of aryl fluorides from phenols via modern deoxyfluorination methods.[3]

Characterization and Analysis: The Power of ¹⁹F NMR

The analysis of fluorinated compounds is greatly facilitated by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[26] Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.

Key advantages of ¹⁹F NMR include:

  • High Sensitivity and Resolution: Provides sharp signals with minimal background noise.[27]

  • Wide Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment, making it an excellent tool for identifying and distinguishing between different fluorinated species and their metabolites.[27][28]

  • Quantitative Analysis: With appropriate standards, ¹⁹F NMR can be used to accurately quantify the parent compound and any fluorinated byproducts or metabolites in complex mixtures without the need for separation.[26][28]

Experimental Protocol: Spectroscopic Analysis of Trifluoromethylphenol Isomers

This protocol describes a self-validating system for the identification and characterization of ortho-, meta-, and para-trifluoromethylphenol isomers, demonstrating the diagnostic power of NMR.[19]

Objective: To distinguish between the three structural isomers of trifluoromethylphenol using ¹H and ¹³C NMR spectroscopy.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the trifluoromethylphenol isomer.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. DMSO-d₆ is particularly useful for observing exchangeable protons like the phenolic -OH.

  • Instrumentation:

    • Utilize a 400 MHz (or higher field) NMR spectrometer. Rationale: Higher field strength provides better signal dispersion and resolution, which is crucial for unambiguous assignment of aromatic protons.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum at room temperature.

    • Set the spectral width to encompass a range of 0-12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Analysis and Interpretation:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling patterns (multiplicity) of the aromatic protons. The position of the electron-withdrawing -CF₃ group creates a unique electronic environment for each isomer, resulting in a distinct and predictable pattern of chemical shifts and spin-spin coupling.[19] The phenolic OH proton chemical shift is also highly diagnostic.[19]

Table 2: Representative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

IsomerAromatic Protons δ (ppm)Hydroxyl Proton (OH) δ (ppm)
o-Trifluoromethylphenol7.50 (d, 1H), 7.38 (t, 1H), 6.95 (t, 2H)5.47 (br s, 1H)
m-Trifluoromethylphenol7.33 (t, 1H), 7.19 (dt, 1H), 7.08 (s, 1H), 7.00 (dd, 1H)5.66 (s, 1H)
p-Trifluoromethylphenol7.53 (d, 2H), 6.95 (d, 2H)10.29 (s, 1H, in DMSO-d₆)
Source: Adapted from BenchChem.[19] Note: The hydroxyl proton for the para isomer is cited from a spectrum in DMSO-d₆ to prevent exchange broadening.

Case Studies in Drug Discovery

  • Ezetimibe: This cholesterol absorption inhibitor features two para-fluorophenyl groups.[2][29] The fluorine atoms were introduced to improve metabolic stability by blocking oxidative hydroxylation of the phenyl rings, a key strategy that contributed to the drug's favorable pharmacokinetic profile.[1][29]

  • Sitagliptin: A drug used to treat type 2 diabetes, sitagliptin contains a trifluorophenyl group. The trifluoromethyl moiety is critical for its potent and selective inhibition of the dipeptidyl peptidase 4 (DPP-4) enzyme.[30]

  • Fenofibrate and Estrone Analogues: The deoxyfluorination of bioactive molecules like the hypercholesterolemia drug fenofibrate and the steroid estrone has been demonstrated, showcasing the ability to generate novel fluorinated analogues with potentially improved properties directly from their phenol precursors.[3]

Specialized Applications: ¹⁸F in Positron Emission Tomography (PET)

The strategic value of fluorophenols extends into the realm of medical diagnostics. The positron-emitting isotope fluorine-18 (¹⁸F) is a preferred radionuclide for PET imaging due to its convenient half-life (~110 minutes) and low positron energy, which allows for high-resolution images.[11]

¹⁸F-labeled fluorophenols are crucial components of many PET radiotracers designed to visualize and quantify biological processes in vivo. For example, 2-[¹⁸F]fluoroestradiol is a radiotracer used for imaging estrogen receptor-positive breast cancer.[20] The development of rapid and efficient methods for the regioselective synthesis of ortho-[¹⁸F]fluorophenols is an active area of research, as such tracers have potential for improved imaging characteristics.[20]

Conclusion and Future Perspectives

The fluorinated phenol motif is far more than a simple structural variant; it is a sophisticated design element in the medicinal chemist's toolkit. By judiciously manipulating acidity, lipophilicity, and metabolic stability, the incorporation of fluorine transforms the classic phenol scaffold into a high-performance component for modern drug candidates. From blocking metabolic soft spots and serving as versatile bioisosteres to enabling advanced medical imaging, the strategic applications of fluorinated phenols are both broad and impactful. As synthetic methodologies become more refined and our understanding of fluorine's subtle interactions with biological systems deepens, the role of these unique structures in the development of safer and more effective medicines is set to expand even further.

References

  • BenchChem. (n.d.). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.
  • Glyn, R. J., & Pattison, G. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv.
  • BenchChem. (n.d.). Potential Research Areas for Fluorinated Phenols: A Technical Guide.
  • Schimler, S. D., Cismesia, M. A., Hanley, P. S., Froese, R. D. J., Jansma, M. J., Bland, D. C., & Sanford, M. S. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society.
  • Carreira, E. M., & Müller, K. (n.d.). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry.
  • Li, G., & DiMagno, S. G. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. National Institutes of Health.
  • Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C. K., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies. [Source name not available].
  • (n.d.). Synthesis method of poly-fluorinated phenol compound. Google Patents.
  • (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC.
  • (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH.
  • Bhat, A. P., & Arnold, W. A. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications.
  • Bhat, A. P., & Arnold, W. A. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health.
  • Dunker, J., Hering, J., & Funke, M. (2024). Phenol (bio)isosteres in drug design and development. ResearchGate.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • (n.d.). The role of fluorine in medicinal chemistry. [Source name not available].
  • (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science (RSC Publishing).
  • (n.d.). Nucleophilic routes to selectively fluorinated aromatics. York Research Database.
  • (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.
  • Schimler, S. D., Cismesia, M. A., Hanley, P. S., Froese, R. D. J., Jansma, M. J., Bland, D. C., & Sanford, M. S. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. ACS Publications.
  • Jang, J.-Y., Kwak, J.-H., Lee, H., & Jung, J.-K. (2011). Synthetic Studies Directed Toward an ortho-Fluorination of Phenols. YAKHAK HOEJI.
  • (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Source name not available].
  • (2025). Fluorine in Medicinal Chemistry. ResearchGate.
  • (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate.
  • (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate.
  • (n.d.). Fluorination of p-substituted phenols (1) with Selectfluor (2). ResearchGate.
  • (n.d.). Deoxyfluorination of Phenols. DASH (Harvard).
  • Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry.
  • (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). [Source name not available].
  • (n.d.). Method for directly fluorinating ortho-position of phenol compound. Google Patents.
  • BenchChem. (n.d.). A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines.
  • (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.
  • (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. PMC - NIH.
  • (2021). Metabolism and Toxicity of Fluorine Compounds. PMC - NIH.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.
  • Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.
  • (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
  • (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry.
  • (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • (n.d.). Metabolism of fluorine-containing drugs. PubMed.
  • (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.
  • (2025). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. ResearchGate.
  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. AFIT.
  • (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Source name not available].

Sources

An In-depth Technical Guide to Halogenated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Halogenation in Modern Medicinal Chemistry

In the intricate chess game of drug discovery, where the goal is to design a molecule that can navigate the complexities of the human body to precisely interact with a biological target, every atom matters. Among the elemental tools at the disposal of the medicinal chemist, the halogens—fluorine, chlorine, bromine, and iodine—have emerged as uniquely powerful pieces. Once viewed primarily as simple hydrophobic substituents, our understanding of their utility has evolved dramatically. The strategic incorporation of halogens into drug candidates, facilitated by a diverse array of halogenated building blocks, is now a cornerstone of modern therapeutic design. This guide provides an in-depth exploration of the science and strategy behind leveraging these building blocks to overcome the multifaceted challenges of drug development. We will delve into the fundamental principles that govern the influence of halogens on molecular properties, explore the cutting-edge synthetic methodologies for their introduction, and examine real-world case studies that underscore their transformative impact.

The Physicochemical Impact of Halogenation: More Than Just Lipophilicity

The introduction of a halogen atom into a drug candidate can profoundly alter its physicochemical properties, which in turn dictates its absorption, distribution, metabolism, and excretion (ADME) profile.[1] While traditionally associated with increased lipophilicity, the effects of halogenation are far more nuanced and depend on the specific halogen, its position on the molecular scaffold, and the overall electronic environment.

Modulating Lipophilicity, Solubility, and Permeability

A critical balance between lipophilicity and hydrophilicity is paramount for a drug's success. Halogenation generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1] However, this is not a monolithic effect. The degree of lipophilicity imparted follows the trend I > Br > Cl > F.[2] Fluorine, in particular, occupies a unique space. While more lipophilic than hydrogen, its small size and high electronegativity can lead to complex effects on a molecule's overall polarity and solubility.[2][3] For instance, the introduction of fluorine can sometimes improve aqueous solubility by altering the crystal lattice energy of a solid compound.

HalogenVan der Waals Radius (Å)Electronegativity (Pauling Scale)Polarizability (ų)C-X Bond Energy (kcal/mol)
H 1.202.200.67~99
F 1.473.980.56~116
Cl 1.753.162.18~81
Br 1.852.963.05~68
I 1.982.664.7~54

A comparative table of key properties of halogens versus hydrogen, illustrating the distinct characteristics that each halogen brings to a molecular scaffold.

Altering Acidity and Basicity (pKa)

The profound electron-withdrawing nature of halogens, especially fluorine, can significantly influence the pKa of nearby acidic or basic functional groups.[3] This is a critical consideration in drug design, as the ionization state of a molecule affects its solubility, receptor binding, and ability to cross biological membranes. By strategically placing a halogen, medicinal chemists can fine-tune the pKa of a molecule to optimize its pharmacokinetic and pharmacodynamic properties.[4] For example, fluorination can lower the pKa of a nearby amine, reducing its basicity and potentially improving its oral absorption.[5]

The Halogen Bond: A Directional, Non-Covalent Interaction Driving Affinity

Perhaps the most significant advancement in our understanding of halogenation in recent years is the appreciation of the halogen bond.[6] This is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed the σ-hole) and a nucleophilic counterpart, such as an oxygen or nitrogen atom in a protein backbone or side chain.[7][8]

The Nature of the σ-Hole

Contrary to the classical view of halogens as uniformly electronegative, the electron density around a covalently bound halogen (Cl, Br, I) is anisotropic.[9] This results in a region of positive electrostatic potential on the outer side of the halogen, along the axis of the covalent bond.[7] The strength of this σ-hole, and thus the potential for a strong halogen bond, increases with the polarizability and decreases with the electronegativity of the halogen (I > Br > Cl).[7] Fluorine, due to its high electronegativity and low polarizability, generally does not form significant halogen bonds.[10][11]

Halogen_Bond cluster_ligand Halogenated Ligand R-X R-X SigmaHole Y-Prot Y-Protein SigmaHole->Y-Prot Halogen Bond (Electrostatic Attraction)

Caption: A diagram illustrating the σ-hole and the formation of a halogen bond.

Exploiting Halogen Bonds in Drug Design

The ability to form halogen bonds has revolutionized rational drug design.[6] By incorporating heavier halogens into a ligand, it is possible to create specific, high-affinity interactions with a protein target that would otherwise be unattainable.[7] This has been successfully applied in numerous drug discovery programs to enhance potency and selectivity.[11] For instance, the introduction of a halogen bond has been shown to significantly improve the binding affinity of inhibitors for targets such as human Cathepsin L and phosphodiesterase type 5 (PDE5).[11]

Halogenation for Metabolic Stability and Bioisosteric Replacement

Beyond influencing physicochemical properties and direct target interactions, halogenation is a powerful tool for enhancing the metabolic stability of drug candidates and for bioisosteric replacement strategies.

Blocking Metabolic Hotspots

One of the most common applications of halogenation, particularly fluorination, is to block sites of metabolic oxidation.[12] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[3] By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the metabolic stability of a compound can be dramatically improved, leading to a longer half-life and increased bioavailability.[5][13]

Metabolic_Blocking cluster_0 Metabolically Labile Compound cluster_1 Metabolically Stabilized Compound node_A Drug C-H (Metabolic Hotspot) Metabolism Metabolism node_A:f1->Metabolism Oxidative Metabolism node_B Drug C-F (Blocked Site) No Metabolism No Metabolism node_B:f1->No Metabolism Resistant to Metabolism Inactive Metabolite Inactive Metabolite Metabolism->Inactive Metabolite

Caption: Workflow of metabolic blocking by fluorination.

Halogens as Bioisosteres

Bioisosteric replacement is a strategy used to swap one functional group for another with similar steric and electronic properties to improve a molecule's ADME/Tox profile while maintaining or enhancing its biological activity.[14][15] Halogens are frequently employed as bioisosteres for other functional groups. For example, a chlorine atom can sometimes serve as a bioisostere for a methyl group, offering similar steric bulk but with different electronic properties.[16] More recently, the ethynyl group has been explored as a bioisostere for iodine in the context of halogen bonding.[17]

Synthetic Methodologies for Incorporating Halogenated Building Blocks

The increasing demand for halogenated compounds in drug discovery has spurred the development of a vast and sophisticated toolbox of synthetic methods for their preparation.[18] These range from classical halogenation reactions to modern, highly selective catalytic methods.

Electrophilic and Nucleophilic Halogenation

Traditional methods for introducing halogens often rely on electrophilic halogenating agents (e.g., N-halosuccinimides) for electron-rich aromatic and heteroaromatic systems, and nucleophilic halogenating agents (e.g., halide salts) for displacement reactions. While effective, these methods can sometimes lack regioselectivity and functional group tolerance.

Modern Catalytic Methods

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of halogenated compounds. Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, often using halogenated precursors.[14] More recently, photoredox catalysis has emerged as a powerful tool for the mild and selective introduction of halogens.[15]

Experimental Protocol: Palladium-Catalyzed Cross-Coupling for Aryl Bromide Functionalization

This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with a boronic acid, a common method for elaborating halogenated building blocks.

  • Reagents and Setup:

    • Aryl bromide (1.0 equiv)

    • Boronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)

    • Base (e.g., K2CO3, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the aryl bromide, boronic acid, palladium catalyst, and base.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Halogenated Building Blocks in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel hit compounds by screening small, low-molecular-weight "fragments."[19] Halogenated fragments have proven to be particularly valuable in FBDD for several reasons.

Halogen-Enriched Fragment Libraries (HEFLibs)

Specialized fragment libraries enriched with halogenated compounds (HEFLibs) have been developed to systematically probe for halogen bonding "hot spots" on protein targets.[19][20] These libraries allow for the identification of binding modes that might be missed with traditional fragment libraries.[21]

X-ray Crystallography and Halogen Identification

The heavier halogens (bromine and iodine) are excellent anomalous scatterers of X-rays, which can be a significant advantage in crystallographic screening.[22] The strong anomalous signal from these atoms can aid in the identification and placement of bound fragments in electron density maps.

Case Studies: The Impact of Halogenated Building Blocks on Approved Drugs

The successful application of halogenation strategies is evident in the large number of approved drugs that contain halogens.[23][24][25][26][27] In 2021, 14 of the 50 new drugs approved by the FDA contained at least one halogen atom.[23][24][25][26][27]

  • Fluorine: The prevalence of fluorine in pharmaceuticals is striking. It is often used to enhance metabolic stability, modulate pKa, and improve bioavailability.[5][12][28] Examples include the cholesterol-lowering drug atorvastatin and the antidepressant fluoxetine.

  • Chlorine: Chlorine is also frequently found in approved drugs, where it can contribute to binding affinity through hydrophobic and, in some cases, halogen bonding interactions.[23] The antibiotic vancomycin is a classic example of a chlorinated natural product.[23]

  • Bromine and Iodine: While less common than fluorine and chlorine, bromine and iodine are increasingly being incorporated into drug candidates to exploit strong halogen bonding interactions for enhanced potency and selectivity.[29]

Toxicology and Environmental Considerations

While the benefits of halogenation in drug discovery are clear, it is also essential to consider the potential toxicological and environmental implications of halogenated compounds.[30] Some halogenated compounds are known to be persistent environmental pollutants, and their biotransformation can sometimes lead to toxic metabolites.[31][32][33][34][35][36][37][38] Therefore, a thorough evaluation of the metabolic fate and potential toxicity of any new halogenated drug candidate is a critical part of the drug development process.

Future Perspectives: The Expanding Role of Halogenation

The role of halogenated building blocks in drug discovery is poised to expand even further in the coming years. Advances in synthetic chemistry will continue to provide more efficient and selective methods for incorporating halogens into complex molecules.[39] A deeper understanding of the quantum mechanical effects of halogenation will enable more precise in silico design of halogenated ligands.[8][40][41][42] Furthermore, the exploration of novel halogenated motifs and the development of enzymatic halogenation methods will open up new avenues for therapeutic innovation.[29][43]

References

  • The Role of Halogenated Intermediates in Modern Drug Discovery. (n.d.). Google Cloud.
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (n.d.). National Institutes of Health.
  • Halogen bond: its role beyond drug-target binding affinity for drug discovery and development. (2014, January 27). PubMed.
  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. (n.d.). ACS Publications.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). ACS Publications.
  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2013, December 28). ACS Publications.
  • Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025, January 12). ResearchGate.
  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. (n.d.). National Institutes of Health.
  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. (2015, September 17). ACS Publications.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015, March 2). UCD Research Repository.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. (2025, August 6). ResearchGate.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PubMed Central.
  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. (2019, February 18). PubMed Central.
  • Small change for big improvement: Halogen bonds and drug discovery. (2013, January 18). ScienceDaily.
  • Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. (n.d.). Novartis OAK.
  • Halogen-Enriched Fragments. (n.d.). Otava Chemicals.
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025, October 23). National Institutes of Health.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2025, September 4). ResearchGate.
  • Molecular Mechanical Study of Halogen Bonding in Drug Discovery. (2025, August 6). ResearchGate.
  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
  • 9.2 Properties of Halogenated Compounds. (n.d.). Open Oregon Educational Resources.
  • Helpful halogens in fragment libraries. (2019, April 8). Practical Fragments.
  • Molecular mechanical study of halogen bonding in drug discovery. (n.d.). Research Explorer.
  • Application of Halogen Bond in Drug Discovery. (n.d.). PharmaBlock.
  • Biotransformation of Halogenated Solvents. (n.d.). National Institutes of Health.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2024, August 13). Pharma Excipients.
  • Examples of top-selling halogen-containing pharmaceuticals,... (n.d.). ResearchGate.
  • Biochemical studies on the metabolic activation of halogenated alkanes. (n.d.). National Institutes of Health.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). PubMed Central.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013, January 3). R Discovery.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). MDPI.
  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (n.d.). National Institutes of Health.
  • Degradation of halogenated aliphatic compounds: the role of adaptation. (n.d.). PubMed.
  • (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. (2019, March 27). ResearchGate.
  • Biochemical studies on the metabolic activation of halogenated alkanes. (n.d.). PubMed.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). CoLab.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (n.d.). OUCI.
  • Mechanism of action of toxic halogenated aromatics. (n.d.). National Institutes of Health.
  • Identification of atmospheric emerging contaminants from industrial emissions: A case study of halogenated hydrocarbons emitted by the pharmaceutical industry. (n.d.). PubMed.
  • Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. (n.d.). PNAS.
  • Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. (1995, November 17). PubMed.
  • Mechanism of action of toxic halogenated aromatics. (n.d.). PubMed.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). Pharma Excipients.

Sources

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluorophenol (CAS No. 443-81-2) is a halogenated aromatic compound of significant interest in modern organic synthesis.[1][2] Its utility as a versatile chemical intermediate, particularly in the pharmaceutical and agrochemical industries, stems from its unique substitution pattern, which offers distinct reactivity for constructing complex molecules like diaryl ethers.[1][3][4] This guide provides a comprehensive technical overview of the structural elucidation and conformational landscape of this compound. We will delve into the spectroscopic techniques that define its molecular architecture and explore the subtle, yet critical, conformational preferences governed by intramolecular forces. This document is designed to serve as a foundational resource for scientists leveraging this building block in discovery and development workflows.

Molecular Structure Elucidation

The unambiguous determination of a molecule's structure is the bedrock of chemical research.[5] For this compound, a combination of modern spectroscopic techniques provides a definitive portrait of its atomic connectivity and chemical environment.

Core Physicochemical Properties

A summary of the fundamental properties of this compound is presented below, compiled from authoritative chemical databases.[6][7]

PropertyValueSource
CAS Number 443-81-2[6][8]
Molecular Formula C₆H₄BrFO[6]
Molecular Weight 191.00 g/mol [6]
Appearance Colorless to light yellow liquid/solid[3][7]
Boiling Point 123 °C (at 50 Torr)[3][7]
pKa (Predicted) 7.43 ± 0.10[3]
Spectroscopic Signature Analysis

The following sections detail the expected spectroscopic data for this compound. While a definitive spectrum requires experimental acquisition, these predictions are based on established principles of spectroscopy and data from analogous halogenated phenols.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent. Spin-spin coupling between the aromatic protons and with the fluorine atom will result in complex splitting patterns (e.g., doublet of doublets), which are crucial for assigning each proton to its specific position on the ring.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will display six unique signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents:

    • The carbon bearing the hydroxyl group (C1) will be shifted downfield (δ ~150-160 ppm).

    • The carbon bonded to fluorine (C3) will exhibit a large C-F coupling constant.

    • The carbon bonded to bromine (C2) will appear at a lower field than a standard aromatic C-H carbon but may be less deshielded than the C-O carbon.

The IR spectrum provides key information about the functional groups present.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. The exact position and shape can provide insights into hydrogen bonding.

  • C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponds to the C-O stretching vibration.

  • Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

  • C-F and C-Br Stretches: Absorptions for C-F and C-Br bonds typically appear in the fingerprint region, at approximately 1000-1250 cm⁻¹ and 500-650 cm⁻¹, respectively.

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak.

  • Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity (M⁺ and M⁺+2), a definitive signature for a monobrominated compound.

Workflow for Spectroscopic Confirmation

The logical process for confirming the structure of this compound is outlined in the diagram below. This systematic approach ensures a comprehensive and unambiguous structural assignment.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample This compound (Purified) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Connect Connectivity Mapping (from NMR coupling) NMR->Connect FuncGroup Functional Group ID (from IR) IR->FuncGroup MolWeight Molecular Weight & Isotopic Pattern (from MS) MS->MolWeight Confirm Final Structure Confirmation Connect->Confirm FuncGroup->Confirm MolWeight->Confirm

Workflow for Spectroscopic Confirmation.

Conformational Analysis

Beyond static connectivity, the spatial arrangement of atoms—the molecule's conformation—is critical to its reactivity and interactions. For substituted phenols, the orientation of the hydroxyl group relative to its neighbors is the primary conformational feature.

cis and trans Conformers

This compound can exist in two primary planar conformers, defined by the dihedral angle of the C2-C1-O-H bond.

  • cis-conformer: The hydroxyl hydrogen points towards the adjacent bromine atom.

  • trans-conformer: The hydroxyl hydrogen points away from the adjacent bromine atom.

The Role of Intramolecular Hydrogen Bonding

The relative stability of these conformers is largely dictated by the potential for intramolecular hydrogen bonding. In o-halophenols, a weak hydrogen bond can form between the hydroxyl proton and the ortho-halogen atom (O-H···X).

The existence and strength of such bonds are a subject of considerable investigation, with conflicting results depending on the halogen and the analytical method used.[9][10][11]

  • General Trends: Studies suggest that for 2-halophenols, weak intramolecular hydrogen bonding exists for chlorine, bromine, and iodine, but is minimal for fluorine.[9][10] This is counterintuitive based on electronegativity alone but is a well-documented phenomenon.

  • Application to this compound: The relevant interaction is between the hydroxyl group and the ortho-bromine atom. Based on the available literature for 2-bromophenol, it is probable that a weak O-H···Br intramolecular hydrogen bond stabilizes the cis-conformer of this compound, making it the lower-energy, and thus more populated, conformer.[9][10]

  • Synergistic Interactions: The presence of a hydrogen bond can, in turn, enhance the properties of the halogen atom, a concept known as hydrogen-bond-enhanced halogen bonding (HBeXB), which can influence intermolecular interactions.[12]

The diagram below illustrates the equilibrium between the two conformers and the stabilizing intramolecular interaction in the cis form.

Conformational equilibrium in this compound.

Synthesis and Applications

Synthetic Protocol

This compound is often synthesized via the deprotection of a protected precursor. A common method involves the acid-catalyzed removal of a methoxymethoxy (MOM) ether.[3][4]

Protocol: Deprotection of 1-(Methoxymethoxy)-2-bromo-3-fluorobenzene

  • Reaction Setup: Combine 1-(methoxymethoxy)-2-bromo-3-fluorophenol with isopropanol and 6M hydrochloric acid in a reaction vessel.

  • Stirring: Stir the mixture at room temperature for approximately 2.5 hours.

  • Workup: Upon reaction completion, add methyl tert-butyl ether and 5N sodium hydroxide to partition the mixture.

  • Extraction: Separate the organic phase, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield this compound as a colorless oil.[3][4]

Industrial and Research Applications

The distinct placement of the bromine, fluorine, and hydroxyl groups makes this compound a valuable building block.[2]

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), where the fluorine atom can enhance metabolic stability and the bromine atom provides a site for cross-coupling reactions.[1]

  • Agrochemicals: It is used in the development of novel herbicides and fungicides, contributing to more effective crop protection agents.[1][2]

  • Diaryl Ethers: It is a common reactant for the preparation of diaryl ethers, a structural motif present in many biologically active compounds.[3][4]

Conclusion

This compound is a deceptively simple molecule whose utility is rooted in its detailed structural and electronic properties. Its architecture, confirmed by a suite of spectroscopic methods, provides a well-defined scaffold for synthetic chemists. Furthermore, its conformational behavior, likely dominated by a weak intramolecular hydrogen bond that favors the cis geometry, can influence its reactivity and interactions. A thorough understanding of these fundamental characteristics, as outlined in this guide, is essential for researchers and developers aiming to fully exploit the potential of this versatile chemical intermediate.

References

  • Abraham, M. H., et al. (2015). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics. [Link]
  • Rowbotham, J. B., & Schaefer, T. (1974). Proton Magnetic Resonance Study of Intramolecular Hydrogen Bonding in Halophenols. Canadian Journal of Chemistry, 52(17), 3037-3041. [Link]
  • Carlson, G. L., et al. (1972). Torsional frequencies and enthalpies of intramolecular hydrogen bonds of o-halophenols. The Journal of Physical Chemistry, 76(11), 1553-1557. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 23). Exploring the Synthesis and Application of this compound in Modern Chemistry.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12175701, this compound.
  • Hardy, J. S., & Taylor, M. S. (2020). Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry. Accounts of Chemical Research, 53(7), 1348-1358. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, December 29). Unlock the Potential of this compound.

Sources

Introduction: Contextualizing 2-Bromo-3-fluorophenol in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hazards and Handling of 2-Bromo-3-fluorophenol

This compound (CAS No. 443-81-2) is a halogenated aromatic compound of significant interest in synthetic organic chemistry.[1][2] Its utility as a chemical intermediate is primarily driven by the specific reactivity conferred by the bromine and fluorine substituents on the phenol ring, making it a valuable building block in the synthesis of more complex molecules, such as diaryl ethers, which are scaffolds in many pharmaceutical agents.[2][3] However, the very features that make it synthetically useful—the presence of a reactive phenol group and halogen atoms—also impart distinct chemical and toxicological properties that demand a rigorous and informed approach to its handling.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed for the professional researcher and drug development scientist, providing an in-depth analysis of the hazards associated with this compound and the causal logic behind the recommended handling, storage, and emergency protocols. Our objective is to foster a comprehensive safety culture rooted in scientific understanding, ensuring that this valuable reagent can be utilized effectively and safely.

Section 1: Physicochemical and Toxicological Profile

A foundational understanding of a chemical's properties is the first step in a robust risk assessment. The data presented below is a synthesis of information from multiple chemical suppliers and databases.

1.1: Physical and Chemical Properties

The physical state and properties of this compound dictate its behavior under laboratory conditions, influencing factors from vapor pressure and inhalation risk to appropriate storage conditions.

PropertyValueSource(s)
CAS Number 443-81-2[1][2][3][4]
Molecular Formula C₆H₄BrFO[1][3]
Molecular Weight 191.00 g/mol [1]
Appearance Light yellow to colorless liquid; may also be a solid or semi-solid.[1][2][4][1][2][4]
Boiling Point 123 °C @ 50 Torr[1][3]
Density ~1.8 g/cm³ (Predicted/Reported values vary slightly)[1][3]
Flash Point 72.4 °C[1]
Storage Temperature Room temperature, under inert atmosphere.[3][4][3][4]
1.2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. However, for specialized reagents like this compound, aggregated data from different suppliers can show slight variations.[1][5] A conservative approach, adopting the most stringent classification, is the cornerstone of laboratory safety. The primary hazards are significant and demand respect.[6]

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationH314DangerCauses severe skin burns and eye damage.[1][5]
Acute Toxicity, OralH302WarningHarmful if swallowed.[4][5]
Skin IrritationH315WarningCauses skin irritation.[4][5]
Serious Eye IrritationH319WarningCauses serious eye irritation.[4][5]
STOT - Single ExposureH335WarningMay cause respiratory irritation.[4][5][6]

Scientist's Insight: The presence of both H314 (causes severe burns) and H315/H319 (causes irritation) in aggregated data highlights a critical point.[1][4][5] While some suppliers may classify it as an irritant, others classify it as corrosive. The phenolic hydroxyl group, especially when combined with electron-withdrawing halogens, can be highly corrosive to tissue. Therefore, all handling procedures must be based on the assumption that the material is corrosive and capable of causing severe, irreversible damage to skin and eyes.

Section 2: The Hierarchy of Controls - A Risk-Based Handling Philosophy

Effective chemical safety is not merely about wearing the right gloves; it's a systematic approach to risk mitigation. The hierarchy of controls prioritizes the most effective measures first.

Risk_Control_Hierarchy cluster_0 Risk Management for this compound cluster_1 Hierarchy of Controls A Hazard Identification (Corrosive, Toxic) B Risk Assessment (Exposure Potential: Skin, Eyes, Inhalation) A->B C Elimination / Substitution (Is a less hazardous reagent feasible?) B->C Implement Controls D Engineering Controls (e.g., Chemical Fume Hood) C->D E Administrative Controls (SOPs, Training, Designated Areas) D->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat - Last line of defense) E->F

Sources

An In-depth Technical Guide to the Laboratory Storage of 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential storage and handling protocols for 2-Bromo-3-fluorophenol (CAS No. 443-81-2) in a laboratory setting. Adherence to these guidelines is critical for ensuring chemical integrity, maximizing shelf life, and maintaining a safe research environment for all personnel. The principles outlined are grounded in established chemical safety standards and informed by practical, field-proven experience.

Fundamental Chemical Profile and Associated Hazards

A thorough understanding of the chemical's properties is the foundation of safe storage. This compound is a halogenated aromatic compound used as a chemical intermediate in various organic syntheses, such as the preparation of diaryl ethers.[1] Its physical and chemical characteristics dictate the necessary storage precautions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 443-81-2[2]
Molecular Formula C₆H₄BrFO[3]
Molecular Weight 191.00 g/mol [3]
Appearance Colorless to light yellow clear liquid[1][4][5]
Boiling Point 123 °C at 50 Torr[3][4]
Density ~1.764 - 1.8 g/cm³[3][4]
Flash Point ~72.4 - 98 °C[3][6]

The primary hazards associated with this compound are outlined by the Globally Harmonized System (GHS). It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5] Some sources also indicate it may cause severe skin burns and eye damage (H314).[3] These hazards underscore the necessity for stringent storage and handling protocols.

Core Storage Directives: Ensuring Stability and Safety

The primary objective of proper storage is to prevent chemical degradation and avoid hazardous reactions. For this compound, this involves controlling the storage atmosphere, temperature, and container integrity, while segregating it from incompatible materials.

Recommended Storage Conditions

Based on manufacturer safety data sheets (SDS) and general chemical principles, the following conditions are paramount:

Table 2: Optimal Storage Conditions for this compound

ParameterRecommendationRationale & Causality
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by atmospheric oxygen, leading to the formation of colored quinone-type byproducts.[2][4][7] Storing under an inert gas displaces oxygen, mitigating this degradation pathway and preserving the compound's purity.
Temperature Room Temperature, in a cool, dry place Most suppliers recommend room temperature storage.[2][4] It is crucial to keep the compound in a "cool" and "dry" location, away from direct heat sources, open flames, or sparks, as it is a combustible liquid.[8][9] This prevents thermal degradation and reduces the risk of vapor ignition.[7]
Ventilation Well-ventilated area Storing in a well-ventilated space is a critical safety measure to prevent the accumulation of potentially harmful vapors, which can cause respiratory irritation.[6][8] This is a standard requirement for most organic chemicals.
Light Exposure Protect from light Phenolic compounds can be sensitive to light, which can catalyze oxidative degradation.[7][10][11] Storing in amber glass bottles or in a dark cabinet prevents photochemical reactions, ensuring the long-term stability of the compound.
Chemical Incompatibility

Proper segregation of chemicals is arguably the most critical rule of laboratory storage to prevent dangerous reactions.[12] this compound must be stored separately from the following classes of chemicals:

  • Strong Oxidizing Agents: (e.g., nitric acid, bromine, peroxides). Contact can lead to violent reactions, fire, or explosions.[6][8][9]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide). While bases are used in reactions with this compound, prolonged and uncontrolled contact in storage can lead to degradation or vigorous reactions.[6][8][13]

  • Reactive Metals: (e.g., sodium, potassium, magnesium).[14]

The following diagram illustrates the workflow for ensuring proper chemical segregation during storage.

cluster_storage Chemical Storage Segregation Workflow Receive Receive this compound CheckSDS Consult Safety Data Sheet (SDS) for Incompatibilities Receive->CheckSDS Identify Identify Incompatible Groups: - Strong Oxidizers - Strong Bases - Reactive Metals CheckSDS->Identify Segregate Store in Designated Cabinet for Halogenated/Phenolic Compounds Identify->Segregate Secondary Use Secondary Containment (e.g., Chemical-Resistant Tray) Segregate->Secondary Label Ensure Clear Labeling of Storage Area Secondary->Label Start Handling this compound PPE Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) Start->PPE FumeHood Work in Fume Hood? PPE->FumeHood Proceed Proceed with Transfer FumeHood->Proceed Yes Stop STOP! Relocate to Fume Hood FumeHood->Stop No Inert High-Purity Use? Proceed->Inert InertTransfer Perform Inert Atmosphere Transfer Inert->InertTransfer Yes StandardTransfer Perform Standard Pouring Transfer Inert->StandardTransfer No Seal Tightly Reseal Primary Container InertTransfer->Seal StandardTransfer->Seal Store Return to Correct Storage Location Seal->Store Cleanup Decontaminate Area & Dispose of Waste Store->Cleanup End Procedure Complete Cleanup->End

Caption: Decision workflow for handling this compound.

By rigorously adhering to these scientifically-grounded storage and handling protocols, researchers can ensure the quality of their starting materials, the reproducibility of their experiments, and the safety of their laboratory environment.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Key Specifications and Handling of this compound for Industrial Use.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure: Phenol.
  • LSU Health Shreveport Environmental Health & Safety. (n.d.). SOP for the safe use of Phenol and Phenol Solutions.
  • University of California San Diego. (2024). Chemical Compatibility Guidelines.
  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin.
  • Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • University of California Berkeley Environment, Health & Safety. (n.d.). Phenol Hazard Controls Fact Sheet.

Sources

An In-depth Technical Guide on the Core Reactivity of the Phenol Group in 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the fundamental reactivity of the phenol group in 2-bromo-3-fluorophenol, a versatile chemical intermediate.[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing the compound's chemical behavior, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Phenolic Moiety as a Reaction Center

Phenols are a class of aromatic compounds characterized by a hydroxyl (-OH) group directly attached to a benzene ring. This structural feature imparts a unique reactivity profile compared to aliphatic alcohols. The hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[4][5][6] Furthermore, the phenolic proton is weakly acidic, allowing for deprotonation to form a highly nucleophilic phenoxide ion.[4][7] The reactivity of a substituted phenol is a nuanced interplay of the inherent properties of the hydroxyl group and the electronic and steric influences of the other substituents on the aromatic ring.[7][8]

In the case of this compound, the bromine and fluorine atoms significantly modulate the reactivity of the phenol group through a combination of inductive and resonance effects. Understanding these influences is paramount for predicting and controlling the outcomes of synthetic transformations.

Electronic Landscape of this compound: A Tale of Two Halogens

The reactivity of the phenol group in this compound is dictated by the electronic contributions of the bromine and fluorine substituents. Both are halogens, yet their effects on the aromatic ring are not identical.

Inductive Effect (-I): Both bromine and fluorine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework.[9][10] This effect tends to decrease the electron density of the ring, making it less nucleophilic. The inductive effect of fluorine is stronger than that of bromine due to its higher electronegativity.

Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be delocalized into the benzene ring's pi system.[9][10][11] This electron-donating resonance effect increases the electron density at the ortho and para positions relative to the meta position.[5]

The net electronic effect of a halogen substituent is a balance between its strong -I effect and its weaker +R effect. For both bromine and fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution compared to unsubstituted phenol.[11] However, the resonance effect still dictates the regioselectivity, directing incoming electrophiles to the positions ortho and para to the hydroxyl group.

Impact on Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity of the phenol (lowering its pKa).[7][8][12]

In this compound, both the bromo and fluoro groups are electron-withdrawing, and their presence is expected to increase the acidity compared to phenol (pKa ≈ 10). The predicted pKa for this compound is approximately 7.43, indicating a significantly more acidic proton than that of unsubstituted phenol.[3]

CompoundPredicted pKa
Phenol~10.0
This compound7.43[3]

This enhanced acidity facilitates the formation of the corresponding phenoxide ion under milder basic conditions, a crucial first step in many reactions involving the hydroxyl group.

Key Reactions of the Phenol Group

The reactivity of the phenol group in this compound can be broadly categorized into two main types: reactions involving the acidic proton and subsequent nucleophilicity of the phenoxide, and electrophilic aromatic substitution on the ring.

Reactions at the Oxygen Atom: The Nucleophilic Phenoxide

Deprotonation of the phenolic hydroxyl group generates a potent oxygen nucleophile, the 2-bromo-3-fluorophenoxide ion. This anion can participate in a variety of nucleophilic substitution reactions, most notably O-alkylation and O-acylation.

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from an alkoxide and an alkyl halide.[13][14] In the context of this compound, the reaction proceeds by first forming the phenoxide ion with a suitable base, followed by nucleophilic attack on an alkyl halide.[15][16]

Mechanism of O-Alkylation:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Phenol This compound Phenoxide 2-Bromo-3-fluorophenoxide Phenol->Phenoxide + Base Base Base (e.g., NaOH, K2CO3) Ether 2-Bromo-3-fluoro-1-(alkoxy)benzene Phenoxide->Ether + R-X AlkylHalide Alkyl Halide (R-X)

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Bromo-1-(benzyloxy)-3-fluorobenzene

  • Deprotonation: To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired ether.

Rationale: The choice of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction by solvating the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[13] Potassium carbonate is a sufficiently strong base to deprotonate the relatively acidic this compound.

Phenols can be readily converted to their corresponding esters through reaction with acylating agents such as acid chlorides or anhydrides.[4][12] This reaction can be performed under basic or acidic conditions, though base catalysis is more common for phenols.

Mechanism of Base-Catalyzed O-Acylation:

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Acyl Substitution Phenol This compound Phenoxide 2-Bromo-3-fluorophenoxide Phenol->Phenoxide + Base Base Base (e.g., Pyridine, NaOH) Ester 2-Bromo-3-fluorophenyl ester Phenoxide->Ester + RCOCl AcylChloride Acyl Chloride (RCOCl)

Caption: Base-Catalyzed O-Acylation Workflow.

Experimental Protocol: Synthesis of 2-Bromo-3-fluorophenyl acetate

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or THF. Add a base such as pyridine or triethylamine (1.2 eq).

  • Acylation: Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or chromatography if necessary.

Rationale: The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl or acetic acid byproduct without competing with the phenoxide as a nucleophile. For sterically hindered or deactivated phenols, more forcing conditions or specialized catalysts may be required.[17][18]

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS).[5][6] However, in this compound, the deactivating inductive effects of the bromine and fluorine atoms diminish the overall reactivity of the ring.[11] The directing effects of the three substituents must be considered to predict the regiochemical outcome of EAS reactions.

Directing Effects of Substituents in this compound:

  • -OH (at C1): Strongly activating, ortho-, para-directing.

  • -Br (at C2): Deactivating, ortho-, para-directing.

  • -F (at C3): Deactivating, ortho-, para-directing.

Regioselectivity Analysis:

To predict the site of electrophilic attack, we must consider the combined directing effects of the existing substituents.

Caption: Regioselectivity in EAS of this compound.

Based on the synergistic directing effect of the hydroxyl group (para-directing) and the meta-directing influence relative to the halogens for this position, the C4 position is the most likely site for electrophilic attack. The C6 position is also activated by the hydroxyl group (ortho-directing) but is sterically hindered by the adjacent bromine atom. The C5 position is meta to the strongly activating hydroxyl group and is therefore the least favored site.

Experimental Protocol: Bromination of this compound

Given the already substituted nature of the ring, further halogenation would require careful control of reaction conditions to avoid over-reaction and to favor the desired regioisomer.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Bromination: Add a solution of bromine (1.0 eq) in the same solvent dropwise at a low temperature (e.g., 0 °C) in the absence of a Lewis acid catalyst.

  • Reaction: Stir the mixture at low temperature and monitor the reaction by GC-MS or TLC.

  • Work-up: Upon consumption of the starting material, quench the reaction with a solution of sodium thiosulfate to destroy any excess bromine.

  • Purification: Extract the product into an organic solvent, wash with water and brine, dry, and concentrate. Purify the resulting mixture of isomers by column chromatography or recrystallization.

Rationale: Phenols are highly activated towards halogenation and often do not require a Lewis acid catalyst.[5][12] The reaction is typically performed at low temperatures to control the reaction rate and improve selectivity. The primary product expected is 2,4-dibromo-3-fluorophenol.

Conclusion

The reactivity of the phenol group in this compound is a fascinating case study in the interplay of substituent effects in aromatic chemistry. The electron-withdrawing nature of the bromo and fluoro groups enhances the acidity of the phenolic proton, facilitating reactions at the oxygen atom such as O-alkylation and O-acylation. While these same groups deactivate the aromatic ring towards electrophilic substitution, the powerful ortho-, para-directing influence of the hydroxyl group still governs the regioselectivity of such reactions, with the C4 position being the most probable site of attack. A thorough understanding of these principles is essential for the effective utilization of this compound as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[2]

References

  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. National Institutes of Health.
  • Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology.
  • What reactions can phenols undergo? TutorChase.
  • The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Effect of Substituents on the Acidity of Phenols. Pharmaacademias.
  • Chapter 24: Phenols.
  • Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.
  • The Williamson Ether Synthesis.
  • ring reactions of phenol. Chemguide.
  • Reactions of Phenol. Save My Exams.
  • Substituent Effects on Phenol Acidity. Scribd.
  • Reactions of Phenols. Chemistry Steps.
  • Reactivity of Phenols. Chemistry LibreTexts.
  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
  • O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. Ingenta Connect.
  • Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline.
  • Why do phenols are very reactive towards electrophilic aromatic substitution? Quora.
  • Williamson Ether Synthesis.
  • An Explanation of Substituent Effects. Chemistry LibreTexts.
  • Protonation of gaseous halogenated phenols and anisoles and its interpretation using DFT-based local reactivity indices. Lirias - KU Leuven.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
  • Reactions of halogens with phenols. Journal of the Chemical Society (Resumed).
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Synthesis of Polysubstituted Benzenes. Fiveable.
  • The Photochemical Activity of a Halogen-Bonded Complex Enables the Microfluidic Light-Driven Alkylation of Phenols. National Institutes of Health.
  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
  • Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. PubMed.
  • Properties of Alcohols and Phenols. Chemistry LibreTexts.
  • An Insight into Activity & Regioselectivity of Electrophilic Substitution of Benzenes Based on Chemical Shift of Nuclear Magnetic Resonance.
  • Unlock the Potential of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • Ch12 : Electrophilic Aromatic Substitution. University of Calgary.
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
  • What is Inductive & Mesomeric Effect in case of Phenol, Chlorobenzene , Nitro benzene. YouTube.
  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. ACS Publications.
  • Process for making fluorophenols. Google Patents.
  • Microwave mediated solvent-free acetylation of deactivated and hindered phenols. ResearchGate.
  • Ch24 - Acylation of phenols. University of Calgary.
  • Process for the preparation of para-fluorophenol. Google Patents.
  • Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. ResearchGate.
  • Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. PubMed.

Sources

An In-depth Technical Guide to the Electrophilic Substitution Patterns of 3-Fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution patterns of 3-fluorophenol and its derivatives. As a molecule of significant interest in medicinal chemistry and materials science, understanding its reactivity is paramount for the rational design of novel compounds. This document elucidates the theoretical principles governing the regioselectivity of electrophilic attack, supported by mechanistic insights and experimental data. Key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are discussed in detail, complete with step-by-step experimental protocols and quantitative analysis of isomer distribution.

Introduction: The Electronic Landscape of 3-Fluorophenol

3-Fluorophenol presents a fascinating case study in electrophilic aromatic substitution, where the interplay of two electronically distinct substituents, a hydroxyl (-OH) group and a fluorine (-F) atom, dictates the regiochemical outcome of reactions. The hydroxyl group is a powerful activating, ortho-, para-directing group, primarily due to its strong positive mesomeric (+M) effect, which donates electron density to the aromatic ring and stabilizes the intermediate arenium ion.[1][2] Conversely, the fluorine atom is a weakly deactivating, yet also ortho-, para-directing substituent.[3] Its strong negative inductive (-I) effect withdraws electron density from the ring, making it less reactive than benzene, but its +M effect, although weaker than its -I effect, directs incoming electrophiles to the ortho and para positions.[3][4]

In 3-fluorophenol, these two groups are in a meta relationship. The dominant activating and directing influence of the hydroxyl group is the primary determinant of the substitution pattern. Therefore, electrophilic attack is overwhelmingly directed to the positions ortho and para to the hydroxyl group, namely C2, C4, and C6. The fluorine atom at C3 serves to modulate the reactivity of these positions through its inductive and mesomeric effects.

Figure 1: Interplay of directing effects in 3-fluorophenol.

Nitration of 3-Fluorophenol Derivatives

The introduction of a nitro group onto the 3-fluorophenol scaffold is a critical transformation for the synthesis of various pharmaceutical intermediates. The regioselectivity is highly dependent on the reaction conditions.

Mechanistic Considerations

The nitration of phenols is a rapid reaction, often leading to a mixture of ortho and para isomers.[1] In the case of 3-fluorophenol, the hydroxyl group directs the incoming nitronium ion (NO₂⁺) to the C2, C4, and C6 positions. The fluorine atom's electron-withdrawing nature can influence the product distribution. Attack at C2 and C4 is electronically favored due to resonance stabilization from both the hydroxyl and fluoro groups. Attack at C6, while still directed by the hydroxyl group, is electronically less favored due to the meta relationship with the fluorine atom.

Experimental Protocol: Mononitration of 3-Fluorophenol

This protocol aims for the regioselective mononitration of 3-fluorophenol.

Materials:

  • 3-Fluorophenol

  • Antimony nitrate (Sb(NO₃)₃·5H₂O)

  • Ice-water bath

  • Mortar and pestle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or acetone)

Procedure:

  • In a 25 mL beaker cooled in an ice-water bath, combine 1.0 mmol of 3-fluorophenol and 1.0 mmol of antimony nitrate.

  • Grind the mixture for a few seconds to initiate the reaction. The reaction is typically rapid and exothermic.

  • Continue the reaction for a few minutes until completion (monitor by TLC if necessary).

  • Filter the resulting precipitate.

  • Recrystallize the crude product from a suitable solvent to afford the purified nitrated 3-fluorophenol derivatives.

Data on Isomer Distribution

While specific quantitative data for the nitration of 3-fluorophenol is not extensively reported in readily available literature, studies on similar phenolic compounds provide valuable insights. For instance, the nitration of 4-fluorophenol with antimony nitrate yields 2,6-dinitro-4-fluorophenol in high yield, indicating a strong preference for ortho substitution. It is expected that the nitration of 3-fluorophenol will primarily yield a mixture of 2-nitro-3-fluorophenol, 4-nitro-3-fluorophenol, and 6-nitro-3-fluorophenol, with the potential for dinitration under more forcing conditions.

Reactant Nitrating Agent Major Products Reference
4-FluorophenolSb(NO₃)₃·5H₂O2,6-Dinitro-4-fluorophenol

Halogenation of 3-Fluorophenol Derivatives

The introduction of halogen atoms can significantly modulate the biological activity and physicochemical properties of 3-fluorophenol derivatives.

Mechanistic Considerations

Phenols are highly reactive towards electrophilic halogenation, often not requiring a Lewis acid catalyst.[4] The strong activation by the hydroxyl group can lead to polysubstitution. For 3-fluorophenol, bromination and chlorination are expected to occur at the C2, C4, and C6 positions. The regioselectivity can be controlled by the choice of halogenating agent and reaction conditions.

Experimental Protocol: Regioselective Bromination

This protocol describes a method for the selective ortho-bromination of substituted phenols.[5]

Materials:

  • 3-Fluorophenol derivative

  • N-Bromosuccinimide (NBS)

  • ACS-grade Methanol

  • para-Toluenesulfonic acid (p-TsOH) (optional catalyst)

  • Stir plate and stir bar

  • Standard glassware for reaction and workup

Procedure: [5]

  • Dissolve the 3-fluorophenol derivative in ACS-grade methanol.

  • Add 10 mol % of p-TsOH to enhance selectivity for the ortho position.

  • Add N-bromosuccinimide (typically 1.0-1.2 equivalents for monobromination) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 15-20 minutes.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Isomer Distribution

The bromination of phenols is highly regioselective, often favoring the para position. However, in cases where the para position is blocked, or with the use of specific catalytic systems, ortho-bromination can be achieved with high selectivity.[5][6] For 3-fluorophenol, a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-fluorophenol is expected. The use of a directing solvent like ACS-grade methanol with a catalyst can favor the formation of the ortho-brominated isomers.[5]

Sulfonation of 3-Fluorophenol Derivatives

Sulfonation introduces a sulfonic acid group (-SO₃H), which can drastically alter the solubility and acidity of the parent molecule.

Mechanistic Considerations

The sulfonation of aromatic compounds is a reversible electrophilic aromatic substitution reaction.[7] The electrophile is typically sulfur trioxide (SO₃), which can be generated from fuming sulfuric acid. The hydroxyl group of 3-fluorophenol will direct the sulfonation to the ortho and para positions.

Experimental Protocol: General Sulfonation

Materials:

  • 3-Fluorophenol

  • Fuming sulfuric acid (oleum) or chlorosulfonic acid

  • Inert solvent (e.g., a mixture of a C₅-C₁₀ aliphatic hydrocarbon and a dialkyl carbonate)[8]

  • Reaction vessel with a dropping funnel and gas outlet

Procedure: [8]

  • Dissolve 3-fluorophenol in the solvent mixture in the reaction vessel.

  • Cool the solution to 0-10 °C.

  • Slowly add fuming sulfuric acid or chlorosulfonic acid dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.

  • Wash the product with cold water and dry.

Friedel-Crafts Reactions of 3-Fluorophenol Derivatives

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions in organic synthesis.[9]

Scope and Limitations

Friedel-Crafts reactions are generally not performed on strongly deactivated rings. While the fluorine in 3-fluorophenol is deactivating, the powerful activating effect of the hydroxyl group should allow for these reactions to proceed. However, the hydroxyl group itself can react with the Lewis acid catalyst, necessitating the use of protecting groups or specific catalytic systems. Friedel-Crafts acylation is generally preferred over alkylation as it is less prone to polysubstitution and carbocation rearrangements.[9]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the Friedel-Crafts acylation of an activated aromatic compound.

Materials:

  • Protected 3-fluorophenol derivative (e.g., 3-fluoroanisole)

  • Acyl chloride or acid anhydride

  • Lewis acid catalyst (e.g., AlCl₃, ZnCl₂)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

  • Standard glassware for anhydrous reactions

Figure 2: General workflow for Friedel-Crafts acylation.

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve the protected 3-fluorophenol and the acylating agent in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst in portions with stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker of ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The electrophilic substitution patterns of 3-fluorophenol derivatives are primarily governed by the strongly activating and ortho-, para-directing hydroxyl group. The fluorine atom at the meta position serves as a deactivating group that modulates the reactivity of the aromatic ring. By carefully selecting the electrophile and controlling the reaction conditions, it is possible to achieve a degree of regioselectivity in nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This guide provides a foundational understanding and practical protocols for researchers to explore the rich chemistry of this important class of compounds.

References

  • Foroughifar, N., & Fathinejad Jirandehi, H. (n.d.).
  • LibreTexts. (2019, June 5). 18.6 Directing Effects of Substituted Benzenes. Chemistry LibreTexts. [Link]
  • Google Patents. (n.d.). US6936732B2 - Sulphonation of phenols.
  • Unacademy. (n.d.). Directive influence of a functional group in monosubstituted benzene ring.
  • LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]
  • Zhejiang Yonghe Refrigerant Co., Ltd. (n.d.). 3-Fluorophenol.
  • Torregrosa, R. R. P. (2015, April 1). 3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol.
  • PubChem. (n.d.). 3-Fluorophenol. National Center for Biotechnology Information.
  • ResearchGate. (2020, December 20). Myths and Truths About Electrophilic Aromatic Substitution: The Particular Case of Fluorobenzene. [Link]
  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes.
  • Payne, A. D., Williams, C. M., & Krenske, E. H. (2019). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 24(12), 2294. [Link]
  • Currin, A., & Horsfall, L. (2020). Biocatalytic Friedel-Crafts Reactions.
  • Li, J., Li, B., & Zhang, J. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 16828–16841. [Link]
  • LibreTexts. (2015, July 18). 15.
  • Stack Exchange. (2017, May 26). Between 3-chlorophenol and 3-fluorophenol, which one is more acidic? Chemistry Stack Exchange. [Link]
  • University of Calgary. (n.d.).
  • Elsevier. (n.d.). Journal of Fluorine Chemistry. [Link]
  • (n.d.).
  • National Institutes of Health. (n.d.).
  • YouTube. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]
  • ResearchGate. (2016, August 6).
  • TopSCHOLAR. (n.d.).
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Journal of Chemical Education. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution ¹H NMR Spectroscopy. [Link]
  • PubChem. (n.d.). 3-Fluorophenol. National Center for Biotechnology Information.
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1)
  • National Institutes of Health. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. [Link]
  • Google Patents. (n.d.). IE58428B1 - Process for nitration of phenol derivatives.
  • Google Patents. (n.d.). US3449443A - Method for selectively brominating phenols.
  • LookChem. (n.d.). Cas 372-20-3,3-Fluorophenol. [Link]
  • CAS. (2023, June 2). Filter Reaction Results. CAS Product Help. [Link]
  • CAS. (n.d.). Working with Search Results. CAS Product Help.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the regioselective synthesis of 2-Bromo-3-fluorophenol, a valuable intermediate in pharmaceutical and materials science research.[1][2] The protocol details the electrophilic aromatic substitution of 3-fluorophenol using N-Bromosuccinimide (NBS) as the brominating agent. A thorough examination of the underlying reaction mechanism, including the directing effects of the hydroxyl and fluoro substituents, is presented to rationalize the observed regioselectivity. This application note offers a detailed experimental protocol, safety guidelines, and expert insights to ensure a safe, efficient, and reproducible synthesis.

Introduction and Scientific Background

This compound is a key building block in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its specific substitution pattern makes it a crucial precursor for introducing bromine and fluorine functionalities into aromatic rings, enabling further synthetic transformations. The synthesis of this compound relies on the principles of electrophilic aromatic substitution (SEAr), a fundamental reaction in organic chemistry.[3][4][5]

The regiochemical outcome of the bromination of 3-fluorophenol is governed by the electronic effects of the existing substituents on the aromatic ring: the hydroxyl (-OH) group and the fluorine (-F) atom. Both are considered ortho, para-directing groups.[6][7][8] However, their activating and deactivating effects, arising from a combination of inductive and resonance effects, determine the ultimate position of bromination.

  • Hydroxyl (-OH) Group: The -OH group is a strongly activating, ortho, para-director.[7] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect).[6] This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack, particularly at the ortho and para positions.[7][8]

  • Fluorine (-F) Atom: Fluorine is a deactivating, yet ortho, para-directing substituent.[6][9] Its strong electronegativity results in a powerful electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic substitution.[9][10] However, like the hydroxyl group, it possesses lone pairs that can be donated to the ring via resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[10]

In the case of 3-fluorophenol, the powerful activating and directing effect of the hydroxyl group dominates. The positions ortho and para to the -OH group are C2, C4, and C6. The fluorine atom at C3 deactivates the adjacent C2 and C4 positions through its strong inductive effect. Consequently, the electrophilic attack is most favored at the C2 position, which is ortho to the strongly activating hydroxyl group and less sterically hindered than the C6 position.

Reaction Mechanism and Regioselectivity

The bromination of 3-fluorophenol with N-Bromosuccinimide (NBS) proceeds via an electrophilic aromatic substitution mechanism. NBS serves as a source of electrophilic bromine.[11][12] The reaction is believed to involve the formation of a bromonium ion or a polarized NBS molecule that acts as the electrophile.

The reaction can be visualized as follows:

Reaction_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Aromatization NBS N-Bromosuccinimide (NBS) E_plus Br+ (Electrophile) NBS->E_plus Activation 3FP 3-Fluorophenol Sigma_Complex Arenium Ion (Sigma Complex) 3FP->Sigma_Complex Attack on Br+ Product This compound Sigma_Complex->Product -H+ Experimental_Workflow A 1. Dissolve 3-Fluorophenol in Acetonitrile B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add NBS Portion-wise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with Saturated NaHCO₃ D->E F 6. Extract with Dichloromethane E->F G 7. Wash Organic Layer with Brine F->G H 8. Dry with Anhydrous MgSO₄ G->H I 9. Filter and Concentrate in vacuo H->I J 10. Purify by Column Chromatography I->J

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorophenol (5.6 g, 50 mmol).

  • Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir until the 3-fluorophenol is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of NBS: Slowly add N-Bromosuccinimide (9.35 g, 52.5 mmol, 1.05 equivalents) to the cooled solution in small portions over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a colorless to light yellow oil or solid. [2][13]

Characterization

The identity and purity of the final product can be confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. [14][15]

Expert Insights and Troubleshooting

  • Choice of Solvent: Acetonitrile is a suitable solvent for this reaction as it is polar enough to dissolve the starting materials but does not react with NBS. Dichloromethane or tetrahydrofuran can also be used.

  • Control of Temperature: The portion-wise addition of NBS at low temperatures is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated byproducts.

  • Monitoring the Reaction: Careful monitoring by TLC is essential to determine the endpoint of the reaction. Over-running the reaction can lead to the formation of undesired side products.

  • Purification: The product is relatively nonpolar, so a low to medium polarity eluent system (e.g., 5-15% ethyl acetate in hexanes) is typically effective for column chromatography.

  • Product Stability: this compound may darken upon standing and exposure to air and light. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. [13]

Conclusion

This application note provides a reliable and detailed protocol for the regioselective synthesis of this compound from 3-fluorophenol. By understanding the principles of electrophilic aromatic substitution and the directing effects of the substituents, researchers can effectively synthesize this important chemical intermediate. The provided experimental procedure, coupled with safety guidelines and expert advice, will enable scientists to achieve high yields of the desired product with excellent purity.

References

  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564.
  • Safety Precautions for Handling 3-Fluorophenol. (2025). Blog.
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2024).
  • Carl ROTH. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Aldrich. (2010).
  • ChemScience. (n.d.).
  • Apollo Scientific. (2022).
  • ChemicalBook. (2025). This compound Chemical Properties, Uses, Production.
  • Thermo Fisher Scientific. (2025).
  • Angene Chemical. (2021).
  • Chow, Y. L. (n.d.). The intermediates in the interaction of phenols with N-bromosuccinimide.
  • ChemicalBook. (n.d.). This compound synthesis.
  • El Alaoui, N.-E., & Amsharov, K. Y. (2025). Regioselective terminal bromination of fluorinated oligophenylenes.
  • LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Google Patents. (n.d.).
  • Aakash Institute. (n.d.).
  • Benchchem. (2025). Spectroscopic Showdown: Confirming the Structure of 2-Bromo-4-fluorophenol.
  • Organic Chemistry Tutor. (n.d.).
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • ChemicalBook. (n.d.). This compound(443-81-2)FT-IR.
  • Organic Syntheses. (n.d.). o-BROMOPHENOL.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • ChemicalBook. (n.d.). 4-Bromo-3-fluorophenol synthesis.
  • Wikipedia. (n.d.).
  • csbsju. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
  • National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
  • Guidechem. (n.d.). This compound | CAS No.443-81-2 Synthetic Routes.
  • Google Patents. (n.d.). US2950325A - Process for making fluorophenols.
  • Sigma-Aldrich. (n.d.). This compound | 443-81-2.
  • Wikipedia. (n.d.).
  • ECHEMI. (n.d.). 443-81-2, this compound Formula.
  • Organic Chemistry 2. (n.d.).
  • National Institutes of Health. (n.d.).
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • ResearchGate. (2015). 3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol.
  • Master Organic Chemistry. (2017).
  • Harbin Institute of Technology. (2014).
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry.
  • PubChem. (n.d.). 3-Fluorophenol | C6H5FO | CID 9743.
  • PubChem. (n.d.). 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153.

Sources

Application Notes & Protocols: 2-Bromo-3-fluorophenol as a Versatile Precursor for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Diaryl Ether Scaffold

The diaryl ether (DE) moiety is a cornerstone in modern pharmacology and agrochemistry, recognized as a "privileged scaffold" due to its widespread presence in bioactive natural products and synthetic agents.[1] From the glycopeptide antibiotic vancomycin to kinase inhibitors like sorafenib, the diaryl ether linkage provides a unique combination of structural rigidity and conformational flexibility, which is crucial for molecular recognition at biological targets.[2][3] The synthesis of these structures, therefore, remains a critical focus for researchers in drug development.

2-Bromo-3-fluorophenol has emerged as a particularly valuable building block for constructing complex diaryl ethers. Its utility stems from a strategic arrangement of functional groups:

  • Phenolic Hydroxyl Group: Acts as the key nucleophile for C-O bond formation.

  • Bromine Atom: Serves as a reactive handle for subsequent cross-coupling reactions, allowing for iterative and sequential functionalization.[4]

  • Fluorine Atom: Modulates the electronic properties (pKa) of the phenol and can introduce favorable metabolic stability or binding interactions in the final molecule.

This guide provides an in-depth analysis and detailed protocols for leveraging this compound in diaryl ether synthesis via two powerful, mechanistically distinct methodologies: the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig C-O Coupling.

Methodological Rationale: Choosing the Right Path for C-O Bond Formation

The construction of a diaryl ether bond is typically achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods, the Ullmann and Buchwald-Hartwig reactions, offer distinct advantages and operate under different mechanistic principles. The choice between them depends on factors like substrate scope, functional group tolerance, and cost considerations.

The Ullmann Condensation: A Classic Reimagined

First reported in 1903, the Ullmann reaction is the classic method for forming diaryl ethers via the copper-promoted coupling of an aryl halide with a phenol.[5]

  • Mechanism & Causality: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. A copper(I) salt reacts with the phenoxide to form a copper(I) phenoxide complex. Oxidative addition of the aryl halide partner forms a transient Cu(III) intermediate, which then undergoes reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.[6] Historically, this reaction required harsh conditions (high temperatures >200 °C) and stoichiometric amounts of copper.[5][6] Modern advancements, however, have introduced chelating ligands (e.g., diamines, amino acids, or β-diketones) that stabilize the copper catalyst, preventing aggregation and accelerating the reductive elimination step.[7][8] This allows the reaction to proceed under significantly milder conditions (80-110 °C) with only catalytic amounts of copper, making it a cost-effective and scalable option.[7]

The Buchwald-Hartwig C-O Coupling: Precision and Scope

Developed in the 1990s, the Buchwald-Hartwig reaction represents a major advancement in C-O bond formation, utilizing a palladium catalyst to achieve high efficiency and broad functional group compatibility.[2][9]

  • Mechanism & Causality: This reaction follows a well-established Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl halide C-X bond to form a Pd(II) complex. Subsequent coordination of the phenoxide (formed by the deprotonation of the phenol by a base) and reductive elimination releases the diaryl ether product and regenerates the active Pd(0) species.[10][11] The success of this reaction is critically dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are essential as they promote both the oxidative addition and the crucial, often rate-limiting, reductive elimination step while ensuring the catalyst remains in a monoligated, highly reactive state.[12][13] The use of a strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) is required to generate the phenoxide nucleophile without interfering with the catalyst.[10]

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the key steps in each catalytic cycle.

Ullmann_Condensation Ullmann Condensation Catalytic Cycle cluster_main CuX Cu(I)X CuOR Cu(I)-OAr' CuX->CuOR + Ar'O⁻ - X⁻ Cu_complex Ar-Cu(III)(OAr')X CuOR->Cu_complex + ArX (Oxidative Addition) Cu_complex->CuX (Reductive Elimination) Product Ar-O-Ar' Cu_complex->Product

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Buchwald_Hartwig_Coupling Buchwald-Hartwig C-O Coupling Cycle cluster_cycle Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)X Pd0->PdII_complex + ArX (Oxidative Addition) PdII_alkoxide L-Pd(II)(Ar)OAr' PdII_complex->PdII_alkoxide + Ar'O⁻ - X⁻ PdII_alkoxide->Pd0 (Reductive Elimination) Product Ar-O-Ar' PdII_alkoxide->Product

Caption: Key steps of the Buchwald-Hartwig catalytic cycle for C-O coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of diaryl ethers using this compound as the phenolic coupling partner.

Protocol 1: Ullmann Condensation with an Aryl Iodide

This protocol describes a modern, ligand-accelerated Ullmann coupling, which offers a balance of reliability and cost-effectiveness.

Materials & Reagents:

  • This compound

  • Aryl Iodide (e.g., 4-iodoanisole)

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethyl-1,2-cyclohexanediamine (ligand)

  • Potassium Phosphate (K₃PO₄), finely ground

  • Toluene (anhydrous)

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl iodide (1.2 equiv.), K₃PO₄ (2.0 equiv.), and CuI (0.1 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the limiting reagent) followed by N,N'-dimethyl-1,2-cyclohexanediamine (0.2 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired diaryl ether.

Protocol 2: Buchwald-Hartwig C-O Coupling with an Aryl Bromide

This protocol employs a state-of-the-art palladium precatalyst system, ideal for reactions requiring high functional group tolerance and milder conditions.[13]

Materials & Reagents:

  • This compound

  • Aryl Bromide (e.g., 4-bromobenzonitrile)

  • XPhos Pd G3 (precatalyst)

  • Potassium Phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane (anhydrous, degassed)

  • Ethyl acetate, Hexanes (for chromatography)

  • Deionized Water

  • Brine

Procedure:

  • Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), K₃PO₄ (1.5 equiv.), and XPhos Pd G3 (0.02 equiv.) to a vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve ~0.5 M concentration).

  • Sealing and Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated heating block at 100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure diaryl ether.

General Experimental Workflow

The following diagram outlines the typical workflow for carrying out and analyzing these cross-coupling reactions.

Experimental_Workflow start Reagent Preparation (Drying, Degassing) setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (Controlled Temp) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Reaction Incomplete workup Quenching & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS, Purity) purification->analysis end Pure Diaryl Ether analysis->end

Caption: A typical experimental workflow for diaryl ether synthesis.

Data Summary and Troubleshooting

Effective synthesis requires careful optimization and the ability to troubleshoot common issues.

Table 1: Comparative Overview of Synthesis Protocols
ParameterUllmann CondensationBuchwald-Hartwig Coupling
Catalyst Copper(I) Iodide (CuI)Palladium Precatalyst (e.g., XPhos Pd G3)
Ligand N,N'-Dimethyl-1,2-cyclohexanediamineBiaryl Phosphine (e.g., XPhos)
Base K₃PO₄, Cs₂CO₃K₃PO₄, NaOt-Bu
Solvent Toluene, Dioxane, DMFToluene, Dioxane, THF
Temperature 90 - 140 °CRoom Temp - 110 °C
Atmosphere Inert (Argon/N₂)Strictly Inert (Glovebox recommended)
Strengths Cost-effective, scalableBroad substrate scope, high functional group tolerance, milder conditions
Limitations Less tolerant of sensitive functional groupsHigher catalyst/ligand cost, air-sensitive
Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst. For Buchwald-Hartwig, Pd(0) or the phosphine ligand may have oxidized. For Ullmann, poor quality copper salt.

    • Solution: Ensure all reagents and solvents are strictly anhydrous and degassed. Use a glovebox for setting up palladium-catalyzed reactions. Use high-purity, fresh catalyst and ligands.[14]

    • Cause: Insufficiently strong base or poor base solubility.

    • Solution: Use a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or NaOt-Bu). Ensure the base is finely ground to maximize surface area.[10]

  • Formation of Side Products:

    • Side Product: Reductive de-bromination of the starting material.

    • Cause: Can occur if sources of hydride are present or if β-hydride elimination is a competing pathway.

    • Solution: Use high-purity anhydrous solvents. The choice of ligand in Buchwald-Hartwig chemistry is crucial to favor reductive elimination.[15]

    • Side Product: Homocoupling of the aryl halide.

    • Cause: Often promoted by the presence of oxygen.

    • Solution: Maintain a strict inert atmosphere throughout the reaction setup and duration.

Conclusion

This compound stands out as a highly effective precursor for the synthesis of complex diaryl ethers, a scaffold of immense importance in medicinal chemistry. By mastering both the robust, economical Ullmann condensation and the versatile, mild Buchwald-Hartwig C-O coupling, researchers can efficiently access a wide array of novel molecular architectures. The protocols and insights provided herein serve as a validated starting point for methodology development, enabling the rapid progression of drug discovery and materials science programs.

References

  • Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271-2285.
  • Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Semantic Scholar.
  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal.
  • Gupton, J. H., et al. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC.
  • Sawant, D., & Panda, N. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Diaryl Ether Formation. Angewandte Chemie International Edition.
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • Beller, M., et al. (2002). An efficient catalyst system for diaryl ether synthesis from aryl chlorides. Tetrahedron Letters.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann reaction: a powerful C-C and C-N coupling. Synlett.
  • Wikipedia. (2023). Ullmann condensation. Wikipedia.
  • Shcheglov, D. A., et al. (2016). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Oriental Journal of Chemistry.
  • Zhu, F., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Molecules.
  • Fors, B. P., et al. (2012). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters.
  • Furuya, T., et al. (2012). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry.
  • AEA Chemistry. Preparation of sec and tert amines by Buchwald-Hartwig Amination. AEA Chemistry.
  • Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • ResearchGate. The Ullmann Ether Condensation. ResearchGate.
  • ResearchGate. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ResearchGate.
  • Borbás, A., et al. (2021). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules.
  • Shams, Y. M., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry.
  • Schols, D., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry.
  • Karpassing, R., & Schmidt, B. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Aminated Fluorophenols

The synthesis of substituted aminophenols is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science. Specifically, molecules incorporating both fluorine and an amino group on a phenolic scaffold are of high interest due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability. The Buchwald-Hartwig amination stands as a powerful and versatile method for the construction of C-N bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and have limited substrate scope.[1][2]

This guide provides a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-3-fluorophenol. This particular substrate presents a unique set of challenges and opportunities. The presence of the hydroxyl group necessitates a strategic approach to avoid competitive O-arylation, a common side reaction. Furthermore, the electronic properties of the aryl bromide, influenced by both the electron-withdrawing fluorine and the electron-donating hydroxyl group, require careful consideration in the selection of the catalytic system.

This document will delve into the mechanistic underpinnings of the reaction, outline a robust, two-step protocol involving a protecting group strategy, and provide detailed experimental procedures to empower researchers to successfully synthesize novel N-aryl-3-fluoro-2-aminophenol derivatives.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium(II) complex, yielding the desired arylamine product and regenerating the palladium(0) catalyst.

The efficiency and success of this cycle are highly dependent on the choice of ligand, base, and solvent, which work in concert to facilitate each elementary step. For sterically hindered and electronically nuanced substrates like this compound, the selection of a bulky, electron-rich phosphine ligand is crucial to promote the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_ArBr L_nPd(II)(Ar)(Br) OxAdd->PdII_ArBr Amine_Coord Amine Coordination (R₂NH) PdII_ArBr->Amine_Coord R₂NH PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR₂ Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Approach: The Necessity of Phenol Protection

A primary challenge in the Buchwald-Hartwig amination of this compound is the presence of the acidic phenolic proton. Under the basic reaction conditions required for amination, the phenol can be deprotonated to a phenoxide, which is also a competent nucleophile. This can lead to a competitive O-arylation reaction, resulting in the formation of a diaryl ether byproduct. To ensure the selective formation of the desired C-N bond, a protection strategy for the phenol group is highly recommended.

A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice for this purpose. It is readily installed under mild conditions, stable to the basic conditions of the Buchwald-Hartwig reaction, and can be cleanly removed post-amination.

Experimental_Workflow Start This compound Protection Step 1: Phenol Protection (e.g., TBDMSCl, Imidazole) Start->Protection Protected_Intermediate Protected this compound Protection->Protected_Intermediate Amination Step 2: Buchwald-Hartwig Amination (Amine, Pd-catalyst, Ligand, Base) Protected_Intermediate->Amination Protected_Product Protected N-Aryl-3-fluoro-2-aminophenol Amination->Protected_Product Deprotection Step 3: Deprotection (e.g., TBAF) Protected_Product->Deprotection Final_Product N-Aryl-3-fluoro-2-aminophenol Deprotection->Final_Product

Caption: A strategic workflow for the amination of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the protection of this compound, followed by its Buchwald-Hartwig amination and subsequent deprotection.

Part 1: Protection of this compound as its TBDMS Ether

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound190.011.90 g10.01.0
tert-Butyldimethylsilyl chloride (TBDMSCl)150.721.66 g11.01.1
Imidazole68.080.82 g12.01.2
Dichloromethane (DCM), anhydrous-50 mL--
Saturated aqueous sodium bicarbonate-25 mL--
Brine-25 mL--
Anhydrous sodium sulfate-As needed--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.90 g, 10.0 mmol) and imidazole (0.82 g, 12.0 mmol).

  • Dissolve the solids in anhydrous dichloromethane (50 mL).

  • Add tert-Butyldimethylsilyl chloride (1.66 g, 11.0 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (25 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude TBDMS-protected this compound. The product can be purified by flash column chromatography on silica gel if necessary.

Part 2: Buchwald-Hartwig Amination of TBDMS-protected this compound

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (for 10 mmol scale)Moles (mmol)Equivalents
TBDMS-protected this compound304.283.04 g10.01.0
Amine (e.g., Aniline)93.131.12 g12.01.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7291.6 mg0.10.01 (1 mol%)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.66114.4 mg0.240.024 (2.4 mol%)
Sodium tert-butoxide (NaOtBu)96.101.35 g14.01.4
Toluene, anhydrous-50 mL--
Diethyl ether-For workup--
Water-For workup--
Brine-For workup--
Anhydrous sodium sulfate-As needed--

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol), XPhos (114.4 mg, 0.24 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol) to a dry Schlenk flask.

  • Add the TBDMS-protected this compound (3.04 g, 10.0 mmol) and the amine (e.g., aniline, 1.12 g, 12.0 mmol).

  • Add anhydrous toluene (50 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove palladium residues.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Part 3: Deprotection of the TBDMS Ether

Materials:

Reagent/MaterialAmount (for 10 mmol scale)Moles (mmol)Equivalents
Protected N-Aryl-3-fluoro-2-aminophenol(Assuming 100% yield from previous step)10.01.0
Tetrabutylammonium fluoride (TBAF), 1 M in THF12 mL12.01.2
Tetrahydrofuran (THF)50 mL--
Ethyl acetateFor workup--
WaterFor workup--
BrineFor workup--
Anhydrous sodium sulfateAs needed--

Procedure:

  • Dissolve the protected N-Aryl-3-fluoro-2-aminophenol in THF (50 mL).

  • Add the TBAF solution (12 mL, 12.0 mmol) dropwise at room temperature.

  • Stir the mixture for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the final N-Aryl-3-fluoro-2-aminophenol.

Troubleshooting and Considerations

  • Low Yield: If the amination reaction shows low conversion, consider screening other bulky phosphine ligands (e.g., SPhos, RuPhos) or different bases (e.g., LHMDS, K₃PO₄). The reaction temperature and time may also need optimization.[3]

  • Side Reactions: The presence of the phenol group, even when protected, can sometimes lead to side reactions. Ensure the protecting group is fully installed and stable under the reaction conditions. Incomplete protection will lead to the formation of O-arylated byproducts.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere throughout the reaction setup and duration is critical for catalytic activity.[3]

  • Solvent and Reagent Purity: The use of anhydrous solvents and pure reagents is essential for reproducible results.

Conclusion

The Buchwald-Hartwig amination of this compound, when approached with a strategic use of a protecting group, is a highly effective method for the synthesis of valuable N-aryl-3-fluoro-2-aminophenol derivatives. The protocols provided herein, based on established principles and analogous transformations, offer a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. Careful attention to the selection of the catalytic system and adherence to anhydrous and anaerobic techniques are paramount for achieving high yields and purity.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Synthesis of Primary Amines / Hydrazines via Buchwald-Hartwig Amination.
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemtube3d. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Zhang, W. (2006). Palladium-catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(6), 438-445.
  • Singh, S., et al. (2020). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 44(33), 14211-14218.
  • Valcárcel, V., et al. (2023). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 88(24), 17565-17575.
  • Fleck, C., et al. (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synthesis, 44(16), 2568-2574.
  • Kim, S., et al. (2014). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Bulletin of the Korean Chemical Society, 35(1), 147-150.
  • de Oliveira, A. C. S., et al. (2025). Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org.

Sources

The Strategic Role of 2-Bromo-3-fluorophenol in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of 2-Bromo-3-fluorophenol in Agrochemical Design

In the competitive landscape of agrochemical research and development, the discovery of novel, effective, and environmentally benign active ingredients is paramount. The strategic selection of molecular building blocks is a critical determinant of success in this endeavor. This compound (CAS No. 443-81-2) has emerged as a highly versatile and valuable intermediate in the synthesis of a new generation of agrochemicals, particularly fungicides and herbicides.[1] Its utility stems from a unique combination of structural features: a phenolic hydroxyl group, a bromine atom, and a fluorine atom, all strategically positioned on an aromatic ring. This arrangement provides a powerful toolkit for synthetic chemists, enabling a wide range of chemical transformations and the introduction of desirable physicochemical properties into the target agrochemical.[1]

The presence of both bromine and fluorine imparts enhanced reactivity and allows for selective functionalization.[1] The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity to target enzymes, and overall efficacy of the final product. The phenolic hydroxyl group provides a convenient site for etherification, a common linkage in many commercial agrochemicals. This application note provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field.

Core Applications in Agrochemical Synthesis: A Mechanistic Overview

The unique substitution pattern of this compound allows for its incorporation into a variety of agrochemical scaffolds. The primary modes of its application involve leveraging the reactivity of its functional groups to construct complex molecules with desired biological activities.

Synthesis of Phenyl Ether Fungicides and Herbicides

A significant application of this compound is in the synthesis of diaryl ethers, a common structural motif in many potent fungicides and herbicides.[1] The phenolic hydroxyl group can readily undergo Williamson ether synthesis with a variety of alkyl or aryl halides to introduce diverse side chains, which are crucial for tuning the biological activity and spectrum of the resulting agrochemical.

Illustrative Reaction Scheme: Generalized Williamson Ether Synthesis

G A This compound F + A->F B Base (e.g., K2CO3, NaH) B->F C R-X (Alkyl/Aryl Halide) H + C->H D Solvent (e.g., DMF, Acetonitrile) I I D->I Reaction Medium E 2-Bromo-3-fluorophenyl Ether Derivative G Phenoxide Intermediate F->G Deprotonation G->H H->I Nucleophilic Substitution (SNAr or SN2) I->E

Caption: Generalized workflow for the synthesis of phenyl ether derivatives.

Building Block for Substituted Phenyl Derivatives in Fungicides

Recent research has highlighted the potential of fluorinated phenyl derivatives in the development of novel fungicides. While direct synthesis of commercial fungicides like pyraclostrobin or boscalid from this compound is not prominently documented in publicly available literature, the synthesis of structurally related and biologically active compounds provides a strong rationale for its use.

For instance, the fungicidal activity of (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, an intermediate in the synthesis of the antibiotic Linezolid, has been reported.[2] This finding underscores the potential of the bromo-fluorophenyl moiety in imparting antifungal properties. The following protocol outlines a plausible synthetic route to a novel oxazolidinone-based fungicide candidate starting from this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Novel 3-(2-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl acetate Fungicide Candidate

This multi-step protocol details the synthesis of a potential fungicide, leveraging the structural features of this compound.

Step 1: N-Arylation of Glycinol

This step involves the coupling of this compound with an amino alcohol, a key step in forming the core structure of the target molecule.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 3-Amino-1,2-propanediol (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • L-Proline (0.2 eq)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a stirred solution of this compound in DMSO, add 3-Amino-1,2-propanediol, potassium carbonate, copper(I) iodide, and L-proline.

    • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-bromo-3-fluorophenyl)amino-1,2-propanediol.

Step 2: Cyclization to form the Oxazolidinone Ring

The formation of the oxazolidinone ring is a critical step in constructing the heterocyclic core of the target fungicide.

  • Reagents and Materials:

    • N-(2-bromo-3-fluorophenyl)amino-1,2-propanediol (1.0 eq)

    • Carbonyldiimidazole (CDI) (1.5 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

  • Procedure:

    • Dissolve the N-(2-bromo-3-fluorophenyl)amino-1,2-propanediol in anhydrous DCM.

    • Add CDI portion-wise at room temperature and stir the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 3-(2-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Acetylation of the Hydroxymethyl Group

The final step involves the acetylation of the primary alcohol to yield the target compound.

  • Reagents and Materials:

    • 3-(2-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (1.0 eq)

    • Acetic anhydride (1.5 eq)

    • Pyridine

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the 3-(2-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one in a mixture of DCM and pyridine.

    • Cool the reaction mixture to 0 °C and add acetic anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography to yield (3-(2-bromo-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl acetate.

Synthetic Workflow Diagram

G A This compound C N-Arylation (Ullmann Condensation) A->C B 3-Amino-1,2-propanediol B->C D N-(2-bromo-3-fluorophenyl)amino- 1,2-propanediol C->D F Cyclization D->F E Carbonyldiimidazole (CDI) E->F G 3-(2-Bromo-3-fluorophenyl)-5- (hydroxymethyl)oxazolidin-2-one F->G I Acetylation G->I H Acetic Anhydride H->I J (3-(2-bromo-3-fluorophenyl)-2- oxooxazolidin-5-yl)methyl acetate I->J

Caption: Synthetic pathway to a novel fungicide candidate.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the novel fungicide candidate. These values are illustrative and may vary based on experimental conditions.

StepReactantProductExpected Yield (%)Purity (%) (by HPLC)
1. N-ArylationThis compoundN-(2-bromo-3-fluorophenyl)amino-1,2-propanediol60-75>95
2. CyclizationN-(2-bromo-3-fluorophenyl)amino-1,2-propanediol3-(2-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one80-90>97
3. Acetylation3-(2-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one(3-(2-bromo-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl acetate85-95>98

Conclusion and Future Perspectives

This compound stands out as a strategic building block in the design and synthesis of novel agrochemicals. Its unique electronic and steric properties, conferred by the ortho-bromo and meta-fluoro substituents, provide chemists with a versatile platform for creating diverse and potent active ingredients. The protocols detailed in this application note offer a practical guide for the synthesis of a potential fungicide, illustrating the utility of this compound in modern agrochemical research. Further exploration of its reactivity in various cross-coupling and derivatization reactions will undoubtedly lead to the discovery of new generations of herbicides and fungicides with improved efficacy, selectivity, and environmental profiles.

References

  • Drug repurposing strategy II: from approved drugs to agri-fungicide leads. PMC. [Link]
  • Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering (RSC Publishing). [Link]
  • Unlock the Potential of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Strobilurin. Wikipedia. [Link]
  • CN104592117A - Synthesis method of pyraclostrobin.
  • CN106008347A - Synthesis technology of pyraclostrobin.

Sources

Application Notes and Protocols for the Utilization of 2-Bromo-3-fluorophenol as a Strategic Building Block in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enzyme inhibitors are foundational to modern therapeutics, targeting the catalytic machinery of proteins implicated in a vast array of pathologies. The rational design of these inhibitors hinges on the selection of chemical scaffolds that offer both versatile synthetic handles and advantageous physicochemical properties. 2-Bromo-3-fluorophenol has emerged as a high-value building block in medicinal chemistry, prized for its unique trifunctional architecture. The phenolic hydroxyl provides a nucleophilic center for etherification, the bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions, and the fluorine atom imparts crucial metabolic stability and modulates electronic properties to enhance binding affinity.[1] This guide provides an in-depth exploration of this compound's strategic application in the synthesis of potential enzyme inhibitors, focusing on the construction of diaryl ether and biaryl cores prevalent in many clinically relevant inhibitor classes, such as kinase inhibitors. While direct literature examples for this specific isomer may be nascent, the protocols herein are grounded in well-established, analogous reactivity of related bromofluorophenols, offering a robust framework for innovation.

Introduction: The Strategic Value of the this compound Scaffold

The pursuit of novel enzyme inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a central theme in drug discovery. Halogenated phenols are a privileged class of starting materials, and the specific arrangement of substituents in this compound offers a compelling combination of features for the medicinal chemist.[1]

  • Orthogonal Reactivity: The molecule possesses three distinct reactive sites—the hydroxyl group, the bromine atom, and the aromatic ring—that can be addressed with high chemoselectivity. The hydroxyl group is readily alkylated or arylated, while the bromine is an excellent substrate for C-C and C-N bond-forming cross-coupling reactions.

  • The Role of Fluorine: The strategic placement of a fluorine atom is a widely used strategy in modern drug design.[1][2] Its high electronegativity can lead to more favorable interactions with enzyme active sites, enhance metabolic stability by blocking sites of oxidative metabolism, and lower the pKa of the adjacent phenol, which can influence binding and solubility.[3][4]

  • The Role of Bromine: Beyond its utility as a synthetic handle, the bromine atom can participate in halogen bonding, a non-covalent interaction with Lewis basic sites (e.g., carbonyl oxygens, aromatic rings) in a protein's active site.[5][6][7][8] This can contribute significantly to binding affinity and selectivity, offering a rational design element for enhancing potency.[5][9]

This combination makes this compound an ideal starting point for generating diverse libraries of complex molecules aimed at a variety of enzyme targets.

Physicochemical Properties of this compound

A thorough understanding of a building block's physical and chemical properties is essential for reaction design, optimization, and safety.

PropertyValueSource
CAS Number 443-81-2[10]
Molecular Formula C₆H₄BrFO[11]
Molecular Weight 191.00 g/mol [11]
Appearance Light yellow liquid or solid/semi-solid[10][12]
Boiling Point 123 °C @ 50 Torr[11]
Density ~1.8 g/cm³[11]
XLogP3 2.4[11]
Purity ≥98% (Typical)[12]

Synthetic Strategies and Exemplary Protocols

The primary synthetic utilities of this compound in this context are the formation of a diaryl ether linkage via the phenolic hydroxyl and the creation of a biaryl scaffold through the bromo position. These two motifs are central to the structure of numerous kinase inhibitors.

Synthesis of Diaryl Ether Scaffolds via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming the diaryl ether bond, a key structural feature in many inhibitors targeting enzymes like Toxoplasma gondii enoyl reductase and various kinases.[2] The protocol involves the deprotonation of the phenol followed by nucleophilic attack on an activated aryl partner.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Step1 Deprotonation Reactant1->Step1 Reactant2 Activated Aryl Halide (Ar'-X) SNAr SNAr Reaction Reactant2->SNAr Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Step1 Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->SNAr Temp Heat (e.g., 80-120 °C) Temp->SNAr Product Diaryl Ether-Based Enzyme Inhibitor Precursor Intermediate [ArO⁻] Step1->Intermediate Phenoxide Intermediate Intermediate->SNAr SNAr->Product

Caption: Workflow for Diaryl Ether Synthesis.

Exemplary Protocol: Synthesis of a 2-(Aryloxy)-1-bromo-3-fluorobenzene Derivative

This protocol describes a general procedure for the coupling of this compound with an activated aryl halide.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., 4-nitrofluorobenzene) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Add the aryl halide to the stirring mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Causality: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the SNAr reaction. Anhydrous conditions are necessary to prevent quenching of the phenoxide intermediate. The excess base ensures complete deprotonation of the phenol.

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for C-C bond formation, enabling the synthesis of biaryl structures common in kinase inhibitors.[13][14] The reaction couples the bromo-position of our building block with a wide variety of arylboronic acids or esters.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst_system Catalytic System Reactant1 This compound Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 Arylboronic Acid (Ar'-B(OH)₂) Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product Biaryl-Based Enzyme Inhibitor Precursor Reaction->Product

Caption: General Workflow for Suzuki-Miyaura Coupling.

Exemplary Protocol: Synthesis of a 2-Aryl-3-fluorophenol Derivative

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The protocol's success relies on the catalytic cycle of palladium. The choice of a phosphine-ligated palladium catalyst is standard for such transformations, and the aqueous base is essential for the transmetalation step. The reaction's progress can be reliably tracked by chromatographic methods, ensuring a validated endpoint.

Rational Drug Design: The Role of Halogen Moieties in Enzyme Binding

The deliberate inclusion of fluorine and bromine in the this compound scaffold is a key element of rational inhibitor design. These halogens can form specific, favorable interactions within an enzyme's active site, enhancing binding affinity and selectivity.

Enzyme_Binding cluster_enzyme Enzyme Active Site Inhibitor Inhibitor Core (from this compound) HBD Hydrogen Bond Donor (e.g., NH) Inhibitor->HBD F···H-N (H-Bond/Polar Interaction) HBA Hydrogen Bond Acceptor (e.g., C=O) Inhibitor->HBA O-H···O=C (H-Bond) Halogen_Acceptor Halogen Bond Acceptor (e.g., C=O, Aromatic Ring) Inhibitor->Halogen_Acceptor Br···O=C (Halogen Bond)

Caption: Key Interactions of the Scaffold in an Enzyme Active Site.

  • Fluorine Interactions: The highly electronegative fluorine atom can act as a hydrogen bond acceptor or participate in favorable dipole-dipole interactions with polar residues in the active site.[1][4] It can also alter the conformation of the inhibitor to favor a more optimal binding pose.[2]

  • Halogen Bonding (Bromine): The bromine atom possesses a region of positive electrostatic potential on its outer tip (the σ-hole), allowing it to act as a Lewis acid and form a "halogen bond" with Lewis bases like the backbone carbonyls of amino acids.[5][7][9] This interaction is directional and can be a powerful tool for achieving high affinity and selectivity.[6][8]

Conclusion

This compound is a potent and versatile building block for the synthesis of enzyme inhibitors. Its unique substitution pattern provides orthogonal synthetic handles for the construction of diaryl ether and biaryl scaffolds, which are central to many important classes of inhibitors. The strategic inclusion of both fluorine and bromine offers medicinal chemists a dual advantage: fluorine for modulating physicochemical properties and metabolic stability, and bromine for engaging in specific, affinity-enhancing halogen bonds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the full potential of this valuable intermediate in the discovery and development of novel therapeutics.

References

  • Jiang, L., Zhang, X., & Huang, M. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. RSC Advances, 8(48), 27493–27500. [Link]
  • Jiang, L., Zhang, X., & Huang, M. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Semantic Scholar. [Link]
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Loire Valley Institute for Advanced Studies. [Link]
  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336–1348. [Link]
  • Jiang, L., Zhang, X., & Huang, M. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Semantic Scholar. [Link]
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]
  • Voth Regier, A., & Ho Shing, P. (2007). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Semantic Scholar. [Link]
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 57(1), 1–28. [Link]
  • Singh, R. P., & Shree, V. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
  • Wang, Y., Zhang, Y., & Liu, J. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(19), 6825. [Link]

Sources

Experimental procedure for N-arylation with 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: N-Arylation of 2-Bromo-3-fluorophenol

A Senior Application Scientist's Guide to Protocol Design, Mechanistic Insights, and Practical Execution

This guide provides a comprehensive overview and detailed experimental protocols for the N-arylation of this compound, a key transformation for synthesizing scaffolds relevant to pharmaceutical and materials science research. The presence of three distinct functional elements on the aromatic ring—a bromine atom for coupling, a fluorine atom for modulating electronic properties, and a hydroxyl group that influences reactivity and can participate in side reactions—makes this substrate a compelling case study for strategic reaction design.

We will move beyond a simple recitation of steps to explore the underlying principles of the two most prevalent catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document is intended for researchers, scientists, and drug development professionals seeking not only to perform the reaction but to understand the critical parameters that govern its success.

Strategic Overview: Choosing the Right Catalytic System

The formation of a C–N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. For a substrate like this compound, two primary methodologies stand out. The choice between them depends on factors such as available equipment, functional group tolerance, cost, and desired reaction scale.

  • Buchwald-Hartwig Amination (Palladium-Catalyzed): This is the modern workhorse for C-N cross-coupling.[1] It generally offers milder reaction conditions, broader substrate scope, higher yields, and greater functional group tolerance compared to classical methods.[1][2] The reaction's success is highly dependent on the choice of a sophisticated phosphine ligand.[1][2]

  • Ullmann Condensation (Copper-Catalyzed): This is the classical method for C-N bond formation.[3][4] While it often requires higher temperatures and can have a more limited substrate scope, recent advancements with specialized ligands have revitalized its utility.[3][5] It can be a cost-effective alternative, avoiding precious palladium catalysts.[6]

A critical consideration for this compound is the presence of the acidic phenolic proton. In both catalytic systems, the base employed will deprotonate the phenol. The resulting phenoxide can potentially compete with the amine nucleophile, leading to O-arylation (ether formation) as a side product.[3][7] The protocols outlined below are optimized to favor the desired N-arylation pathway.

Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of aryl amines from aryl halides.[1][8] Its mechanism, which has been extensively studied, involves a Pd(0)/Pd(II) catalytic cycle.

The Catalytic Cycle: A Mechanistic Blueprint

The reaction proceeds through three primary steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[7][9] The ligand's role is crucial at each stage, stabilizing the palladium center and facilitating the key transformations.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination re_out Ar-NR₂ (Product) base_out Base-H⁺X⁻ oa_in Ar-X (this compound) amine_in R₂NH (Amine) base_in Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Key Parameters and Optimization

The success of this reaction hinges on the judicious selection of catalyst, ligand, base, and solvent. The following table provides guidance for optimizing the N-arylation of this compound.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-2 mol%. Both are common and effective Pd(0) and Pd(II) sources. Pd₂(dba)₃ is often preferred for its air stability and direct generation of the Pd(0) active species.[10] Pd(OAc)₂ requires in-situ reduction, which is often accomplished by the phosphine ligand or amine.[8]
Phosphine Ligand XPhos, RuPhos, BrettPhos2-4 mol%. Bulky, electron-rich monophosphine biaryl ligands are state-of-the-art for coupling aryl bromides.[1] They promote fast oxidative addition and reductive elimination while preventing β-hydride elimination. The choice of ligand can be substrate-dependent and may require screening.
Base NaOtBu, K₃PO₄, Cs₂CO₃1.4 - 2.2 equivalents. A strong base like NaOtBu is often highly effective but can be incompatible with base-sensitive functional groups.[9] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance but may require higher temperatures.[9][11] The base also serves to deprotonate the phenol.
Solvent Toluene, Dioxane, THFAnhydrous. Toluene is a common, non-polar choice.[8] Ethereal solvents like dioxane or THF can also be effective.[9] The choice can influence solubility and reaction rates. Ensure the solvent is rigorously deoxygenated to prevent catalyst degradation.
Temperature 80 - 110 °CThe optimal temperature depends on the reactivity of the specific amine and the chosen catalyst system. Start at 100 °C and adjust as needed based on reaction monitoring.[10]
Detailed Experimental Protocol (Buchwald-Hartwig)

Materials:

  • This compound

  • Amine of choice (e.g., Morpholine, Aniline derivative)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene (5 mL). To this stirring suspension, add this compound (1.0 mmol) followed by the amine (1.2 mmol).

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Protocol II: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method that has seen a renaissance with the development of modern ligand systems.[5] It is particularly useful for large-scale synthesis where the cost of palladium may be prohibitive.

Key Parameters and Optimization
ParameterRecommended OptionsRationale & Expert Insights
Copper Catalyst CuI, Cu₂O, Cu(OAc)₂10-20 mol%. Copper(I) iodide (CuI) is the most common and reliable catalyst source for Ullmann-type C-N couplings.[3]
Ligand N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline20-40 mol%. Simple, inexpensive diamine or phenanthroline ligands are often effective at solubilizing the copper catalyst and accelerating the reaction, allowing for lower reaction temperatures than ligand-free systems.[12][13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0 - 3.0 equivalents. A strong, non-nucleophilic inorganic base is required to deprotonate both the amine and the phenol starting material. K₃PO₄ is a common and effective choice.[12]
Solvent Dioxane, DMF, DMSOHigh-boiling polar aprotic solvents are typically required to achieve the necessary reaction temperatures and maintain solubility of the reagents and intermediates.[3]
Temperature 110 - 140 °CUllmann reactions traditionally require higher temperatures than their palladium-catalyzed counterparts. The specific temperature will depend on the nucleophilicity of the amine and the chosen solvent.[3][13]
Detailed Experimental Protocol (Ullmann Condensation)

Materials:

  • This compound

  • Amine of choice

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the amine (1.5 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Solvent and Ligand Addition: Add anhydrous dioxane (5 mL) to the vessel, followed by the addition of DMEDA (0.2 mmol, 20 mol%) via syringe.

  • Reaction Execution: Seal the vessel and stir the mixture in a preheated oil bath at 120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

The following diagram illustrates the general laboratory workflow for performing the N-arylation reaction, from setup to final product isolation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_glass Dry Glassware prep_reagents Weigh Reagents (Substrate, Base, Catalyst, Ligand) prep_glass->prep_reagents setup Assemble Under Inert Atmosphere (Ar/N₂) prep_reagents->setup add_solvent Add Anhydrous Solvent & Amine setup->add_solvent heat Heat & Stir (80-140 °C) add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool quench Quench Reaction cool->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: General laboratory workflow for N-arylation reactions.

Safety and Troubleshooting

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium tert-butoxide is a strong base and is corrosive; handle with care. Anhydrous solvents can be flammable. Palladium and copper compounds should be handled with care and disposed of according to institutional guidelines.

  • Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently anhydrous/deoxygenated conditions; Incorrect temperature.Use fresh catalyst/reagents. Ensure solvent is dry and degassed. Screen different temperatures.
Formation of Side Products O-arylation competing with N-arylation; Hydrodehalogenation (loss of Br).Screen different ligands or catalyst systems. Use a weaker base (e.g., K₃PO₄) to potentially disfavor O-arylation.
Catalyst Decomposition Reaction temperature too high; Presence of oxygen.Lower the reaction temperature. Ensure a robust inert atmosphere is maintained throughout the reaction.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Wang, D., et al. (2018). Efficient Iron-Catalyzed N-Arylation of Aryl Halides with Amines. Organic Letters. [Link]
  • Iron‐catalyzed N‐arylation of aryl halides. (n.d.). ResearchGate.
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (n.d.). Syracuse University SURFACE.
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. [Link]
  • Use of base metals in Buchwald-Hartwig coupling. (n.d.). WordPress.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (2011).
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
  • Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. (2024). PubMed. [Link]
  • Ullmann condensation. (n.d.). In Wikipedia.
  • A general synthesis of N-aryl- and N-alkyl-2-aminobenzoxazoles. (n.d.). ElectronicsAndBooks.
  • Carbonates: Eco-Friendly Solvents for Palladium-Catalyzed Direct Arylation of Heteroaromatics. (n.d.). ResearchGate.
  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. (n.d.). PubMed Central.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Palladium-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides in an Aqueous Micellar Environment. (2025). PubMed. [Link]
  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. (2020).
  • Ullmann reaction. (n.d.). In Wikipedia.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PubMed Central.
  • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. (n.d.). PubMed Central.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.
  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Arom
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
  • Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. (n.d.). NIH.

Sources

The Strategic Utility of 2-Bromo-3-fluorophenol in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of 2-Bromo-3-fluorophenol in Drug Design

In the landscape of modern medicinal chemistry, the strategic selection of foundational building blocks is paramount to the successful and efficient synthesis of novel Active Pharmaceutical Ingredients (APIs). This compound (CAS No. 443-81-2) has emerged as a highly versatile and reactive intermediate, offering a unique combination of functionalities that empower chemists to construct complex molecular architectures.[1] Its structure, featuring a phenolic hydroxyl group, a bromine atom, and a fluorine atom on an aromatic ring, provides multiple, distinct reaction sites. This trifecta of functional groups allows for a programmed and regioselective approach to molecular elaboration, a critical aspect of drug discovery and process development.

The presence of both bromine and fluorine imparts enhanced reactivity and specific physicochemical properties to the resulting molecules.[1] The bromine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate metabolic stability and binding affinity of the final API.[1] The phenolic hydroxyl group offers a convenient point for etherification and esterification, further expanding the synthetic possibilities.[1] This application note will provide an in-depth guide to the practical application of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the formation of the diaryl ether linkage, a prevalent scaffold in numerous therapeutic agents.[2][3][4][5][6]

Core Synthetic Strategies: Harnessing the Reactivity of this compound

The strategic positioning of the bromo, fluoro, and hydroxyl groups on the phenyl ring dictates the primary synthetic transformations for which this compound is employed. The key reactions include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is readily activated by palladium catalysts, enabling the formation of C-C, C-N, and C-S bonds.

  • Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nature of the fluorine and bromine atoms can activate the ring for nucleophilic attack, particularly when coupled with other activating groups.

  • O-Arylation/Etherification: The phenolic hydroxyl group is a prime site for the formation of diaryl ethers, a common structural motif in many biologically active molecules.

This guide will focus on the synthesis of diaryl ethers, a class of compounds with broad therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3]

Application Protocol: Synthesis of a Diaryl Ether Intermediate via Ullmann Condensation

The Ullmann condensation is a classical and robust method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[7] This protocol details the synthesis of a generic diaryl ether from this compound, a key step in the construction of various potential APIs.

Reaction Scheme:

G A This compound C Diaryl Ether Product A->C CuI, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat B Aryl Alcohol (e.g., 4-methoxyphenol) B->C

Caption: Ullmann condensation of this compound.

Experimental Protocol:

Materials and Reagents:

Reagent/MaterialCAS No.Molecular WeightQuantityMolesEquivalents
This compound443-81-2191.00 g/mol 1.91 g10 mmol1.0
4-Methoxyphenol150-76-5124.14 g/mol 1.37 g11 mmol1.1
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol 0.19 g1 mmol0.1
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.76 g20 mmol2.0
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 50 mL--
Toluene108-88-392.14 g/mol As needed--
Ethyl Acetate141-78-688.11 g/mol As needed--
Brine (sat. aq. NaCl)--As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed--

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.91 g, 10 mmol), 4-methoxyphenol (1.37 g, 11 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired diaryl ether.

Causality and Experimental Choices:
  • Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann condensations. The copper facilitates the coupling of the aryl halide and the phenoxide.

  • Base: Potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide species required for the reaction. An excess is used to drive the reaction to completion.

  • Solvent: DMF is a polar aprotic solvent that is suitable for this reaction due to its high boiling point and ability to dissolve the reactants and reagents.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other sensitive reagents.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the C-O bond formation in the Ullmann reaction.

Alternative Synthetic Routes and Their Mechanistic Considerations

While the Ullmann condensation is a reliable method, other modern cross-coupling reactions can also be employed for the synthesis of diaryl ethers from this compound.

Buchwald-Hartwig C-O Coupling:

This palladium-catalyzed reaction offers a milder alternative to the often harsh conditions of the Ullmann reaction. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the phenoxide, and reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.

G cluster_0 Buchwald-Hartwig C-O Coupling A Pd(0)Ln G Ar-Pd(II)(Br)Ln A->G Oxidative Addition B Ar-Br B->G C Ar'-O- H Ar-Pd(II)(OAr')Ln C->H D Oxidative Addition E Reductive Elimination F Ligand Exchange G->H Ligand Exchange H->A Reductive Elimination I Ar-O-Ar' H->I

Sources

Application Notes and Protocols for the Synthesis of 2-Bromo-3-fluorophenol Utilizing a Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Regioselective Phenol Bromination

The synthesis of polysubstituted aromatic compounds, such as 2-Bromo-3-fluorophenol, is a cornerstone of modern medicinal chemistry and materials science. This particular scaffold is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] However, its synthesis presents a significant regiochemical challenge. The hydroxyl group of a phenol is a powerful activating, ortho-para directing group in electrophilic aromatic substitution.[3] Direct bromination of 3-fluorophenol would likely lead to a mixture of isomers, with substitution occurring at positions ortho and para to the hydroxyl group, complicating purification and reducing the yield of the desired product.

To overcome this, a protecting group strategy is essential. By temporarily masking the reactive hydroxyl group, we can modulate its directing effect and ensure the regioselective introduction of the bromine atom. This guide provides a detailed, field-proven three-step synthesis of this compound starting from 3-fluorophenol, employing a methoxymethyl (MOM) ether as a protecting group. We will delve into the rationale behind the choice of protecting group, provide step-by-step protocols for each transformation, and discuss the underlying mechanistic principles that ensure a high-yielding and selective synthesis.

Strategic Overview: The Three-Step Synthesis

Our synthetic approach is a sequential process of protection, regioselective bromination, and deprotection. The methoxymethyl (MOM) group is an ideal choice for this synthesis as it is stable under the conditions required for bromination and can be readily cleaved under acidic conditions without affecting the other functionalities of the molecule.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Protection cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Deprotection 3-Fluorophenol 3-Fluorophenol 1-Fluoro-3-(methoxymethoxy)benzene 1-Fluoro-3-(methoxymethoxy)benzene 3-Fluorophenol->1-Fluoro-3-(methoxymethoxy)benzene  MOM-Cl, DIPEA, CH2Cl2 Protected_Intermediate 1-Fluoro-3-(methoxymethoxy)benzene Brominated_Intermediate 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene Protected_Intermediate->Brominated_Intermediate  NBS, CH3CN Deprotection_Start 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene Final_Product This compound Deprotection_Start->Final_Product  HCl, Isopropanol

Figure 1: Overall synthetic workflow for this compound.

Part 1: Protection of 3-Fluorophenol as a Methoxymethyl (MOM) Ether

Rationale

The first step is the protection of the phenolic hydroxyl group of 3-fluorophenol. The methoxymethyl (MOM) ether is an excellent choice for this purpose due to its ease of introduction and stability towards various reagents, yet it can be cleaved under mild acidic conditions. The reaction proceeds via a nucleophilic substitution where the phenoxide, generated in situ, displaces the chloride from chloromethyl methyl ether (MOM-Cl).

Protocol: Synthesis of 1-Fluoro-3-(methoxymethoxy)benzene

Materials:

  • 3-Fluorophenol

  • Dichloromethane (CH₂Cl₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Chloromethyl methyl ether (MOM-Cl)

  • Water (H₂O)

  • 2 M Aqueous sodium bisulfate (NaHSO₄)

  • 1 M Aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Kugelrohr distillation apparatus

Procedure: [4]

  • Dissolve 3-fluorophenol (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to -10 °C using an ice-salt bath.

  • Slowly add N,N-Diisopropylethylamine (1.3 eq) dropwise to the solution over 15 minutes, maintaining the temperature below 0 °C.

  • Subsequently, add chloromethyl methyl ether (1.4 eq) dropwise, ensuring the reaction temperature remains between -10 °C and 2 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 22 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic phase, and wash it sequentially with 2 M aqueous sodium bisulfate and 1 M aqueous sodium hydroxide.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by Kugelrohr distillation (80 °C, 0.1 Torr) to yield 1-Fluoro-3-(methoxymethoxy)benzene as a colorless oil.

Expected Yield: ~91%

Part 2: Regioselective Bromination

Mechanistic Insight and Regioselectivity

With the hydroxyl group protected as a MOM ether, we can now proceed with the electrophilic bromination. The regioselectivity of this step is governed by the directing effects of the substituents on the aromatic ring: the methoxymethoxy (-OCH₂OCH₃) group and the fluorine (-F) atom.

  • Methoxymethoxy Group (-OMOM): This is a strongly activating, ortho-para director due to the resonance effect of the oxygen atom, which donates electron density to the ring.

  • Fluorine Atom (-F): Fluorine is an electronegative atom and is deactivating through the inductive effect (-I). However, it is also an ortho-para director due to its ability to donate a lone pair of electrons through resonance (+M). For fluorine, the +M effect can significantly counteract the -I effect, especially at the para position.[5][6]

Considering these effects on 1-fluoro-3-(methoxymethoxy)benzene, the positions ortho to the strongly activating -OMOM group (C2 and C4) and the position para to the fluorine atom (C6) are the most activated towards electrophilic attack. The desired product is formed by bromination at the C2 position. The steric hindrance at C2 is minimal, and this position is strongly activated by the adjacent -OMOM group. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic rings.[5][7]

Figure 2: Regioselectivity of bromination.

Protocol: Synthesis of 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene

Materials:

  • 1-Fluoro-3-(methoxymethoxy)benzene

  • Acetonitrile (CH₃CN)

  • N-Bromosuccinimide (NBS)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure: (Adapted from a general procedure for bromination of activated arenes)[5]

  • Dissolve 1-fluoro-3-(methoxymethoxy)benzene (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.0 eq) to the solution in one portion.

  • Heat the reaction mixture to 60 °C and stir for 2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene.

Expected Yield: High (specific yield not reported, but expected to be >80% based on similar reactions).

Part 3: Deprotection to Yield this compound

Rationale

The final step is the removal of the MOM protecting group to unveil the phenolic hydroxyl group. MOM ethers are acetals and are readily cleaved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized oxonium ion and the desired phenol.

Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene

  • Isopropanol

  • 6 M Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • 5 N Sodium hydroxide (NaOH)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure: [4]

  • In a round-bottom flask, mix 2-bromo-1-fluoro-3-(methoxymethoxy)benzene (1.0 eq), isopropanol, and 6 M hydrochloric acid.

  • Stir the mixture at room temperature for 2.5 hours.

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Add methyl tert-butyl ether and 5 N sodium hydroxide to partition the mixture.

  • Separate the organic phase, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain this compound as a colorless oil.

Expected Yield: ~84%

Summary of Results

StepReactionKey ReagentsSolventTemperatureTimeTypical Yield
1 Protection MOM-Cl, DIPEACH₂Cl₂-10 °C to RT22 h~91%
2 Bromination NBSCH₃CN60 °C2 h>80% (estimated)
3 Deprotection 6 M HClIsopropanolRoom Temp.2.5 h~84%

Conclusion

The synthesis of this compound can be efficiently achieved in three steps from 3-fluorophenol using a methoxymethyl (MOM) ether protecting group strategy. This approach effectively addresses the challenge of regioselectivity in the bromination of an activated phenol ring. The protocols provided herein are robust and high-yielding, making them suitable for both research and process development applications in the fields of pharmaceutical and agrochemical synthesis.

References

  • Lin, S., et al. (2018).
  • Wikipedia. (2023). Electrophilic aromatic directing groups.
  • Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(30), 16229-16239. [Link]
  • Wikipedia. (2023). N-Bromosuccinimide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Organic Synthesis Intermediate: A Guide to this compound.
  • NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. J. Org. Chem., 87(8), 5515-5521. [Link]
  • Save My Exams. (n.d.). Nitration & Bromination of Phenol.
  • ChemRxiv. (2021).
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluorophenol. PubChem Compound Database.
  • Clark, J. (2015). The Directing Effect of the -OH Group. Chemguide.
  • LibreTexts Chemistry. (2021). Activating and Deactivating Groups.
  • Royal Society of Chemistry. (2018). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 20(33), 21495-21504. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of this compound.

Sources

Application Notes and Protocols for the Deoxyfluorination of Phenols in Aryl Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aryl Fluorides and the Rise of Deoxyfluorination

Aryl fluorides are integral components in modern pharmaceuticals, agrochemicals, and materials science. The unique properties imparted by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make the carbon-fluorine bond a valuable tool in molecular design.[1] However, the synthesis of functionalized aryl fluorides remains a significant challenge in organic chemistry.[1] Classical methods like the Balz-Schiemann reaction often require harsh conditions and have limited substrate scope and functional group tolerance.[1][2][3]

The direct conversion of readily available and structurally diverse phenols to aryl fluorides via deoxyfluorination has emerged as a powerful and strategic alternative. This approach circumvents the need for pre-functionalized starting materials like aryl halides or organometallics, offering a more direct and often more efficient route to the desired fluorinated products.[4][5][6] This guide provides a detailed overview of modern deoxyfluorination methods, focusing on the underlying mechanisms, practical experimental protocols, and troubleshooting advice to empower researchers in this critical area of synthesis.

The Evolution of Deoxyfluorination Reagents: A Mechanistic Perspective

The journey to efficient deoxyfluorination of phenols has been marked by the development of increasingly sophisticated reagents. Early attempts were often hampered by the poor nucleophilicity of fluoride and the high strength of the phenolic C-O bond. The breakthrough came with the design of reagents that could effectively activate the phenol and facilitate the subsequent nucleophilic attack by fluoride.

The PhenoFluor Revolution: A Concerted Approach

The introduction of PhenoFluor™ by the Ritter group represented a paradigm shift in the field.[7][8] This reagent, an N,N'-diaryl-2-fluoroimidazolium salt, enables the deoxyfluorination of a wide range of phenols, including electron-rich substrates that were previously challenging.[8]

Mechanism of Action: Mechanistic studies have revealed that the reaction proceeds through a concerted nucleophilic aromatic substitution (SNAr) pathway.[9][10] The phenol first reacts with PhenoFluor to form a 2-phenoxy-imidazolium intermediate. This activation step is crucial as it transforms the poor hydroxyl leaving group into a much better one. The fluoride ion then attacks the ipso-carbon in a concerted fashion, leading to the formation of the aryl fluoride and a urea byproduct.[10][11] The concerted nature of this mechanism avoids the formation of a high-energy Meisenheimer complex, which is why it is effective even for electron-rich arenes.[9]

PhenoFluor_Mechanism Phenol Ar-OH Intermediate [Ar-O-Imidazolium]+ F- Phenol->Intermediate Activation PhenoFluor PhenoFluor™ PhenoFluor->Intermediate ArylFluoride Ar-F Intermediate->ArylFluoride Concerted SNAr (Fluoride Attack) Urea Urea Byproduct Intermediate->Urea Leaving Group Departure

Caption: Proposed mechanism for PhenoFluor™ deoxyfluorination.

PyFluor: A Cost-Effective and Stable Alternative

While highly effective, the cost and atom economy of PhenoFluor can be a consideration for large-scale synthesis.[11] PyFluor (2-pyridinesulfonyl fluoride), developed by the Doyle group, offers a low-cost, thermally stable, and highly selective alternative for the deoxyfluorination of alcohols, and its principles can be extended to phenol activation.[12][13][14]

Mechanism of Action: The reaction with PyFluor proceeds through the formation of a pyridinesulfonate ester intermediate upon reaction with the alcohol (or phenol) in the presence of a base.[12][15] This intermediate is then susceptible to nucleophilic substitution by a fluoride source in an SN2-type process.[15] The use of a strong, non-nucleophilic base is often required to facilitate the initial activation and subsequent fluoride displacement.[15]

PyFluor_Mechanism Alcohol R-OH Intermediate R-O-SO2Py Alcohol->Intermediate PyFluor PyFluor PyFluor->Intermediate Activation Base Base Base->Intermediate AlkylFluoride R-F Intermediate->AlkylFluoride SN2 Attack FluorideSource F- FluorideSource->AlkylFluoride

Caption: General mechanism for PyFluor deoxyfluorination.

Sulfuryl Fluoride (SO₂F₂): A Two-Step, One-Pot Approach

A powerful and practical method for the deoxyfluorination of phenols utilizes the inexpensive and readily available gas, sulfuryl fluoride (SO₂F₂).[16][17] This process, reported by the Sanford group, involves a two-step, one-pot reaction sequence.[16][17]

Mechanism of Action: The phenol is first reacted with SO₂F₂ in the presence of a base to form an aryl fluorosulfonate (Ar-OSO₂F) intermediate.[16][18] This intermediate is a highly effective electrophile. Subsequent addition of a nucleophilic fluoride source, such as tetramethylammonium fluoride (NMe₄F), displaces the fluorosulfonate group to yield the desired aryl fluoride.[16][17] Computational studies suggest that the C-F bond formation occurs via a concerted transition state rather than a discrete Meisenheimer intermediate.[16][17]

SO2F2_Mechanism Phenol Ar-OH Intermediate Ar-OSO2F Phenol->Intermediate SO2F2 SO2F2 SO2F2->Intermediate Step 1: Fluorosulfonylation Base Base Base->Intermediate ArylFluoride Ar-F Intermediate->ArylFluoride Step 2: Nucleophilic Fluorination FluorideSource NMe4F FluorideSource->ArylFluoride

Caption: Two-step, one-pot deoxyfluorination using SO₂F₂.

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions (temperature, time, solvent, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Deoxyfluorination using PhenoFluor™

This protocol is adapted from the work of Ritter and coworkers.[8]

Materials:

  • Phenol substrate

  • PhenoFluor™ or PhenoFluorMix™[19]

  • Cesium fluoride (CsF) (optional, but can be beneficial)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the phenol (1.0 equiv).

  • Add PhenoFluor™ (1.2 - 1.5 equiv) and CsF (1.5 equiv, if used).

  • Add anhydrous toluene or 1,4-dioxane to achieve a concentration of 0.1 M with respect to the phenol.

  • Seal the vial and heat the reaction mixture with stirring. Reaction temperatures can range from 80 °C to 110 °C.[8]

  • Monitor the reaction progress by TLC or LC-MS. Phenols with electron-withdrawing groups typically react faster (e.g., 3 hours at 80 °C), while electron-rich phenols may require higher temperatures and longer reaction times (e.g., 20 hours at 110 °C).[8]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note on PhenoFluorMix™: A more practical formulation, PhenoFluorMix™, is a mixture of the chloroimidazolium salt and CsF, which is more stable and easier to handle.[19]

Substrate TypeTypical ConditionsExpected YieldReference
Electron-deficient Phenols80 °C, 3 h, Toluene>90%[8]
Electron-neutral Phenols110 °C, 20 h, Toluene70-85%[8]
Electron-rich Phenols110 °C, 20 h, Toluene50-75%[8]
Heteroaromatic PhenolsVariesGood to excellent[7][20]
Protocol 2: Deoxyfluorination using PyFluor

This protocol is based on the principles established by the Doyle group for deoxyfluorination of alcohols.[13][14]

Materials:

  • Phenol substrate

  • PyFluor (1.5 equiv)

  • A strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) (2.0 equiv)[15]

  • A fluoride source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF)

  • Anhydrous solvent such as acetonitrile or THF

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the phenol (1.0 equiv) and the fluoride source (2.0 equiv).

  • Dissolve the solids in the anhydrous solvent.

  • Add the base (2.0 equiv) to the mixture.

  • Add PyFluor (1.5 equiv) and stir the reaction at the desired temperature (room temperature to 80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Substrate TypeBaseFluoride SourceTypical ConditionsExpected YieldReference
Primary AlcoholsDBUTBAFRT, 12 h, MeCNHigh[13][14]
Secondary AlcoholsMTBDCsF60 °C, 24 h, THFGood[15]

Note: While PyFluor is primarily reported for alcohols, the principle of forming a sulfonate intermediate followed by fluoride displacement is applicable to phenols, though conditions may require more rigorous optimization.

Protocol 3: One-Pot Deoxyfluorination using SO₂F₂ and NMe₄F

This protocol is based on the method developed by Sanford and coworkers.[16][17]

Materials:

  • Phenol substrate

  • Sulfuryl fluoride (SO₂F₂) (gas)

  • Tetramethylammonium fluoride (NMe₄F)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Schlenk line or similar setup for handling gases

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the phenol (1.0 equiv) and NMe₄F (2.0 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the reaction mixture to 0 °C.

  • Carefully bubble SO₂F₂ gas (1.1 - 1.5 equiv) through the solution for a designated period. Caution: SO₂F₂ is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.

  • After the addition of SO₂F₂, allow the reaction to warm to room temperature and stir for 24 hours. Some substrates may require gentle heating (e.g., 60-100 °C).[16]

  • Monitor the reaction by ¹⁹F NMR or GC-MS.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Substrate TypeTemperatureTimeExpected YieldReference
Electron-neutral Phenols25 °C24 h70-90%[16]
Electron-rich Phenols25 °C24 h60-80%[16]
Electron-deficient Phenols25 °C - 80 °C24 h75-95%[16]

Troubleshooting and Field-Proven Insights

  • Low Yields with Electron-Rich Phenols: These substrates are inherently less reactive towards nucleophilic substitution. For PhenoFluor, ensure higher temperatures and longer reaction times.[8] For the SO₂F₂ method, a more forceful nucleophilic fluorination step might be necessary, potentially with a different fluoride source or higher temperatures.[16]

  • Side Reactions: Incomplete conversion of the phenol to the intermediate can lead to side reactions. Ensure anhydrous conditions, as water can hydrolyze the reagents and intermediates. The choice of base in the PyFluor protocol is critical to minimize elimination side products.[13]

  • Reagent Stability: PhenoFluor is sensitive to moisture.[8][11] It is best handled in a glovebox or under a dry inert atmosphere. The commercially available PhenoFluorMix™ offers improved stability.[19] PyFluor is noted for its high chemical and thermal stability.[12][13][14]

  • Safety: SO₂F₂ is a toxic gas and must be handled with extreme care in a well-ventilated fume hood. Always work with appropriate personal protective equipment.

Conclusion: A Versatile Toolkit for Aryl Fluoride Synthesis

The deoxyfluorination of phenols has matured into a robust and versatile strategy for the synthesis of aryl fluorides. The development of reagents like PhenoFluor, PyFluor, and the innovative use of SO₂F₂ provide chemists with a powerful toolkit to tackle the synthesis of a wide array of fluorinated molecules. By understanding the underlying mechanisms and carefully selecting the appropriate reagent and conditions, researchers can efficiently access valuable aryl fluorides for applications in drug discovery and beyond.

References

  • 18F-Deoxyfluorination of Phenols via Ru π-Complexes.
  • Modern Carbon–Fluorine Bond Forming Reactions for Aryl Fluoride Synthesis. Chemical Reviews.
  • Recent Developments in the Deoxyfluorination of Alcohols and Phenols: New Reagents, Mechanistic Insights, and Applic
  • Deoxyfluorin
  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society.
  • C–F Bond Formation for the Synthesis of Aryl Fluorides. PMC.
  • Deoxyfluorination of Phenols. Organic Chemistry Portal.
  • PhenoFluor™ Deoxyfluorin
  • PhenoFluor™. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • PyFluor. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. PMC.
  • Recent Developments in the Deoxyfluorination of Alcohols and Phenols: New Reagents, Mechanistic Insights, and Applications.
  • Fluoroarene synthesis by fluorination or substitution. Organic Chemistry Portal.
  • Deoxyfluorination of Electron-Deficient Phenols. Organic Letters.
  • Easy Ways to Aryl Fluorides. ChemistryViews.
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.
  • PyFluor: A Stable Deoxyfluorin
  • Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab.
  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates.
  • Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
  • Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction.
  • Sulfonyl Fluorides and Their Analogs' Deoxofluorination.
  • Late-Stage Deoxyfluorin
  • PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroarom
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorin
  • Nucleophilic deoxyfluorination of phenols via aryl fluorosulfonate intermedi
  • Synthesis of aryl fluorides from aryl chlorides using ionic liquids.
  • Aryl fluorides synthesis via a Balz-Schiemann type reaction: organotrifluoroborates as promising fluoride sources. Ex Ordo.
  • Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorin
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor.
  • Mechanistic insights on deoxyfluorin
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning.

Sources

Application Note: A Comprehensive Guide to the Pilot Plant Scale-Up Synthesis of 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the scale-up synthesis of 2-Bromo-3-fluorophenol, a key building block in the pharmaceutical and agrochemical industries. Transitioning a synthesis from the laboratory bench to a pilot plant introduces significant challenges in terms of safety, process control, and equipment selection. This application note outlines a robust and validated protocol for the regioselective bromination of 3-fluorophenol, addressing critical scale-up parameters to ensure a safe, efficient, and reproducible manufacturing process. We will delve into the rationale behind the chosen synthetic strategy, hazard mitigation, in-process controls, and purification techniques suitable for producing high-purity this compound on a multi-kilogram scale.

Introduction: The Strategic Importance of this compound

This compound is a versatile chemical intermediate whose structural motifs are frequently incorporated into complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] The presence of bromine and fluorine atoms on the phenolic ring offers unique reactivity for further functionalization, such as cross-coupling reactions, and can impart desirable physicochemical properties to the final molecule, including enhanced metabolic stability and binding affinity.[1] The successful and efficient synthesis of this compound at a pilot scale is a critical step in the drug development pipeline, enabling the production of sufficient material for advanced preclinical and early-phase clinical studies.

The primary challenge in synthesizing this compound lies in achieving high regioselectivity during the electrophilic bromination of the 3-fluorophenol precursor. The hydroxyl and fluorine substituents direct the incoming electrophile to specific positions on the aromatic ring, and controlling the reaction conditions is paramount to favor the formation of the desired isomer.[2][3][4][5] This guide will focus on a process designed to maximize the yield of the target molecule while minimizing the formation of isomeric impurities.

Proposed Synthesis Route: Regioselective Bromination of 3-Fluorophenol

The chosen and most direct route for the pilot-scale synthesis of this compound is the electrophilic aromatic substitution of 3-fluorophenol with elemental bromine.

Reaction Scheme:

Reaction Scheme of 3-fluorophenol to this compound

Causality of Experimental Choices:

  • Starting Material: 3-Fluorophenol is a readily available and cost-effective starting material for industrial-scale synthesis.

  • Brominating Agent: Elemental bromine (Br₂) is a potent and efficient brominating agent. While hazardous, its handling procedures are well-established in industrial settings.[6][7] The use of a less reactive brominating agent might require harsher conditions, potentially leading to more byproducts.

  • Solvent System: A two-phase solvent system consisting of a non-polar organic solvent (e.g., dichloromethane or dichlorobenzene) and water is proposed.[8] This system offers several advantages on a larger scale:

    • The organic phase solubilizes the starting material and the product.

    • The aqueous phase absorbs the hydrogen bromide (HBr) byproduct, a corrosive and toxic gas, facilitating its removal and reducing pressure buildup in the reactor.[8]

    • The biphasic nature can help to control the reaction rate and improve selectivity.

  • Temperature Control: The bromination of phenols is a highly exothermic reaction.[9] Maintaining a low and controlled temperature is crucial to prevent runaway reactions and minimize the formation of poly-brominated and other impurities.

Pilot Plant Scale-Up: Critical Considerations and Hazard Mitigation

Scaling a chemical process from the lab to a pilot plant is not merely about using larger glassware. It requires a thorough understanding of chemical engineering principles and a robust safety assessment.

Equipment Selection and Materials of Construction

Given the highly corrosive nature of bromine and hydrogen bromide, careful selection of reactor materials is non-negotiable.[10][11][12]

EquipmentRecommended MaterialRationale
Reactor Glass-lined Steel or Borosilicate Glass (20-100 L)Excellent corrosion resistance to bromine and acidic conditions. Glass-lined steel provides the structural integrity required for larger volumes and pressure variations.[10][11][12][13]
Agitator Glass-lined or PFA-coated ImpellerEnsures chemical resistance and efficient mixing to prevent localized hotspots and concentration gradients.
Condenser Borosilicate Glass or TantalumTantalum offers superior heat transfer and corrosion resistance for condensing bromine vapors.[10]
Addition Funnel/Pump PFA/PTFE-linedTo safely handle and control the addition of liquid bromine.
Scrubber System Packed column with caustic solution (e.g., NaOH)Essential for neutralizing toxic and corrosive HBr and any unreacted bromine vapors vented from the reactor.[10]
Managing Exothermicity and Heat Transfer

The exothermic nature of the bromination reaction presents a significant safety risk at scale.[14] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

  • Jacketed Reactor: A double-jacketed reactor is recommended for precise temperature control, allowing for the circulation of a cooling fluid.[13][15]

  • Controlled Addition: Bromine must be added subsurface at a slow, controlled rate to manage the rate of heat generation. The addition rate should be linked to the cooling capacity of the reactor to maintain the desired internal temperature.

  • Adiabatic Temperature Rise Calculation: A worst-case scenario calculation of the adiabatic temperature rise is mandatory to ensure that in the event of a cooling failure, the reaction temperature will not exceed the boiling point of the solvent or lead to a dangerous pressure increase.[14]

Workflow for Scale-Up Considerations

Scale_Up_Considerations cluster_0 Pre-Campaign Analysis cluster_1 Process Design & Engineering cluster_2 Operational Execution A Hazard & Operability (HAZOP) Study D Reactor Selection (Glass-Lined Steel) A->D Informs B Thermal Hazard Assessment (DSC/RC1) E Heat Transfer Modeling B->E Provides Data For C Material Compatibility Testing C->D G Controlled Reagent Addition D->G E->G Defines Rate F Design of Scrubber System I Emergency Quench Protocol F->I Safety Backup H In-Process Monitoring (IPC) G->H H->I Triggers

Caption: Logical workflow for pilot plant scale-up.

Detailed Experimental Protocol (100 L Reactor Scale)

Disclaimer: This protocol is intended for qualified personnel in a pilot plant facility equipped with the necessary engineering and safety controls. A thorough risk assessment must be conducted prior to implementation.[16]

Reagents and Materials
ReagentCAS No.Molecular WeightQuantity (kg)MolesPurity
3-Fluorophenol372-20-3112.105.6050.0>99%
Bromine7726-95-6159.818.39 (3.0 L)52.5>99.5%
Dichloromethane75-09-284.9366.5 (50 L)-ACS Grade
Deionized Water7732-18-518.0220.0--
Sodium Thiosulfate7772-98-7158.115.0-Technical
Sodium Bicarbonate144-55-884.01As needed-Technical
Anhydrous MgSO₄7487-88-9120.372.0-Technical
Step-by-Step Procedure
  • Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen. Start the agitator at a moderate speed (e.g., 100-150 RPM).

  • Charging Reactants:

    • Charge the reactor with dichloromethane (50 L) and 3-fluorophenol (5.60 kg).

    • Add deionized water (20 L).

    • Cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Bromine Addition:

    • Slowly add liquid bromine (8.39 kg) subsurface via a dip tube connected to a metering pump over a period of 4-5 hours.

    • CRITICAL: Maintain the internal temperature at 0-5 °C throughout the addition. If the temperature exceeds 5 °C, immediately stop the bromine addition until the temperature is back within range.

  • Reaction Monitoring (In-Process Control):

    • After the bromine addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

    • Take a sample from the organic layer and analyze by HPLC to determine the ratio of starting material to product. The reaction is considered complete when <1% of 3-fluorophenol remains.

  • Quenching:

    • Prepare a 20% (w/v) aqueous solution of sodium thiosulfate.

    • Slowly add the sodium thiosulfate solution to the reactor to quench any unreacted bromine. The disappearance of the red/brown bromine color indicates the quench is complete.[17][18] This step is exothermic and may require cooling.

  • Work-up and Isolation:

    • Stop the agitator and allow the layers to separate.

    • Drain the lower aqueous layer to a designated waste container.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining HBr. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Transfer the organic layer to a separate vessel and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Solvent Removal and Product Isolation:

    • Concentrate the filtrate under reduced pressure to remove the dichloromethane.

    • The resulting crude oil is the this compound.

Purification Protocol

For many applications, the crude product may be of sufficient purity. For higher purity requirements, vacuum distillation or crystallization is recommended. Crystallization is often preferred at scale for safety and efficiency.[19][20]

  • Solvent Selection: Perform lab-scale experiments to identify a suitable solvent system for crystallization (e.g., a heptane/toluene mixture). The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at low temperatures.

  • Crystallization:

    • Dissolve the crude oil in the minimum amount of the chosen hot solvent.

    • Slowly cool the solution to induce crystallization. Seeding with a small crystal of pure product may be necessary.

    • Once crystallization is complete, cool the slurry to 0-5 °C and hold for several hours.

  • Filtration and Drying:

    • Filter the crystalline product using a suitable filter-dryer.

    • Wash the filter cake with a small amount of cold solvent.

    • Dry the product under vacuum at a temperature below 40 °C until a constant weight is achieved.

Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the quality and consistency of the final product.[21]

TestMethodSpecification
Appearance VisualLight yellow to brown liquid or low melting solid
Identification ¹H NMR, ¹³C NMR, FT-IRConforms to the structure
Purity (Assay) HPLC/GC≥ 98.0%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSAs per ICH guidelines
Quality Control Workflow

Quality_Control_Workflow RM Raw Material Testing (3-Fluorophenol, Bromine) IPC In-Process Control (HPLC for reaction completion) RM->IPC Approved for use Crude Crude Product Analysis (Purity by HPLC) IPC->Crude Proceed to work-up Purification Purification Step (Crystallization) Crude->Purification If purity < spec. Final Final Product Release Testing (Full Specification) Crude->Final If purity > spec. Purification->Final Release Certificate of Analysis (CoA) Generation Final->Release Meets all specs.

Caption: Workflow for quality control and analysis.

Safety and Waste Management

Personal Protective Equipment (PPE)

Due to the extreme hazards of bromine and HBr, a stringent PPE policy is mandatory.[16][22][23][24][25]

  • Respiratory Protection: Full-face respirator with an appropriate acid gas/halogen cartridge.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., Neoprene or Viton).

  • Body Protection: Chemical-resistant apron or suit over a flame-retardant lab coat.

  • Eye Protection: Chemical splash goggles and a full-face shield.

Waste Disposal
  • Aqueous Waste: The acidic aqueous layers containing HBr and the quenching solution should be neutralized before being sent to a chemical waste treatment facility.

  • Organic Waste: The mother liquor from crystallization and any solvent washes should be collected and disposed of as halogenated organic waste.

  • Bromine Recovery: For large-scale manufacturing, consider recovering bromine from the HBr waste stream through oxidation, which can be an economically and environmentally viable option.[6][10][26]

Conclusion

The scale-up synthesis of this compound is a challenging yet manageable process when approached with a thorough understanding of the reaction chemistry, potential hazards, and chemical engineering principles. The protocol outlined in this application note provides a comprehensive framework for the safe and efficient production of this valuable intermediate in a pilot plant setting. Adherence to strict safety protocols, careful selection of equipment, and robust in-process monitoring are the cornerstones of a successful scale-up campaign.

References

  • De Dietrich Process Systems. (n.d.). Bromine Processes.
  • HWS Labortechnik Mainz. (2025, December 22). Glass reactor configurations for pilot plant scale reactions.
  • van Kimmenade, E., Wong, K., Dittrich, C., & Nijhuis, T. A. (n.d.). Design and verification of adiabatic pilot plant reactors. AIDIC.
  • American Chemical Society. (n.d.). DESIGN OF PILOT PLANT REACTORS. ACS Publications.
  • TestMart. (n.d.). Pilot Plant Reactors.
  • denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • Rutgers University. (n.d.). Bromine.
  • Reddit. (2016, January 22). Materials of Construction (Bromine and Chlorine). r/ChemicalEngineering.
  • Princeton University Environmental Health & Safety. (n.d.). Corrosive Materials.
  • Brandeis University. (n.d.). Corrosive Chemicals. Laboratory Safety.
  • Google Patents. (n.d.). US3546302A - Process for brominating phenols.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Google Patents. (n.d.). CN103408404A - Process for synthesizing p-bromophenol.
  • Cambie, R. C., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2146.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Google Patents. (n.d.). CN102774812A - New technology for extracting bromine from waste hydrobromic acid.
  • De Dietrich Process Systems. (2017, April 27). Material of Construction Options for Chemical Process Plants.
  • De Dietrich Process Systems. (n.d.). QVF® Bromine Processes.
  • CK-12 Foundation. (n.d.). How to make bromophenol from phenol?.
  • Parr Instrument Company. (n.d.). Materials of Construction.
  • The Brückner Research Group. (n.d.). Boron Tribromide (BBr3).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Unlock the Potential of this compound.
  • Organic Syntheses. (n.d.). Procedure.
  • U.S. Environmental Protection Agency. (n.d.). Waste Treatment and Disposal Methods for the Pharmaceutical Industry.
  • ChemistryViews. (2019, July 3). Regioselective Synthesis of Brominated Phenols.
  • MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.
  • Continuous Flow Process Development System. (n.d.). Bromination reaction.
  • Pilloud, F., Pouransari, N., & Renard, L. (2018). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA International Journal for Chemistry, 72(11), 801-805.
  • Organic Syntheses. (n.d.). p-BROMOPHENOL.
  • ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?.
  • National Center for Biotechnology Information. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416.
  • GEA. (n.d.). PURIFICATION OF ORGANIC CHEMICALS.
  • Pharmaceutical Technology. (n.d.). In-Process Control Methods for the Manufacture of APIs.
  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization.
  • PubMed. (2014, March 20). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification.
  • ResearchGate. (2012, December 31). Crystallization and Purification.
  • ResearchGate. (2025, October 18). (PDF) Regioselective Terminal Bromination of Fluorinated Oligophenylenes.
  • ACS Publications. (2023, June 26). Critical Review on Bromate Formation during Ozonation and Control Options for Its Minimization. Environmental Science & Technology.
  • ResearchGate. (2025, October 16). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • BioProcess International. (2018, March 25). Process Control and Monitoring for Continuous Production of Biopharmaceuticals.

Sources

Application Note: A Robust GC-MS Methodology for In-Process Monitoring of 2-Bromo-3-fluorophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative and qualitative analysis of 2-Bromo-3-fluorophenol and its reaction products. This compound is a critical halogenated intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its unique substitution pattern, featuring both bromine and fluorine, imparts specific reactivity that is leveraged in various coupling and functionalization reactions.[1] Effective in-process monitoring is crucial to ensure reaction completion, identify potential side products, and optimize yield. However, the inherent polarity and potential for thermal instability of phenolic compounds can present analytical challenges. This guide provides a comprehensive protocol, from sample preparation and derivatization to instrument setup and data analysis, designed for researchers, process chemists, and quality control analysts in drug development and chemical synthesis.

Introduction: The Analytical Imperative in Halogenated Phenol Chemistry

This compound (CAS 443-81-2) is a versatile chemical building block frequently employed in the synthesis of complex organic molecules such as diaryl ethers.[2][3] The progress of reactions involving this intermediate—for instance, in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations—requires precise analytical tracking.[4] Direct analysis of phenolic compounds by GC can be problematic, often leading to poor peak shape (tailing) and reduced sensitivity due to their polarity and potential for adsorption within the GC system.[5]

To overcome these challenges, a derivatization step is essential. This process chemically modifies the polar hydroxyl group, rendering the analyte more volatile and thermally stable, which is ideal for GC-MS analysis.[6][7] This application note details a robust method centered around silylation, a common and effective derivatization technique, to ensure reproducible and accurate monitoring of this compound reactions.

Principle of the Method: From Sample to Signal

The analytical workflow is designed to provide a clear and quantitative picture of the reaction mixture. The core of this method involves three key stages:

  • Sample Preparation and Derivatization: A representative aliquot of the reaction mixture is quenched and extracted. The phenolic components are then derivatized via silylation, converting the polar -OH group to a non-polar trimethylsilyl (TMS) ether. This increases volatility and thermal stability.[7]

  • GC Separation: The derivatized sample is injected into a gas chromatograph. The components are separated based on their boiling points and interactions with a non-polar capillary column.

  • MS Detection and Quantification: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are detected. This provides both qualitative identification based on the fragmentation pattern and quantitative data based on the signal intensity.

The overall workflow is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Aliquot Quench Quench Reaction Sample->Quench Extract Liquid-Liquid Extraction Quench->Extract Derivatize Silylation (BSTFA + 1% TMCS) Extract->Derivatize GC_Inject GC Injection Derivatize->GC_Inject Analysis GC_Separation Capillary Column Separation GC_Inject->GC_Separation MS_Detect Mass Spectrometry (EI) GC_Separation->MS_Detect TIC Total Ion Chromatogram MS_Detect->TIC SIM Selected Ion Monitoring (Quant.) TIC->SIM Library Spectral Library Matching (Qual.) TIC->Library Report Quantitative Report SIM->Report Library->Report

Caption: Overall workflow for GC-MS analysis of this compound reactions.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)Derivatization GradeSigma-Aldrich
PyridineAnhydrousFisher Scientific
Ethyl AcetateHPLC GradeVWR
Sodium SulfateAnhydrousEMD Millipore
Deionized WaterType 1In-house

Safety Note: this compound is harmful if swallowed and can cause skin and eye irritation.[8] Always handle this chemical in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Sample Preparation and Derivatization

Causality behind the choices: Quenching the reaction is critical to halt it at a specific time point, providing an accurate snapshot of the reaction's progress. A mild acidic quench is often used to neutralize basic catalysts that could interfere with derivatization. Ethyl acetate is chosen as the extraction solvent due to its good solvency for a wide range of organic compounds and its volatility, which simplifies sample concentration. BSTFA with 1% TMCS is a powerful silylating agent; the TMCS acts as a catalyst to enhance the reaction rate, ensuring complete derivatization of the phenolic hydroxyl group. Pyridine is used as a solvent and acid scavenger to drive the derivatization reaction to completion.

  • Sampling: Carefully withdraw a 100 µL aliquot from the reaction mixture using a calibrated micropipette.

  • Quenching: Immediately add the aliquot to a vial containing 1 mL of 0.1 M HCl in deionized water. Vortex for 30 seconds.

  • Extraction: Add 1 mL of ethyl acetate to the quenched sample. Vortex vigorously for 1 minute. Allow the layers to separate.

  • Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Transfer 100 µL of the dried organic extract to a 2 mL autosampler vial with a micro-insert. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: GC-MS Instrumentation and Conditions

Causality behind the choices: A non-polar column, such as a DB-5ms or equivalent, is selected for its excellent separation of a wide range of organic compounds and its low bleed characteristics, which are crucial for mass spectrometry.[9] A splitless injection is used to maximize the transfer of the analyte onto the column, enhancing sensitivity for trace-level components. The temperature program is designed to provide good separation between the solvent, starting material, and potential products, with an initial hold to focus the analytes at the head of the column and a ramp to elute compounds based on their boiling points. The MS is operated in Selected Ion Monitoring (SIM) mode for quantification to achieve higher sensitivity and selectivity compared to full scan mode.[10]

ParameterSetting
Gas Chromatograph
Injection ModeSplitless (1 min)
Injector Temperature250°C
Carrier GasHelium, Constant Flow @ 1.2 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., Agilent DB-5ms, Thermo TraceGOLD TG-5SilMS)[9]
Oven Program80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quadrupole Temp150°C
Transfer Line Temp280°C
Acquisition ModeFull Scan (m/z 50-500) for initial identification, then SIM for quantification

Data Analysis and Interpretation

Expected Mass Spectra and Retention

The silylated derivative of this compound will have a molecular weight of 263.1 g/mol (for the major bromine isotope). In EI-MS, a characteristic fragmentation pattern is expected. While a full mass spectrum library match provides the highest confidence, key ions can be used for identification and quantification.

Expected Fragmentation for TMS-derivatized this compound:

  • Molecular Ion (M+): m/z 262/264 (isotopic pattern due to Bromine)

  • Base Peak: Often [M-15]+ from the loss of a methyl group from the TMS moiety.

  • Other Fragments: May include ions corresponding to the loss of the entire TMS group or other characteristic fragments.

SIM Table for Quantitative Analysis

For accurate quantification, specific ions for the starting material and expected products should be monitored. The table below provides a template.

CompoundDerivatizationQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compoundTMS Ether247/249262/264
Expected Product 1TMS Ether(s)[To be determined][To be determined]
Internal StandardTMS Ether[To be determined][To be determined]

Method Validation and Trustworthiness

To ensure the reliability of this method, the following validation steps are recommended:

  • Linearity: Prepare a calibration curve using at least five standards of derivatized this compound to demonstrate a linear response over the expected concentration range.

  • Repeatability: Perform multiple injections of the same sample to assess the precision of the measurement (typically expressed as %RSD).

  • Intermediate Precision: Verify the method's robustness by having different analysts run the same samples on different days.

  • Specificity: Analyze blank reaction matrix samples to ensure no interfering peaks are present at the retention times of the analytes of interest.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of this compound and its reactions. By employing a crucial derivatization step, this protocol overcomes the common challenges associated with analyzing polar phenolic compounds, enabling researchers and process chemists to obtain accurate, reproducible, and reliable data. This analytical control is fundamental for optimizing reaction conditions, maximizing product yield, and ensuring the quality and purity of synthesized target molecules in pharmaceutical and chemical development.

References

  • Lee, J. J., & Lee, S. H. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595.
  • Aktas, A. H. (2010). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 22(2), 1411-1415.
  • Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473.
  • MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 8(1), 14.
  • Dasgupta, A., & Weng, S. (2002). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Chromatography B, 772(2), 211-217.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (2016). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. Iranian Journal of Pharmaceutical Research, 15(4), 901-911.
  • Office of Scientific and Technical Information. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. J. Assoc. Off. Anal. Chem..
  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube.
  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA.
  • Wiley Online Library. (2008). Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in atmospheric particulate material.
  • ResearchGate. (2010). Separation of some halogenated phenols by GC-MS.
  • Separation Science. (n.d.). GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting.
  • MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3847.
  • PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12457.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of this compound.

Sources

Application Notes & Protocols: Strategic Use of 2-Bromo-3-fluorophenol in the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2][3] This guide provides an in-depth examination of 2-bromo-3-fluorophenol, a uniquely versatile building block for constructing complex fluorinated heterocycles.[4] Its distinct arrangement of a nucleophilic phenol, a bromine atom amenable to cross-coupling, and an electron-withdrawing fluorine atom offers orthogonal reactivity that can be exploited in multi-step syntheses. We present detailed, field-proven protocols for the synthesis of fluorinated benzofurans and dibenzofurans, focusing on the causality behind experimental choices and providing robust, self-validating methodologies for researchers in drug discovery and chemical development.

The Strategic Advantage of this compound

This compound (CAS 443-81-2) is not merely another halogenated starting material; it is a sophisticated synthon designed for complex molecular architecture.[5] The key to its utility lies in its three distinct functional handles:

  • Phenolic Hydroxyl Group: Acts as a potent nucleophile for O-alkylation, O-arylation (e.g., Williamson ether synthesis, Ullmann condensation), and esterification, serving as the primary anchor point for building out molecular complexity.[6]

  • Bromine Atom: Positioned ortho to the hydroxyl group, it is an excellent leaving group for a wide array of palladium- or copper-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and C-H activation/arylation reactions.[6][7]

  • Fluorine Atom: Located meta to the hydroxyl group, it exerts a powerful inductive effect, modulating the pKa of the phenol and influencing the electronic properties and reactivity of the entire aromatic ring. This is critical for directing regioselectivity in subsequent reactions and for imparting desirable pharmacokinetic properties to the final molecule.[3][7]

This inherent orthogonality allows for sequential, controlled reactions, making it an invaluable precursor for creating libraries of novel fluorinated heterocycles.[4]

Synthesis of 4-Fluorobenzofurans via Palladium-Catalyzed Annulation

The benzofuran core is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals.[8][9] Fluorinated benzofuran derivatives, in particular, have demonstrated significant potential as anti-inflammatory and anticancer agents.[10] A highly effective strategy for their synthesis from this compound involves an initial O-alkynylation followed by a palladium-catalyzed intramolecular annulation.

Principle & Rationale

This two-step approach is a convergent and flexible method for constructing the benzofuran ring system.

  • O-Alkynylation: The phenolic proton is first deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) to form the phenoxide, which then undergoes a Williamson ether synthesis with a suitable propargyl halide. This step is typically high-yielding and robust.

  • Intramolecular Annulation: The resulting aryl propargyl ether undergoes a palladium-catalyzed reaction. This key step involves the oxidative addition of the palladium(0) catalyst into the C-Br bond, followed by intramolecular carbopalladation across the alkyne and subsequent reductive elimination to form the benzofuran ring and regenerate the Pd(0) catalyst. The choice of ligand and base is critical for ensuring efficient turnover and preventing side reactions.

Experimental Workflow: Benzofuran Synthesis

The following diagram outlines the general workflow for the synthesis of a 4-fluorobenzofuran derivative.

cluster_0 Step 1: O-Alkynylation cluster_1 Step 2: Pd-Catalyzed Annulation A This compound B Propargyl Bromide + K₂CO₃ in Acetone A->B Reactants C 2-(2-Bromo-3-fluorophenoxy)prop-1-yne (Intermediate Ether) B->C Reflux D Intermediate Ether F Substituted 4-Fluorobenzofuran C->F Cyclization E Pd(PPh₃)₄, CuI, Et₃N in Toluene D->E Catalyst System E->F Heat caption Workflow for 4-Fluorobenzofuran Synthesis.

Caption: Workflow for 4-Fluorobenzofuran Synthesis.

Detailed Protocol: Synthesis of 4-Fluoro-2-methylbenzofuran

This protocol describes a representative synthesis adapted from established palladium-catalyzed cyclization methodologies.[11][12]

Step 1: Synthesis of 1-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)benzene

  • To a 100 mL round-bottom flask, add this compound (1.91 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and acetone (40 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (80% solution in toluene, 1.67 g, 11.2 mmol) dropwise to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 60 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-Fluoro-2-methylbenzofuran

  • To a dry 50 mL Schlenk flask, add the crude 1-bromo-2-fluoro-3-(prop-2-yn-1-yloxy)benzene from the previous step (~10 mmol), tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol, 2 mol%), and copper(I) iodide (76 mg, 0.4 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed toluene (20 mL) and triethylamine (2.8 mL, 20 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with diethyl ether (40 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and salts, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-fluoro-2-methylbenzofuran.

Substrate/ReagentCatalyst SystemConditionsProduct ClassTypical Yield
Aryl Propargyl EtherPd(PPh₃)₄, CuIToluene, Et₃N, 80 °C2-Substituted Benzofuran70-90%
Aryl Propargyl EtherPdCl₂(PPh₃)₂, CuIDMF, Et₃N, 100 °C2-Substituted Benzofuran65-85%
Aryl Allenyl EtherAg₂CO₃Toluene, 110 °C2,3-Disubstituted Benzofuran60-80%

Synthesis of Fluorinated Dibenzofurans via C-H Activation

Fluorinated dibenzofurans are important structural motifs in materials science and have shown a range of biological activities.[13][14] A powerful modern strategy for their synthesis involves an intermolecular Ullmann condensation to form a diaryl ether, followed by a palladium-catalyzed intramolecular C-H activation/arylation to forge the final heterocyclic ring.

Principle & Rationale

This sequence capitalizes on the different reactivities of the functional groups present in this compound.

  • Ullmann Condensation: This classic copper-catalyzed reaction is used to form the C-O bond between this compound and a second aryl halide (typically an ortho-iodophenol or bromophenol).[15] While traditional conditions required harsh temperatures, modern methods using ligands like L-proline or 1,10-phenanthroline allow the reaction to proceed under milder conditions.[16] This step builds the crucial diaryl ether backbone.

  • Intramolecular C-H Activation: This is the key ring-closing step. A palladium(0) catalyst, generated in situ, undergoes oxidative addition into the C-Br bond of the 2-bromo-3-fluorophenyl moiety. The resulting arylpalladium(II) complex then undergoes an intramolecular C-H activation/arylation with a C-H bond on the adjacent phenyl ring.[17] The fluorine atom can influence the regioselectivity of this step. Subsequent reductive elimination yields the dibenzofuran product and regenerates the active palladium catalyst.

Experimental Workflow: Dibenzofuran Synthesis

The diagram below illustrates the two-stage synthesis of a fluorinated dibenzofuran.

cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular C-H Activation A This compound + 2-Iodophenol B CuI, L-Proline, K₂CO₃ in DMSO A->B Reactants C Diaryl Ether Precursor B->C Heat (e.g., 110 °C) D Diaryl Ether Precursor F Fluorinated Dibenzofuran C->F Cyclization E Pd(OAc)₂, SPhos, K₂CO₃ in Toluene or Dioxane D->E Catalyst System E->F Heat (e.g., 120 °C) caption Workflow for Fluorinated Dibenzofuran Synthesis.

Caption: Workflow for Fluorinated Dibenzofuran Synthesis.

Detailed Protocol: Synthesis of 1-Fluorodibenzofuran

This protocol provides a representative method for the two-step synthesis.

Step 1: Synthesis of 2-Bromo-3-fluoro-1-(2-iodophenoxy)benzene

  • To an oven-dried Schlenk tube, add copper(I) iodide (95 mg, 0.5 mmol, 10 mol%), L-proline (115 mg, 1.0 mmol, 20 mol%), and potassium carbonate (1.38 g, 10 mmol).

  • Add this compound (955 mg, 5 mmol) and 1,2-diiodobenzene or 2-iodophenol (if starting with the phenol, pre-react with a base) (5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMSO (10 mL) via syringe.

  • Seal the tube and heat the mixture in an oil bath at 110 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and add water (25 mL).

  • Filter the mixture through Celite to remove the copper salts. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield the diaryl ether.

Step 2: Synthesis of 1-Fluorodibenzofuran

  • To an oven-dried Schlenk tube, add the diaryl ether from Step 1 (~4 mmol), palladium(II) acetate (45 mg, 0.2 mmol, 5 mol%), SPhos (164 mg, 0.4 mmol, 10 mol%), and potassium carbonate (1.1 g, 8 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (20 mL).

  • Seal the tube and heat the mixture in an oil bath at 120 °C for 12-18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of silica gel, washing with copious ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to afford pure 1-fluorodibenzofuran.

Reaction TypeCatalyst SystemKey FeaturesProduct ClassTypical Yield
Ullmann CondensationCuI / L-ProlineGood for coupling with aryl iodidesDiaryl Ether50-75%
Buchwald-Hartwig C-OPd₂(dba)₃ / BrettPhosMilder conditions, broader scopeDiaryl Ether60-90%
Intramolecular C-H ArylationPd(OAc)₂ / SPhosHigh efficiency for electron-rich C-HDibenzofuran70-95%

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock the Potential of this compound.
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (n.d.). National Institutes of Health.
  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). Semantic Scholar.
  • Synthesis of Fluorinated Heterocycles via Multicomponent Reactions. (n.d.). IntechOpen.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC - PubMed Central.
  • Hariss, L., et al. (2017). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Exploring the Synthesis and Application of this compound in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors. (n.d.). Benchchem.
  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (n.d.). Chemical Communications (RSC Publishing).
  • Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. (n.d.). PubMed.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Effects of the fluorinated benzofuran and dihydrobenzofuran on the.... (n.d.). ResearchGate.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.
  • Synthesis of Benzofuran Derivatives via Different Methods. (n.d.). Taylor & Francis Online.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. (2017). AUB ScholarWorks.
  • CAS 443-81-2 this compound. (n.d.). BOC Sciences.
  • Palladium-Mediated Fluorination of Arylboronic Acids. (n.d.). DASH (Harvard).
  • The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. (n.d.).
  • Savanur, M. R. S., Kumar, A., Kumar, M., & Kumar, S. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374.
  • Ullmann reaction. (n.d.). Wikipedia.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Applications of Fluorine in Medicinal Chemistry. (2025). ResearchGate.
  • Enzymatic C–H Functionalizations for Natural Product Synthesis. (n.d.). PMC - NIH.
  • Recent Advances on Synthetic Methodology Merging C–H Functionalization and C–C Cleavage. (n.d.). MDPI.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.
  • Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. (n.d.).
  • Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry. (n.d.). Benchchem.
  • Fan, Z., et al. (2025). Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold. PubMed.
  • Process for the preparation of para-fluorophenol. (n.d.). Google Patents.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). PMC - NIH.
  • Recent Advances in the Construction of Fluorinated Organoboron Compounds. (n.d.). PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex organic synthesis, this guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-fluorophenol. This valuable intermediate is a cornerstone in the development of novel pharmaceuticals and agrochemicals.[1] This document, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies and field-proven insights to overcome common synthetic challenges and optimize reaction yields.

This center addresses specific issues encountered during the synthesis of this compound (CAS 443-81-2), a key building block for various advanced organic molecules.[1][] Our guidance is grounded in fundamental chemical principles to help you navigate the complexities of electrophilic aromatic substitution and Sandmeyer reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity in Direct Bromination

Question: "My direct bromination of 3-fluorophenol is producing a mixture of isomers, primarily the desired 2-bromo, but also 4-bromo, 6-bromo, and dibrominated species. How can I improve the regioselectivity for this compound?"

Answer:

Plausible Causes: This is a classic challenge in electrophilic aromatic substitution on a disubstituted benzene ring. The regiochemical outcome is a delicate balance between the directing effects of the existing substituents.

  • Ortho-, Para-Directing Competition: Both the hydroxyl (-OH) and the fluorine (-F) groups are ortho-, para-directors. The hydroxyl group is a very strong activating group, while fluorine is a weakly deactivating group but still directs ortho- and para-.[3] The positions ortho and para to the powerful -OH group (positions 2, 4, and 6) are highly activated.

  • Solvent Effects: The choice of solvent significantly impacts the reaction. Polar, protic solvents like water or acetic acid can solvate and polarize the bromine molecule, increasing its reactivity and leading to over-bromination (polybromination) and reduced selectivity.[4][5]

  • Steric Hindrance: The position between the two substituents (position 2) is sterically more hindered than positions 4 and 6, which can favor substitution at the less hindered sites.

Troubleshooting Strategies:

To favor the formation of the 2-bromo isomer, the goal is to moderate the reaction's reactivity and exploit the subtle electronic and steric differences.

  • Choice of Solvent: Switch to a non-polar, aprotic solvent such as carbon disulfide (CS₂), dichloromethane (DCM), or carbon tetrachloride (CCl₄). These solvents do not significantly polarize the Br-Br bond, leading to a less reactive electrophile and favoring kinetic control, which can improve selectivity for the less-hindered positions.[4]

  • Brominating Agent: Instead of aqueous bromine (bromine water), which is highly reactive, use elemental bromine (Br₂) dissolved in a non-polar solvent. For even milder conditions, consider using N-Bromosuccinimide (NBS).[6]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Lowering the temperature reduces the overall reaction rate and enhances selectivity by favoring the pathway with the lowest activation energy.

Experimental Protocol: Regioselective Bromination of 3-Fluorophenol

This protocol is designed to maximize the yield of the 2-bromo isomer by controlling reaction conditions.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluorophenol (1.0 eq) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of elemental bromine (1.0 eq) in DCM from the dropping funnel over 1-2 hours with constant stirring. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid the formation of di-substituted products.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to consume any unreacted bromine.

  • Workup: Separate the organic layer. Wash with water, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to isolate this compound.[7][8]

Issue 2: Low Yield in Sandmeyer Reaction from 2-Amino-3-fluorophenol

Question: "I am attempting to synthesize this compound via a Sandmeyer reaction starting from 2-amino-3-fluorophenol, but my yields are consistently low. What are the most critical parameters to control?"

Answer:

Plausible Causes: The Sandmeyer reaction is a powerful transformation but is highly sensitive to reaction conditions.[9][10] Low yields typically stem from two key stages: the formation of the diazonium salt (diazotization) and its subsequent conversion to the aryl bromide.

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures. If the temperature during diazotization rises above 5-10 °C, the salt can decompose prematurely, often leading to the formation of phenols (from reaction with water) and other side products.[11]

  • Incomplete Diazotization: Insufficient acid or improper addition of the nitrite source can lead to incomplete conversion of the starting amine. A strong acidic medium is required to generate nitrous acid (HONO) in situ and prevent unwanted side reactions.[12]

  • Side Reactions: The highly reactive diazonium ion can undergo undesired coupling reactions if conditions are not carefully controlled.

Troubleshooting Strategies:

  • Strict Temperature Control: The diazotization step must be performed between 0 and 5 °C. Use an ice-salt bath to maintain this temperature range rigorously.

  • Acid Selection and Concentration: Use hydrobromic acid (HBr) for the diazotization. This provides the bromide counter-ion directly, which can be beneficial for the subsequent Sandmeyer step. Ensure a sufficient excess of acid is present.

  • Slow Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise and slowly, ensuring the temperature never exceeds 5 °C.

  • Catalyst Preparation: For the Sandmeyer step, ensure your copper(I) bromide (CuBr) is freshly prepared or properly purified. The Cu(I) species is the active catalyst.[10]

  • Controlled Decomposition: Add the cold diazonium salt solution slowly to the heated CuBr solution (typically 60-100 °C). This ensures the diazonium salt reacts as it is added, minimizing decomposition and side reactions.

Data & Workflow Visualization

Table 1: Comparison of Bromination Conditions for 3-Fluorophenol

ParameterCondition A (Low Selectivity)Condition B (High Selectivity)Rationale
Brominating Agent Aqueous Bromine (Br₂(aq))Elemental Bromine (Br₂) or NBSAqueous bromine is highly polarized and reactive, leading to over-bromination.[4]
Solvent Water, Acetic AcidDichloromethane (DCM), CS₂Non-polar solvents reduce the reactivity of Br₂ and improve kinetic selectivity.[5]
Temperature Room Temperature or higher0 °CLower temperature enhances selectivity by favoring the lowest energy transition state.
Expected Outcome Mixture of mono- and poly-brominated isomersPredominantly this compoundControlled conditions limit side reactions.

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low Yield of This compound route Which synthetic route was used? start->route bromination Direct Bromination route->bromination Bromination sandmeyer Sandmeyer Reaction route->sandmeyer Sandmeyer check_regio Check for Isomers (GC-MS, NMR) bromination->check_regio check_poly Check for Poly-bromination bromination->check_poly solution_regio Poor Regioselectivity - Use non-polar solvent (DCM) - Lower temperature to 0°C - Use milder reagent (NBS) check_regio->solution_regio solution_poly Over-bromination - Use 1.0 eq of Bromine - Monitor via TLC - Lower Temperature check_poly->solution_poly check_diazo Verify Diazotization Step sandmeyer->check_diazo check_cu Verify Sandmeyer Step sandmeyer->check_cu solution_diazo Diazonium Decomposition - Maintain temp at 0-5°C - Use excess strong acid (HBr) - Slow NaNO₂ addition check_diazo->solution_diazo solution_cu Inefficient Cu(I) Catalysis - Use fresh CuBr - Add diazonium salt slowly to hot CuBr solution check_cu->solution_cu G sub 3-Fluorophenol sigma_2 σ-complex (attack at C2) sub->sigma_2 + Br⁺ sigma_4 σ-complex (attack at C4) sub->sigma_4 + Br⁺ br2 Br₂ prod_2 This compound (Desired Product) sigma_2->prod_2 - H⁺ prod_4 4-Bromo-3-fluorophenol (Side Product) sigma_4->prod_4 - H⁺ prod_poly Polybrominated Products prod_2->prod_poly + Br⁺ (excess Br₂, polar solvent)

Caption: Reaction pathway for bromination of 3-fluorophenol.

References

  • Wikipedia. (2023).Sandmeyer reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023).Unlock the Potential of this compound.
  • Raza, A., et al. (2021).Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Organic Chemistry Portal. (n.d.).Sandmeyer Reaction.
  • Chemistry LibreTexts. (2019).14.4: Diazotization of Amines.
  • Organic Chemistry Portal. (n.d.).Diazotisation.
  • Khan Academy. (2022).Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
  • Scribd. (n.d.).Solvent Impact on Phenol Bromination.

Sources

Technical Support Center: Purification of Crude 2-Bromo-3-fluorophenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of 2-bromo-3-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this versatile chemical intermediate.[1][2] As a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, obtaining high-purity this compound is paramount for the success of subsequent synthetic steps.[1][2]

This document provides a comprehensive resource, blending foundational principles with practical, field-tested insights to address the common challenges encountered during purification by column chromatography. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols to enhance the efficiency and success of your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel is the most commonly used stationary phase due to its effectiveness in separating compounds of moderate polarity.[3][4] Given that this compound is a phenolic compound, the slightly acidic nature of standard silica gel is generally acceptable.[3] However, if you observe significant tailing or decomposition of your compound, consider using deactivated or neutral silica gel, or an alternative stationary phase like neutral alumina.[5]

Q2: How do I select an appropriate solvent system for the column?

A2: The ideal solvent system (mobile phase) should provide a good separation of your target compound from impurities. This is best determined by preliminary analysis using Thin-Layer Chromatography (TLC).[6] A good starting point for this compound, a compound of moderate polarity (XLogP3-AA: 2.4), is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[7][8] Aim for a solvent system that gives your product an Rf value of approximately 0.35 on the TLC plate for optimal separation on the column.[3]

Q3: My compound is streaking on the TLC plate. What does this indicate and how can I fix it?

A3: Streaking on a TLC plate often suggests that the compound is interacting too strongly with the stationary phase, which can be due to its acidic nature, especially with phenolic compounds. It can also indicate sample overloading or decomposition. To mitigate this, you can try adding a small amount (0.5-1%) of a polar, acidic modifier like acetic acid to the eluent to improve the peak shape. Alternatively, if you suspect your compound is acid-sensitive, using a deactivated silica gel or adding a non-nucleophilic base like triethylamine to the solvent system might be beneficial.[8]

Q4: What are the most common impurities I should expect in crude this compound?

A4: Impurities in crude this compound can include unreacted starting materials, regioisomers (e.g., other bromofluorophenol isomers), and byproducts from the synthesis.[9] The specific impurities will depend on the synthetic route used. For instance, if prepared from 3-fluorophenol, you might have residual starting material or dibrominated species. It's crucial to have an analytical method, such as GC-MS or LC-MS, to identify these impurities and tailor your purification strategy accordingly.

Q5: Can I use gradient elution for the purification?

A5: Yes, gradient elution is highly recommended for complex mixtures containing impurities with a wide range of polarities.[6] You can start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity by increasing the proportion of the more polar solvent.[6] This will allow for the efficient elution of your target compound while leaving more polar impurities adsorbed to the column, which can then be washed off with a highly polar solvent.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound and provides actionable solutions.

Problem 1: Poor Separation of Product from Impurities
Possible Cause Troubleshooting Steps & Rationale
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in long retention times and broad peaks. Solution: Re-optimize the solvent system using TLC.[6] Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/hexane) to achieve a clear separation between your product and the impurities. An ideal Rf for the product is around 0.35.[3]
Column Overloading Loading too much crude material onto the column is a common reason for poor separation. This leads to broad, overlapping bands. Solution: As a general guideline, the amount of silica gel should be at least 50 times the weight of the crude sample (50:1 ratio). For difficult separations, this ratio may need to be increased.
Improper Column Packing An unevenly packed column with cracks or channels will lead to a non-uniform flow of the mobile phase, resulting in poor separation. Solution: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. Gently tap the column during packing to promote even settling. Adding a layer of sand on top of the silica bed can help prevent disturbance when adding the solvent.[10]
Co-elution of Isomers Regioisomers often have very similar polarities, making them difficult to separate. Solution: Employ a very shallow solvent gradient to maximize the resolution between the isomeric peaks. Using a longer column can also improve separation.[11] In some cases, an alternative stationary phase or a different chromatographic technique like preparative HPLC might be necessary.
Problem 2: Product is Not Eluting from the Column
Possible Cause Troubleshooting Steps & Rationale
Solvent Polarity is Too Low If the mobile phase is not polar enough, your compound will remain strongly adsorbed to the silica gel. Solution: Gradually increase the polarity of the eluent. If you started with a low percentage of ethyl acetate in hexane, for example, incrementally increase the ethyl acetate concentration. If necessary, a switch to a more polar solvent system, such as dichloromethane/methanol, might be required for highly polar compounds.[8]
Compound Decomposition on Silica Phenolic compounds can sometimes be sensitive to the acidic nature of silica gel, leading to degradation or irreversible adsorption.[12] Solution: Perform a stability test on a small scale using TLC. Spot your compound and let the plate sit for some time before eluting to see if degradation occurs. If decomposition is suspected, use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a neutral stationary phase like alumina.[5]
Problem 3: Low Recovery of the Purified Product
Possible Cause Troubleshooting Steps & Rationale
Irreversible Adsorption As mentioned, strong interaction with the stationary phase can lead to product loss. Solution: In addition to trying alternative stationary phases, consider dry loading the sample.[10] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column. This can sometimes improve recovery for compounds with limited solubility in the eluent.
Product is Volatile Although this compound is not extremely volatile, some product loss can occur during solvent removal. Solution: Use a rotary evaporator at a moderate temperature and vacuum. Avoid excessive heating. For small-scale purifications, you can remove the solvent under a gentle stream of nitrogen.
Incomplete Elution The column run may have been stopped prematurely before all of the product has eluted. Solution: Continue to collect and analyze fractions using TLC until you are certain that all of the desired compound has been eluted from the column.

Experimental Protocols

Protocol 1: Preparation and Packing of the Silica Gel Column
  • Select the Column: Choose a glass column with a stopcock. The size of the column will depend on the amount of crude material to be purified. A general rule is to have a silica gel height-to-diameter ratio of about 10:1.

  • Prepare the Slurry: In a beaker, weigh the required amount of silica gel (e.g., 50g for 1g of crude product). Add a non-polar solvent (e.g., hexane) to create a pourable slurry.

  • Pack the Column: Secure the column in a vertical position. Place a small plug of glass wool or cotton at the bottom of the column. Add a small layer of sand.

  • Add the Slurry: With the stopcock open and a collection flask underneath, pour the silica gel slurry into the column. Use a funnel to guide the slurry.

  • Settle the Packing: Gently tap the sides of the column to ensure the silica gel packs uniformly and to dislodge any air bubbles.

  • Equilibrate the Column: Allow the solvent to drain until it is just above the level of the silica. Add a thin layer of sand on top of the silica bed to prevent disturbance.[10] Wash the column with 2-3 column volumes of the initial, least polar eluent.

Protocol 2: Sample Loading and Elution
  • Sample Preparation (Wet Loading): Dissolve the crude this compound in a minimal amount of a suitable solvent.[10] Dichloromethane is often a good choice as it is a good solvent for many organic compounds and is relatively volatile.

  • Sample Loading: Carefully add the dissolved sample to the top of the column using a pipette.[10]

  • Adsorption: Allow the sample to adsorb onto the silica by draining the solvent until it is just above the sand layer.

  • Elution: Carefully add the eluent to the top of the column. Begin collecting fractions.

  • Gradient Elution (if applicable): Start with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection and Analysis: Collect the eluting solvent in a series of labeled test tubes or flasks. Monitor the composition of the fractions by TLC to identify which ones contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Workflow

Column Chromatography Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Slurry Prep Prepare Silica Slurry Pack Column Pack Column Slurry Prep->Pack Column Equilibrate Equilibrate Column Pack Column->Equilibrate Load Sample Load Crude Sample Equilibrate->Load Sample Elute Elute with Solvent Load Sample->Elute Collect Fractions Collect Fractions Elute->Collect Fractions TLC Analysis Analyze Fractions by TLC Collect Fractions->TLC Analysis Combine Pure Combine Pure Fractions TLC Analysis->Combine Pure Evaporate Evaporate Solvent Combine Pure->Evaporate Final Product Purified Product Evaporate->Final Product

Caption: A flowchart illustrating the key steps in the purification of this compound by column chromatography.

Troubleshooting Logic Diagram

Troubleshooting Logic Problem Problem Encountered Poor Separation Poor Separation Problem->Poor Separation No Elution Product Not Eluting Problem->No Elution Low Recovery Low Recovery Problem->Low Recovery Check Solvent Re-optimize Solvent System (TLC) Poor Separation->Check Solvent Cause? Check Loading Reduce Sample Load Poor Separation->Check Loading Cause? Check Packing Repack Column Poor Separation->Check Packing Cause? Increase Polarity Increase Eluent Polarity No Elution->Increase Polarity Cause? Check Stability Test Compound Stability on Silica No Elution->Check Stability Cause? Low Recovery->Check Stability Cause? Dry Load Dry Load Sample Low Recovery->Dry Load Cause? Use Neutral Phase Use Neutral Alumina/Deactivated Silica Check Stability->Use Neutral Phase If unstable

Caption: A decision-making diagram for troubleshooting common issues in column chromatography.

References

  • ChemicalBook. (n.d.). This compound synthesis.
  • Restek. (n.d.). Troubleshooting Guide.
  • Reddit. (2023, August 6). Trouble with Column Chromatography of phenolic compounds.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • University of Alberta. (n.d.). Column chromatography.
  • National Institutes of Health. (n.d.). This compound.
  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drug Scaffolds Derived from 2-Bromo-4-fluorophenol.
  • Sinfoo. (2025, October 12). Choosing the Right Organic Synthesis Intermediate: A Guide to this compound.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • BenchChem. (2025). Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • Halochem. (n.d.). CAS 443-81-2 | this compound.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • ECHEMI. (n.d.). 443-81-2, this compound Formula.
  • ChemicalBook. (2025, September 25). This compound.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?.
  • AiFChem. (n.d.). 443-81-2 | this compound.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents.
  • BenchChem. (2025). Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Bromo-4-fluorophenol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Unlock the Potential of this compound.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluorophenol.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products.
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column.
  • BenchChem. (2025, November). Technical Support Center: Column Chromatography of Fluorinated Phenols.
  • PubMed. (n.d.). Structural stability-chromatographic retention relationship on exenatide diastereomer separation.
  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.

Sources

Introduction: The Challenge of Purifying 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

2-Bromo-3-fluorophenol is a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its purity is paramount, as even trace impurities can compromise downstream reaction yields, introduce unwanted side products, or affect the biological activity of the final compound. This guide provides a comprehensive technical support framework for troubleshooting the purification of this compound, addressing common challenges encountered in the laboratory.

Commercial this compound typically has a purity of 98% or higher, but it can contain impurities from its synthesis, such as unreacted starting materials, isomers (e.g., other bromofluorophenols), or degradation products resulting from exposure to air and light.[3] Phenols, in general, are susceptible to oxidation, which often results in discoloration (pink, brown, or even black coloration).[4]

This document is structured to help you select the appropriate purification strategy and troubleshoot common issues, ensuring you obtain this compound of the required purity for your application.

Part 1: Purification Strategy Selection

Choosing the right purification method is the most critical step. The optimal technique depends on the nature of the impurities, the scale of your experiment, and the desired final purity. The following decision tree provides a logical workflow for selecting a method.

Purification_Workflow start Crude this compound is_colored Is the material significantly colored (pink, brown, black)? start->is_colored is_solid Is the crude material a solid? is_colored->is_solid No charcoal Treat with Activated Charcoal is_colored->charcoal Yes extraction Perform Acid/Base Extraction (e.g., wash with NaHCO3) is_solid->extraction No (It's an oil) recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography extraction->chromatography distillation Distillation (if impurities are non-volatile) extraction->distillation For bulk purification charcoal->is_solid final_product Pure Product chromatography->final_product recrystallization->final_product distillation->final_product

Caption: Decision workflow for selecting a purification method.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the purification process.

Column Chromatography

Column chromatography is one of the most powerful and common methods for purifying phenols.[5][6] However, the acidic nature of the phenolic hydroxyl group can lead to challenges.

Question: My compound is streaking or "tailing" badly on the silica gel column. What's happening and how can I fix it?

Answer: Peak tailing is a classic issue when purifying acidic compounds like phenols on standard silica gel.[7] The acidic silanol groups (Si-OH) on the silica surface strongly interact with your phenol's hydroxyl group through hydrogen bonding. This causes a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.

  • Causality: The equilibrium of your compound between the mobile phase and the stationary phase is slow and unfavorable, leading to a non-Gaussian peak shape.

  • Solution 1 (Eluent Modification): The most common and effective solution is to add a small amount of a weak acid to your eluent system.

    • Add 0.5-1% acetic acid to your mobile phase (e.g., Hexane/Ethyl Acetate + 0.5% AcOH). The acetic acid will preferentially interact with the active sites on the silica gel, effectively "masking" them from your compound and allowing it to elute more symmetrically.

  • Solution 2 (Stationary Phase Change): If modifying the eluent is insufficient, consider a different stationary phase.[7][8]

    • Reverse-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile). This is an excellent alternative but requires different solvent systems.

    • Alumina (Neutral or Acidic): Alumina can be less acidic than silica and may reduce tailing for some compounds.[9]

Caption: Interaction of phenol with silica gel causing peak tailing.

Question: My compound won't come off the column, even with highly polar solvents. What should I do?

Answer: This indicates that your compound is irreversibly adsorbing to the silica gel. This can happen if the compound is highly polar or if it is decomposing on the acidic silica surface.[7][8]

  • Troubleshooting Steps:

    • Test for Decomposition: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking from the baseline that wasn't present initially, your compound is likely not stable on silica.

    • Use a Milder Stationary Phase: Switch to neutral alumina or consider reverse-phase chromatography.

    • Use a More Aggressive Eluent: For very polar compounds, a solvent system containing a small amount of methanol or ammonia in dichloromethane can be effective.[8] For example, a 1-10% solution of 10% ammonium hydroxide in methanol, added to dichloromethane, can help elute very polar, basic, or stubborn acidic compounds.[8][10]

Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, assuming a suitable solvent can be found.[11][12]

Question: I'm not getting any crystals to form, even after cooling the solution in an ice bath.

Answer: This is a common issue that typically points to one of two problems: the solution is not sufficiently supersaturated, or nucleation has not occurred.

  • Problem 1: Too Much Solvent: You may have used too much solvent to dissolve the crude material.[7]

    • Solution: Gently heat the solution and evaporate some of the solvent using a stream of nitrogen or air. Continue until the solution becomes slightly cloudy, then add a drop or two of fresh solvent to redissolve the material. Allow this more concentrated solution to cool slowly.[13]

  • Problem 2: No Nucleation: Crystal growth requires a "seed" or nucleation site.

    • Solution 1 (Seeding): If you have a pure crystal of this compound, add a tiny speck to the cold solution. This will provide a template for crystallization.

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Question: My compound is "oiling out" instead of forming crystals. Why is this happening?

Answer: "Oiling out" occurs when the solute's solubility is exceeded while the solution is still above the solute's melting point. The compound comes out of the solution as a liquid (an oil) rather than a solid.

  • Causality: This often happens when a solution is cooled too quickly or when the solvent's boiling point is much higher than the solute's melting point.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.

    • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly again.

    • Change Solvents: Choose a solvent with a lower boiling point. Alternatively, use a two-solvent system (one in which the compound is soluble and one in which it is insoluble). Dissolve the compound in a minimum of the "good" hot solvent, then slowly add the "bad" solvent until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[13]

Common Recrystallization Solvents Comments
Hexane/Ethyl Acetate A common mixed-solvent system. Good for moderately polar compounds.
Toluene or Xylenes Can be effective for aromatic compounds, but high boiling points may increase the risk of oiling out.
Water Generally not suitable for this compound due to low solubility of organics.[13]
Ethanol/Water A possible mixed-solvent system if the compound has some solubility in hot ethanol.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when handling this compound?

A1: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][14][15] Always handle this chemical in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A lab coat.[3][16]

Q2: How should I store the purified this compound to prevent degradation?

A2: To maintain its integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] Store it in a cool, dry, and dark place away from strong oxidizing agents.[3][14]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used:

  • Gas Chromatography (GC): This is a standard method for assessing the purity of volatile compounds and is often used by suppliers.[3] It will show the percentage of your main compound and separate it from residual solvents or other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is excellent for structural confirmation and can reveal the presence of impurities if their signals are visible and do not overlap with the product signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.[17]

Part 4: Standard Operating Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of 1-2 grams of crude this compound.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35. A good starting point is a mixture of Hexane and Ethyl Acetate.

    • If tailing is observed on the TLC plate, add 0.5% acetic acid to the eluent.[7]

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).[9]

    • Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane/EtOAc).[9]

    • Pour the slurry into the column, gently tapping the side to ensure even packing without air bubbles.[9] Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of a suitable solvent (dichloromethane or the eluent).

    • Alternatively, for better resolution, "dry load" the sample: dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[8]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring the silica bed is not disturbed.

    • Apply pressure (using a pump or bulb) to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution process using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol assumes a suitable single solvent has been identified.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • In a separate beaker, heat your chosen recrystallization solvent to its boiling point.

    • Add the hot solvent to the Erlenmeyer flask portion-wise, with stirring and heating, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[12][18]

  • Hot Filtration (Optional):

    • If there are insoluble impurities (like dust or sand) or if you performed a charcoal treatment, perform a hot gravity filtration to remove them.[17]

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[17]

    • Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[7][12]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[17]

  • Drying:

    • Leave the crystals under vacuum on the filter for several minutes to pull air through and partially dry them.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.

References
  • Benchchem. (2025).
  • ChemicalBook. (2025). This compound | 443-81-2.
  • ChemicalBook. This compound synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Key Specifications and Handling of this compound for Industrial Use.
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2021).
  • Sigma-Aldrich. (2024).
  • ChemicalBook. (2025).
  • University of Rochester, Department of Chemistry.
  • University of Calgary, Department of Chemistry.
  • BOC Sciences. CAS 443-81-2 this compound.
  • ECHEMI. 443-81-2, this compound Formula.
  • University of Rochester, Department of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023).
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Professor Dave Explains. (2022).
  • VassarCollege. (2007).
  • Sigma-Aldrich. This compound | 443-81-2.
  • ResearchGate. (2017).
  • Protocol Online. (2006). Buffered Phenol Troubleshooting.
  • ChemicalBook. This compound CAS#: 443-81-2.

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing catalyst loading in cross-coupling reactions involving the challenging substrate, 2-Bromo-3-fluorophenol. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these transformations. Our focus is on providing practical, field-tested insights to enhance your experimental success.

Introduction: The Challenge of this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of a hydroxyl group, a fluorine atom, and a bromine atom on the same aromatic ring influences the substrate's electronic properties and reactivity. The electron-withdrawing nature of the fluorine and hydroxyl groups can impact the oxidative addition step, while the phenolic proton's acidity requires careful base selection to avoid side reactions. Optimizing catalyst loading is therefore a critical parameter to achieve high yields and minimize byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered when working with this compound in cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling with this compound is giving a low yield. What are the first things I should check?

A1: Low yields in this specific Suzuki-Miyaura coupling can often be attributed to a few key factors. A systematic check is the best approach:

  • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation.[1] Ensure you are using fresh, properly stored catalyst and ligand under an inert atmosphere.[1]

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. A common method is to evacuate and backfill the flask three times.[3]

  • Solvent and Base Purity: Always use anhydrous and degassed solvents.[1] Oxygen dissolved in the solvent can deactivate the catalyst. The purity of your base is also critical.

  • Aryl Halide Reactivity: The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1] While aryl bromides are generally good coupling partners, challenging substrates may require more active catalyst systems.

Q2: I'm observing significant hydrodebromination (replacement of Br with H) as a side product. How can I minimize this?

A2: Hydrodebromination is a common side reaction, particularly with electron-deficient or heteroaromatic halides.[4][5] It arises from the formation of a palladium-hydride species.[5] Here are strategies to mitigate it:

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often suppress hydrodebromination.[5]

  • Base Selection: The choice of base is critical. Stronger bases can sometimes promote the formation of Pd-H species. Consider screening milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2][5]

  • Solvent: Aprotic solvents such as dioxane, THF, or toluene are generally preferred over protic solvents like alcohols, which can act as a hydride source.[5]

Q3: What is a typical starting catalyst loading for a screening reaction with this compound, and when should I consider increasing it?

A3: For initial screening, a catalyst loading of 1-2 mol% is a good starting point.[6] If you observe low or no conversion, you can incrementally increase the loading to 3-5 mol%.[6] However, be aware that higher catalyst loadings can sometimes lead to an increase in side reactions and may complicate product purification.[7][8]

Q4: Can the phenolic hydroxyl group interfere with the reaction? Should I protect it?

A4: The acidic proton of the hydroxyl group can potentially interfere with the reaction, especially with strongly basic conditions. While many modern catalyst systems can tolerate free hydroxyl groups, protection may be necessary in some cases.[9] If you suspect interference, consider protecting the phenol as a methyl or benzyl ether, which can be cleaved later.

Optimizing Catalyst Loading: A Step-by-Step Guide

Systematic optimization of catalyst loading is crucial for maximizing yield and ensuring a cost-effective and reproducible process. Below is a detailed workflow for optimizing this critical parameter.

Experimental Protocol: Catalyst Loading Optimization
  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 mmol), the boronic acid or other coupling partner (1.2 mmol), and the chosen base (2.0 mmol) to a flame-dried Schlenk flask equipped with a stir bar.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[1]

  • Catalyst Addition: Prepare a stock solution of the palladium catalyst and ligand in the reaction solvent. This allows for accurate dispensing of small quantities. Add the appropriate volume of the stock solution to achieve the desired catalyst loading (e.g., 0.5, 1.0, 1.5, and 2.0 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.[2]

  • Workup: Once the reaction is complete (indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]

  • Analysis: Purify the crude product by column chromatography and calculate the isolated yield for each catalyst loading.

Data Presentation: Impact of Catalyst Loading

The following table provides a representative example of how catalyst loading can affect the yield of a Suzuki-Miyaura coupling with this compound.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)
0.52465130
1.0128585
1.589261
2.069347

Note: This data is illustrative and actual results will vary depending on the specific reaction conditions.

Visualizing the Process

To better understand the key decision-making points in troubleshooting and the fundamental mechanism of the reaction, the following diagrams are provided.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Quality (Catalyst, Ligand, Substrates, Base, Solvent) Start->Check_Reagents Check_Setup Verify Reaction Setup (Inert Atmosphere, Temperature, Stirring) Start->Check_Setup Optimize_Conditions Systematic Optimization Check_Reagents->Optimize_Conditions Reagents OK Check_Setup->Optimize_Conditions Setup OK Screen_Ligands Screen Ligands Optimize_Conditions->Screen_Ligands Screen_Bases Screen Bases Optimize_Conditions->Screen_Bases Screen_Solvents Screen Solvents Optimize_Conditions->Screen_Solvents Optimize_Loading Optimize Catalyst Loading Optimize_Conditions->Optimize_Loading Success High Yield Achieved Screen_Ligands->Success Screen_Bases->Success Screen_Solvents->Success Optimize_Loading->Success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII Ar-Pd(II)-X(L_n) Ox_Add->PdII Transmetal Transmetalation PdII->Transmetal R-B(OR)_2 PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R Red_Elim Reductive Elimination PdII_R->Red_Elim Red_Elim->Pd0 Product Ar-R Red_Elim->Product

Sources

Troubleshooting low conversion in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of C-N cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve challenges in your own research.

Troubleshooting Guide: Low Conversion and Other Common Issues

Low or no conversion is one of the most frequently encountered problems in Buchwald-Hartwig amination. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My reaction shows low or no conversion. Where do I start?

When faced with a low-yielding reaction, a systematic check of the fundamental parameters is the most efficient approach. The palladium(0) catalyst is sensitive, and the reaction equilibrium can be influenced by several factors.[1]

Initial Checks:

  • Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[1] Ensure that your reaction vessel was thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) for the entire duration of the setup and reaction.

  • Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are paramount. Trace amounts of water or other impurities can deactivate the catalyst. Use freshly distilled or anhydrous, degassed solvents.

  • Base Stoichiometry and Solubility: The base is crucial for the deprotonation step in the catalytic cycle.[2] Ensure the correct stoichiometry is used (typically 1.2-2.0 equivalents). Poor solubility of the base is a common and often overlooked cause of reaction failure.[3] Visually inspect the reaction; if a large amount of solid base remains undissolved at the reaction temperature, consider a solvent with better solubilizing power.[1]

Troubleshooting Workflow

Below is a decision tree to guide your troubleshooting process systematically.

Buchwald_Hartwig_Troubleshooting Start Low Conversion Observed Inert_Atmosphere Verify Inert Atmosphere (Degas, Ar/N₂ Purge) Start->Inert_Atmosphere Initial Checks Reagent_Quality Check Reagent/Solvent Quality (Anhydrous, Pure) Inert_Atmosphere->Reagent_Quality Base_Solubility Assess Base Solubility & Stoichiometry Reagent_Quality->Base_Solubility Catalyst_System Re-evaluate Catalyst System (Precatalyst, Ligand, Loading) Base_Solubility->Catalyst_System If basics are confirmed Catalyst_System->Base_Solubility Reaction_Parameters Optimize Reaction Parameters (Temperature, Concentration) Catalyst_System->Reaction_Parameters Reaction_Parameters->Catalyst_System Substrate_Issues Consider Substrate Reactivity (Aryl Halide, Amine) Reaction_Parameters->Substrate_Issues Substrate_Issues->Catalyst_System Side_Reactions Investigate Side Reactions (Hydrodehalogenation, Biaryl Formation) Substrate_Issues->Side_Reactions Success Improved Conversion Side_Reactions->Success Systematic Optimization Buchwald_Hartwig_Cycle L2Pd0 L₂Pd(0) OxAdd Oxidative Addition L2Pd0->OxAdd Ar-X L2PdArX L₂Pd(II)(Ar)(X) OxAdd->L2PdArX AmineCoord Amine Coordination L2PdArX->AmineCoord H₂NR L2PdArX_Amine [L₂Pd(II)(Ar)(H₂NR)]⁺X⁻ AmineCoord->L2PdArX_Amine Deprotonation Deprotonation (Base) L2PdArX_Amine->Deprotonation -BH⁺X⁻ L2PdArNR L₂Pd(II)(Ar)(HNR) Deprotonation->L2PdArNR RedElim Reductive Elimination L2PdArNR->RedElim RedElim->L2Pd0 Regeneration Product Ar-NRH RedElim->Product

Sources

Preventing over-bromination in phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of phenol bromination. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. Over-bromination is a common challenge, and this guide provides a structured approach to prevent it, ensuring high selectivity and yield for your target monobrominated phenols.

Troubleshooting Guide: Preventing Over-bromination

This section addresses specific issues you might encounter during the electrophilic bromination of phenol. The question-and-answer format is designed to quickly get you to the solutions you need, backed by scientific principles.

Q1: My reaction is producing a white precipitate, and TLC/GC-MS analysis shows predominantly 2,4,6-tribromophenol. How can I achieve monobromination?

A1: The formation of a 2,4,6-tribromophenol precipitate is a classic sign of an overly reactive bromination system.[1] The hydroxyl (-OH) group on the phenol ring is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack, especially at the ortho and para positions.[2][3][4] When using highly reactive brominating agents like bromine water, polysubstitution becomes the dominant pathway.[1][5][6]

Here’s a systematic approach to gain control over the reaction:

  • Choice of Brominating Agent: Avoid bromine water for monosubstitution.[6] Instead, opt for milder, more controllable reagents. N-bromosuccinimide (NBS) is an excellent choice as it provides a slow, steady source of electrophilic bromine.[7][8] Another effective method is the in situ generation of bromine from a mixture of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃), which allows for better stoichiometric control.[7][9][10]

  • Solvent Selection: The solvent plays a pivotal role in modulating reactivity. Polar, protic solvents like water can ionize and polarize the bromine molecule, significantly increasing its electrophilicity and leading to runaway reactions.[6][11][12] To temper the reaction, switch to a non-polar, aprotic solvent. Carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄) are effective choices that reduce the rate of reaction and favor the formation of monobrominated products.[1][6]

  • Temperature Control: Electrophilic aromatic substitution is an exothermic process. Lowering the reaction temperature decreases the reaction rate, providing a greater degree of kinetic control and enhancing selectivity for the monosubstituted product.[6][11][12] Aim for temperatures around 0 °C or even lower.

  • Stoichiometry: Precise control over the molar equivalents of your brominating agent is critical. Use a 1:1 molar ratio of phenol to your brominating agent to statistically favor monosubstitution.[6]

Q2: I'm getting a mixture of ortho- and para-bromophenol. How can I improve the regioselectivity of my reaction?

A2: Achieving high regioselectivity between the electronically favored ortho and para positions is a common challenge. While the -OH group directs to both positions, the para product is often sterically favored.[6] However, reaction conditions can be tuned to selectively favor one isomer over the other.

To Enhance para-Selectivity:

  • Non-Polar Solvents: As mentioned previously, non-polar solvents like carbon disulfide (CS₂) can enhance para-selectivity.[6]

  • Sterically Bulky Reagents: Employing sterically hindered brominating agents can disfavor substitution at the more crowded ortho positions.

  • Specific Reagent Systems: A system utilizing KBr and ZnAl–BrO₃⁻–layered double hydroxides has demonstrated excellent regioselectivity for the para position.[9][10]

To Enhance ortho-Selectivity (on para-substituted phenols):

  • Catalytic Acid: When the para position is blocked, you can achieve high selectivity for the ortho position. Using NBS in combination with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent such as methanol has been shown to be effective for mono-ortho-bromination.[8]

The logical workflow for troubleshooting these common issues can be visualized as follows:

G start Start: Over-bromination Observed (e.g., Tribromophenol) q1 Is the reaction forming a polysubstituted product? start->q1 sol_agent Action: Switch to Milder Brominating Agent (e.g., NBS, KBr/KBrO₃) q1->sol_agent Yes q2 Is the issue poor regioselectivity? q1->q2 No sol_solvent Action: Change to a Non-Polar Solvent (e.g., CS₂, CH₂Cl₂) sol_agent->sol_solvent sol_temp Action: Lower Reaction Temperature (e.g., 0 °C) sol_solvent->sol_temp sol_stoich Action: Ensure 1:1 Stoichiometry sol_temp->sol_stoich end End: Controlled Monobromination Achieved sol_stoich->end para_select Goal: Para-selectivity q2->para_select Yes ortho_select Goal: Ortho-selectivity (on p-substituted phenol) q2->ortho_select Yes sol_para Action: Use Non-Polar Solvent and/or Bulky Reagents para_select->sol_para sol_ortho Action: Use NBS with catalytic p-TsOH in MeOH ortho_select->sol_ortho sol_para->end sol_ortho->end

Caption: Troubleshooting workflow for over-bromination.

Frequently Asked Questions (FAQs)

Q3: Why is a Lewis acid catalyst not required for the bromination of phenol, unlike with benzene?

A3: A Lewis acid like FeBr₃ is necessary for the bromination of benzene to polarize the Br-Br bond, creating a potent electrophile (Br⁺) capable of overcoming benzene's aromatic stability.[13][14][15] Phenol, however, does not require a Lewis acid catalyst because the -OH group is a strong activating group.[2][13][16] It donates electron density into the benzene ring through resonance, making the ring significantly more nucleophilic and reactive towards electrophiles.[2][4] This enhanced reactivity is sufficient to polarize the incoming bromine molecule without the need for a catalyst.[13][15]

The activation of the phenol ring can be visualized through its resonance structures, which show increased electron density at the ortho and para positions.

G cluster_0 Phenol Resonance Structures cluster_1 Electrophilic Attack P Phenol R1 Resonance Structure 1 (ortho carbanion) P->R1 e⁻ donation R2 Resonance Structure 2 (para carbanion) R1->R2 delocalization E Br-Br (Electrophile) Attack Electrophilic attack at electron-rich ortho/para positions R1->Attack R3 Resonance Structure 3 (ortho carbanion) R2->R3 delocalization R2->Attack R3->Attack

Caption: Activation of the phenol ring via resonance.

Q4: Can I use a blocking group strategy to control regioselectivity?

A4: Yes, using a reversible blocking group is a viable strategy, particularly for forcing substitution at a less-favored position. Sulfonation is a classic example. You can block the more reactive para position by sulfonation, then perform the bromination which will be directed to the ortho positions. Subsequently, the sulfonyl group can be removed by treatment with dilute acid to yield the desired ortho-bromophenol.[5]

Experimental Protocols

Protocol 1: Selective para-Bromination of Phenol in a Non-Polar Solvent

This protocol is adapted for selective para-bromination by controlling the reaction conditions.[6]

  • Dissolve Phenol: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the phenol substrate (1.0 eq) in carbon disulfide (CS₂). Cool the flask to 0 °C in an ice bath.

  • Prepare Bromine Solution: In the dropping funnel, prepare a solution of one equivalent of bromine (1.0 eq) in carbon disulfide.

  • Slow Addition: Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C until the characteristic red-brown color of bromine disappears, indicating its consumption.

  • Workup: Quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the p-bromophenol.

Protocol 2: Controlled Bromination using KBr and KBrO₃

This protocol describes a method for the bromination of phenol using the in situ generation of bromine.[6][7]

  • Prepare Phenol Solution: Dissolve approximately 1 g of phenol in 40 mL of glacial acetic acid in a 100 mL flask.

  • Add Brominating Reagents: Add 15 mL of a 0.1 N KBr-KBrO₃ solution (prepared with a 5:1 molar ratio of KBr to KBrO₃).

  • Adjust pH: Adjust the pH to approximately 3 by the dropwise addition of 0.1 N HCl. This acidic condition is necessary to generate Br₂ from the bromate-bromide mixture.[7]

  • Reaction: Stir the reaction mixture continuously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup and Purification: Once the starting material is consumed, proceed with an aqueous workup and purification as described in Protocol 1.

Data Summary

ParameterCondition for Over-brominationCondition for Controlled MonobrominationRationale
Brominating Agent Bromine Water (Br₂/H₂O)N-Bromosuccinimide (NBS), KBr/KBrO₃Milder reagents offer better kinetic control.[6][7]
Solvent Polar, Protic (e.g., Water, Alcohols)Non-Polar, Aprotic (e.g., CS₂, CH₂Cl₂)Polar solvents enhance the electrophilicity of bromine.[6][11][12]
Temperature Room Temperature or Elevated0 °C or belowLower temperatures slow the reaction rate, increasing selectivity.[6][11][12]
Stoichiometry Excess Bromine1:1 Phenol to Brominating AgentPrevents multiple substitutions on the same ring.[6]

References

  • Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1775. [Link]
  • Physics Wallah. (n.d.).
  • Khan Academy. (n.d.).
  • Kumar, A. (2021, February 18).
  • Wang, L., Feng, C., Zhang, Y., & Hu, J. (2020). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 25(4), 914. [Link]
  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
  • Pearson. (n.d.).
  • Filo. (2025).
  • Molecule of the Month. (2011, December). 2,4,6-Tribromophenol. [Link]
  • Allen Digital. (n.d.). (a) Name the starting material used in the industrial preparation of phenol. (b) Write complete reaction for the bromination of phenol in aqueous and non-aqueous medium. (c)
  • Allen Digital. (n.d.). Assertion : Bromination of phenol takes place even in the absence of Lewis acid.
  • NPTEL. (2021, August 12). mod02lec10 - Electrophilic Aromatic Substitution in Phenols [Video]. YouTube. [Link]
  • Chemguide. (n.d.). RING REACTIONS OF PHENOL. [Link]
  • Taylor, S. C., et al. (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 23(9), 2235. [Link]

Sources

Technical Support Center: Solvent Effects on the Regioselectivity of Phenol Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the electrophilic bromination of phenols, with a specific focus on controlling regioselectivity through solvent choice. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of ortho- and para-bromophenol, and how can I favor one over the other?

A1: This is a classic challenge in phenol chemistry. The hydroxyl group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution.[1] The electronic differences between the ortho and para positions are minimal, often leading to mixtures.[2] However, you can significantly influence the regioselectivity by carefully selecting your solvent system.

  • For para-selectivity: Non-polar solvents are your best choice.[3] Solvents like carbon tetrachloride (CCl₄), dichloromethane (CH₂Cl₂), and carbon disulfide (CS₂) tend to favor the formation of the para-brominated product.[3][4] This is primarily due to steric hindrance; the bulkier solvent shell around the hydroxyl group in non-polar media can sterically block the ortho positions, making the para position more accessible to the electrophile.[3] The use of sterically bulky brominating agents, such as 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCO), also enhances para-selectivity for the same reason.[3]

  • For ortho-selectivity: Achieving high ortho-selectivity is more challenging but can be promoted in certain polar, protic solvents. For instance, using N-bromosuccinimide (NBS) with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in methanol has been shown to favor ortho-bromination on para-substituted phenols.[4][5] The mechanism is thought to involve hydrogen bonding interactions that bring the brominating agent into proximity with the ortho position.[6][7]

Q2: I'm observing significant polysubstitution, especially when using bromine water. How can I achieve monobromination?

A2: The high reactivity of phenol, particularly in polar protic solvents like water, makes it highly susceptible to polysubstitution, often resulting in the formation of 2,4,6-tribromophenol as a white precipitate.[1][4] To control the reaction and favor monobromination, consider the following strategies:

  • Change your brominating agent: Move away from highly reactive bromine water. Milder reagents like N-bromosuccinimide (NBS) or an in-situ generation of bromine from a potassium bromide (KBr) and potassium bromate (KBrO₃) mixture offer better control.[4][8]

  • Switch to a non-polar solvent: As mentioned, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can temper the reactivity of the brominating agent and improve selectivity for monobromination.[4]

  • Control stoichiometry: Ensure you are using only one equivalent of the brominating agent relative to your phenol substrate.[4]

  • Lower the reaction temperature: Conducting the reaction at a lower temperature will decrease the overall reaction rate, providing greater control and reducing the likelihood of multiple bromination events.[4]

Q3: My reaction is sluggish or not proceeding to completion. What factors could be at play?

A3: Several factors can contribute to a slow or incomplete reaction:

  • Solvent Choice: While non-polar solvents are excellent for controlling selectivity, they can sometimes slow down the reaction rate compared to polar solvents. If the reaction is too slow in a non-polar solvent, you might consider a solvent with intermediate polarity or slightly increasing the temperature.

  • pH of the reaction medium: The bromination of phenols is often pH-dependent. Acidic conditions are generally favorable as they can protonate certain brominating species, making them more electrophilic.[8] For example, with the KBr-KBrO₃ system, acidic conditions are necessary to generate Br₂ in situ.[8]

  • Reagent Purity: Ensure that your phenol, solvent, and brominating agent are of high purity and, where necessary, anhydrous. Water can significantly impact the reaction, especially in non-polar aprotic solvents.

  • Activation of the Brominating Agent: Some brominating systems require an activator. For instance, NBS can sometimes be used with a catalytic amount of acid to increase its electrophilicity.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Explanation
Poor paraselectivity Use of a polar solvent.Switch to a non-polar solvent like CH₂Cl₂ or CCl₄. These solvents minimize the solvation of the transition state leading to the ortho product, making the less sterically hindered para position more favorable.[3]
Use of a small brominating agent.Employ a sterically bulky brominating agent like TBCO. The larger size of the reagent will preferentially attack the more accessible para position.[3]
Poor orthoselectivity Inappropriate solvent-reagent combination.For para-substituted phenols, use NBS with a catalytic amount of p-TsOH in a polar protic solvent like methanol. This combination is thought to promote ortho-direction through specific hydrogen bonding interactions.[4][5]
Polysubstitution Highly reactive brominating agent and/or polar protic solvent.Replace bromine water with a milder reagent such as NBS.[4] Use a non-polar solvent to decrease the reaction rate and enhance control.[4]
Incorrect stoichiometry or high temperature.Carefully control the stoichiometry to a 1:1 ratio of phenol to brominating agent.[4] Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to manage the reaction's exothermicity and rate.[4]
Low or No Reaction Insufficiently activated brominating agent.If using NBS, consider adding a catalytic amount of a protic or Lewis acid to increase its electrophilicity.[5]
Unfavorable pH.For systems like KBr/KBrO₃, ensure the medium is acidic to facilitate the in-situ generation of Br₂.[8]
Solvent polarity is too low.While excellent for selectivity, very non-polar solvents can slow the reaction. Consider a solvent of intermediate polarity or a mixture of solvents to find a balance between selectivity and reaction rate.

The Role of the Solvent: A Deeper Dive

The solvent does more than just dissolve the reactants; it actively participates in the reaction mechanism, influencing the stability of intermediates and transition states.

Hydrogen Bonding Effects

Hydrogen bonding plays a crucial role in directing the regioselectivity of phenol bromination.

  • In non-polar, non-hydrogen bonding solvents (e.g., Toluene): When a brominating agent like NBS is used, it can form a hydrogen bond with the phenolic proton. This interaction brings the bromine atom in close proximity to the ortho position, favoring ortho-bromination.[6]

  • In polar, hydrogen-bond accepting solvents (e.g., Acetonitrile): The solvent molecules themselves can form hydrogen bonds with the phenolic proton. This interaction effectively blocks the ortho positions, leaving the para position more open for electrophilic attack, thus leading to higher para-selectivity.[2][6]

Polarity and Reaction Rate

The polarity of the solvent can significantly affect the rate of bromination. Polar solvents can stabilize the charged intermediates (arenium ions) formed during electrophilic aromatic substitution, thereby lowering the activation energy and accelerating the reaction.[8][9] This is why reactions in polar solvents like water or acetonitrile are often much faster than in non-polar solvents like carbon tetrachloride.[8] However, this increased reactivity in polar solvents often comes at the cost of selectivity, leading to issues like polysubstitution.[4]

Experimental Protocols

Protocol 1: Highly para-Selective Bromination using TBCO in a Non-Polar Solvent

This protocol is adapted for achieving high para-selectivity in the monobromination of phenol.[3]

Materials:

  • Phenol (1.0 eq)

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) (1.0 - 1.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware for reaction, work-up, and purification.

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 eq) in anhydrous dichloromethane.

  • While stirring at room temperature (25 °C), add TBCO (1.0 - 1.2 eq) portion-wise to the solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure para-bromophenol.[3]

Protocol 2: ortho-Selective Bromination of a para-Substituted Phenol

This protocol is designed for the selective ortho-monobromination of a para-substituted phenol, such as p-cresol.[5]

Materials:

  • p-Cresol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • ACS-grade Methanol

  • Standard laboratory glassware.

Procedure:

  • Dissolve p-cresol (1.0 eq) and p-TsOH (0.1 eq) in methanol in a round-bottom flask with a magnetic stirrer.

  • Add NBS (1.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by HPLC or TLC. The reaction is typically complete within 15-25 minutes.[5]

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The high selectivity often allows for purification by simple recrystallization or minimal column chromatography.[5]

Visualizing the Mechanistic Influence of Solvents

The following diagrams illustrate the proposed mechanistic pathways influenced by the solvent environment.

Solvent_Effect_Ortho cluster_nonpolar Non-Polar Solvent (e.g., Toluene) Phenol_NP Phenol Complex_NP [Phenol---NBS] H-Bonded Complex Phenol_NP->Complex_NP H-Bonding NBS_NP NBS NBS_NP->Complex_NP Ortho_Product ortho-Bromophenol (Major Product) Complex_NP->Ortho_Product Intramolecular Bromine Transfer

Caption: Proposed pathway to ortho-bromophenol in a non-polar solvent.

Solvent_Effect_Para cluster_polar_aprotic Polar, H-Bond Accepting Solvent (e.g., Acetonitrile) Phenol_PA Phenol Solvated_Phenol Solvated Phenol (ortho positions blocked) Phenol_PA->Solvated_Phenol H-Bonding with Solvent Solvent_PA Acetonitrile Solvent_PA->Solvated_Phenol Para_Product para-Bromophenol (Major Product) Solvated_Phenol->Para_Product NBS_PA NBS NBS_PA->Para_Product Attack at para position

Caption: Proposed pathway to para-bromophenol in a polar, aprotic solvent.

Summary of Solvent Effects on Regioselectivity

Solvent TypePredominant InteractionFavored ProductRationale
Non-Polar (e.g., CCl₄, CH₂Cl₂)Steric Hindrancepara The solvent does not strongly solvate the hydroxyl group, allowing bulky brominating agents to preferentially access the less hindered para position.[3]
Non-Polar / Non-H-bonding (e.g., Toluene) with NBSH-bonding with Reagentortho The phenolic proton forms a hydrogen bond with NBS, directing the bromine to the nearby ortho position.[6]
Polar, Aprotic, H-bond Accepting (e.g., Acetonitrile)H-bonding with Solventpara The solvent hydrogen bonds with the phenol, sterically blocking the ortho positions and favoring attack at the para position.[2][6]
Polar, Protic (e.g., Water, Methanol)High Polarity & H-bondingPolysubstitution or mixture The high polarity strongly activates the brominating agent and stabilizes charged intermediates, leading to high reactivity and often poor selectivity.[4][9] Specific conditions (e.g., with acid catalyst) can direct to ortho.[5]

References

  • BenchChem. (n.d.). Regioselective para-Bromination of Phenols using 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenol?
  • ChemistryViews. (2019, July 3). Regioselective Synthesis of Brominated Phenols.
  • BenchChem. (n.d.). A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison.
  • ChemRxiv. (2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols.
  • YouTube. (2025, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect.
  • YouTube. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
  • National Institutes of Health. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • Iranian Journal of Catalysis. (n.d.). Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst.

Sources

Technical Support Center: Mastering Selective Bromination through Precise Temperature Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical solutions for managing reaction temperature to achieve high selectivity in various bromination reactions. Drawing from established principles and field-proven insights, this guide will help you troubleshoot common issues and optimize your experimental outcomes.

The Crucial Role of Temperature in Bromination Selectivity

Temperature is a critical parameter in chemical synthesis, dictating reaction rates and often governing product distribution. In bromination reactions, its influence is particularly pronounced, acting as a key determinant for selectivity. Whether you are targeting a specific regioisomer in an aromatic system or aiming for selective monobromination at a benzylic position, precise temperature control is paramount. This guide will delve into the nuances of thermal management across different bromination types, providing you with the expertise to navigate the complexities of kinetic versus thermodynamic control and minimize side reactions.

Section 1: Troubleshooting Guide for Common Bromination Issues

This section addresses prevalent challenges encountered during bromination experiments, offering systematic troubleshooting strategies with a focus on temperature adjustments.

Issue 1: Low Conversion or No Reaction

Symptom: Significant amount of starting material remains after the expected reaction time.

Possible Cause & Solution:

  • Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy barrier.

    • Troubleshooting Steps:

      • Gradually increase the reaction temperature in 10°C increments.[1]

      • For typically unreactive substrates, temperatures up to 60°C or even 80°C might be necessary, depending on the solvent and substrate.[1]

      • Monitor the reaction progress closely by TLC or GC-MS after each temperature adjustment to prevent over-bromination.[1]

      • For free-radical brominations, ensure the temperature is sufficient for the initiator (e.g., AIBN) to decompose or for photochemical initiation to be effective.[1]

Issue 2: Poor Selectivity - Formation of Multiple Byproducts

Symptom: The reaction yields a complex mixture, including di- or poly-brominated products, or undesired isomers.

Possible Cause & Solution:

  • Excessive Reaction Temperature: High temperatures can diminish selectivity by providing enough energy to overcome the activation barriers for multiple reaction pathways. This is a common cause for the formation of dibrominated products.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: For highly reactive substrates, reducing the temperature to 0°C or even lower (e.g., -30°C for certain electrophilic aromatic substitutions) can dramatically improve selectivity.[1][2]

      • Controlled Reagent Addition: For exothermic reactions, add the brominating agent (e.g., N-Bromosuccinimide - NBS) portion-wise or as a solution via a dropping funnel to manage heat generation.[1]

      • Efficient Cooling & Agitation: Employ an ice bath or cryostat for consistent low-temperature maintenance and ensure vigorous stirring to dissipate heat and prevent localized hotspots.[1]

Table 1: Temperature Effects on Monobromination vs. Dibromination Selectivity

Reaction TypeTemperature ChangeImpact on SelectivityReference
Benzylic Bromination (Flow)40°C to 60°CMonobrominated product selectivity dropped from 99% to 93%.[1][3]
α-Bromination of KetonesLower temp. (0-20°C)Favors kinetic, monobrominated product.[4]
α-Bromination of KetonesHigher temp. (80-90°C)Increases reaction rate but may lead to more byproducts.[4]

Section 2: Mechanism-Specific FAQs and Protocols

This section provides detailed answers to frequently asked questions and step-by-step protocols for different types of bromination, emphasizing temperature's role in each.

Free-Radical Bromination (e.g., Benzylic and Allylic Positions)

Free-radical bromination is highly valued for its ability to selectively functionalize allylic and benzylic C-H bonds. The selectivity of this reaction is profoundly influenced by temperature.

Frequently Asked Questions (FAQs):

  • Q1: What is the optimal temperature for selective benzylic bromination with NBS?

    • A1: The optimal temperature is substrate-dependent. A good starting point is room temperature (20-25°C) or the reflux temperature of the solvent. For less reactive substrates, you may need to increase the temperature to 40-60°C. Conversely, for highly reactive substrates prone to over-bromination, lowering the temperature to 0°C can enhance selectivity.[1][3]

  • Q2: I'm observing aromatic bromination in addition to benzylic bromination. How can I control this?

    • A2: This side reaction is more common with electron-rich aromatic rings. While the choice of brominating agent is key (NBS is preferred over Br₂ to maintain a low concentration of molecular bromine), temperature also plays a role. Running the reaction at a moderate temperature and in the dark (if using a chemical initiator) can help minimize electrophilic aromatic substitution.[1]

  • Q3: Why is free-radical bromination more selective than chlorination, and how does temperature affect this?

    • A3: The higher selectivity of bromination is explained by the Hammond postulate. The hydrogen abstraction step in bromination is endothermic, leading to a "late" transition state that resembles the alkyl radical product.[5][6] This makes the reaction more sensitive to the stability of the radical intermediate (tertiary > secondary > primary). Chlorination, being exothermic, has an "early" transition state resembling the reactants, making it less selective.[5][7] Lowering the temperature in free-radical bromination can further enhance this inherent selectivity.

Experimental Protocol: Selective Benzylic Bromination of Toluene

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure all glassware is dry.

  • Reagents: Dissolve toluene in a suitable solvent like acetonitrile. Add N-Bromosuccinimide (NBS) (1.05 equivalents).[3]

  • Initiation:

    • Thermal: Add a radical initiator (e.g., AIBN) and heat the mixture to the reflux temperature of the solvent.

    • Photochemical: Irradiate the flask with a suitable light source. This method can often be performed at lower temperatures (e.g., 0-40°C).[1][3]

  • Temperature Control: Maintain the desired temperature using a heating mantle with a controller or a cooling bath. For reactive substrates, starting at 0°C is recommended to improve selectivity.[1][3]

  • Monitoring: Stir the mixture vigorously and monitor the reaction's progress using TLC or GC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture, filter off the succinimide, and wash the filtrate. The crude product can then be purified by distillation or chromatography.

Troubleshooting Workflow for Poor Selectivity in Benzylic Bromination

G start Poor Selectivity Observed (e.g., Dibromination) check_temp Is Reaction Temperature > Room Temp? start->check_temp lower_temp Lower Temperature to 0°C or Room Temperature check_temp->lower_temp Yes check_reagent_add Is Brominating Agent Added All at Once? check_temp->check_reagent_add No end Improved Selectivity lower_temp->end slow_add Add Brominating Agent Slowly or Portion-wise check_reagent_add->slow_add Yes check_stirring Is Stirring Efficient? check_reagent_add->check_stirring No slow_add->end improve_stirring Increase Stirring Rate for Better Heat Dissipation check_stirring->improve_stirring No check_stirring->end Yes improve_stirring->end

Caption: Troubleshooting flowchart for poor selectivity.

Electrophilic Aromatic Bromination

In electrophilic aromatic substitution, temperature control is vital for achieving regioselectivity, particularly when dealing with activated aromatic rings.

Frequently Asked Questions (FAQs):

  • Q1: How can I improve para-selectivity in the bromination of an activated aromatic ring?

    • A1: To enhance para-selectivity, it is generally advisable to conduct the reaction at the lowest effective temperature.[2] For instance, the bromination of catechol with NBS and fluoroboric acid at -30°C yielded the 4-bromo product exclusively, while performing the reaction at a higher temperature would likely produce a mixture of isomers.[2][5]

  • Q2: My electrophilic bromination is sluggish. Is it safe to increase the temperature?

    • A2: While increasing the temperature will increase the reaction rate, it may also decrease regioselectivity.[2] A modest increase in temperature should be done cautiously with careful monitoring. For deactivated rings, a catalyst like FeBr₃ is typically required to facilitate the reaction without resorting to harsh temperatures.[8][9]

Kinetic vs. Thermodynamic Control in Electrophilic Bromination

The distribution of ortho, meta, and para isomers can be influenced by whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control: Favored at lower temperatures, this regime yields the product that is formed fastest (i.e., has the lowest activation energy).[10][11][12]

  • Thermodynamic Control: Favored at higher temperatures (where the reaction becomes reversible), this regime yields the most stable product.[10][11][12]

For many electrophilic aromatic substitutions, lower temperatures favor the formation of the para isomer due to steric hindrance at the ortho positions, which raises the activation energy for the formation of the ortho product.

Logical Relationship: Temperature and Regioselectivity

G temp Reaction Temperature low_temp Low Temperature (e.g., -30°C to 0°C) temp->low_temp high_temp High Temperature temp->high_temp kinetic Kinetic Control (Faster Formation) para_select Increased para-Selectivity (Often the Kinetic Product) kinetic->para_select thermo Thermodynamic Control (More Stable Product) isomer_mix Mixture of Isomers (Thermodynamic Equilibrium) thermo->isomer_mix low_temp->kinetic high_temp->thermo

Caption: Temperature's influence on reaction control.

Experimental Protocol: Regiospecific Bromination of Catechol

  • Setup: In a round-bottom flask with a magnetic stirrer, dissolve catechol in acetonitrile.

  • Cooling: Cool the solution to -30°C using a dry ice/acetone bath.[5]

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) and fluoroboric acid to the cooled solution.[5]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.[5]

  • Workup: Upon completion (monitored by TLC), quench the reaction and proceed with a standard aqueous workup and purification to obtain 4-bromobenzene-1,2-diol.[5]

References

  • Benchchem. (n.d.). Managing reaction temperature for selective benzylic bromination.
  • Benchchem. (n.d.). Common side reactions in the bromination of pentan-2-one.
  • Ma, D., & Xia, C. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3406-3423. [Link]
  • Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs.
  • Study.com. (n.d.). Why is a free-radical bromination reaction more selective than a free-radical chlorination reaction?
  • Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229. [Link]
  • Benchchem. (n.d.). Effect of temperature on the selectivity of α-bromination of acetophenones.
  • Michigan State University Department of Chemistry. (n.d.). Alkane Reactivity.
  • Chemistry LibreTexts. (2023, January 22).
  • Li, J., et al. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. [Link]
  • Benchchem. (n.d.). Temperature control strategies for regioselective bromination.
  • K.C.P. & T.C.P. (2020, July 18). Kinetic vs Thermodynamic Control | 1,2 vs 1,4-addition of bromine to 1,3 butadiene. YouTube. [Link]
  • Z. H. Kafafi, S. A. Kafafi. (1989). Alkane Bromination Revisited: “Reproportionation” in Gas-Phase Methane Bromination Leads to Higher Selectivity for CH3Br at Moderate Temperatures. The Journal of Physical Chemistry A. [Link]
  • Benchchem. (n.d.). Troubleshooting low conversion rates in alkene bromination.
  • Chemistry Stack Exchange. (2016, December 10).
  • Deardurff, L. A., & Gladstone, C. M. (2003). Process for thermal benzylic bromination. U.S.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 5.11: Reactivity and Selectivity. [Link]
  • OpenStax. (2023, September 20). 16.
  • University of Calgary Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
  • Steiner, A., Williams, J., de Frutos, O., & Kappe, C. O. (2019). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry, 22(1), 193-200. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1....
  • The Organic Chemistry Tutor. (2020, March 2). Organic chemistry - Kinetic and thermodynamic control. YouTube. [Link]
  • Chemistry LibreTexts. (2024, September 30). 16.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
  • MANAC Inc. (2022, April 8).
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. YouTube. [Link]
  • Atasoy, B. (2005). FUNCTIONALIZATION OF SATURATED HYDROCARBONS: HIGH TEMPERATURE BROMINATION [Thesis]. Middle East Technical University.
  • Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
  • Ma, D., & Xia, C. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Ryan, H. (2023, October 12).
  • Szilagyi, A., et al. (2020).
  • Journal of Organic Chemistry. (2024, September 25).
  • Dalton Transactions. (n.d.). Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii)
  • TopSCHOLAR. (n.d.).
  • PubMed. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution.
  • Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. [Link]
  • University of Rochester Department of Chemistry. (n.d.). Workup: Bromine or Iodine.
  • Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Degradation Pathways for 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Bromo-3-fluorophenol. This resource is designed to provide in-depth technical guidance and troubleshooting for common issues encountered during synthetic reactions involving this versatile intermediate. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity and success of your experiments.

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern offers a handle for a variety of transformations, including cross-coupling reactions and the synthesis of diaryl ethers.[1][3][4] However, its reactivity also makes it susceptible to degradation under certain reaction conditions. This guide will explore the primary degradation pathways and provide actionable solutions to mitigate them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter, their probable causes, and systematic approaches to resolve them.

Issue 1: Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted this compound.

  • Formation of a major byproduct corresponding to the de-brominated starting material (3-fluorophenol).

  • The reaction mixture has an unusual color (darkening or precipitation) suggesting catalyst decomposition.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps & Recommendations
1. Catalyst Inactivation Palladium catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides.[5][6]- Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents. Use a robust inert gas (Argon or high-purity Nitrogen) manifold and maintain a positive pressure throughout the reaction setup.[5][6] - Use Fresh Catalyst: If the catalyst has been stored for a long time or improperly, its activity may be compromised. Use a fresh batch of a reliable palladium precatalyst.
2. Hydrodehalogenation (De-bromination) This is a common side reaction in cross-coupling chemistry where the bromine atom is replaced by a hydrogen atom.[5][7] It is often promoted by certain bases, solvents, or impurities that can act as hydride sources. The C-Br bond is weaker than the C-F bond, making it more susceptible to cleavage.[7]- Choice of Base: Avoid strong, sterically hindered bases like NaOtBu, which can promote dehalogenation. Opt for weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[5] - Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[5] - Solvent Purity: Use anhydrous, aprotic solvents like dioxane or toluene. Avoid protic solvents (e.g., alcohols) and ensure solvents like DMF are free of water, which can be a hydride source.[5]
3. Inappropriate Reaction Temperature While heating is often necessary to drive the reaction, excessive temperatures can lead to thermal degradation of the starting material or catalyst.[5]- Optimize Temperature: Run the reaction at the lowest effective temperature. Consider a temperature screen to find the optimal balance between reaction rate and stability. A lower temperature for a longer duration is often preferable.[5]
Issue 2: Formation of Multiple Unidentified Products

Symptoms:

  • Multiple spots on the TLC plate that are difficult to separate and characterize.

  • Complex mass spectrometry data with several unexpected masses.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps & Recommendations
1. Oxidative Degradation The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of air, light, or trace metal impurities. This can lead to the formation of colored quinone-type byproducts.[5]- Protect from Light and Air: Wrap the reaction flask in aluminum foil to exclude light. As mentioned previously, maintaining a strict inert atmosphere is crucial.[5] - Use High-Purity Reagents: Ensure solvents are of high purity and degassed. Trace metal contaminants can catalyze oxidation.
2. Unwanted Ring Bromination Under certain conditions, especially if there are electrophilic bromine sources present, further bromination of the aromatic ring can occur.[5]- Control Stoichiometry: If the reaction involves a brominating agent, ensure precise control over its stoichiometry.[5] - Consider Reaction Conditions: Harsh acidic or oxidative conditions can sometimes generate electrophilic species that lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways are:

  • Hydrodehalogenation: The reductive cleavage of the carbon-bromine bond to replace bromine with hydrogen. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[5][7]

  • Oxidation: The phenolic group is prone to oxidation, which can form quinone-like structures, often resulting in discoloration of the reaction mixture.[5]

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition, though specific pathways for this compound are not extensively documented in the provided search results. For similar brominated compounds, thermal decomposition can lead to the release of HBr and the formation of various aromatic and brominated byproducts.[8]

  • Photodegradation: Exposure to UV or sunlight can induce degradation, which may involve photohydrolysis, debromination, and bromine transfer to other positions on the phenol ring.[9]

Q2: How does pH affect the stability of this compound?

A2: The stability of phenolic compounds can be significantly influenced by pH.[10][11]

  • Basic Conditions: In the presence of a base, the phenolic proton is removed to form a phenoxide ion. While necessary for many reactions, this can also increase the electron density of the aromatic ring, making it more susceptible to oxidation. Strong bases can also promote dehalogenation.[5][6]

  • Acidic Conditions: While many phenols are relatively stable in acidic conditions, very strong acids could potentially lead to unwanted side reactions, though this is less common than base-mediated degradation.

Q3: My starting material, this compound, has a yellow or brownish tint. Can I still use it?

A3: Discoloration often indicates some level of oxidative degradation.[6] While minor discoloration might not always inhibit a reaction, it is a sign of impurity. It is highly recommended to verify the purity of your starting material using techniques like NMR or GC-MS before use.[6] If significant degradation is confirmed, it is best to use a fresh, pure batch of the compound to ensure reproducible and clean reaction outcomes.

Q4: Are there any specific analytical techniques recommended for monitoring the degradation of this compound?

A4: Yes, a combination of techniques is often most effective:

  • HPLC-DAD-MS: High-Performance Liquid Chromatography with a Diode Array Detector and Mass Spectrometry is a powerful tool. It allows for the separation of the starting material, products, and byproducts, while providing UV-Vis spectra and mass information for identification.[9]

  • GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying volatile degradation products and for purity assessment of the starting material.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information to confirm the identity of the desired product and characterize any stable byproducts.

Visualizing Degradation Pathways and Workflows

Diagram 1: Key Degradation Pathways

A This compound B Hydrodehalogenation (Reductive De-bromination) A->B Pd Catalyst, Base (e.g., NaOtBu), Hydride Source C Oxidation A->C O₂, Light, Metal Impurities D Photodegradation A->D UV / Sunlight E 3-Fluorophenol B->E F Quinone-type Byproducts C->F G Hydroxylated & Isomeric Byproducts D->G

Caption: Major degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling

start Low Yield in Cross-Coupling q1 Is de-bromination observed (GC-MS)? start->q1 a1_yes Optimize Base & Ligand: - Use K₃PO₄ or Cs₂CO₃ - Use bulky ligand (e.g., XPhos) q1->a1_yes Yes q2 Is catalyst decomposition (e.g., black precipitate) visible? q1->q2 No end Improved Yield a1_yes->end a2_yes Improve Inert Conditions: - Degas all solvents/reagents - Use fresh catalyst - Maintain positive Ar/N₂ pressure q2->a2_yes Yes q3 Is starting material consumption low? q2->q3 No a2_yes->end a3_yes Optimize Temperature: - Screen temperatures (e.g., 80-110 °C) - Consider longer reaction time at lower temp. q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with this compound

This protocol provides a starting point for optimization.

Materials:

  • This compound (1.0 equiv.)

  • Boronic acid or ester (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water mixture)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the boronic acid, and the base under a positive flow of inert gas (Argon or Nitrogen).

  • Seal the flask, and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Beltrán, J. L., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed.
  • BenchChem. (2025). preventing decomposition of 2-Bromo-4-fluorophenol during reactions. BenchChem.
  • BenchChem. (2025). troubleshooting failed reactions involving 2-Bromo-4-fluorophenol. BenchChem.
  • Wikipedia. (n.d.). Dehalogenation. Wikipedia.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.
  • Häggblom, M. M., & Young, L. Y. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock the Potential of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.

Sources

Technical Support Center: Synthesis of 2-Bromo-3-fluorophenol & Handling of Air-Sensitive Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-Bromo-3-fluorophenol. This resource is tailored for researchers, scientists, and drug development professionals to navigate the intricacies of handling air-sensitive reagents, a critical aspect of this synthesis, particularly when employing advanced organometallic strategies. Below, you will find a comprehensive guide structured in a question-and-answer format to directly address potential challenges, alongside detailed protocols and troubleshooting advice to ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound, and which ones involve air-sensitive reagents?

A1: The synthesis of this compound can be approached through several methodologies. The most common methods include:

  • Electrophilic Bromination of 3-Fluorophenol: This is a classical approach where 3-fluorophenol is treated with a brominating agent.[1] While seemingly straightforward, controlling regioselectivity to favor the desired 2-bromo isomer over other isomers can be challenging due to the activating nature of the hydroxyl group.[1][2] This method does not inherently require air-sensitive reagents, but careful control of conditions is paramount.

  • Directed ortho-Metalation (DoM) of 3-Fluorophenol: This powerful technique offers excellent regioselectivity.[3][4] It involves the deprotonation of the position ortho to the hydroxyl group using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching with an electrophilic bromine source. n-BuLi is a pyrophoric and highly air-sensitive reagent, necessitating the use of stringent air-free techniques.[5][6]

  • From Precursors: Other routes might involve the modification of a pre-functionalized benzene ring, such as the deprotection of a protected phenol like 1-(methoxymethoxy)-2-bromo-3-fluorobenzene.[7]

The choice of route often depends on the desired scale, purity requirements, and the available equipment for handling sensitive reagents. The DoM route, while technically demanding, provides a highly controlled and efficient synthesis of the target molecule.

Q2: Why is it critical to use an inert atmosphere when working with reagents like n-butyllithium?

A2: Reagents like n-butyllithium are organometallic compounds that are highly reactive towards components of the air, specifically oxygen and water.[8][9] This reactivity poses two major problems:

  • Reagent Decomposition: Exposure to air and moisture will rapidly degrade the reagent, leading to a lower effective concentration and ultimately, a failed or low-yielding reaction. n-Butyllithium reacts with water to form butane and lithium hydroxide, and with oxygen to form various lithium alkoxides.[9]

  • Safety Hazards: n-Butyllithium is pyrophoric, meaning it can spontaneously ignite upon contact with air.[10][11] This creates a significant fire hazard in the laboratory. The reaction with water is also highly exothermic and releases flammable butane gas.[5]

Therefore, maintaining an inert atmosphere, typically using argon or nitrogen gas, is non-negotiable for both the success of the reaction and the safety of the experimenter.[12]

Q3: What is the difference between using a Schlenk line and a glove box for handling air-sensitive reagents?

A3: Both Schlenk lines and glove boxes are designed to provide an inert atmosphere for handling sensitive reagents, but they are used in different scenarios.[8][13]

FeatureSchlenk LineGlove Box
Principle Uses a dual manifold for vacuum and inert gas to control the atmosphere within individual flasks.[14]A sealed chamber filled with a continuously purified inert gas.[13]
Typical Use Ideal for performing reactions in solution, including reagent transfers, heating, and cooling.[13]Best for manipulating solids, weighing out reagents, and assembling apparatus under inert conditions.[15]
Flexibility Highly flexible for various reaction setups and scales.[14]Less flexible for complex reaction setups involving external equipment.
Cost Generally less expensive to set up and maintain.[13]Higher initial investment and maintenance costs.

For the ortho-lithiation of 3-fluorophenol, a Schlenk line is typically sufficient and highly effective for the entire reaction sequence. A glove box would be advantageous for weighing out any solid air-sensitive reagents if they were required.

Troubleshooting Guide

Issue 1: Low or no yield in the directed ortho-metalation of 3-fluorophenol.

Potential Cause Troubleshooting Step Rationale
Inactive n-BuLi Titrate the n-BuLi solution before use to determine its exact molarity.n-BuLi can degrade over time, even with proper storage. Using an inaccurate concentration will lead to incomplete deprotonation.
Incomplete Deprotonation Ensure the reaction is sufficiently cooled (typically to -78 °C with a dry ice/acetone bath) before adding the n-BuLi.The ortho-lithiation is a very fast reaction, but low temperatures are necessary to prevent side reactions and ensure stability of the lithiated intermediate.
Presence of Water or Oxygen Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the system is properly purged with inert gas before starting.[16]Trace amounts of water or oxygen will quench the n-BuLi, preventing the desired reaction from occurring.[8]
Ineffective Brominating Agent Use a reliable electrophilic bromine source such as 1,2-dibromoethane or hexabromoethane.The choice of bromine source can impact the efficiency of the quenching step.

Issue 2: Formation of multiple unidentified byproducts.

Potential Cause Troubleshooting Step Rationale
Reaction Temperature Too High Maintain a low temperature (-78 °C) throughout the lithiation and quenching steps.Higher temperatures can lead to side reactions, such as the elimination of lithium fluoride to form a benzyne intermediate, which can then react further to give undesired products.
Incorrect Stoichiometry Use the correct stoichiometry of n-BuLi (typically slightly more than 2 equivalents to deprotonate both the phenol and the aromatic ring).An incorrect amount of base can lead to incomplete reaction or side reactions.
Slow Addition of Reagents Add the n-BuLi dropwise to the solution of 3-fluorophenol.A slow, controlled addition helps to manage the exothermic nature of the reaction and prevent localized heating that can lead to byproduct formation.

Experimental Protocols

Protocol 1: Safe Handling and Transfer of n-Butyllithium using a Syringe

This protocol outlines the essential steps for safely transferring an air-sensitive pyrophoric reagent like n-butyllithium from a Sure/Seal™ bottle.[17]

Materials:

  • Sure/Seal™ bottle of n-butyllithium in hexanes

  • Dry, nitrogen-flushed reaction flask with a rubber septum

  • Dry, gas-tight syringe with a long needle (at least 20-gauge)

  • Source of dry inert gas (argon or nitrogen) with a bubbler

  • Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, and nitrile gloves.[10]

Procedure:

  • System Preparation: Ensure the reaction flask is under a positive pressure of inert gas, confirmed by bubbling through the oil bubbler.[18]

  • Syringe Preparation: Purge the syringe with inert gas by drawing the gas into the syringe and expelling it three times.[19]

  • Reagent Withdrawal:

    • Carefully insert the needle of the purged syringe through the septum of the Sure/Seal™ bottle, ensuring the needle tip is below the liquid level.

    • Insert a second needle connected to the inert gas line through the septum to equalize the pressure as you withdraw the liquid.

    • Slowly pull back the plunger to draw the desired volume of n-butyllithium solution into the syringe.

    • To prevent drips, withdraw a small amount of inert gas into the syringe (a "nitrogen buffer") after drawing the liquid.[20]

  • Reagent Transfer:

    • Remove the syringe from the Sure/Seal™ bottle and quickly insert it through the septum of the reaction flask.

    • First, inject the nitrogen buffer into the flask's headspace.

    • Then, submerge the needle tip below the surface of the solvent in the reaction flask (if present) and slowly dispense the n-butyllithium solution.

  • Syringe Quenching: Immediately after use, rinse the syringe and needle with a dry, inert solvent (e.g., hexane) and then quench the residual reagent by drawing up and expelling a small amount of isopropanol, followed by water.

Workflow for Directed ortho-Metalation of 3-Fluorophenol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Dry Glassware (Flame-dry under vacuum) B 2. Purge with Inert Gas (3x vacuum/backfill cycles) A->B D 4. Dissolve 3-Fluorophenol in dry THF B->D C 3. Prepare Dry Ice/Acetone Bath (-78 °C) E 5. Cool to -78 °C D->E F 6. Add n-BuLi (2.2 eq) dropwise E->F G 7. Stir for 1h at -78 °C F->G H 8. Quench with Bromine Source (e.g., 1,2-dibromoethane) G->H I 9. Warm to Room Temperature H->I J 10. Quench with sat. NH4Cl(aq) I->J K 11. Extract with Organic Solvent J->K L 12. Dry, Filter & Concentrate K->L M 13. Purify by Chromatography L->M

Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.

References

  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents.
  • Funny EHS Info. (2024, June 7). nbutyl lithium safety [Video]. YouTube. [Link]
  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
  • American Chemical Society. (2021).
  • University of Wisconsin-Madison. (n.d.). Safe Handling of Pyrophoric Materials.
  • Wikipedia. (2023, November 28). Air-free technique. [Link]
  • Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents. Technical Bulletin AL-154.
  • Hicks, J. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews. [Link]
  • Princeton University Environmental Health and Safety. (2021, November 5). WORKING WITH PYROPHORIC COMPOUNDS.
  • Fiveable. (n.d.). Inert atmosphere. Organic Chemistry II Key Term.
  • Apollo Scientific. (n.d.). n-Butyllithium 2.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents.
  • ChemicalBook. (2023).
  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Central Drug House (P) Ltd. (n.d.). N-Butyl Lithium 1.
  • Macgregor, S. A., & Pan, X. (2023). An Illustrated Guide to Schlenk Line Techniques.
  • ChemicalBook. (n.d.). This compound synthesis.
  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
  • Hicks, J. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • YouTube. (2022, February 1).
  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
  • Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
  • Hooker Chemical Corporation. (1960). Process for making fluorophenols. U.S.
  • Guidechem. (n.d.).
  • Atochem. (1994). Process for the preparation of para-fluorophenol. U.S.
  • ChemicalBook. (n.d.). 4-Bromo-3-fluorophenol synthesis.
  • BenchChem. (2025).
  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • BenchChem. (n.d.). troubleshooting failed reactions involving 2-Bromo-4-fluorophenol.
  • Wikipedia. (2023, October 23).
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). o-BROMOPHENOL.
  • Mortier, J. (n.d.).
  • National Institutes of Health. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
  • Baran Lab, Scripps Research. (n.d.).
  • University of Rochester. (n.d.). Directed (ortho)
  • Royal Society of Chemistry. (n.d.). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.

Sources

Technical Support Center: Quenching Procedures for Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on quenching bromination reactions. Below, you will find a series of frequently asked questions and troubleshooting scenarios designed to ensure your reactions are safe, efficient, and successful.

Section 1: Fundamentals of Quenching Bromination Reactions
FAQ: Why is quenching a critical step in a bromination reaction?

Quenching is the process of neutralizing or destroying unreacted reagents after a chemical reaction is complete. In the context of bromination, it is a crucial step for several reasons:

  • Safety: Elemental bromine (Br₂) and many brominating agents like N-Bromosuccinimide (NBS) are toxic, corrosive, and highly reactive.[1][2] Quenching converts these hazardous materials into less reactive, safer inorganic salts (e.g., sodium bromide) before workup and product isolation.[3][4]

  • Reaction Control: Quenching abruptly stops the reaction, preventing the formation of undesired over-brominated byproducts or other side reactions. This is particularly important for reactions that are sensitive to timing.

  • Product Purity: Excess bromine can interfere with subsequent purification steps. For example, its intense color can obscure visualization during column chromatography, and its reactivity can potentially degrade the desired product under certain conditions. Removing it ensures a cleaner crude product.[5]

Section 2: Choosing the Right Quenching Agent
FAQ: What are the most common quenching agents and how do they work?

The most common quenching agents are mild reducing agents that convert elemental bromine (Br₂, oxidation state 0) into the colorless and far less reactive bromide ion (Br⁻, oxidation state -1).

The primary choices include:

  • Sodium Thiosulfate (Na₂S₂O₃): This is arguably the most common and cost-effective quenching agent.[6] It reacts with bromine in a 2:1 stoichiometric ratio to form sodium bromide and sodium tetrathionate.[3][6]

    • Reaction: 2Na₂S₂O₃ + Br₂ → Na₂S₄O₆ + 2NaBr

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also highly effective reducing agents.[5][7] They react with bromine in a 1:1 ratio (bisulfite to bromine).

    • Reaction (Bisulfite): NaHSO₃ + Br₂ + H₂O → NaHSO₄ + 2HBr

  • Sodium Sulfite (Na₂SO₃): Similar to bisulfite, sodium sulfite is another effective option that reduces bromine to bromide.[8]

    • Reaction: Na₂SO₃ + Br₂ + H₂O → Na₂SO₄ + 2HBr

The mechanism for these sulfur-based reducing agents involves the reduction of bromine and the oxidation of the sulfur atom.

Diagram: Quenching Mechanisms

QuenchingMechanisms Common Bromine Quenching Pathways cluster_thiosulfate Sodium Thiosulfate Quench cluster_bisulfite Sodium Bisulfite Quench Br2_thio Br₂ Products_thio Na₂S₄O₆ + 2 NaBr (Tetrathionate + Bromide) Br2_thio->Products_thio Na2S2O3 2 Na₂S₂O₃ (Thiosulfate) Na2S2O3->Products_thio Br2_bi Br₂ Products_bi NaHSO₄ + 2 HBr (Bisulfate + Hydrobromic Acid) Br2_bi->Products_bi NaHSO3 NaHSO₃ (Bisulfite) NaHSO3->Products_bi

Caption: Chemical pathways for quenching excess bromine using different reagents.

FAQ: How do I select the appropriate quenching agent for my reaction?

The choice of quenching agent depends on several factors, including the pH sensitivity of your product, the reaction scale, and potential side reactions.

Quenching AgentTypical ConcentrationStoichiometry (Quencher:Br₂)AdvantagesDisadvantages
Sodium Thiosulfate 5-10% (w/v) aqueous[9]2:1[6]Inexpensive, highly effective, readily available.[9]Can form elemental sulfur (a fine precipitate) under acidic conditions.[6][9]
Sodium Bisulfite 5-10% (w/v) or Saturated aq.[6][9]1:1[9]Does not form sulfur precipitate; a good alternative in acidic media.[6]Can generate sulfur dioxide (SO₂) gas, which is toxic. The solution is acidic.[9]
Sodium Sulfite 5-10% (w/v) aqueous[9]1:1[6]Effective and less likely to form sulfur than thiosulfate.[9]Can also generate SO₂ under acidic conditions.[9]
Diagram: Selecting a Quenching Agent

QuenchDecisionTree Decision Tree for Quenching Agent Selection start Reaction Complete. Need to Quench Excess Bromine? acid_sensitive Is the product sensitive to acid? start->acid_sensitive use_thiosulfate Use Sodium Thiosulfate (Na₂S₂O₃). Monitor pH. acid_sensitive->use_thiosulfate No precipitate_issue Is a sulfur precipitate a major concern? acid_sensitive->precipitate_issue Yes use_sulfite Use Sodium Sulfite (Na₂SO₃). Ensure good ventilation (SO₂). precipitate_issue->use_sulfite Yes use_bisulfite Use Sodium Bisulfite (NaHSO₃). Ensure good ventilation (SO₂). precipitate_issue->use_bisulfite No

Caption: Decision tree for selecting an appropriate quenching agent.

Section 3: Practical Protocols & Procedures
Experimental Protocol: General Quenching Procedure with Sodium Thiosulfate

This protocol provides a general guideline for quenching a bromination reaction conducted in a water-immiscible organic solvent.

Materials:

  • Reaction mixture containing excess bromine.

  • 10% (w/v) aqueous sodium thiosulfate solution.[6]

  • Ice-water bath.

  • Separatory funnel.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Procedure:

  • Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This is a critical safety step to control the exothermicity of the quench.[9]

  • Prepare for Addition: Ensure the reaction is stirring vigorously to promote mixing between the organic and aqueous phases.

  • Slowly Add Quencher: Add the 10% sodium thiosulfate solution dropwise to the reaction mixture.[9] An exothermic reaction may be observed. Control the addition rate to keep the internal temperature below a safe limit (e.g., < 20 °C).

  • Monitor for Completion: Continue adding the quenching solution until the characteristic red-brown color of bromine completely disappears.[6][9] The organic layer should become colorless or pale yellow.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate and drain the lower aqueous layer.

  • Wash the Organic Layer:

    • Wash the organic layer with deionized water to remove the bulk of inorganic salts.

    • Wash the organic layer with brine. This helps to remove residual water and can aid in breaking emulsions.[10]

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]

FAQ: How can I confirm that all the bromine has been quenched?
  • Visual Cue: The most immediate indicator is the disappearance of the red-brown or yellow color of bromine. The reaction mixture should become colorless.[9][11]

  • Starch-Iodide Test: For a more sensitive test, you can use starch-iodide paper. A small aliquot of the quenched reaction mixture is spotted onto the wet paper. If any oxidizing agent (like bromine) is present, it will oxidize the iodide to iodine, which then forms a dark blue/black complex with starch. The absence of a color change indicates a complete quench.

Section 4: Troubleshooting Common Issues
Troubleshooting: The color of bromine persists even after adding the quenching agent.
Potential CauseRecommended Solution(s)
Insufficient Quenching Agent This is the most common cause. Continue to add more of the quenching solution portion-wise until the color is fully discharged.[9]
Poor Mixing If the reaction is biphasic (e.g., an organic solvent and an aqueous quencher), vigorous stirring is essential to ensure the reagents can interact. Increase the stirring rate.[9]
Degraded Quenching Agent Solutions of thiosulfate or bisulfite can degrade over time. If you suspect this, prepare a fresh solution and repeat the quench.[9]
Troubleshooting: An emulsion formed during my aqueous workup after quenching.

An emulsion is a stable mixture of two immiscible liquids, which can make layer separation impossible.[12]

Recommended Solution(s)Rationale
"Salting Out" Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel.[10][13][14] This increases the ionic strength and polarity of the aqueous phase, which can help force the separation of the layers.[12]
Gentle Swirling Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.[15]
Filtration Filter the entire emulsified mixture through a pad of a filter aid like Celite®.[10][13][16] The fine particles causing the emulsion are often trapped, allowing the layers to separate in the filtrate.[16]
Solvent Addition Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture enough to break the emulsion.[12]
Patience Allow the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to several hours). Sometimes, emulsions will break on their own.[13]
Troubleshooting: I see a fine, pale-yellow precipitate after quenching with sodium thiosulfate.

This is likely elemental sulfur.[9] Under acidic conditions, thiosulfate can disproportionate.

  • Reaction: Na₂S₂O₃ + 2H⁺ → S(s) + SO₂ + H₂O + 2Na⁺

  • Prevention: If your product is stable, adjust the pH to be neutral or slightly basic before or during the quench. Alternatively, use sodium sulfite, which is less prone to this issue.[6][9]

  • Removal: If sulfur has already formed, it can often be removed by filtering the organic solution through a small plug of Celite® or silica gel.[9]

Section 5: Safety Considerations
FAQ: What are the primary safety hazards associated with quenching bromination reactions?
  • Bromine Exposure: Bromine is highly toxic, corrosive, and volatile.[1][6] Always handle bromine and brominating agents in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1][2]

  • Exothermic Reaction: The quenching process is often exothermic. Adding the quenching agent too quickly or without pre-cooling the reaction mixture can cause the solvent to boil, leading to a dangerous increase in pressure and potential splashing of corrosive materials.[9][17] Always cool the reaction mixture in an ice bath before and during the quench. [9]

  • Gas Evolution: Quenching with bisulfite or sulfite under acidic conditions can release sulfur dioxide (SO₂), a toxic gas.[9] Ensure adequate ventilation.

  • Spill Management: Keep a container of quenching solution (e.g., 10% sodium thiosulfate) readily available to neutralize any spills.[6] For large spills, evacuate the area and follow your institution's emergency procedures.[18]

References
  • Rutgers University. (n.d.). Bromine.
  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
  • University of Rochester. (n.d.). Tips & Tricks: Emulsions. Department of Chemistry.
  • Washington State University. (n.d.). Bromine Safety Data Sheet.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
  • University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry.
  • Organic Syntheses. (n.d.). Procedure.
  • Wikipedia. (n.d.). Sodium thiosulfate.
  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies.
  • Quora. (2018, December 14). How does sodium thiosulfate neutralize bromine?
  • Wikipedia. (n.d.). Bisulfite.
  • University of Rochester. (n.d.). Workup: Bromine or Iodine. Department of Chemistry.
  • Reddit. (2013, May 20). [organic chem] Why is sodium bisulfite added in this reaction? r/chemhelp.
  • University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry.
  • Sciencemadness Wiki. (2023, June 25). Bromine.
  • The Student Room. (2007, February 2). quenching? organic lab.
  • Reddit. (2022, July 27). Neutralizing bromine that's eaten through container? r/chemistry.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.

Sources

Technical Support Center: NMR Analysis of 2-Bromo-3-fluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-Bromo-3-fluorophenol synthesis. This resource is designed for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for reaction monitoring and purity assessment. Here, we address common challenges encountered in identifying synthesis byproducts, providing troubleshooting strategies and in-depth spectral interpretation guidance in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've synthesized this compound. What should the ideal ¹H, ¹³C, and ¹⁹F NMR spectra look like?

A1: Understanding the expected NMR signature of your target compound is the critical first step. This compound is an asymmetrically substituted aromatic ring, which should give rise to three distinct signals in the aromatic region of the ¹H NMR spectrum. The fluorine and bromine atoms exert significant electronic effects, influencing the chemical shifts and coupling patterns.

¹H NMR Analysis: The three aromatic protons (H4, H5, and H6) will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings.

  • H6 (~7.15-7.25 ppm): This proton is ortho to the bromine atom and will show coupling to H5 (³JHH ≈ 8 Hz) and a smaller coupling to the fluorine atom (⁴JHF).

  • H4 (~7.05-7.15 ppm): This proton is ortho to the fluorine atom and will exhibit coupling to H5 (³JHH ≈ 8 Hz) and a significant ortho proton-fluorine coupling (³JHF ≈ 10 Hz).

  • H5 (~6.80-6.90 ppm): This proton is situated between the other two protons and will be coupled to both H4 and H6, as well as the fluorine atom, resulting in a complex multiplet, often a triplet of doublets.

¹³C NMR Analysis: The spectrum will show six distinct aromatic carbon signals. The carbons directly bonded to the electronegative F, Br, and O atoms will be the most affected. Note the characteristic large one-bond carbon-fluorine coupling (¹JCF).

¹⁹F NMR Analysis: This is a powerful tool for purity assessment.[1][2] You should observe a single resonance for the fluorine atom. This signal will be split by the ortho proton (H4) and the meta proton (H5), appearing as a doublet of triplets or a similar complex multiplet. The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment, allowing for clear differentiation from isomeric byproducts.[3][4]

Table 1: Predicted NMR Data for this compound

Nucleus Position Expected Chemical Shift (ppm) Key Couplings (J) in Hz
¹H H4 7.05 - 7.15 ³JHH (H4-H5) ≈ 8, ³JHF ≈ 10
H5 6.80 - 6.90 ³JHH (H4-H5) ≈ 8, ³JHH (H5-H6) ≈ 8, ⁴JHF
H6 7.15 - 7.25 ³JHH (H5-H6) ≈ 8, ⁵JHF
¹³C C1 (C-OH) ~155 (d) ²JCF ≈ 12
C2 (C-Br) ~110 (d) ²JCF ≈ 3
C3 (C-F) ~160 (d) ¹JCF ≈ 245
C4 ~115 (d) ²JCF ≈ 20
C5 ~125 (d) ³JCF ≈ 3
C6 ~120 (s) ⁴JCF ≈ 3
¹⁹F F3 -110 to -130 ³JFH4, ⁴JFH5

(Note: Predicted values are based on standard substituent effects and may vary with solvent and concentration.)

Q2: My reaction seems to have stalled. How can I use NMR to identify unreacted starting material, specifically 3-fluorophenol?

A2: Unreacted starting material is a common impurity. If your synthesis involves the direct bromination of 3-fluorophenol, its distinct NMR signature will be present in your product mixture.

Identifying 3-Fluorophenol: 3-Fluorophenol has a plane of symmetry, simplifying its ¹H NMR spectrum compared to the product. You will observe three distinct aromatic signals, but with different splitting patterns and chemical shifts.

  • ¹H NMR: Look for a characteristic signal for H2, which is ortho to both the -OH and -F groups. This proton often appears as a doublet of doublets with a large ³JHF coupling.

  • ¹⁹F NMR: The presence of unreacted 3-fluorophenol will introduce a second, distinct singlet (or narrow multiplet) in the ¹⁹F spectrum at a different chemical shift from your product.

Workflow for Identifying Starting Material

Caption: Troubleshooting workflow for identifying unreacted starting material.

Q3: My ¹H and ¹⁹F NMR spectra show multiple sets of aromatic signals. Could these be isomeric byproducts?

A3: Yes, this is highly likely. The direct bromination of 3-fluorophenol is a classic electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a strong activating, ortho-, para-director, while the fluorine (-F) is a deactivating ortho-, para-director.[5] This complex directing effect can lead to the formation of several positional isomers.

Potential Isomeric Byproducts:

  • 4-Bromo-3-fluorophenol: Bromination para to the -OH group.

  • 6-Bromo-3-fluorophenol: Bromination ortho to the -OH group.

Distinguishing Isomers using NMR: Each isomer has a unique substitution pattern, resulting in a distinct NMR fingerprint. The key is to analyze the proton-fluorine coupling constants.

  • This compound (Target): Has a proton ortho to fluorine (H4), showing a large ³JHF (~8-10 Hz).

  • 4-Bromo-3-fluorophenol: Has a proton ortho to fluorine (H2), but also a proton meta to fluorine (H5). The ¹H NMR will be distinct.

  • 6-Bromo-3-fluorophenol: Has protons meta (H5) and para (H4) to the fluorine, resulting in smaller ⁴JHF and ⁵JHF couplings, respectively. The absence of a large ³JHF coupling is a key indicator.

¹⁹F NMR is Decisive: The electronic environment of the fluorine atom is highly sensitive to the position of the bromine atom. Each isomer will have a unique and well-resolved chemical shift in the ¹⁹F NMR spectrum.[6]

Table 2: Comparison of ¹H NMR Splitting Patterns for Bromofluorophenol Isomers

Compound H ortho to F? Expected ³JHF (Hz) H para to F? Key Distinguishing Feature
This compound Yes (H4) ~10 No Presence of a large ³JHF coupling.
4-Bromo-3-fluorophenol Yes (H2) ~10 Yes (H5) Different overall multiplet patterns from the target.

| 6-Bromo-3-fluorophenol | No | N/A | Yes (H4) | Absence of a large ³JHF coupling. |

Synthesis and Byproduct Formation Pathway

G cluster_reactants Reactants cluster_products Potential Products A 3-Fluorophenol C This compound (Target Product) A->C Ortho- to -F Ortho- to -OH D 4-Bromo-3-fluorophenol (Isomeric Byproduct) A->D Para- to -OH E 6-Bromo-3-fluorophenol (Isomeric Byproduct) A->E Ortho- to -OH B Br₂ / Solvent F 2,4-Dibromo-3-fluorophenol (Over-bromination) C->F + Br₂ D->F + Br₂

Caption: Potential products from the bromination of 3-fluorophenol.

Q4: My elemental analysis suggests a dibrominated product. How can I use NMR to confirm over-bromination?

A4: Over-bromination is a common side reaction, especially if the reaction conditions are not carefully controlled.[7] The highly activated ring can react with a second equivalent of bromine. The most likely dibrominated byproduct is 2,4-Dibromo-3-fluorophenol or 2,6-Dibromo-3-fluorophenol.

NMR Evidence for Dibromination: The most obvious indicator is the integration of the aromatic region in the ¹H NMR spectrum.

  • Monobrominated Products: Show 3 aromatic protons.

  • Dibrominated Products: Will show only 2 aromatic protons.

For 2,4-Dibromo-3-fluorophenol , you would expect to see two doublets in the ¹H NMR, corresponding to H5 and H6. The coupling between them would be a meta-coupling (⁴JHH), which is typically small (~2-3 Hz). The ¹⁹F NMR would also show a significant shift compared to the starting material due to the presence of a second bromine atom.

Protocol for Confirming Over-bromination:

  • Integrate ¹H NMR: Check the ratio of aromatic protons to a known internal standard or to the -OH proton (if it gives a clean, non-exchanging signal). A ratio of 2:1 for the aromatic protons is strong evidence.

  • Analyze Splitting: Look for the disappearance of one proton signal and a change in the multiplicity of the remaining signals. For example, a doublet of doublets might simplify to a doublet.

  • Acquire Mass Spectrometry Data: High-resolution mass spectrometry (HRMS) can definitively confirm the molecular formula and the presence of two bromine atoms through their characteristic isotopic pattern.

References

  • SpectraBase. (2025). 2-Bromo-4-fluorophenol Spectrum.
  • Patents, Google. (1997). Process for the preparation of para-fluorophenol.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • University of California, Davis. (n.d.). 19Fluorine NMR.
  • NIH National Library of Medicine. (1994). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols.
  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide.
  • Khan Academy. (2022). Bromination of Phenols.

Sources

Best practices for drying solvents for moisture-sensitive reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for solvent purification. This guide is designed for researchers, scientists, and drug development professionals who work with moisture-sensitive reactions. The success of your synthesis often hinges on the purity of your solvents, where even trace amounts of water can inhibit, alter, or completely prevent a desired chemical transformation. This document provides in-depth, field-proven guidance on the proper techniques for drying solvents, troubleshooting common issues, and verifying solvent purity.

The Critical Role of Anhydrous Solvents

In many organic and organometallic reactions, water is a reactive species. Reagents like Grignard reagents, organolithiums, and many transition-metal catalysts react rapidly and irreversibly with water.[1][2] The consequences of using inadequately dried solvents include:

  • Reagent Quenching: The active reagent is destroyed by reacting with water, leading to low or zero yield.

  • Side Reactions: Water can participate in or catalyze undesired reaction pathways, complicating purification and reducing the purity of the final product.[1]

  • Inconsistent Results: The variable amount of water in "anhydrous" solvents from commercial suppliers can lead to poor reproducibility between experiments.

Therefore, the ability to rigorously dry and handle solvents is a fundamental skill for any synthetic chemist.

Choosing the Right Solvent Drying Method

The choice of drying method depends on the solvent, the required level of dryness, the scale of the reaction, and the available laboratory infrastructure. The following decision tree provides a general guide for selecting an appropriate technique.

Solvent_Drying_Decision_Tree start Start: Identify Solvent & Required Dryness q_dryness_level Required Dryness Level? start->q_dryness_level q_solvent_type What is the solvent type? method_sieves Method: Batch drying with activated 3Å or 4Å Molecular Sieves q_solvent_type->method_sieves Most Solvents (Check Compatibility!) method_distill_CaH2 Method: Distillation from CaH₂ q_solvent_type->method_distill_CaH2 DCM, MeCN, Amines, Alkanes, Aromatics method_distill_Na Method: Distillation from Na/Benzophenone q_solvent_type->method_distill_Na Ethers (THF, Et₂O) Aromatics, Alkanes q_dryness_level->q_solvent_type Ultra-dry (<10 ppm) q_safety High Safety Priority? (Avoid Reactive Metals/Heat) q_dryness_level->q_safety Very dry (10-50 ppm) method_salts Method: Pre-drying with Na₂SO₄ or MgSO₄ (for workups, not for ultra-dry) q_dryness_level->method_salts Moderately dry (removing bulk water) q_safety->q_solvent_type No (Distillation is an option) q_safety->method_sieves Yes method_sps Method: Solvent Purification System (SPS) q_safety->method_sps Yes method_sieves->method_sps SPS is a scaled-up, continuous version

Caption: Decision tree for selecting a solvent drying method.

In-Depth Methodologies & Protocols

This section provides detailed, step-by-step instructions for the most common and effective solvent drying techniques.

Method 1: Batch Drying with Desiccants

This is the most common technique for routine solvent drying. It involves adding a solid drying agent (desiccant) to the solvent, allowing it to bind water, and then separating the dry solvent by decantation or filtration.[3]

Desiccants are typically anhydrous inorganic salts or aluminosilicates that readily absorb water. Anhydrous salts form solid hydrates, while molecular sieves, which are crystalline aluminosilicates, trap water molecules within their porous structure.

DesiccantChemical FormulaCapacitySpeedBest ForIncompatible With / Limitations
Molecular Sieves (3Å) KₙNa₁₂₋ₙ[(AlO₂)₁₂(SiO₂)₁₂]·xH₂OHighModerateGeneral use, excellent for ultra-dry solvents. Required for Methanol, Ethanol, Acetonitrile.[4][5]Ketones (e.g., Acetone) as they can cause aldol condensation.[4][6]
Molecular Sieves (4Å) Na₁₂[(AlO₂)₁₂(SiO₂)₁₂]·27H₂OHighModerateGeneral use for molecules larger than 3Å.Methanol and Acetonitrile can co-adsorb.[4]
Calcium Hydride CaH₂HighSlowAlkanes, aromatics, amines, some esters. Pre-drying before distillation.[5][7]Acids, alcohols, ketones, aldehydes. Can be slow and quality is hard to assess visually.[8][9][10]
Magnesium Sulfate MgSO₄HighFastGeneral purpose, especially for workups. Good for neutral/acidic solutions.[11]Not suitable for achieving ultra-dry conditions for sensitive reactions.
Sodium Sulfate Na₂SO₄HighSlowGeneral purpose, neutral, easy to filter. Good for pre-drying.[11]Less efficient than MgSO₄; not ideal for ether.[11]
Sodium/Benzophenone Na / Ph₂CORegenerableFastEthers (THF, Et₂O), alkanes, aromatics. Provides a visual indicator.[12][13]Halogenated solvents (explosion risk), ketones, esters, protic solvents.[2]

New molecular sieves are saturated with water and MUST be activated before use.[6][14]

  • Preparation: Place the required amount of molecular sieves (typically 3Å or 4Å) in a round-bottom flask or a large crystallizing dish. Do not fill the flask more than halfway.

  • Heating and Vacuum: Heat the sieves to 200-300°C under high vacuum (using a Schlenk line) for at least 8-12 hours (overnight is common).[4] A conventional laboratory oven is insufficient as it does not reach high enough temperatures and does not remove adsorbed water effectively.[6][15]

  • Cooling: After the heating period, allow the sieves to cool to room temperature under a positive pressure of an inert gas (e.g., nitrogen or argon). Do not expose them to the atmosphere while hot, as they will rapidly re-adsorb moisture.

  • Storage: Store the activated sieves in a tightly sealed container, preferably in a desiccator or glovebox. Seal the container lid with parafilm or electrical tape for extra protection.[4]

Sieves_Activation_Workflow cluster_prep Preparation cluster_activation Activation cluster_finish Completion weigh Weigh Sieves into Schlenk Flask heat Heat to 200-300°C under High Vacuum for 8-12 hours weigh->heat cool Cool to RT under Inert Gas (N₂/Ar) heat->cool store Store in Airtight Container cool->store

Caption: Workflow for activating molecular sieves.

Method 2: Distillation from Reactive Drying Agents

For applications demanding extremely low water content (<10 ppm), distillation from a reactive drying agent is the traditional gold standard.[16] This process both removes water and purifies the solvent from non-volatile impurities.

CRITICAL SAFETY NOTE: Solvent stills are significant laboratory hazards due to the combination of flammable solvents, reactive metals, and heat.[17][18] Always operate stills in a certified chemical fume hood, ensure water lines to the condenser are securely clamped, and never allow a still to boil to dryness.[17][19]

This method is highly effective because the sodium benzophenone ketyl radical anion serves as both a powerful drying agent and a convenient colorimetric indicator of dryness.[12][13]

  • Pre-drying: Add the solvent (e.g., THF) to a large round-bottom flask (the "still pot"), filling it to no more than two-thirds capacity. Pre-dry the solvent by adding a less reactive desiccant like calcium hydride or molecular sieves and stirring overnight.[5][12]

  • Adding Reagents: Working in a fume hood, carefully add sodium metal (cut into small chunks or as a dispersion) and a smaller amount of benzophenone to the pre-dried solvent.[12][16]

  • Reflux: Assemble the distillation apparatus. Gently reflux the mixture under an inert atmosphere (N₂ or Ar).

  • Observation: As the sodium reacts with benzophenone in the absence of water and oxygen, a deep blue or purple color will develop.[2][12][20] This color indicates the solvent is anhydrous and oxygen-free. If the color does not appear or fades, it indicates the presence of excess water, which must be consumed before the ketyl can form.

  • Distillation: Once the deep blue color is stable, the solvent can be distilled and collected in a dry, inert-atmosphere flask for immediate use.

Benzophenone_Indicator_Logic Wet Wet/Oxygenated Dry Dry/Anoxic Wet->Dry + Na/Ph₂CO (Reflux) Dry->Wet Contamination (Air/Moisture) Spent Degraded Dry->Spent Prolonged Use/ Peroxide Buildup

Caption: Logic of the sodium/benzophenone ketyl indicator.

Method 3: Solvent Purification Systems (SPS)

Modern laboratories are increasingly adopting SPS (Solvent Purification Systems) as a safer alternative to thermal distillation.[16][18][21] These systems operate by pushing solvent under inert gas pressure through columns packed with activated drying agents, typically activated alumina.[22][23]

  • System Integrity: Ensure the inert gas (typically ultra-high purity Argon) pressure is set correctly, usually between 8-12 psi.[24] Regularly check for leaks in the system.

  • Solvent Grade: Use ACS or HPLC grade solvent as the source.[24] Pre-purchased anhydrous solvent is not necessary and is less cost-effective.

  • Degassing: Before passing through the columns, the solvent should be sparged with inert gas to remove dissolved oxygen.[25]

  • Dispensing: Always use oven-dried glassware for collection. Evacuate and backfill the collection flask with inert gas several times before dispensing the solvent to ensure an inert atmosphere.[23][26]

  • Maintenance: The packed columns have a finite capacity and will eventually become saturated. Monitor the dryness of the dispensed solvent and follow the manufacturer's instructions for column regeneration or replacement.[22]

Verification of Solvent Dryness

"Dry" is a relative term. Verifying the water content is crucial for troubleshooting and ensuring reproducibility.

  • Karl Fischer Titration (KF Titration): This is the gold standard for accurately determining the water content in organic solvents, capable of measuring levels down to parts-per-million (ppm).[27][28][29][30] It is a quantitative method based on a stoichiometric reaction of water with an iodine-sulfur dioxide reagent.[27][29]

  • Visual Indicators:

    • Sodium/Benzophenone: As described above, a persistent deep blue color indicates a water content likely below 10 ppm.[2][12]

    • Clumping of Anhydrous Salts: When using desiccants like MgSO₄ or Na₂SO₄, the agent will initially clump as it absorbs water. When an excess of free-flowing, powder-like drying agent is observed, it indicates that the bulk of the water has been removed.[31][32]

  • Qualitative Chemical Tests: While less common now, adding a small amount of a highly reactive agent (like a drop of Grignard reagent) to an aliquot of solvent can be used. Vigorous bubbling (hydrogen evolution) indicates the presence of water. This method is hazardous and should be performed with extreme caution.

Troubleshooting Guide & FAQs

Q1: My moisture-sensitive reaction failed despite using a brand new bottle of "anhydrous" solvent. What happened? A1: Commercial "anhydrous" solvents contain low but variable amounts of water (often 30-50 ppm). For highly sensitive reactions, this is often not dry enough. Furthermore, every time the bottle is opened, moisture from the air is introduced. For best results, solvents should be freshly dried in the lab using one of the methods described above and handled under an inert atmosphere.

Q2: I added activated molecular sieves to my solvent, but my reaction still failed due to water. What did I do wrong? A2: There are several possibilities:

  • Insufficient Activation: The sieves may not have been activated correctly. They must be heated under high vacuum at high temperatures (200-300°C) to drive off all adsorbed water.[4][6] A standard oven is not sufficient.

  • Insufficient Time: Drying with sieves is not instantaneous. The solvent should be allowed to stand over the sieves for at least 24 hours to achieve optimal dryness.[20]

  • Incorrect Sieve Type: For small molecules like methanol or acetonitrile, you must use 3Å sieves. The pores of 4Å sieves are large enough to adsorb the solvent molecules themselves, competing with water and leading to inefficient drying.[4]

  • Sieve Saturation: If the solvent had a high initial water content, you may not have added enough sieves (a common loading is 10-20% w/v).[6][15]

Q3: The benzophenone ketyl in my THF still is yellow/orange, not blue. What does this mean and what should I do? A3: A yellow or orange color indicates that the ketyl radical is not present. This is usually due to two reasons:

  • Still is "Wet": There is too much water or oxygen in the solvent. The ketyl is reacting with it as fast as it forms. The solution is to continue refluxing until all the water is consumed and the blue color appears. If it doesn't appear after several hours, you may need to carefully add more sodium.

  • Still is "Spent": Over time, peroxides can build up in ethers. The ketyl reacts with these, and a yellow/orange color can indicate the still is old and needs to be quenched and remade.[5] Do not distill from a spent still.

Q4: My Solvent Purification System (SPS) is dispensing wet solvent. What should I check? A4:

  • Check the Gas Supply: Ensure you are using ultra-high purity inert gas and that the tank is not nearly empty (pressure should be >500 psi).[24]

  • Check for Leaks: Perform a leak check on all fittings and connections, including the O-ring on the collection flask adapter.[24]

  • Column Saturation: The most likely cause is that the alumina columns are saturated with water. They need to be regenerated or repacked according to the manufacturer's instructions.[22]

  • Purge the Lines: Before collecting, ensure you have purged the dispensing lines to remove any solvent that may have been sitting in the lines and exposed to trace moisture.

Q5: Can I reuse desiccants like molecular sieves or calcium hydride? A5: Molecular sieves can and should be reused. Simply filter them from the solvent, wash with a dry, volatile solvent (like ether), and then reactivate them using the high-temperature vacuum protocol.[5] Calcium hydride cannot be reused as it reacts to form calcium hydroxide.[9] It must be carefully quenched and disposed of.

Summary of Recommended Drying Methods for Common Solvents
SolventPrimary MethodSecondary MethodIncompatible AgentsTypical H₂O (ppm)
Tetrahydrofuran (THF) Distill from Na/BenzophenoneSPS / 4Å SievesCaH₂ (inefficient)< 10[16]
Diethyl Ether (Et₂O) Distill from Na/BenzophenoneSPS / 4Å SievesCaH₂ (inefficient)< 10
Dichloromethane (DCM) Distill from CaH₂SPS / 4Å SievesNa/K alloy (Explosion risk)~1-13[33]
Acetonitrile (MeCN) Distill from CaH₂3Å SievesNa/Benzophenone~10-30
Toluene / Benzene Distill from Na/BenzophenoneSPS / CaH₂ / 4Å Sieves-< 10
Hexanes / Pentane Distill from Na/BenzophenoneSPS / CaH₂ / 4Å Sieves-< 10
Methanol (MeOH) Distill from Mg/I₂3Å Sieves (20% w/v, 5 days)Na, CaH₂ (reacts)~10-30[33]
N,N-Dimethylformamide (DMF) Vacuum distill from BaO or P₂O₅Store over 4Å SievesCaH₂, NaOH (causes decomposition)[5]~30-50
References
  • Vertex AI Search Result[1]
  • Vertex AI Search Result[31]
  • Vertex AI Search Result[4]
  • Vertex AI Search Result[27]
  • Vertex AI Search Result[5]
  • Vertex AI Search Result[11]
  • Vertex AI Search Result[3]
  • Vertex AI Search Result[24]
  • Vertex AI Search Result[6]
  • Vertex AI Search Result[12]
  • Vertex AI Search Result[7]
  • Vertex AI Search Result[34]
  • Vertex AI Search Result[28]
  • Vertex AI Search Result[8]
  • Vertex AI Search Result[35]
  • Vertex AI Search Result[21]
  • Vertex AI Search Result[9]
  • Vertex AI Search Result[13]
  • Vertex AI Search Result[36]
  • Vertex AI Search Result[20]
  • Vertex AI Search Result[14]
  • Vertex AI Search Result[16]
  • Vertex AI Search Result[10]
  • Vertex AI Search Result[2]
  • Vertex AI Search Result[29]
  • Vertex AI Search Result[17]
  • Vertex AI Search Result[30]
  • Vertex AI Search Result[18]
  • Vertex AI Search Result[37]
  • Vertex AI Search Result[15]
  • Vertex AI Search Result[33]
  • Vertex AI Search Result[38]
  • Vertex AI Search Result[22]
  • Vertex AI Search Result[23]
  • Vertex AI Search Result[26]
  • Vertex AI Search Result[39]
  • Vertex AI Search Result[32]
  • Vertex AI Search Result[19]
  • Vertex AI Search Result[40]
  • Vertex AI Search Result[41]
  • Vertex AI Search Result[42]
  • Vertex AI Search Result[25]
  • Vertex AI Search Result[43]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-3-fluorophenol: In-Depth NMR Analysis and Methodological Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of chemical intermediates is a cornerstone of reliable and reproducible science. 2-Bromo-3-fluorophenol, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, presents a unique characterization challenge due to its multifunctional, substituted aromatic system.[1] This guide provides an in-depth analysis of its characterization using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for structural elucidation. Furthermore, it objectively compares the rich data derived from NMR with alternative and complementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy, offering a holistic perspective on analytical strategy.

Part 1: Primary Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands alone in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. It allows for the direct observation of the chemical environment of each nucleus and their connectivity, making it indispensable for definitive structure verification. For a molecule like this compound, with its subtle electronic interactions and potential for isomeric ambiguity, NMR is not just a technique but a necessity.

Experimental Protocol: NMR Analysis

The fidelity of NMR data is fundamentally linked to a robust experimental protocol. The choices made during sample preparation and instrument setup are critical for acquiring a high-quality, interpretable spectrum.

1. Sample Preparation:

  • Solvent Selection: The choice of a deuterated solvent is paramount to avoid overwhelmingly large solvent signals in ¹H NMR.[2] Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power and relatively simple residual signal.[3] However, for phenols, the acidic hydroxyl proton can undergo rapid exchange with trace amounts of water or other labile protons, leading to peak broadening.[4] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it forms a hydrogen bond with the phenolic proton, slowing its exchange rate and often resulting in a sharp, observable -OH signal. For this guide, we will consider the spectrum in CDCl₃, with the understanding that the -OH peak may be broad or not observed depending on sample purity and dryness.

  • Concentration: A sample concentration of 5-10 mg in approximately 0.6-0.7 mL of deuterated solvent is typically sufficient for modern NMR spectrometers.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for referencing chemical shifts, although modern spectrometers can also lock onto the residual solvent signal.[5]

2. Spectrometer Parameters:

  • Field Strength: Data should be acquired on a high-field spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and simplify the analysis of complex splitting patterns.

  • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 1-2 seconds) to ensure proper signal integration.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard, which simplifies the spectrum to singlets for each unique carbon (unless coupled to other nuclei like fluorine).[6] A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

dot graph TD { subgraph "NMR Workflow" A[Sample Weighing: 5-10 mg] --> B[Dissolution in 0.6 mL CDCl₃ with TMS]; B --> C[Transfer to NMR Tube]; C --> D{Acquire Spectra}; D --> E[¹H NMR Acquisition]; D --> F[¹³C NMR Acquisition]; E --> G[Process FID: Fourier Transform, Phasing, Baseline Correction]; F --> G; G --> H[Spectral Analysis: Assign Peaks, Measure J-Couplings]; H --> I[Structural Confirmation]; end

} caption: "Workflow for NMR-based structural elucidation."

Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

In the absence of a readily available, fully assigned spectrum in the literature, we can predict the ¹H NMR spectrum with high confidence based on established substituent effects and coupling constant data. The aromatic region (δ 6.5-8.0 ppm) will feature three distinct signals corresponding to the protons at positions 4, 5, and 6.

  • H-6 (Predicted: ~7.2-7.3 ppm): This proton is ortho to the bromine and meta to the hydroxyl group. The bromine atom's inductive effect and the hydroxyl's weak donating effect will influence its position. It will be split by H-5 (ortho coupling, ³J ≈ 8-9 Hz) and by the fluorine at C-3 (meta or four-bond coupling, ⁴JHF ≈ 5 Hz).[7] Expected Multiplicity: Doublet of doublets (dd).

  • H-4 (Predicted: ~7.0-7.1 ppm): This proton is ortho to the fluorine and meta to the bromine. The strong electronegativity of the fluorine will deshield it. It will be split by H-5 (meta coupling, ⁴J ≈ 2-3 Hz) and the fluorine at C-3 (ortho coupling, ³JHF ≈ 8-10 Hz).[7][8] Expected Multiplicity: Doublet of doublets (dd), appearing more like a triplet if J-values are similar.

  • H-5 (Predicted: ~6.8-6.9 ppm): This proton is positioned between H-4 and H-6 and is para to the bromine and ortho to the hydroxyl group. The electron-donating resonance effect of the hydroxyl group will shield this proton, shifting it upfield. It will be split by H-6 (ortho coupling, ³J ≈ 8-9 Hz) and H-4 (meta coupling, ⁴J ≈ 2-3 Hz). Expected Multiplicity: Triplet-like multiplet or a doublet of doublets (dd).

  • -OH (Predicted: ~5.0-6.0 ppm): The phenolic proton's chemical shift is highly variable and concentration-dependent.[4] It typically appears as a broad singlet due to chemical exchange.

Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display six signals, one for each carbon atom. The chemical shifts are governed by the hybridization and the electronic effects of the substituents. Crucially, couplings to fluorine (¹⁹F, I=1/2) will split the carbon signals, providing invaluable assignment information.

  • C-1 (ipso-OH, Predicted: ~150-155 ppm): The carbon directly attached to the highly electronegative oxygen atom is significantly deshielded and appears furthest downfield.[5] It will exhibit a small coupling to the fluorine at C-3 (³JCF ≈ 3-5 Hz).

  • C-3 (ipso-F, Predicted: ~158-162 ppm): This carbon is directly bonded to fluorine, resulting in a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and a significant downfield shift. This large doublet is the most diagnostic signal in the spectrum.[7]

  • C-2 (ipso-Br, Predicted: ~108-112 ppm): The carbon bearing the bromine is subject to the "heavy atom effect," which shields it, causing it to appear at a relatively upfield position for an aromatic carbon. It will show a significant two-bond coupling to the fluorine (²JCF ≈ 20-25 Hz).

  • C-6 (Predicted: ~128-132 ppm): This carbon is primarily influenced by its proximity to the bromine. It will show a small three-bond coupling to fluorine (³JCF ≈ 3-5 Hz).

  • C-4 (Predicted: ~115-120 ppm): This carbon is ortho to the fluorine and will therefore show a large two-bond coupling (²JCF ≈ 20-25 Hz), appearing as a doublet.

  • C-5 (Predicted: ~120-125 ppm): This carbon is least affected by the halogens and will show a smaller four-bond coupling to fluorine (⁴JCF ≈ 1-3 Hz).

Assignment Predicted ¹H δ (ppm) Predicted ¹H Multiplicity Predicted ¹H J (Hz) Predicted ¹³C δ (ppm) Predicted ¹³C Multiplicity (C-F Coupling) Predicted ¹³C J (Hz)
C-1---150-155d³JCF ≈ 3-5
C-2---108-112d²JCF ≈ 20-25
C-3---158-162d¹JCF ≈ 240-250
C-47.0-7.1dd³JHF ≈ 8-10, ⁴JHH ≈ 2-3115-120d²JCF ≈ 20-25
C-56.8-6.9dd³JHH ≈ 8-9, ⁴JHH ≈ 2-3120-125d⁴JCF ≈ 1-3
C-67.2-7.3dd³JHH ≈ 8-9, ⁴JHF ≈ 5128-132d³JCF ≈ 3-5
OH5.0-6.0br s----

Part 2: Alternative and Complementary Analytical Techniques

While NMR provides the definitive structural blueprint, a multi-technique approach ensures a comprehensive characterization, confirming purity, molecular weight, and the presence of key functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique ideal for separating volatile compounds and determining their molecular weight and fragmentation patterns.[9] For polar compounds like phenols, derivatization is often necessary to improve chromatographic performance.[10]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization (Acetylation): To a dried sample of this compound (approx. 1 mg) in a vial, add 100 µL of acetic anhydride and 100 µL of pyridine (as a catalyst).

  • Heat the sealed vial at 60°C for 30 minutes.

  • After cooling, quench the reaction with water and extract the acetylated product with a non-polar solvent like hexane.

  • GC-MS Analysis: Inject the hexane layer into the GC-MS system.

    • GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

    • Oven Program: A temperature ramp (e.g., from 100°C to 250°C at 10°C/min) effectively separates the product from any residual reagents.

    • MS Detection: Use Electron Ionization (EI) at 70 eV.

Expected Data & Interpretation:

  • Chromatogram: A single, sharp peak at a specific retention time, indicating a pure compound.

  • Mass Spectrum: The mass spectrum of the derivatized product (2-bromo-3-fluorophenyl acetate) will be observed. Critically, the molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). This provides unequivocal confirmation of the presence of bromine and the molecular weight of the derivative.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[6]

Experimental Protocol: FT-IR

  • Place a single drop of the neat liquid sample of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The IR spectrum will provide a distinct fingerprint confirming the presence of the key functional groups:

  • ~3200-3500 cm⁻¹ (broad): Strong O-H stretching vibration, characteristic of the phenolic hydroxyl group.

  • ~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching.

  • ~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1200-1300 cm⁻¹: Strong C-O stretching of the phenol.

  • ~1100-1250 cm⁻¹: C-F stretching vibration.

  • ~550-650 cm⁻¹: C-Br stretching vibration.

Methodology Comparison

The choice of analytical technique is driven by the specific question being asked. NMR provides the most comprehensive structural information, while GC-MS and FT-IR offer rapid and valuable complementary data.

Technique Information Provided Key Advantage Limitation
¹H & ¹³C NMR Complete molecular structure, atom connectivity, stereochemistry.Unambiguous structural elucidation.Requires larger sample amount; longer acquisition time.
GC-MS Purity, Molecular Weight, Isotopic Information (Br), Fragmentation Pattern.High sensitivity, excellent for purity assessment.Provides limited structural connectivity; derivatization may be needed.[10]
FT-IR Presence of functional groups (OH, C-F, C-Br, C=C).Rapid, non-destructive, requires minimal sample.Provides no information on atom connectivity or overall structure.

dot graph TD { subgraph "Analytical Strategy" A{Goal?} --> B{Unambiguous Structure?}; A --> C{Purity & Molecular Weight?}; A --> D{Functional Groups?};

} caption: "Decision guide for selecting an analytical technique."

Conclusion

The comprehensive characterization of this compound relies on a strategic application of modern analytical techniques. While FT-IR and GC-MS serve as excellent primary tools for rapid confirmation of functional groups, purity, and molecular weight, they fall short of providing a complete structural picture. Nuclear Magnetic Resonance spectroscopy is the definitive method , offering an unparalleled depth of information that allows for the precise assignment of every proton and carbon in the molecule. The predicted spectral data, based on established chemical principles, provides a robust template for the verification of this important synthetic intermediate, ensuring the integrity and success of subsequent research and development efforts.

References

  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan.
  • Martin, R. H., & Defay, N. (1964). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry.
  • Yamamoto, O., Yanagisawa, M., & Hayamizu, K. (1980). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2.
  • Bell, N. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Duke University. (n.d.). Coupling constants. The Duke NMR Center.
  • JoVE. (2022). NMR Spectroscopy of Benzene Derivatives.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol.
  • Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • Liu, K., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Unlock the Potential of this compound.
  • Song, D., et al. (2015). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Creative Research Thoughts.
  • Jaspers, M., et al. (2023). Benchmarking post-Hartree-Fock methods against experimental and high-level theoretical spin-spin coupling constants. arXiv.
  • De Vleeschouwer, F., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • University of Calgary. (n.d.). 13C NMR.
  • Shinde, S. (n.d.). 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy. SlideShare.
  • Huston, R. C., & Ballard, M. M. (1932). o-BROMOPHENOL. Organic Syntheses.
  • Chemistry LibreTexts. (2020). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • Reich, H. J. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants.
  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons.
  • Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry.

Sources

A Comparative Guide to the Reactivity of 2-Bromo-3-fluorophenol and 4-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. The isomeric relationship between substituted aromatic compounds can lead to subtle yet significant differences in their chemical behavior. This guide provides an in-depth technical comparison of the reactivity of two such isomers: 2-Bromo-3-fluorophenol and 4-Bromo-3-fluorophenol. By examining their electronic and steric properties, we can predict and understand their differential reactivity in key organic transformations, providing a rational basis for their selection in complex synthesis.

Introduction to the Isomers: Structural and Electronic Overview

This compound and 4-Bromo-3-fluorophenol are structural isomers with the molecular formula C₆H₄BrFO.[1][2] Both molecules are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] The key distinction lies in the relative positions of the bromine and fluorine substituents with respect to the hydroxyl group, which profoundly influences the electron distribution within the aromatic ring and the steric environment around the reactive sites.

PropertyThis compound4-Bromo-3-fluorophenol
CAS Number 443-81-2121219-03-2
Molecular Weight 191.00 g/mol 191.00 g/mol
Appearance Light yellow liquid or solidWhite to light yellow powder or crystals
Structure

Table 1: General Properties of this compound and 4-Bromo-3-fluorophenol.

The hydroxyl (-OH) group is a potent activating, ortho, para-director in electrophilic aromatic substitution due to its strong +M (mesomeric) effect.[5] Both fluorine and bromine are halogens, which exhibit a dual electronic effect: they are electron-withdrawing through the inductive (-I) effect and electron-donating via the mesomeric (+M) effect. For halogens, the inductive effect generally outweighs the mesomeric effect, rendering them deactivating groups, yet they are still ortho, para-directors.[6] The interplay of these electronic effects, coupled with steric considerations, dictates the reactivity of these isomers.

Comparative Reactivity Analysis

Acidity (pKa)

The acidity of phenols is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion, thereby increasing the acidity (lowering the pKa) of the phenol.[7][8]

  • This compound: The electron-withdrawing bromine and fluorine atoms are located ortho and meta to the hydroxyl group, respectively. Both substituents will exert their -I effect, stabilizing the phenoxide ion.

  • 4-Bromo-3-fluorophenol: The bromine atom is para and the fluorine atom is meta to the hydroxyl group. Again, both will contribute to the stabilization of the conjugate base through their -I effect.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. The powerful activating and ortho, para-directing hydroxyl group will be the dominant directing influence.

  • This compound: The positions ortho and para to the hydroxyl group are C6 and C4, respectively. The C6 position is sterically hindered by the adjacent bromine atom. The C4 position is also influenced by the ortho fluorine and meta bromine.

  • 4-Bromo-3-fluorophenol: The positions ortho to the hydroxyl group are C2 and C6. The C2 position is influenced by the adjacent fluorine atom. The C6 position is less sterically hindered.

For electrophilic substitution, 4-Bromo-3-fluorophenol is predicted to be more reactive and offer more predictable regioselectivity. The less sterically hindered C6 position is strongly activated by the hydroxyl group, making it the most likely site for substitution. In contrast, the potential substitution sites on this compound are more sterically encumbered and electronically influenced by multiple substituents, potentially leading to mixtures of products or requiring harsher reaction conditions.

Representative Experimental Protocol: Nitration of a Substituted Phenol

This protocol provides a general method for the nitration of phenols, which can be adapted for the isomers .

Materials:

  • Substituted Phenol (e.g., 4-Bromophenol) (1 mmol)

  • Ammonium Nitrate (NH₄NO₃) (2 mmol)

  • Potassium Hydrogen Sulfate (KHSO₄) (0.05 mmol)

  • Acetonitrile (5 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the substituted phenol (1 mmol), ammonium nitrate (2 mmol), and potassium hydrogen sulfate (0.05 mmol) in acetonitrile (5 mL).[10]

  • Stir the mixture magnetically at reflux temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove solid residues.

  • Wash the residue with acetonitrile (2 x 3 mL).

  • Combine the filtrates and add anhydrous sodium sulfate to dry the solution.

  • Filter the mixture and remove the solvent from the filtrate under reduced pressure to obtain the crude product.[10]

  • The product can be further purified by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich aromatic rings unless activated by strong electron-withdrawing groups, typically ortho and/or para to the leaving group. In the case of bromofluorophenols, the bromine atom is the most likely leaving group.

  • This compound: The bromine at C2 is ortho to the hydroxyl group and meta to the fluorine. The hydroxyl group is electron-donating, which disfavors SNAr.

  • 4-Bromo-3-fluorophenol: The bromine at C4 is para to the hydroxyl group and meta to the fluorine.

Neither isomer is highly activated towards traditional SNAr due to the presence of the electron-donating hydroxyl group. However, for reactions that can proceed via alternative mechanisms, such as those involving benzyne intermediates or metal catalysis, the relative positions of the halogens can influence reactivity. For SNAr reactions, subtle differences in the electronic environment might lead to minor rate differences, but both are expected to be relatively unreactive under standard SNAr conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F, making the C-Br bond the reactive site in both isomers.[11]

  • This compound: The C-Br bond is at the C2 position, flanked by the hydroxyl group at C1 and the fluorine at C3. The ortho hydroxyl group can potentially coordinate with the palladium catalyst, influencing the reaction rate. However, it also presents significant steric hindrance around the reaction center.

  • 4-Bromo-3-fluorophenol: The C-Br bond is at the C4 position, which is sterically more accessible compared to the C2 position in the other isomer. The electronic environment is influenced by the para hydroxyl group and the meta fluorine.

In palladium-catalyzed cross-coupling reactions, 4-Bromo-3-fluorophenol is expected to be the more reactive substrate. The reduced steric hindrance around the C-Br bond should facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[12] While the ortho hydroxyl group in this compound could have a directing or rate-enhancing effect in some cases, the steric impediment is likely to be the dominant factor, potentially requiring more forcing conditions or specialized catalyst systems to achieve comparable yields.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of aryl bromides like the title compounds.

Materials:

  • Aryl Bromide (e.g., this compound or 4-Bromo-3-fluorophenol) (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[13]

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The reactivity in this case is primarily dependent on the acidity of the phenol and the accessibility of the resulting phenoxide.

As discussed in the acidity section, the pKa values of the two isomers are expected to be similar. Therefore, the formation of the phenoxide should proceed with comparable ease for both. The subsequent nucleophilic attack by the phenoxide is less likely to be significantly affected by the position of the bromo and fluoro substituents, as the reaction occurs at the oxygen atom, which is somewhat removed from these groups. Consequently, both this compound and 4-Bromo-3-fluorophenol are expected to exhibit similar reactivity in O-alkylation reactions.

Representative Experimental Protocol: Williamson Ether Synthesis with a Substituted Phenol

This protocol outlines a general procedure for the O-alkylation of phenols.

Materials:

  • Substituted Phenol (e.g., this compound or 4-Bromo-3-fluorophenol) (1 equiv.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2 equiv.)

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide) (1.1 equiv.)

  • Solvent (e.g., acetonitrile or DMF)

Procedure:

  • To a round-bottom flask, add the substituted phenol (1 equiv.) and the base (2 equiv.) in the chosen solvent.

  • Stir the suspension at room temperature for a short period to facilitate phenoxide formation.

  • Add the alkyl halide (1.1 equiv.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ether product.[14]

  • Purify the product by column chromatography if necessary.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the differential reactivity of the two isomers.

Electrophilic_Aromatic_Substitution_Directing_Effects cluster_0 4-Bromo-3-fluorophenol cluster_1 This compound 4-Bromo 4-Bromo-3-fluorophenol 4-Bromo_C6 C6 (ortho to OH) Less Hindered Major Product Site 4-Bromo->4-Bromo_C6 Favored 4-Bromo_C2 C2 (ortho to OH) Hindered by F 4-Bromo->4-Bromo_C2 Disfavored 2-Bromo This compound 2-Bromo_C6 C6 (ortho to OH) Hindered by Br 2-Bromo->2-Bromo_C6 Disfavored 2-Bromo_C4 C4 (para to OH) Electronically Influenced 2-Bromo->2-Bromo_C4 Possible

Caption: Directing effects in electrophilic aromatic substitution.

Palladium_Cross_Coupling_Steric_Hindrance cluster_0 4-Bromo-3-fluorophenol cluster_1 This compound Pd_Catalyst Pd(0) Catalyst 4-Bromo_Site Sterically Accessible C-Br Bond Pd_Catalyst->4-Bromo_Site Faster Oxidative Addition 2-Bromo_Site Sterically Hindered C-Br Bond Pd_Catalyst->2-Bromo_Site Slower Oxidative Addition 4-Bromo_Coupling 4-Bromo-3-fluorophenol (para-Bromo) 4-Bromo_Coupling->4-Bromo_Site 2-Bromo_Coupling This compound (ortho-Bromo) 2-Bromo_Coupling->2-Bromo_Site

Caption: Steric effects in Pd-catalyzed cross-coupling.

Conclusion

  • 4-Bromo-3-fluorophenol is generally the more versatile and reactive isomer for electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions . This is primarily due to the greater steric accessibility of its reactive sites.

  • This compound , with its more sterically congested environment around the reactive positions, may require more tailored and optimized reaction conditions for these transformations.

  • For reactions occurring at the hydroxyl group, such as O-alkylation , both isomers are expected to display comparable reactivity.

This guide provides a predictive framework based on established principles of organic chemistry to aid in the rational selection and application of these important synthetic building blocks. While direct comparative experimental data is limited, the analysis herein offers a robust foundation for synthetic planning and troubleshooting.

References

  • Lide, D. R. (Ed.). (2008). CRC Handbook of Chemistry and Physics (89th ed.). CRC Press.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]
  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
  • SciSpace. (n.d.). Absolute pKa determinations for substituted phenols.
  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Hammett equation.
  • Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution.
  • DergiPark. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.
  • National Center for Biotechnology Information. (n.d.). Nitration of Phenols Under Mild and Heterogeneous Conditions.
  • Chemistry Research Journal. (2018). Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols.
  • Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ACS Publications. (2018). Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment.
  • ACS Publications. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
  • ResearchGate. (2006). (PDF) Nitration of substituted phenols by different efficient heterogeneous systems.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions.
  • Western Oregon University. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ACS Publications. (2020). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • ResearchGate. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ChemTalk. (n.d.). Directing Effects.
  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (2011). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • University of California, Irvine. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • University of California, Berkeley. (n.d.). Table 1: Hammett constants for some common substituents.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
  • University of Massachusetts Boston. (n.d.). Unit 4: Free Energy Relationships.
  • PubMed. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • Quora. (2022). What is the order of ortho, para and meta products for steric hinderance?.
  • ACS Publications. (1998). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides.
  • Michigan State University. (n.d.). Aromatic Reactivity.
  • University of Bristol. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".

Sources

FT-IR spectrum analysis of 2-Bromo-3-fluorophenol functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the FT-IR Spectrum of 2-Bromo-3-fluorophenol

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple peak-list, offering a comparative analysis against related phenolic compounds to elucidate the distinct spectral signatures imparted by bromine and fluorine substituents. We will explore the causality behind spectral shifts and provide a robust, self-validating experimental protocol for acquiring high-quality data.

The Principle: Why FT-IR is a Cornerstone of Functional Group Analysis

FT-IR spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule. Covalent bonds are not static; they vibrate at specific frequencies corresponding to the energy of infrared radiation. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, leading to vibrational excitation. An FT-IR spectrometer measures this absorption. The resulting spectrum is a unique molecular fingerprint, where the position, intensity, and shape of absorption bands reveal the presence of specific functional groups.

For a substituted phenol like this compound, FT-IR is invaluable for confirming the presence of the hydroxyl (-OH) group, the aromatic ring, and the carbon-halogen (C-F and C-Br) bonds, providing critical structural verification.

Comparative Spectral Analysis: Deconvoluting the Spectrum of this compound

To fully appreciate the spectrum of this compound, we must understand how each component—the phenol backbone and the halogen substituents—contributes to the final spectral output. We will compare its expected spectrum with that of phenol, 3-fluorophenol, and 2-bromophenol.

Phenol: The Archetype

The FT-IR spectrum of phenol provides our baseline. Its key features are:

  • O-H Stretching: A very strong and characteristically broad band appears between 3200-3600 cm⁻¹.[1][2] The broadening is a direct result of intermolecular hydrogen bonding between phenol molecules.[1]

  • C-O Stretching: A strong band appears around 1220 cm⁻¹, which is characteristic of a phenolic C-O bond and distinguishes it from aliphatic alcohols (which absorb at lower wavenumbers).[1]

  • Aromatic C-H Stretching: These are sharp, medium-intensity bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[1][3]

  • Aromatic C=C Stretching: Medium to strong absorptions from the benzene ring vibrations are found in the 1400-1600 cm⁻¹ region.[1][3][4]

The Influence of Fluorine: A Look at 3-Fluorophenol

Introducing a highly electronegative fluorine atom onto the ring significantly impacts the spectrum:

  • C-F Stretching: The most prominent new feature is a very strong absorption band corresponding to the C-F stretch, typically found in the 1000-1400 cm⁻¹ range for aryl fluorides.[5] For 2,3-difluorophenol, strong bands have been assigned between 1279 and 1331 cm⁻¹.[6] This powerful absorption is often one of the most intense peaks in the fingerprint region.

  • Shifts in Other Bands: The electron-withdrawing nature of fluorine can cause subtle shifts in the C-O and aromatic C=C stretching frequencies.

The Influence of Bromine: A Look at 2-Bromophenol

Adding a bromine atom introduces another distinct feature:

  • C-Br Stretching: The C-Br stretch appears at a much lower frequency due to the larger mass of the bromine atom. This absorption is typically found in the 515-690 cm⁻¹ range.[7] This peak can sometimes be difficult to assign definitively as it falls deep in the fingerprint region where many other bending vibrations occur.

Predicted FT-IR Spectrum of this compound: A Synthesis

By combining the features of the parent phenol and the effects of the two different halogen substituents, we can predict the key absorption bands for this compound. The electronic interplay of the electron-donating hydroxyl group and the electron-withdrawing halogens will create a unique spectral fingerprint.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity & Characteristics
O-H StretchingPhenolic -OH3200 - 3550Strong, Broad. The broadness is due to hydrogen bonding.[1][2][7]
C-H Stretching (Aromatic)Ar-H3000 - 3100Medium, Sharp. Characteristic of C-H bonds on a benzene ring.[1][3][8]
C=C Stretching (Aromatic)Aromatic Ring1400 - 1600Medium to Strong, Multiple Bands. These peaks confirm the presence of the aromatic backbone.[1][3][4]
C-F StretchingAryl-F1200 - 1300Strong. This is a highly characteristic and intense peak for the C-F bond. The exact position can be influenced by other substituents.[6]
C-O StretchingPhenolic C-O1150 - 1250Strong. Characteristic of the phenol C-O bond, distinguishing it from alcohols.[1]
C-H Out-of-Plane BendingAr-H675 - 900Strong. The pattern of these bands can sometimes help determine the substitution pattern on the aromatic ring.[3][7]
C-Br StretchingAryl-Br515 - 690Medium to Strong. This peak is at a low frequency due to the high mass of bromine.[7]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum via ATR

The choice of sampling technique is critical for obtaining a reliable spectrum. Attenuated Total Reflectance (ATR) is a modern, preferred method for both liquid and solid samples due to its simplicity, speed, and lack of sample preparation.[9]

Rationale for Choosing ATR
  • Minimal Sample Prep: Unlike the KBr pellet method, ATR requires no grinding or pressing, which can alter the sample's crystalline structure.[10] A small amount of the solid or liquid is simply placed in direct contact with the ATR crystal.[10][11]

  • Reproducibility: The fixed path length of the ATR technique leads to highly reproducible spectra, which is essential for comparative studies.

  • Speed: Analysis time is reduced to seconds per sample.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: This is the most critical step for data quality. Clean the surface of the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.[10] Run a "Clean Check" scan to ensure no residue from previous samples or the cleaning solvent remains.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be mathematically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of this compound (a few milligrams of solid or a single drop of liquid) onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for achieving a strong, high-quality signal.[10]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preparing the instrument for the next user.

Visualization of the FT-IR Analysis Workflow

The logical flow from sample preparation to final interpretation is a self-validating system, ensuring each step builds upon a reliable foundation.

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 2-Bromo-3-fluorophenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous structural elucidation of halogenated aromatic compounds is a critical task in pharmaceutical development, environmental analysis, and chemical synthesis. 2-Bromo-3-fluorophenol (C₆H₄BrFO), a key chemical intermediate, presents a unique analytical challenge due to its isomeric space and the need for precise characterization.[1][2] This guide provides a comprehensive comparison of leading high-resolution mass spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—for the analysis of this compound. We delve into the causality behind instrumental choices, present detailed, self-validating experimental protocols, and offer predictive insights into its fragmentation behavior, equipping researchers with the expertise to select and implement the optimal analytical strategy.

The Imperative for High Resolution: Beyond Nominal Mass

In mass spectrometry, the ability to distinguish between ions of very similar mass-to-charge ratios (m/z) is paramount. This capability is defined by mass resolution , the measure of how well two adjacent peaks in a mass spectrum are separated.[3] For a compound like this compound, with a monoisotopic mass of 189.94296 Da, HRMS is not a luxury but a necessity for three primary reasons.[4][5]

  • Resolving Isobaric Interferences: In complex matrices such as reaction mixtures or environmental samples, numerous compounds can share the same nominal mass. HRMS provides the high resolving power needed to separate the analyte signal from these matrix interferences, which would otherwise lead to false positives or inaccurate quantification.[3]

  • Confirming Elemental Composition: High mass accuracy, typically in the sub-5 ppm range, allows for the confident determination of a molecule's elemental formula. By comparing the experimentally measured accurate mass to the theoretical mass, chemists can drastically narrow down the potential molecular identities.[6]

  • Validating Halogen Presence: The most definitive feature of a bromine-containing compound is its isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] This results in a characteristic M+2 peak that is nearly equal in intensity to the monoisotopic M+ peak. HRMS instruments can clearly resolve this isotopic pattern, providing unequivocal evidence of bromine's presence in the molecule and its fragments.[8]

Comparative Analysis of HRMS Platforms

The choice of an HRMS platform is a critical decision dictated by the analytical objective, sample complexity, and available resources. Each instrument operates on a different physical principle, offering a unique balance of resolving power, mass accuracy, scan speed, and accessibility.[3][9][10]

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Typical Resolving Power 20,000 - 60,00060,000 - 500,000+100,000 - 10,000,000+
Mass Accuracy 1 - 5 ppm< 1 - 3 ppm< 1 ppm (often ppb)
Scan Speed Very Fast (up to 100s of spectra/sec)Moderate to FastSlow
Key Advantage Excellent for fast chromatography (UPLC/UHPLC), robust MS/MSHigh performance in a benchtop format, versatileUnmatched resolution and mass accuracy
Best Suited For Rapid screening, metabolite ID, analysis of complex mixtures.[11]Comprehensive profiling, quantitation, structural elucidation.[12][13]Analysis of extremely complex mixtures (e.g., petroleomics), isotopic fine structure analysis.[9][14]
Quadrupole Time-of-Flight (Q-TOF)

Q-TOF mass spectrometers couple a quadrupole mass filter with a time-of-flight mass analyzer. This hybrid configuration provides robust MS/MS capabilities and very high acquisition speeds.[10] The causality for choosing a Q-TOF lies in its synergy with ultra-high-performance liquid chromatography (UHPLC). The fast scanning allows for a sufficient number of data points to be collected across narrow chromatographic peaks, ensuring both accurate quantification and high-quality mass spectra.[15]

Orbitrap

The Orbitrap mass analyzer traps ions in an electrostatic field and measures the frequency of their axial oscillation, which is related to their m/z.[3] This technology provides exceptionally high resolving power and mass accuracy in a relatively compact and user-friendly instrument. The choice of an Orbitrap is often driven by the need for high-confidence structural confirmation and the ability to perform both targeted and non-targeted screening on the same platform without sacrificing performance.[16][17]

Fourier Transform Ion Cyclotron Resonance (FT-ICR)

FT-ICR operates by trapping ions in a strong magnetic field within a Penning trap.[18] The cyclotron frequency of the ions is measured and converted to m/z via a Fourier transform. This technique offers the highest resolving power and mass accuracy currently achievable.[9][14] An FT-ICR is selected when the analytical challenge demands the separation of ions with minuscule mass differences, such as resolving the isotopic fine structure of large molecules or characterizing highly complex mixtures where other instruments would fail.[19]

Predicted Fragmentation of this compound

Understanding the fragmentation pattern is crucial for structural confirmation.[20] Using a hard ionization technique like Electron Ionization (EI), the this compound molecule will form an energetically unstable molecular radical cation (M•+) that undergoes predictable bond cleavages.[8][21] The presence of the bromine atom is a powerful diagnostic tool, as any fragment containing it will exhibit the characteristic 1:1 isotopic cluster.[7]

Key Predicted Fragmentation Pathways:

  • Molecular Ion Formation: The initial event is the formation of the molecular ion, which will be observed as a pair of peaks at m/z 189.9430 ([C₆H₄⁷⁹BrFO]•+) and 191.9409 ([C₆H₄⁸¹BrFO]•+).

  • Loss of Bromine: A common pathway for halogenated aromatics is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would yield a fragment ion at m/z 111.0297 ([C₆H₄FO]+).

  • Loss of Carbon Monoxide: Phenolic compounds frequently undergo the neutral loss of carbon monoxide (CO) after initial fragmentation. For instance, the [M-Br]+ fragment could lose CO to produce a C₅H₄F+ ion at m/z 83.0348.

  • Loss of HBr: Rearrangement followed by the elimination of a neutral HBr molecule is another plausible pathway, which would result in a C₆H₃FO•+ radical cation.

G M [C₆H₄BrFO]•+ m/z 190/192 M_minus_Br [C₆H₄FO]+ m/z 111 M->M_minus_Br - •Br M_minus_CO [C₅H₄BrFO]•+ m/z 162/164 M->M_minus_CO - CO M_minus_Br_minus_CO [C₅H₄F]+ m/z 83 M_minus_Br->M_minus_Br_minus_CO - CO

Caption: Predicted EI fragmentation pathway for this compound.

Table of Predicted High-Resolution Fragment Ions:

m/z (Theoretical)Elemental FormulaDescription
189.94296 / 191.94091C₆H₄BrFOMolecular Ion ([M]•+)
161.94799 / 163.94594C₅H₄BrFOLoss of CO
111.02973C₆H₄FOLoss of •Br
83.03481C₅H₄FLoss of •Br and CO

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. The combination of chromatographic retention time, accurate mass measurement, isotopic pattern matching, and MS/MS fragmentation data provides a multi-layered confirmation of the analyte's identity.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Stock Solution (1 mg/mL in Methanol) B Working Standards (1-100 ng/mL) A->B C Chromatographic Separation (GC or LC) B->C D HRMS Detection (Full Scan & dd-MS²) C->D E Peak Integration D->E F Formula Confirmation (Mass Accuracy & Isotope Fit) E->F G Structural Verification (MS² Library/Fragment Match) F->G

Caption: General experimental workflow for HRMS analysis.

Protocol 1: GC-Orbitrap Analysis for Volatile Profiling

This method is ideal for the analysis of the semi-volatile this compound, providing high chromatographic resolution and unambiguous identification.

  • 1. Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in high-purity methanol.

    • Perform serial dilutions to create working standards and quality control samples in the desired concentration range (e.g., 1 to 100 ng/mL).

  • 2. GC Parameters:

    • System: Gas chromatograph coupled to an Orbitrap mass spectrometer.

    • Column: A low-bleed, mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). Rationale: This column provides excellent separation for a wide range of semi-volatile aromatic compounds.

    • Injection: 1 µL, splitless injection. Rationale: Maximizes analyte transfer to the column for trace-level detection.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • 3. Mass Spectrometer Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan with data-dependent MS² (dd-MS²).

    • Full Scan Resolution: 120,000 (at m/z 200). Rationale: This provides sufficient resolving power to separate the analyte from most matrix interferences and ensure high mass accuracy.

    • Scan Range: m/z 50-350.

    • dd-MS² Resolution: 30,000 (at m/z 200).

    • Collision Energy: Stepped normalized collision energy (NCE) of 20, 35, 50. Rationale: Using multiple collision energies ensures the generation of a comprehensive range of fragment ions for structural confirmation.

Protocol 2: UPLC-Q-TOF-MS Analysis for High-Throughput Screening

This method is suited for analyzing this compound in complex liquid matrices where high throughput is required.

  • 1. Sample Preparation:

    • Prepare stock and working solutions as described in Protocol 1, using a solvent compatible with the mobile phase (e.g., 50:50 methanol:water).

  • 2. UPLC Parameters:

    • System: UHPLC or UPLC system coupled to a Q-TOF mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Rationale: C18 provides robust retention for moderately polar compounds like phenols.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

  • 3. Mass Spectrometer Parameters:

    • Ionization: Electrospray Ionization (ESI) in negative mode. Rationale: Phenols readily deprotonate to form [M-H]⁻ ions, providing high sensitivity in negative mode.

    • Acquisition Mode: Full scan with data-dependent MS/MS.

    • Scan Range: m/z 80-400.

    • Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to capture both precursor and fragment ion information.

Conclusion: Selecting the Right Tool for the Job

The high-resolution analysis of this compound is a readily achievable task with modern mass spectrometry platforms.

  • Q-TOF systems offer an unparalleled combination of speed and sensitivity, making them the workhorse for high-throughput screening in complex liquid samples when coupled with UPLC.

  • Orbitrap instruments represent a powerful and versatile choice, providing exceptional resolving power and mass accuracy that enables high-confidence structural confirmation, particularly when coupled with the resolving power of gas chromatography.

  • FT-ICR-MS remains the ultimate tool for the most demanding applications, offering a level of resolution and mass accuracy that can dissect even the most complex isomeric mixtures, albeit at a lower throughput.

The ultimate choice depends on a careful evaluation of the research question. For routine purity checks and identification, a GC-Orbitrap or LC-Q-TOF system provides more than sufficient power. For challenging research involving trace-level detection in highly complex matrices or differentiation from closely related isomers, the superior performance of a higher-resolution Orbitrap or an FT-ICR instrument may be warranted. By understanding the fundamental principles and capabilities of each platform, researchers can confidently generate accurate, reliable, and defensible data.

References

  • ChemicalBook. (n.d.). This compound CAS#: 443-81-2.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12175701, this compound.
  • Guo, J., et al. (2020). Analysis of low molecular weight compounds by MALDI-FTICR-MS. ResearchGate.
  • Smith, R., et al. (2021). Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics. National Institutes of Health (NIH).
  • Environmental Molecular Sciences Laboratory. (n.d.). Mass Spectrometry for Organic Matter Analysis.
  • Wang, R., et al. (2022). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. MDPI.
  • Wikipedia. (n.d.). Fourier-transform ion cyclotron resonance.
  • He, J., et al. (2022). FT-ICR Mass Spectrometry Imaging at Extreme Mass Resolving Power Using a Dynamically Harmonized ICR Cell with 1ω or 2ω Detection. ACS Publications.
  • Liu, H., et al. (2022). Nontarget analysis and comprehensive characterization of halogenated organic pollutants by GC-Q-Orbitrap-HRMS. ResearchGate.
  • Hoh, E., et al. (2008). Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products. ResearchGate.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Motilva, M.J., et al. (2019). A Triple Quadrupole and a Hybrid Quadrupole Orbitrap Mass Spectrometer in Comparison for Polyphenol Quantitation. PubMed.
  • Wang, S., et al. (2020). A high-resolution Orbitrap Mass spectral library for trace volatile compounds in fruit wines. Scientific Reports.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • van de Waterbeemd, M., et al. (2022). High-Resolution Native Mass Spectrometry. PubMed.
  • The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube.
  • Ghorbani, M., et al. (2019). Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography – High resolution (Orbitrap) mass spectrometry (IC-HRMS). ResearchGate.
  • Li, H., et al. (2022). UPLC–Q–TOF–MS/MS Analysis of Phenolic Compounds from the Fruit of Cephalostachyum fuchsianum Gamble and Their Antioxidant and Cytoprotective Activities. National Institutes of Health (NIH).
  • Jesus, F., et al. (2019). LC-ESI-QTOF/MS Characterization of Phenolic Compounds from Medicinal Plants (Hops and Juniper Berries) and Their Antioxidant Activity. MDPI.
  • Iannone, M., et al. (2020). Analysis of Phenolic Compounds in Commercial Cannabis sativa L. Inflorescences Using UHPLC-Q-Orbitrap HRMS. PubMed Central.
  • Wang, Y., et al. (2021). Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS: primary sources and secondary formation. Atmospheric Chemistry and Physics.
  • Glish, G.L., & Vachet, R.W. (2018). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. National Institutes of Health (NIH).

Sources

The Halogen Dance: A Comparative Guide to the Reactivity of Aryl Bromides vs. Aryl chlorides in Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthesis. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this transformation, enabling the formation of arylamines from a wide array of precursors.[1] A critical decision in designing these reactions is the choice of the aryl halide starting material. While aryl chlorides are economically attractive due to their lower cost and broader commercial availability, aryl bromides have traditionally been favored for their superior reactivity. This guide provides an in-depth comparison of the reactivity of aryl bromides and aryl chlorides in palladium-catalyzed amination, supported by mechanistic insights and experimental data, to inform your selection of substrates and reaction conditions.

The Decisive Step: Oxidative Addition and Bond Dissociation Energies

The fundamental difference in reactivity between aryl bromides and aryl chlorides in Buchwald-Hartwig amination lies in the initial, often rate-determining, step of the catalytic cycle: oxidative addition.[2] In this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide. The propensity for this to occur is directly related to the strength of the C-X bond.

The carbon-bromine (C-Br) bond in an aryl bromide is significantly weaker than the carbon-chlorine (C-Cl) bond in an aryl chloride. This is quantified by their respective bond dissociation energies (BDEs). For instance, the BDE of the C-Br bond in phenyl bromide is approximately 84.0 kcal/mol, whereas the C-Cl bond in phenyl chloride is considerably stronger at around 97.1 kcal/mol.[3] This ~13 kcal/mol difference means that significantly more energy is required to cleave the C-Cl bond, resulting in a slower oxidative addition step and, consequently, a less reactive substrate under identical conditions.

The general trend for the ease of oxidative addition to a palladium(0) center is Ar-I > Ar-Br > Ar-Cl > Ar-F, directly inverse to their bond dissociation energies.[3] This inherent reactivity difference dictates the choice of catalyst, ligands, and reaction conditions required for a successful transformation.

The Evolution of Catalysis: Taming the Unreactive Chloride

The challenge posed by the stronger C-Cl bond has driven significant innovation in catalyst development. While early generations of palladium catalysts with simple phosphine ligands like P(o-tolyl)₃ were effective for aryl bromides, they showed limited efficacy for aryl chlorides.[3] The breakthrough came with the development of sterically hindered and electron-rich ligands.

Bulky phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos) and ferrocene-based ligands developed by Hartwig, create a more electron-rich and coordinatively unsaturated palladium center.[1] This enhanced electron density on the metal facilitates the cleavage of the robust C-Cl bond. Similarly, N-heterocyclic carbenes (NHCs) have emerged as another powerful class of ligands that promote the amination of aryl chlorides, often at lower catalyst loadings and milder temperatures.[4]

Quantitative Reactivity Comparison: A Look at the Data

While it is widely accepted that aryl bromides are more reactive, direct, side-by-side quantitative comparisons under identical palladium-catalyzed conditions in the literature can be sparse. However, the general observation is that reactions with aryl bromides proceed faster and often at lower temperatures than their aryl chloride counterparts. For example, it has been noted that the coupling of ammonia with aryl bromides is faster and more selective for the primary amine than the corresponding reaction with aryl chlorides.[5]

To illustrate the tangible difference in reactivity, we can look at a representative nickel-catalyzed amination, where the same fundamental principles of C-X bond activation apply. A study by Ge and co-workers demonstrated the coupling of various aryl halides with alkylamines. While not a palladium-catalyzed system, the results clearly show the reactivity trend.

Aryl HalideAmineCatalyst SystemTime (h)Yield (%)
4-Chlorotoluenen-OctylamineNi(II)-bipyridine complex, light2485
4-Bromotoluenen-OctylamineNi(II)-bipyridine complex, light1292

Data adapted from a representative nickel-catalyzed photocatalytic amination. This data is illustrative of the general reactivity trend, although the specific catalyst system differs from traditional Buchwald-Hartwig conditions.

This data, while from a different catalytic system, underscores the general principle: the aryl bromide reacts significantly faster and provides a slightly higher yield than the corresponding aryl chloride under otherwise identical conditions. This is a direct consequence of the lower C-Br bond dissociation energy.

Experimental Workflow: Navigating the Halogen Choice

The choice between an aryl bromide and an aryl chloride has significant practical implications for your experimental setup. Here, we outline a general workflow for a Buchwald-Hartwig amination, highlighting the key differences in approach.

Logical Workflow for Aryl Halide Selection in Amination

G cluster_0 Project Initiation cluster_1 Substrate Availability & Cost cluster_2 Catalyst & Reaction Design cluster_3 Execution & Analysis Start Define Target Arylamine Check_Availability Aryl Halide Availability & Cost Analysis Start->Check_Availability Decision_Chloride Aryl Chloride is Preferred Check_Availability->Decision_Chloride Chloride is cheaper/ more available Decision_Bromide Aryl Bromide is Available/Required Check_Availability->Decision_Bromide Bromide is available or reactivity is critical Chloride_Catalyst Select Specialized Catalyst (e.g., Pd/Bulky Ligand or NHC) Decision_Chloride->Chloride_Catalyst Yes Bromide_Catalyst Select Standard Catalyst (e.g., Pd/P(o-tolyl)3 or similar) Decision_Bromide->Bromide_Catalyst Yes Conditions_Chloride Higher Temperature & Longer Reaction Time Likely Chloride_Catalyst->Conditions_Chloride Conditions_Bromide Milder Temperature & Shorter Reaction Time Likely Bromide_Catalyst->Conditions_Bromide Run_Reaction Perform Amination Reaction Conditions_Chloride->Run_Reaction Conditions_Bromide->Run_Reaction Analyze_Results Analyze Yield & Purity Run_Reaction->Analyze_Results End Target Achieved Analyze_Results->End

Caption: Logical workflow for selecting an aryl halide and designing the subsequent amination reaction.

Representative Experimental Protocol: Amination of 4-Halotoluene with Morpholine

This protocol provides a comparative framework. Note the typical adjustments for an aryl chloride (higher temperature, potentially longer reaction time, and a more specialized ligand).

Reaction Setup:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2.5 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add the aryl halide (4-bromotoluene or 4-chlorotoluene, 1.0 eq).

  • Add the amine (morpholine, 1.2 eq).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the Schlenk tube and stir the reaction mixture at the appropriate temperature.

Key Differences in Conditions:

  • For 4-Bromotoluene: The reaction may proceed efficiently at a lower temperature (e.g., 80-100 °C) and may reach completion in a shorter timeframe (e.g., 4-12 hours). A less specialized ligand might also be sufficient.

  • For 4-Chlorotoluene: A higher reaction temperature (e.g., 100-120 °C) is typically required. The reaction time may be longer (e.g., 12-24 hours). The use of a bulky, electron-rich ligand like XPhos is highly recommended for good conversion.[6]

Work-up and Analysis:

  • Cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated morpholine.

  • Characterize the product and determine the yield.

The Catalytic Cycle: A Visual Explanation

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the critical oxidative addition step.

G Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Rate-Determining Step) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]X OA_complex->Amine_complex Ligand Exchange Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product BaseH [Base-H]X Amido_complex->BaseH ArX Ar-X ArX->OA_complex Amine HNR'R'' Amine->Amine_complex Base Base Base->Amido_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The energy barrier for the initial oxidative addition of Ar-X to the Pd(0) catalyst is significantly higher for Ar-Cl than for Ar-Br, making this step slower and more challenging for aryl chlorides.

Conclusion and Future Outlook

As catalyst development continues to advance, the reactivity gap between aryl bromides and chlorides is narrowing. Novel catalyst systems are continually being reported that enable the efficient amination of aryl chlorides under increasingly mild conditions. For the practicing chemist, a careful consideration of substrate cost, availability, and the desired reaction conditions will ultimately guide the optimal choice of aryl halide for a successful C-N coupling reaction.

References

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Ge, G., Song, G., Nong, D.-Z., Li, J.-S., Li, G., Zhang, W., & Xiao, J. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 10847–10864. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
  • Gessner, V. H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
  • Nolan, S. P. (2005).
  • Hartwig, J. F. (2010).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

Sources

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of halogenated aromatic compounds is a critical step in the synthesis of novel molecular entities. 2-Bromo-3-fluorophenol represents a valuable, yet challenging, building block. The presence of the electron-withdrawing fluorine atom meta to the bromine, coupled with the ortho-hydroxyl group, significantly influences the electronic and steric environment of the C-Br bond. This guide provides a comprehensive comparison of palladium catalyst systems for the effective coupling of this substrate in key C-C and C-N bond-forming reactions.

It is important to note that while extensive research exists for various bromofluorophenol isomers, direct comparative studies on the efficacy of different palladium catalysts specifically for this compound are not widely published. Therefore, this guide synthesizes established principles of cross-coupling chemistry and draws upon data from closely related substrates, such as 2-bromo-4-fluorophenol, to provide expert recommendations and robust starting protocols for your experimental design. The underlying causality for catalyst and condition selection is explained to empower researchers to rationally optimize their specific transformations.

The Challenge: Coupling an Electron-Deficient, Sterically Influenced Substrate

The this compound substrate presents a unique set of challenges for palladium-catalyzed cross-coupling. The fluorine atom's inductive effect renders the aryl ring electron-deficient, which can slow the initial oxidative addition of the Pd(0) catalyst to the C-Br bond—often the rate-determining step of the catalytic cycle. Furthermore, the ortho-hydroxyl group can potentially coordinate to the palladium center or interact with the base, influencing catalyst activity and stability. The choice of ligand, palladium precursor, base, and solvent is therefore paramount to overcoming these hurdles and achieving high reaction efficiency.

Comparative Analysis of Palladium Catalyst Systems

The success of any cross-coupling reaction hinges on the selection of an appropriate catalyst system. Modern catalysis has moved beyond simple phosphine ligands to highly specialized, sterically bulky, and electron-rich ligands that promote efficient oxidative addition and reductive elimination. Below, we compare catalyst classes for four major types of coupling reactions.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. For an electron-deficient substrate like this compound, a highly active catalyst is required.

  • Recommended Catalyst Systems: Catalyst systems employing bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are the gold standard. Ligands such as XPhos , SPhos , and RuPhos are designed to stabilize the Pd(0) center and facilitate the challenging oxidative addition step. Pre-formed palladium precatalysts (e.g., XPhos Pd G3) are often preferred as they are air-stable and provide more consistent results by ensuring the efficient generation of the active Pd(0) species.

  • Causality of Choice: These ligands create a sterically hindered yet electron-rich coordination sphere around the palladium atom. This electron density facilitates the oxidative addition of the electron-poor C-Br bond. The bulkiness of the ligand promotes the final reductive elimination step, releasing the product and regenerating the catalyst.

Buchwald-Hartwig Amination: For C-N Bond Formation

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry.[1][2] The choice of catalyst is critical to accommodate a wide range of amine coupling partners.

  • Recommended Catalyst Systems: Similar to Suzuki coupling, bulky biaryl phosphine ligands are highly effective. XPhos and BrettPhos are particularly well-suited for coupling with both primary and secondary amines. For sterically hindered amines, Josiphos-type ligands can also be effective. The choice of base is crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being standard.[2][3]

  • Causality of Choice: The mechanism of C-N bond formation requires a catalyst that can efficiently bring together the aryl halide and the amine. The bulky ligands prevent the formation of inactive palladium dimers and promote the reductive elimination step that forms the C-N bond.[1]

Sonogashira Coupling: For C-C (Alkynyl) Bond Formation

The Sonogashira reaction provides a direct route to aryl alkynes.[4] This reaction typically employs a dual catalyst system of palladium and copper(I).[4]

  • Recommended Catalyst Systems: The classic catalyst system consists of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with a copper(I) co-catalyst, typically CuI . Phosphine-free systems and catalysts with N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, sometimes allowing for copper-free conditions which can be advantageous to avoid the homocoupling of alkynes (Glaser coupling).

  • Causality of Choice: The palladium catalyst facilitates the coupling of the aryl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center. The choice of an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is also critical as it serves to deprotonate the alkyne and act as a solvent.[4]

Heck Vinylation: For C-C (Vinyl) Bond Formation

The Heck reaction allows for the vinylation of aryl halides. The regioselectivity of the reaction (formation of the α- or β-substituted alkene) can be influenced by the catalyst and reaction conditions.

  • Recommended Catalyst Systems: For simple Heck reactions, catalysts like Pd(OAc)₂ with phosphine ligands such as P(o-tol)₃ or PPh₃ are often sufficient. For more challenging substrates or to control regioselectivity, palladacycle catalysts (e.g., the Herrmann-Beller catalyst) or systems with bulky phosphine ligands may be required.

  • Causality of Choice: The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the vinylated product. The ligand influences the rate of these steps and can control which vinylic proton is abstracted during elimination, thus dictating the regioselectivity.

Data Summary: Performance of Catalysts with an Analogous Substrate

As direct comparative data for this compound is scarce, the following table summarizes representative data for the cross-coupling of 2-bromo-4-fluorophenol . This information serves as a valuable starting point for designing experiments with the 3-fluoro isomer.

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Phenylboronic acid(L1)₂Pd(OAc)₂K₂CO₃AqueousRT< 1Quantitative[3]
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-2470-95[3]
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-502-685-95Inferred from[3]
Heck Vinylation StyrenePd(dba)₂ / DTBNpPDIPEADMF8024~70-85[3]

Note: L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. Yields for Buchwald-Hartwig, Sonogashira, and Heck reactions are representative for similar aryl bromides and serve as a strong starting point for optimization.[3]

Experimental Protocols: A Starting Point for Your Research

The following protocols are generalized procedures based on best practices for the coupling of challenging aryl bromides. It is imperative that these conditions are optimized for your specific reaction.

General Catalytic Cycle for Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, illustrated below. Understanding this cycle is key to rational troubleshooting and optimization.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_intermediate Ar-Pd(II)L-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R (Product) reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add the palladium catalyst (2 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent mixture to achieve a desired concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the copper-co-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Amine base/solvent (e.g., Triethylamine or a mixture of THF/DIPA)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, this compound (1.0 equiv), and the terminal alkyne (1.2 equiv).

  • Stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 4: Heck Vinylation

This protocol describes a general procedure for the vinylation of this compound with an alkene like styrene.

Materials:

  • This compound

  • Alkene (e.g., Styrene, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., P(o-tol)₃, 4-10 mol%)

  • Organic base (e.g., Et₃N or DIPEA, 1.5-2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF or NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a sealed reaction vessel, add the palladium catalyst and ligand.

  • Evacuate and backfill with an inert gas.

  • Add the solvent, this compound (1.0 equiv), the alkene (1.5 equiv), and the base.

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Typical Experimental Workflow

The following diagram illustrates a standard workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Weigh Reagents (Substrate, Base, Catalyst) prep3 Degas Solvents rxn1 Assemble Under Inert Atmosphere prep3->rxn1 rxn2 Add Solvents & Liquid Reagents rxn3 Heat & Stir rxn4 Monitor Progress (TLC, LC-MS, GC) workup1 Quench Reaction & Aqueous Wash rxn4->workup1 workup2 Extract with Organic Solvent workup3 Dry & Concentrate workup4 Purify (Column Chromatography) final_product Pure Product workup4->final_product Characterize (NMR, MS)

A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

While direct comparative studies on this compound are limited, a rational approach based on established catalytic principles and data from analogous substrates provides a strong foundation for successful cross-coupling. The use of modern, bulky, electron-rich phosphine ligands in combination with appropriate palladium precursors is key to overcoming the challenges posed by this electron-deficient substrate. The protocols provided herein serve as robust starting points, and careful, systematic optimization of the catalyst, ligand, base, and solvent will be essential to achieving high yields and purity for the desired transformation.

References

  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2023).

Sources

A Senior Application Scientist's Guide to Fluorinated Phenols in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical tools, the incorporation of fluorine into a phenolic moiety stands out as a particularly powerful strategy. This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated phenols, elucidating the profound impact of this single-atom substitution on a molecule's journey to becoming a viable drug candidate. We will explore the causality behind the observed advantages, supported by experimental data and detailed protocols.

The Fundamental Impact of Fluorine on Phenol's Physicochemical Nature

The introduction of fluorine, the most electronegative element, into a phenol ring instigates a cascade of changes in the molecule's fundamental properties. These alterations are not merely academic; they have direct and significant consequences for a drug's pharmacokinetic and pharmacodynamic profile.[1][2]

Modulation of Acidity (pKa)

The acidity of the phenolic hydroxyl group is critical for its interaction with biological targets and for its ionization state at physiological pH, which in turn affects membrane permeability and bioavailability.[3] Fluorine's potent electron-withdrawing inductive effect pulls electron density away from the aromatic ring and the attached hydroxyl group.[1] This stabilizes the resulting phenoxide anion upon deprotonation, making the proton more acidic and thus lowering the pKa.

The effect is additive and position-dependent, with fluorine atoms positioned ortho or para to the hydroxyl group exerting the strongest influence.

Table 1: Comparative pKa Values of Phenol and Fluorinated Analogues

CompoundpKaChange from Phenol
Phenol9.99-
4-Fluorophenol9.81-0.18
2-Fluorophenol8.81-1.18
2,4,6-Trifluorophenol7.96-2.03
Pentafluorophenol5.50-4.49

Data sourced from publicly available chemical databases and literature.[4]

This tunable acidity allows medicinal chemists to finely control the ionization state of a drug molecule in different biological compartments, a crucial factor in optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]

Altering Lipophilicity (LogP)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes.[7][8][9] The effect of fluorination on lipophilicity is nuanced. While a single fluorine atom is only slightly larger than a hydrogen atom and can increase lipophilicity, the introduction of multiple fluorine atoms or highly fluorinated groups like trifluoromethyl (-CF3) can sometimes decrease it due to polar effects.[10][11] This context-dependent modulation provides a valuable tool for optimizing a drug's solubility and permeability profile.[3][8][9]

Translating Physicochemical Shifts into Pharmacological Advantages

The true value of fluorinated phenols in drug design lies in how these fundamental physicochemical changes translate into tangible benefits in a biological context.

Enhanced Metabolic Stability: Blocking the "Hotspots"

One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[5][10][12][13] The liver's cytochrome P450 (CYP) enzyme superfamily is the primary engine of drug metabolism, often through the oxidation of C-H bonds.[14][15] The carbon-fluorine (C-F) bond is significantly stronger (~112 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~98 kcal/mol).[16]

By strategically replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic hotspot") with a fluorine atom, chemists can effectively "shield" the molecule from oxidative degradation by CYP enzymes.[10][13] This leads to:

  • Increased half-life (t½): The drug remains in circulation for a longer period.

  • Reduced clearance (CLint): The rate at which the drug is removed from the body is slowed.

  • Improved oral bioavailability: A greater fraction of the administered dose reaches systemic circulation.[3]

Table 2: Comparative In Vitro Metabolic Stability of a Non-fluorinated vs. Fluorinated Analog

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
PhenylpyrroloquinolinoneParent CompoundNon-fluorinated3555.8Human
Phenylpyrroloquinolinone2-Fluoro AnalogFluorinated at the 7-phenyl ring>60<10Human

This table presents illustrative data based on findings where fluorination was employed to improve metabolic stability. Actual values are highly compound-specific.[13][16]

Fine-Tuning Target Binding and Selectivity

Fluorine's unique electronic properties can also be leveraged to enhance a drug's binding affinity and selectivity for its target protein.[1]

  • Hydrogen Bond Acceptor: While a weak hydrogen bond acceptor, the fluorine atom can form favorable interactions with hydrogen bond donors in a protein's active site.[17][18]

  • Dipole-Dipole and Multipolar Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with polar residues or backbone carbonyls within the binding pocket. These are often referred to as orthogonal multipolar interactions and can contribute significantly to binding energy.

  • Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, effectively "locking" it into a bioactive shape that fits more snugly into the target's binding site.[6][12]

Improved Bioavailability and CNS Penetration

The culmination of modulated pKa, enhanced metabolic stability, and altered lipophilicity often results in superior pharmacokinetic properties.[11][19] By lowering the pKa of a nearby basic amine, for example, fluorination can reduce its ionization at physiological pH, increasing its ability to cross the lipid bilayers of the gut wall and the blood-brain barrier.[5] This is a common strategy for improving oral absorption and enabling drugs to reach targets within the central nervous system.[3]

Case Study in Focus: Fluoxetine (Prozac®)

A classic example illustrating the power of a fluorinated phenol derivative is Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).

  • Structure: Fluoxetine contains a trifluoromethyl (-CF3) group on a phenol ether ring.

  • Mechanism: The potent electron-withdrawing -CF3 group is crucial for its activity. Structure-activity relationship (SAR) studies showed that placing this group in the para-position of the phenoxy ring increased the potency for inhibiting serotonin uptake by sixfold compared to the non-fluorinated version.[20]

  • Metabolism: While the C-F bonds themselves are stable, the overall metabolic profile of fluoxetine is complex, and it is a known inhibitor of several CYP enzymes, including CYP2D6.[21] This highlights that while fluorination blocks specific metabolic sites, the overall impact on drug metabolism must be carefully evaluated.

Experimental Validation: Protocols for the Bench Scientist

Objective comparison requires robust experimental data. Below are foundational, step-by-step protocols for assessing two of the key parameters discussed: pKa and metabolic stability.

Protocol 1: Spectrophotometric Determination of pKa

This method is suitable for phenolic compounds that exhibit a pH-dependent change in their UV-Vis absorbance spectrum.

Objective: To determine the pKa of a fluorinated phenol by measuring absorbance changes across a range of pH values.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution (e.g., 10 mM) of the test compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of the compound (e.g., from pH 7 to pH 11 for a fluorinated phenol). Phosphate and borate buffers are common choices.

  • Sample Preparation:

    • For each pH buffer, prepare a sample by diluting a small aliquot of the stock solution into the buffer to a final concentration that gives a measurable absorbance (e.g., 50 µM). Ensure the final concentration of the organic solvent is low (<1%) to avoid impacting the pH.

  • pH Measurement:

    • Calibrate a pH meter using standard buffers (pH 4, 7, 10).

    • Accurately measure and record the pH of each final sample solution.[22]

  • Spectrophotometric Analysis:

    • Record the full UV-Vis spectrum (e.g., 200-500 nm) for each sample.

    • Identify the wavelength of maximum absorbance (λmax) for both the protonated (acidic) and deprotonated (basic) forms of the phenol.

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength (where the difference between the two forms is large) against the measured pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is equal to the pKa.[22]

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[15][23][24]

Objective: To compare the metabolic stability of a fluorinated phenol and its non-fluorinated parent compound by measuring the rate of its disappearance when incubated with liver microsomes.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.[25] Dilute to a working concentration (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[14][25]

    • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system (cofactor solution) to ensure sustained enzyme activity.

  • Incubation:

    • Add the test compound to the microsome suspension to a final concentration of 1 µM and pre-incubate at 37°C for 5-10 minutes.[13]

    • Initiate the reaction by adding the NADPH regenerating system.[13][25]

    • Run a parallel incubation without the NADPH system as a negative control to check for non-enzymatic degradation.[13]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[13][14]

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile) containing an internal standard.[13][25]

  • Sample Processing & Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the half-life (t½) from the slope of the linear regression line (slope = -k, and t½ = 0.693/k).

    • Calculate the intrinsic clearance (CLint) to normalize for the amount of enzyme used.[13] A longer half-life and lower clearance indicate greater metabolic stability.[13]

Visualizing Key Concepts and Workflows

To further clarify these concepts, the following diagrams illustrate the electronic effects of fluorination and the experimental workflow for assessing metabolic stability.

Figure 1. Electronic Effects of Fluorine on a Phenol Ring Phenol Phenolic -OH Ring Aromatic Ring Phenol->Ring Electron Donation (Resonance) Ring->Phenol Weak Induction FPhenol Phenolic -OH (More Acidic) FRing Aromatic Ring FPhenol->FRing Electron Donation (Resonance) Fring Fring FRing->FPhenol Strong Induction Fluorine Fluorine (F) Fluorine->FRing Strong Inductive Withdrawal (-I) Figure 2. Workflow for In Vitro Microsomal Stability Assay prep 1. Reagent Preparation - Liver Microsomes - Test Compound - NADPH Cofactor incubate 2. Pre-incubation Compound + Microsomes @ 37°C prep->incubate start 3. Initiate Reaction Add NADPH Cofactor incubate->start sampling 4. Time-Point Sampling (0, 5, 15, 30, 60 min) start->sampling quench 5. Quench Reaction Add Cold Acetonitrile + Internal Standard sampling->quench process 6. Sample Processing Centrifuge to pellet protein quench->process analyze 7. LC-MS/MS Analysis Quantify remaining compound process->analyze data 8. Data Analysis Calculate t½ and CLint analyze->data

Caption: A generalized workflow for an in vitro microsomal stability assay.

Conclusion

The strategic incorporation of fluorine into phenolic scaffolds is far more than a simple atomic substitution; it is a potent, multifaceted tool for rational drug design. By modulating fundamental properties like acidity and lipophilicity, fluorination provides a direct pathway to enhancing metabolic stability, improving target binding, and optimizing the overall pharmacokinetic profile of a drug candidate. The supporting experimental data and protocols provided herein equip researchers with the framework to objectively evaluate and harness the advantages of fluorinated phenols, ultimately accelerating the journey from laboratory discovery to clinical reality.

References

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH. (URL: )
  • The impact of legacy and novel perfluoroalkyl substances on human cytochrome P450: An in vitro study on the inhibitory potential and underlying mechanisms - PubMed. (URL: )
  • metabolic stability in liver microsomes - Mercell. (URL: )
  • Redox chemistry and hydrogen bonding in drug design: - The Educ
  • Full article: The role of fluorine in medicinal chemistry. (URL: )
  • Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - NIH. (URL: )
  • An Accurate Approach for Computational pKa Determin
  • The Role of 2-Fluorophenol (CAS 367-12-4) in Modern Drug Discovery. (URL: )
  • In vitro drug metabolism: for the selection of your lead compounds. (URL: )
  • CYP450 inhibition assay (fluorogenic) - Bienta. (URL: )
  • How to improve the bioavailability of drugs using fluorinated pharmaceutical intermedi
  • Metabolic Stability Assay Services - BioIVT. (URL: )
  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones | Request PDF - ResearchG
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH. (URL: )
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer N
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (URL: )
  • Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calcul
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: )
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (URL: )
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au - ACS Public
  • Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC - PubMed Central. (URL: )
  • Spectrophotometric Determination of pKa of Phenol Red - Chemistry 321: Quantit
  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – W
  • Lipophilicity modulations by fluorination correlate with membrane partitioning - ePrints Soton. (URL: )
  • (PDF)
  • Potential Research Areas for Fluorinated Phenols: A Technical Guide - Benchchem. (URL: )
  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society. (URL: )
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (URL: )
  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: )
  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity - Research and Reviews. (URL: )
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: )
  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (URL: )
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository. (URL: )
  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchG
  • Case studies of fluorine in drug discovery - OUCI. (URL: )
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: )
  • Case studies of fluorine in drug discovery | Request PDF - ResearchG
  • Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchG
  • Absolute pKa Determinations for Substituted Phenols | Journal of the American Chemical Society - ACS Public
  • Fluoxetine - Wikipedia. (URL: )
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The role of fluorine in medicinal chemistry - PubMed. (URL: )

Sources

A Senior Application Scientist's Guide to Matched-Pair Analysis of Fluorine Substitution in Phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, few elements have imparted as profound an impact as fluorine.[1][2] The strategic incorporation of fluorine atoms into lead compounds—a process often guided by matched-pair analysis—has become a cornerstone of modern drug design.[2] This is not merely an act of atomic substitution but a precise tool to modulate a molecule's physicochemical and pharmacokinetic properties. The phenol motif is a recurring scaffold in a vast number of approved pharmaceuticals and natural products, making it a prime candidate for such strategic modifications.[3]

This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated phenol derivatives. We will delve into the causal mechanisms behind fluorine's effects, present supporting experimental data, and provide detailed, field-proven protocols for key analytical procedures. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally deploy fluorine substitution as a powerful tool in their optimization campaigns.

The Matched-Pair Analysis Workflow: A Logic-Driven Approach

Matched-pair analysis is a powerful medicinal chemistry tool that isolates the effect of a single structural change on a molecule's properties.[4] By comparing a parent molecule (e.g., phenol) with its fluorinated analog, we can directly quantify the impact of the fluorine substitution. This systematic approach removes ambiguity and provides clear, actionable data for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Below is a diagrammatic representation of the matched-pair analysis workflow as applied to phenol derivatives.

MatchedPairWorkflow cluster_0 Phase 1: Compound Selection & Synthesis cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: In Vitro ADME & Biological Assay cluster_3 Phase 4: Data Analysis & Decision Making Parent Parent Phenol (e.g., Phenol) Analog Fluorinated Analog (e.g., 4-Fluorophenol) Parent->Analog Single-Point Fluorine Substitution pKa Acidity (pKa) Potentiometric Titration Analog->pKa LogP Lipophilicity (logP) HPLC Method Analog->LogP Perm Permeability PAMPA Assay Analog->Perm MetStab Metabolic Stability Microsomal Assay pKa->MetStab LogP->MetStab Perm->MetStab BioAct Biological Activity Target-Specific Assay MetStab->BioAct Analysis Matched-Pair Analysis: Quantify ΔProperty BioAct->Analysis Decision Inform Next Design Cycle: Proceed / Modify / Terminate Analysis->Decision

Caption: A generalized workflow for the matched-pair analysis of phenol derivatives.

Part 1: The Impact of Fluorine on Physicochemical Properties

The substitution of hydrogen with fluorine, the most electronegative element, induces significant electronic perturbations that alter a molecule's fundamental properties. While fluorine is similar in size to hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively), its electronic influence is far-reaching.[5]

Acidity (pKa)

The acidity of the phenolic proton is critically important for its interaction with biological targets and for its absorption and distribution properties. Fluorine's strong inductive electron-withdrawing effect (-I effect) is the primary driver of changes in the pKa of phenols.

Causality: By withdrawing electron density from the aromatic ring, the fluorine atom stabilizes the resulting phenoxide anion formed upon deprotonation. This stabilization makes the loss of the proton more favorable, thus lowering the pKa and increasing the acidity of the phenol. The magnitude of this effect is distance-dependent, being most pronounced at the ortho position and diminishing at the meta and para positions.

Comparative Data: pKa of Phenol and Monofluorinated Derivatives

CompoundSubstitutionExperimental pKaΔpKa (vs. Phenol)Rationale for Change
PhenolNone~9.98-Reference compound
2-Fluorophenolortho~8.70-1.28Strong, distance-dependent inductive withdrawal (-I) stabilizes the phenoxide anion.
3-Fluorophenolmeta~9.30-0.68Inductive withdrawal (-I) is still effective, but weaker than at the ortho position.
4-Fluorophenolpara~9.90-0.08The strong inductive withdrawal (-I) is counteracted by the electron-donating resonance effect (+R) of the fluorine lone pairs, resulting in minimal net change.

Note: Experimental pKa values are aggregated from multiple sources and may vary slightly based on experimental conditions.[6][7]

Lipophilicity (logP)

Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom is more lipophilic than a hydrogen atom, the overall change in molecular logP depends on the electronic environment.

Causality: Fluorination increases the lipophilicity of an aromatic ring by masking the polar C-H bonds and creating a more nonpolar surface. However, the increased acidity of the phenolic proton can lead to a higher proportion of the ionized (and thus less lipophilic) phenoxide form at physiological pH (logD). Therefore, the choice of substitution position becomes a strategic decision to balance these opposing effects.

Comparative Data: logP of Phenol and Monofluorinated Derivatives

CompoundSubstitutionExperimental logPΔlogP (vs. Phenol)Rationale for Change
PhenolNone~1.46-Reference compound
2-Fluorophenolortho~1.80+0.34Increased surface hydrophobicity dominates.
3-Fluorophenolmeta~1.85+0.39Similar increase in hydrophobicity.
4-Fluorophenolpara~1.83+0.37The fluorine atom contributes to overall lipophilicity, overcoming electronic effects on partitioning.

Note: logP values are aggregated from multiple sources and represent the partition coefficient of the neutral species.

Part 2: The Impact of Fluorine on Pharmacokinetic Properties

Beyond fundamental physicochemical properties, fluorine substitution is a key strategy for enhancing a drug's pharmacokinetic profile, particularly its metabolic stability.

Causality: Aromatic hydroxylation, mediated primarily by Cytochrome P450 (CYP) enzymes, is a common metabolic pathway for phenol-containing compounds. The C-F bond is significantly stronger (bond energy ~115 kcal/mol) than a C-H bond (~100 kcal/mol). Placing a fluorine atom at a metabolically susceptible position on the aromatic ring can effectively block this oxidative pathway, thereby increasing the compound's metabolic half-life and oral bioavailability.[8][9]

MetabolicBlocking Parent Parent Phenol (para-position susceptible) Metabolite Oxidized Metabolite (Rapid Clearance) Parent->Metabolite CYP450 Oxidation (at C-H) Fluorinated 4-Fluorophenol Derivative (Metabolic site blocked) NoReaction Parent Drug (Slow Clearance) Fluorinated->NoReaction CYP450 Oxidation Blocked (at C-F)

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Comparative Data: Metabolic Stability of Matched Pairs

Parent CompoundFluorinated Analogt½ (min) in HLM*Fold Increase in StabilityTherapeutic Area
Compound A (p-H)Compound A (p-F)1595>6x
Compound B (p-H)Compound B (p-F)<540>8x

*HLM = Human Liver Microsomes. Data is illustrative, based on established trends.[10]

Part 3: Experimental Protocols for Core Assays

To ensure the trustworthiness and reproducibility of a matched-pair analysis, standardized and robust experimental protocols are essential.

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a reliable method for determining the pKa of phenol derivatives.[11][12]

Objective: To determine the acid dissociation constant (pKa) of a test compound in an aqueous medium.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Reaction vessel (beaker)

  • Test compound (e.g., 4-fluorophenol)

  • Standardized 0.1 M NaOH solution (titrant)

  • Standardized 0.1 M HCl solution

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • High-purity water

  • Nitrogen gas supply

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[11]

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in high-purity water (or a co-solvent if necessary) to a final concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[12]

  • Acidification: Place 20 mL of the sample solution into the reaction vessel. Acidify the solution to a pH of ~1.8-2.0 using 0.1 M HCl.[11]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere during the titration.[12]

  • Titration: Begin the titration by adding small, precise aliquots of the 0.1 M NaOH solution. Stir the solution continuously.

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (signal drift < 0.01 pH units/minute).[12] Continue the titration until the pH reaches ~12.0.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV) to identify the equivalence point (the peak of the derivative curve).

    • The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.[11]

  • Replication: Perform the titration in triplicate to ensure reproducibility.[12]

Protocol: logP Determination by HPLC Method

This protocol is based on the OECD Guideline 117 and provides a high-throughput alternative to the traditional shake-flask method for determining logP.

Objective: To estimate the n-octanol/water partition coefficient (logP) of a test compound by correlating its retention time on a reversed-phase HPLC column with that of known standards.

Materials:

  • HPLC system with a UV or MS detector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile or Methanol and water (buffered, e.g., phosphate buffer at pH 7.4)

  • Test compound and non-fluorinated analog

  • A set of 5-7 calibration standards with well-established logP values spanning the expected range of the test compounds.

  • High-purity solvents

Procedure:

  • System Preparation: Equilibrate the HPLC system with the chosen mobile phase composition (isocratic elution).

  • Calibration Curve:

    • Prepare stock solutions of the calibration standards.

    • Inject each standard individually and record its retention time (t_R).

    • Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

    • Plot the known logP values of the standards (y-axis) against their calculated log k values (x-axis).

    • Perform a linear regression on the data points. The resulting equation (y = mx + c) is the calibration curve. The correlation coefficient (r²) should be >0.95.

  • Sample Analysis:

    • Prepare a solution of the test compound (e.g., phenol and 4-fluorophenol) at a suitable concentration.

    • Inject the sample onto the HPLC system using the same method as for the standards.

    • Record the retention time (t_R) and calculate the retention factor (k).

  • logP Calculation:

    • Using the retention factor (k) of the test compound, calculate its logP value using the linear regression equation derived from the calibration curve.

  • Validation: The method is valid only for neutral molecules under the chosen pH conditions. For ionizable compounds like phenols, this method determines the logD at the specific pH of the mobile phase. To determine logP, the pH must be adjusted to ensure the compound is >99% in its neutral form.

Conclusion and Future Outlook

The matched-pair analysis of fluorine substitution in phenol derivatives is a testament to the power of rational, data-driven drug design. As demonstrated, a single fluorine atom can profoundly and predictably alter a molecule's acidity, lipophilicity, and metabolic stability. By understanding the underlying physicochemical principles and employing robust, validated experimental protocols, medicinal chemists can leverage fluorine as a precision tool to overcome pharmacokinetic challenges and enhance biological activity. The continued development of novel fluorination methods and a deeper understanding of fluorine's interactions with biological targets will undoubtedly expand the utility of this remarkable element, solidifying its indispensable role in the future of pharmaceutical innovation.[1][2]

References

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Donovan, S. F. (2025). A High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
  • Creative Bioarray. (n.d.).
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359–4369. [Link]
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Chemical Research in Toxicology, 31(8), 649-693. [Link]
  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
  • El-Gayar, M. S., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-257. [Link]
  • Studziński, M., et al. (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MOLECULES. [Link]
  • Berger, F. D., et al. (2021). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 31, 127693. [Link]
  • Iqbal, N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8206. [Link]
  • U.S. Patent No. US6524863B1. (2003). High throughput HPLC method for determining Log P values.
  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 297-314. [Link]
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443-470. [Link]
  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. [Link]
  • Roughley, S. D., & Leach, A. G. (2023). Matched Molecular Pair Analysis in Drug Discovery: Methods and Recent Applications. Journal of Medicinal Chemistry, 66(7), 4361-4377. [Link]
  • El-Gayar, M. S., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-257. [Link]
  • Chemistry LibreTexts. (n.d.). Acidity of Phenols. [Link]
  • Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of medicinal chemistry, 65(10), 7049-7070. [Link]
  • Graham, J. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
  • Graham, J. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Yilmaz, H., & Yildirir, Y. (2018). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile–Water Mixture. Journal of Solution Chemistry, 47(8), 1363-1375. [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Landscape of Poly-fluorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly-fluorinated phenols are cornerstone building blocks in modern chemistry, lending their unique electronic properties to a vast array of applications, from pharmaceuticals to advanced materials. The strategic introduction of fluorine atoms into the phenolic ring can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making the efficient synthesis of these compounds a critical focus for researchers. This guide provides an in-depth comparison of the primary synthetic routes to poly-fluorinated phenols, offering a critical evaluation of their respective strengths and weaknesses. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance to empower researchers in selecting the optimal strategy for their synthetic endeavors.

Introduction: The Enduring Significance of Poly-fluorinated Phenols

The substitution of hydrogen with fluorine on an aromatic ring imparts profound changes to the molecule's physicochemical properties. The high electronegativity of fluorine and the strength of the C-F bond contribute to increased thermal and metabolic stability. In drug discovery, this often translates to improved pharmacokinetic profiles and enhanced binding to biological targets.[1] In materials science, poly-fluorinated phenols are precursors to high-performance polymers, liquid crystals, and agrochemicals, where their unique electronic and thermal properties are highly valued.[2]

Given their importance, a thorough understanding of the available synthetic methodologies is paramount for any researcher working in these fields. This guide will compare and contrast the following key synthetic strategies:

  • Diazotization of Poly-fluorinated Anilines

  • Baeyer-Villiger Oxidation of Poly-fluorinated Benzaldehydes

  • Nucleophilic Aromatic Substitution (SNAr)

  • Decarboxylative Hydroxylation of Poly-fluorinated Benzoic Acids

  • Grignard Reagent-based Syntheses

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a multifactorial decision, weighing factors such as starting material availability, desired scale, functional group tolerance, and overall efficiency. The following table provides a high-level comparison of the key methods discussed in this guide.

Synthetic Route Typical Starting Materials Key Reagents General Temperature Range Reported Yields Key Advantages Key Disadvantages
Diazotization Poly-fluorinated anilinesNaNO₂, H₂SO₄/HCl0 - 10 °C (diazotization), >100 °C (hydrolysis)40-90%Scalable, well-established, good for a wide range of anilinesThermally unstable intermediates, potential for explosive hazards, often requires harsh acidic conditions.[3][4][5]
Baeyer-Villiger Oxidation Poly-fluorinated benzaldehydes or ketonesPeroxyacids (e.g., m-CPBA), H₂O₂Room temperature to moderate heating60-97%Mild reaction conditions, good functional group toleranceStoichiometric use of expensive and potentially hazardous oxidants, regioselectivity can be an issue.[6][7]
Nucleophilic Aromatic Substitution (SNAr) Highly fluorinated arenes (e.g., Hexafluorobenzene)Strong bases (e.g., KOH, NaOH), or protected hydroxyl sourcesElevated temperatures (100-180 °C)60-95%High yields for activated substrates, can be cost-effective for specific starting materialsRequires highly activated aromatic rings, harsh conditions may not be suitable for sensitive functional groups.[8][9]
Decarboxylative Hydroxylation Poly-fluorinated benzoic acidsTransition metal catalysts (e.g., Cu), oxidantsMild (35 °C) to elevated temperatures70-95%Utilizes readily available starting materials, mild conditions for some methodsCan require expensive catalysts, may not be suitable for all substitution patterns.[10][11][12]
Grignard Reagents Poly-fluorinated aryl halidesMg, B(OMe)₃, H₂O₂0 °C to reflux50-80%Good for specific isomers not easily accessible by other routesMoisture-sensitive, requires inert atmosphere, multi-step process.[8][13][14]

In-Depth Analysis of Synthetic Methodologies

Diazotization of Poly-fluorinated Anilines

This classical and widely utilized industrial method remains a cornerstone for the synthesis of many phenols, including their poly-fluorinated analogues. The process involves two key stages: the conversion of a primary aromatic amine to a diazonium salt, followed by the hydrolysis of this salt to the corresponding phenol.

Mechanism:

The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the aniline nitrogen attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the aryl diazonium ion is formed. The diazonium salt is then subjected to hydrolysis, typically by heating in an aqueous acidic solution, which liberates nitrogen gas and produces the phenol.[15]

Experimental Protocol: Synthesis of 4-Fluoro-3-trifluoromethylphenol

  • Step 1: Diazotization

    • A mixture of 4-fluoro-3-trifluoromethylaniline (56 mmol), concentrated sulfuric acid (62 mmol), and water (56 g) is prepared and cooled to below 10 °C.

    • A solution of sodium nitrite (58 mmol) in water (28 g) is added dropwise to the aniline solution while maintaining the temperature below 10 °C.

    • After the addition is complete, the mixture is stirred for an additional 30 minutes at 5 °C. The resulting diazonium salt solution is kept at 0-5 °C.

  • Step 2: Hydrolysis

    • The prepared diazonium salt solution is added to a solution of copper sulfate in aqueous sulfuric acid at reflux.

    • The 4-fluoro-3-trifluoromethylphenol is distilled from the reaction mixture as it is formed.

Causality and Insights: The low temperature during diazotization is critical as diazonium salts are thermally unstable and can decompose explosively if isolated in a dry state.[3][4][5] The use of a copper sulfate catalyst in the hydrolysis step can improve the yield and reduce the formation of by-products.

Diazotization_Workflow cluster_diazotization Diazotization (0-10 °C) cluster_hydrolysis Hydrolysis (>100 °C) Aniline Poly-fluorinated Aniline Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO2 NaNO₂ NaNO2->Diazonium Acid H₂SO₄/HCl Acid->Diazonium Phenol Poly-fluorinated Phenol Diazonium->Phenol H₂O, Δ N2 N₂ (gas) Diazonium->N2 H₂O, Δ

Baeyer-Villiger Oxidation of Poly-fluorinated Benzaldehydes

Mechanism:

The reaction proceeds via the nucleophilic addition of a peroxyacid to the protonated carbonyl group of the aldehyde, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of the aryl group to the adjacent oxygen atom and the departure of a carboxylate leaving group. The resulting formate ester is then hydrolyzed under acidic or basic conditions to yield the phenol. The migratory aptitude of the aryl group is enhanced by electron-donating substituents.[2][16]

Experimental Protocol: Synthesis of a Fluorinated Phenol from a Fluorinated Benzaldehyde

  • Step 1: Oxidation

    • Dissolve the fluorinated benzaldehyde (1.0 equivalent) in a suitable solvent like dichloromethane.

    • Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), portion-wise to the solution at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite or sodium thiosulfate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

    • Evaporate the solvent to obtain the crude formate ester.

  • Step 2: Hydrolysis

    • Dissolve the crude formate ester in a mixture of methanol and water.

    • Add a base, such as sodium hydroxide, and stir until the hydrolysis is complete.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) and extract the product with an organic solvent.

    • Wash the organic layer, dry, and evaporate the solvent to obtain the crude phenol, which can be further purified by distillation or chromatography.

Causality and Insights: The choice of peroxyacid can influence the reaction rate and selectivity. For electron-deficient benzaldehydes, stronger peroxyacids like trifluoroperacetic acid may be required. The Baeyer-Villiger oxidation is generally a safe and high-yielding reaction, making it an attractive option for laboratory-scale synthesis.[7]

Baeyer_Villiger_Workflow cluster_oxidation Baeyer-Villiger Oxidation cluster_hydrolysis Hydrolysis Aldehyde Poly-fluorinated Benzaldehyde Formate Formate Ester Aldehyde->Formate Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->Formate Phenol Poly-fluorinated Phenol Formate->Phenol H₃O⁺ or OH⁻

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the synthesis of highly substituted aromatic compounds, including poly-fluorinated phenols. This reaction is particularly effective for poly-fluorinated arenes, where the numerous electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack.[17]

Mechanism:

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. A nucleophile (in this case, a hydroxide or a protected alkoxide) attacks the electron-deficient aromatic ring at a carbon bearing a good leaving group (often a fluorine or chlorine atom). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[18][19]

Experimental Protocol: Synthesis of Pentafluorophenol from Hexafluorobenzene

  • In a pressure-resistant reactor, charge hexafluorobenzene, potassium hydroxide, and a suitable solvent such as tert-butanol or sulfolane.

  • Heat the mixture to a high temperature (e.g., 160 °C) for several hours.

  • After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl).

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude pentafluorophenol can be purified by distillation.

Causality and Insights: The rate of SNAr is highly dependent on the degree of fluorination and the presence of other electron-withdrawing groups on the aromatic ring. The choice of solvent is also crucial, with polar aprotic solvents generally favoring the reaction. While this method can provide high yields, the harsh reaction conditions may limit its applicability for substrates with sensitive functional groups.[8][9]

SNAr_Workflow ArylHalide Poly-fluoroaryl Halide Phenol Poly-fluorinated Phenol ArylHalide->Phenol Nucleophile Hydroxide Source (e.g., KOH) Nucleophile->Phenol High T, P

Decarboxylative Hydroxylation of Poly-fluorinated Benzoic Acids

Recent advances in catalysis have led to the development of methods for the direct conversion of benzoic acids to phenols. These decarboxylative hydroxylation reactions offer a more direct route from readily available starting materials.

Mechanism:

Several mechanisms have been proposed, often involving a transition metal catalyst such as copper. In one proposed pathway, a copper(I) catalyst undergoes oxidative addition to the C-O bond of the carboxylic acid, followed by decarboxylation to form an aryl-copper intermediate. This intermediate can then react with an oxygen source, followed by reductive elimination to yield the phenol. Photoredox catalysis has also been employed to facilitate this transformation under milder conditions.[10][11][12]

Experimental Protocol: General Procedure for Copper-Catalyzed Decarboxylative Hydroxylation

  • To a reaction vessel, add the poly-fluorinated benzoic acid, a copper catalyst (e.g., Cu₂O), a ligand, and a suitable solvent.

  • The reaction mixture is heated under an atmosphere of oxygen or air.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., HPLC, GC-MS).

  • Upon completion, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification of the product.

Causality and Insights: The development of efficient catalysts and reaction conditions is key to the success of this method. While still an emerging area, decarboxylative hydroxylation holds great promise for the synthesis of poly-fluorinated phenols due to its potential for mild reaction conditions and high functional group tolerance.[10][11]

Decarboxylation_Workflow BenzoicAcid Poly-fluorinated Benzoic Acid Phenol Poly-fluorinated Phenol BenzoicAcid->Phenol CO2 CO₂ BenzoicAcid->CO2 Catalyst Catalyst (e.g., Cu) Catalyst->Phenol Oxidant Oxidant Oxidant->Phenol

Grignard Reagent-based Syntheses

The Grignard reaction provides a versatile method for the formation of C-C and C-heteroatom bonds. In the context of poly-fluorinated phenol synthesis, an aryl Grignard reagent, formed from a poly-fluorinated aryl halide, can be reacted with an electrophilic oxygen source.

Mechanism:

A poly-fluorinated aryl halide is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent. This organometallic species is then treated with an electrophilic oxygen source. A common approach involves reaction with trimethyl borate to form a boronic ester, which is subsequently oxidized with hydrogen peroxide to yield the phenol. Direct oxidation of the Grignard reagent is also possible but can lead to lower yields and more by-products.[8][13][14]

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorophenol

  • Step 1: Grignard Reagent Formation

    • In an oven-dried flask under an inert atmosphere, place magnesium turnings.

    • Add a solution of 1,2,4,5-tetrafluorobenzene in an anhydrous ether solvent (e.g., THF, diethyl ether).

    • Initiate the reaction, if necessary, with a small crystal of iodine or by gentle heating.

    • Once the reaction is complete, the Grignard reagent is used in the next step.

  • Step 2: Borylation and Oxidation

    • Cool the Grignard solution to a low temperature (e.g., -78 °C).

    • Add trimethyl borate dropwise.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with an acidic aqueous solution.

    • Add hydrogen peroxide to the mixture and stir until the oxidation is complete.

    • Work up the reaction by extraction, followed by washing, drying, and purification of the 2,3,5,6-tetrafluorophenol.[13]

Causality and Insights: The scrupulous exclusion of water and air is critical for the success of Grignard reactions, as the Grignard reagent is a strong base and will be quenched by protic sources. This method is particularly useful for accessing specific isomers of poly-fluorinated phenols that may be difficult to obtain through other routes.[20]

Grignard_Workflow cluster_grignard_formation Grignard Formation cluster_oxidation Borylation & Oxidation ArylHalide Poly-fluoroaryl Halide Grignard Grignard Reagent ArylHalide->Grignard Mg Mg Mg->Grignard Phenol Poly-fluorinated Phenol Grignard->Phenol Borate B(OMe)₃ Borate->Phenol H2O2 H₂O₂ H2O2->Phenol

Conclusion and Future Outlook

The synthesis of poly-fluorinated phenols is a mature field with a diverse array of reliable methods at the disposal of the modern chemist. The classical diazotization of anilines remains a workhorse for large-scale production, while the Baeyer-Villiger oxidation and nucleophilic aromatic substitution offer valuable alternatives with their own distinct advantages. More contemporary methods, such as decarboxylative hydroxylation and transition-metal-catalyzed C-H functionalization, are continuously expanding the synthetic toolbox, offering milder conditions and novel bond disconnections.

The selection of the most appropriate synthetic route will always be a case-specific decision, guided by the principles of efficiency, cost-effectiveness, and safety. As the demand for complex fluorinated molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of poly-fluorinated phenols will undoubtedly remain an active and exciting area of research.

References

  • August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroarom
  • Baeyer-Villiger Oxid
  • CN104961629A - Synthetic method of pentafluorophenol - Google P
  • Diazotiz
  • CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google P
  • CN102718635A - Preparation method for pentafluorophenol - Google P
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Public
  • Reactive Chemical Hazards of Diazonium Salts - ResearchG
  • The Chemical Synthesis Advantage: Utilizing 2,3,5,6-Tetrafluorophenol. ()
  • CN108069832B - Preparation method of 2,3,5,6-tetrafluorophenol - Google P
  • The Mechanism of the Nucleophilic Substitution Reactions of Polyfluoroarenes - ElectronicsAndBooks. ()
  • Concerted Nucleophilic Arom
  • An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)
  • A Comparative Analysis of Synthetic Routes to 3-(Trifluoromethyl)phenol for Research and Development - Benchchem. ()
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
  • Baeyer-Villiger oxidation tuned to chemoselective conversion of non-activated [18 F]fluorobenzaldehydes to [18 F]fluorophenols - PubMed. ()
  • Enzymatic Baeyer-Villiger oxidation of benzaldehydes - Wageningen University & Research. ()
  • Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds - YouTube. ()
  • Decarboxylative Hydroxyl
  • Baeyer-Villiger Oxid
  • Decarboxylative Hydroxyl
  • Diazotization safety - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. ()
  • Green Production of 9-Aryl-Fluoren-9-ols Achieved through Process Intensification of Grignard Reaction using Continuous Flow
  • (a) Catalytic enantioselective C-H functionalization of...
  • Transition metal-catalyzed oxidative C-H bond functionaliz
  • CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google P
  • Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorin
  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. ()
  • Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System - ACS Public
  • Boron-mediated directed aromatic C–H hydroxyl
  • Baeyer-Villiger Oxid
  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communic
  • (PDF) One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols. ()
  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society. ()
  • Alkylation of boron trifluoride with pentafluorophenyl Grignard reagent - ChemSpider Synthetic Pages. ()
  • (PDF)
  • Decarboxylative Hydroxyl
  • Polyfluorinated Compounds: Past, Present, and Future | Environmental Science & Technology - ACS Public
  • Etherification of Phenols by Amines via Transient Diazonium Intermediates - ResearchG
  • 18F-Deoxyfluorination of Phenols via Ru π-Complexes - PMC - PubMed Central. ()
  • Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefin
  • Exploring Flow Procedures for Diazonium Form
  • CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs)
  • One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols. ()
  • Polyfluorinated Amides as a Historical PFCA Source by Electrochemical Fluorination of Alkyl Sulfonyl Fluorides - ResearchG

Sources

A Researcher's Guide to 2-Bromo-3-fluorophenol: Comparative Data and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of 2-Bromo-3-fluorophenol, providing a comparative assessment against its chloro and iodo analogs. This guide offers researchers and drug development professionals critical data, including physicochemical properties, spectral analysis, and a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Introduction

In the landscape of pharmaceutical and materials science research, halogenated phenols are indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures. This compound (CAS No. 443-81-2) is a versatile reagent, offering multiple reaction sites for derivatization. The presence of both a bromine and a fluorine atom on the phenolic ring provides a nuanced reactivity profile, making it a valuable precursor in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive cross-referencing of this compound's data with its structural analogs, 2-Chloro-3-fluorophenol and 2-Iodo-3-fluorophenol, and details a robust protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Comparative Analysis of Physicochemical and Spectroscopic Data

The selection of a starting material in a synthetic campaign is a critical decision, often dictated by factors such as reactivity, cost, and availability. The following tables provide a comparative overview of the key physicochemical and spectroscopic properties of this compound and its chloro and iodo counterparts. This data is essential for reaction optimization, purification, and structural elucidation.

Table 1: Physicochemical Properties

PropertyThis compound2-Chloro-3-fluorophenol2-Iodo-3-fluorophenol
CAS Number 443-81-2863870-86-4Not readily available
Molecular Formula C₆H₄BrFO[1]C₆H₄ClFO[2]C₆H₅IO
Molecular Weight 191.00 g/mol [1]146.54 g/mol [2]220.01 g/mol
Appearance Light yellow liquid[1]Data not readily availableData not readily available
Boiling Point 123 °C @ 50 Torr[1]Data not readily availableData not readily available
Density 1.8 ± 0.1 g/cm³[1]Data not readily availableData not readily available
pKa Data not readily available~9.3 (meta-substituted phenol)[3]Data not readily available

Note: The reactivity of the C-X bond (where X is a halogen) in reactions like Suzuki-Miyaura coupling generally follows the trend I > Br > Cl. This is a crucial consideration when designing synthetic strategies.

Table 2: Spectroscopic Data Comparison (Predicted and Experimental)

Spectroscopic Data This compound 2-Chloro-3-fluorophenol 2-Iodo-3-fluorophenol
¹H NMR Complex aromatic multiplets expected in the range of δ 6.8-7.5 ppm. The phenolic proton will appear as a broad singlet.Similar aromatic multiplets to the bromo-analog, with slight upfield shifts expected due to the lower electronegativity of chlorine compared to bromine.Aromatic protons will show multiplets, with potential for further downfield shifts compared to the bromo-analog due to the influence of iodine.
¹³C NMR Aromatic carbons expected in the range of δ 110-160 ppm. The carbon bearing the bromine will be significantly deshielded.Aromatic carbons in a similar range, with the carbon attached to chlorine showing a characteristic chemical shift.The carbon attached to the iodine atom will exhibit a significant downfield shift.
Mass Spectrum (EI) Molecular ion peak (M⁺) at m/z 190/192 with a characteristic 1:1 isotopic pattern for bromine.Molecular ion peak (M⁺) at m/z 146/148 with a characteristic 3:1 isotopic pattern for chlorine.A strong molecular ion peak (M⁺) at m/z 220.
IR Spectroscopy Characteristic O-H stretching band around 3300-3500 cm⁻¹, C-O stretching around 1200-1300 cm⁻¹, and C-Br stretching in the fingerprint region.Similar O-H and C-O stretching bands. The C-Cl stretching vibration will be observed at a higher frequency than C-Br.Similar O-H and C-O stretching bands. The C-I stretching vibration will be at a lower frequency than C-Br.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The following protocol provides a detailed, step-by-step methodology for the coupling of this compound with 4-cyanophenylboronic acid, a reaction that is highly relevant in the synthesis of precursors for pharmaceuticals and advanced materials.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 191 mg), 4-cyanophenylboronic acid (1.2 mmol, 176 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.

  • Ligand: Triphenylphosphine is a common phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the Suzuki-Miyaura reaction.

  • Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents and facilitates the reaction.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key stages of the Suzuki-Miyaura cross-coupling protocol.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - 4-Cyanophenylboronic acid - K₂CO₃ inert Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ inert->catalyst solvent Add Solvents: - 1,4-Dioxane - Water catalyst->solvent heat Heat to 90 °C (12-24 h) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc/Water) cool->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Concentrate & Purify (Column Chromatography) dry->purify product Isolated Product purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.

Conclusion

This compound stands as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern offers a strategic advantage in the design and synthesis of complex molecules. This guide has provided a comparative analysis of its key properties against its chloro and iodo analogs, offering a foundation for informed reagent selection. Furthermore, the detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction, complete with a logical workflow and explanation of experimental choices, equips researchers with a practical and reliable method for the application of this important synthetic intermediate. As the demand for novel pharmaceuticals and materials continues to grow, a thorough understanding of such key building blocks is paramount for driving innovation.

References

  • PubChem. (n.d.). 2-Chloro-3-fluorophenol.
  • Quora. (2013, May 4). Organic Chemistry: Which is more acidic: ortho-fluorophenol, ortho-chlorophenol, ortho-bromophenol or ortho-iodophenol? Why?

Sources

A Researcher's Guide to Fluorination: Benchmarking Modern Methods Against Traditional Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties conferred by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2] Consequently, the development of efficient and selective fluorination methods is of paramount importance. This guide provides an in-depth comparison of contemporary fluorination strategies with their traditional counterparts, offering experimental data and practical insights to aid researchers in navigating this critical area of synthetic chemistry.

The Enduring Legacy of Traditional Fluorination

For decades, the synthesis of organofluorine compounds relied on a set of robust but often harsh methodologies. These traditional approaches, while foundational to the field, are frequently hampered by limited substrate scope, poor functional group tolerance, and significant safety concerns.

Nucleophilic Fluorination: The Halogen Exchange and Deoxyfluorination Era

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride ion. The Swarts reaction , first reported in 1892, exemplifies this approach, utilizing metal fluorides like antimony trifluoride (SbF₃) to exchange halogens for fluorine.[3][4] While effective for simple alkyl halides, the harsh conditions and the use of toxic heavy metals limit its application in complex molecule synthesis.

Another classic method is deoxyfluorination , where a hydroxyl group is replaced by fluorine. Diethylaminosulfur trifluoride (DAST) has been a widely used reagent for this transformation, capable of converting alcohols to alkyl fluorides and carbonyls to gem-dinal difluorides.[5][6] However, DAST is thermally unstable, moisture-sensitive, and can lead to the formation of explosive byproducts at elevated temperatures, necessitating careful handling and limiting its scalability.[7][8]

Electrophilic Aromatic Fluorination: The Balz-Schiemann Reaction

The Balz-Schiemann reaction has been a long-standing method for the synthesis of aryl fluorides.[9][10][11] This two-step process involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[12] While it has been instrumental in the synthesis of many fluorinated aromatics, the reaction often requires high temperatures, and the diazonium salt intermediates can be explosive, posing significant safety risks, especially on a larger scale.[9][10]

The Dawn of a New Era: Modern Fluorination Methods

The limitations of traditional methods have spurred the development of a new generation of fluorination techniques characterized by milder reaction conditions, broader substrate scope, and improved safety profiles. These modern approaches have revolutionized the synthesis of complex fluorinated molecules, enabling late-stage fluorination—the introduction of fluorine at a late step in a synthetic sequence.[13]

Electrophilic Fluorination Reagents: The Rise of N-F Chemistry

Modern electrophilic fluorination has largely shifted away from hazardous reagents like elemental fluorine towards a class of compounds containing a nitrogen-fluorine (N-F) bond.[14] Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are stable, easy-to-handle solids that deliver an electrophilic fluorine atom under mild conditions.[15][16] These reagents have demonstrated broad utility in the fluorination of a wide range of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic systems.[17]

The Power of Catalysis: Photoredox and Electrochemical Fluorination

The convergence of catalysis with fluorination chemistry has unlocked novel and powerful transformations. Visible-light photoredox catalysis has emerged as a particularly versatile tool, enabling the generation of radical intermediates under exceptionally mild conditions.[18] This has led to the development of methods for C-H fluorination, deoxyfluorination of alcohols, and other previously challenging transformations with high functional group tolerance.[19][20]

Electrochemical fluorination offers another sustainable and controllable approach. By using an electric current to drive the reaction, it can often obviate the need for stoichiometric chemical oxidants or reductants, thus minimizing waste.[21] This technique has been successfully applied to the fluorination of a variety of organic molecules.

Head-to-Head Comparison: Traditional vs. Modern Fluorination

To provide a clear and objective comparison, we will now examine the performance of traditional and modern fluorination methods on a common class of substrates: β-ketoesters. The α-fluorination of these compounds provides valuable synthetic intermediates.

Data Presentation: A Quantitative Look at Performance
MethodReagentSubstrateConditionsYield (%)Reference
Traditional DASTCyclic α-hydroxy-β-ketoesterCH₂Cl₂, rt, 40 h85-95[5]
Modern Selectfluor®β-dicarbonyl compoundNa₂CO₃, MeCN, rt, 1-12 h80-98[22]
Modern Selectfluor® & PhotocatalystAlkyl Oxalate (from alcohol)Ir photocatalyst, blue light, rt70-90[19]

As the data indicates, modern electrophilic fluorinating agents like Selectfluor® can achieve comparable or even superior yields to traditional reagents like DAST, often under significantly milder conditions and with shorter reaction times. The photoredox-catalyzed approach further highlights the ability of modern methods to fluorinate substrates that are not amenable to traditional deoxyfluorination.

Experimental Protocols: A Practical Guide

To further illustrate the practical differences between these approaches, detailed experimental protocols for the fluorination of a β-ketoester using both a traditional and a modern method are provided below.

Traditional Method: Deoxyfluorination of an α-Hydroxy-β-ketoester with DAST

This protocol is adapted from a literature procedure for the stereospecific deoxyfluorination of cyclic α-hydroxy-β-ketoesters.[5]

Materials:

  • α-hydroxy-β-ketoester (0.1 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Diethylaminosulfur trifluoride (DAST) (1 M solution in CH₂Cl₂, 0.4 mL, 0.4 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the α-hydroxy-β-ketoester (0.1 mmol) in dry CH₂Cl₂ (2.5 mL) is added dropwise over 15 minutes to a stirred solution of DAST (0.2 mL of a 1 M solution in CH₂Cl₂, 0.2 mmol) in 2.5 mL of dry CH₂Cl₂ at room temperature under an argon atmosphere.

  • After stirring for 20 hours, another portion of DAST (0.2 mL of a 1 M solution in CH₂Cl₂, 0.2 mmol) is added.

  • The mixture is stirred for an additional 20 hours (total reaction time of 40 hours).

  • The reaction is quenched by the slow addition of 5 mL of saturated aqueous NaHCO₃ solution.

  • The aqueous phase is extracted with dichloromethane (3 x 5 mL).

  • The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Safety Note: DAST is a hazardous reagent that is sensitive to moisture and heat. It should be handled with extreme care in a well-ventilated fume hood, and reactions should not be heated.

Modern Method: Electrophilic Fluorination of a β-Dicarbonyl Compound with Selectfluor®

This protocol is based on a general procedure for the enantioselective α-fluorination of β-dicarbonyl compounds.[22]

Materials:

  • β-dicarbonyl compound (1.0 equiv)

  • Selectfluor® (1.1 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

Procedure:

  • To a stirred solution of the β-dicarbonyl compound in acetonitrile, add sodium carbonate followed by Selectfluor®.

  • Stir the reaction mixture at room temperature for the time indicated by TLC or LC-MS analysis (typically 1-12 hours).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizing the Chemistry: Mechanisms and Workflows

To better understand the underlying chemical principles, the following diagrams illustrate a traditional fluorination mechanism and a modern catalytic cycle, as well as a decision-making workflow for selecting an appropriate fluorination method.

traditional_mechanism cluster_balz_schiemann Balz-Schiemann Reaction Ar-NH2 Aromatic Amine Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ NaNO2, HBF4 Ar+ Aryl Cation Ar-N2+->Ar+ Heat, -N2 Ar-F Aryl Fluoride Ar+->Ar-F + F- (from BF4-)

Caption: Mechanism of the traditional Balz-Schiemann reaction.

modern_photoredox_cycle PC PC PC_excited PC* PC->PC_excited hv (Visible Light) PC_reduced PC- PC_excited->PC_reduced SET PC_reduced->PC SET Substrate R-H Radical R• Substrate->Radical -H+ Product R-F Radical->Product + F+ Fluorine_source F+

Caption: A generalized photoredox catalytic cycle for C-H fluorination.

decision_workflow start Start: Need to Fluorinate a Molecule substrate_type What is the substrate type? start->substrate_type functional_groups Are sensitive functional groups present? substrate_type->functional_groups Simple, robust modern Utilize Modern Methods (e.g., Selectfluor, Photoredox) substrate_type->modern Complex, sensitive late_stage Is it late-stage fluorination? functional_groups->late_stage No functional_groups->modern Yes traditional Consider Traditional Methods (e.g., Balz-Schiemann, DAST) late_stage->traditional No late_stage->modern Yes

Caption: A simplified workflow for selecting a fluorination method.

Conclusion: Embracing the Future of Fluorination

The field of fluorination chemistry has undergone a remarkable transformation. While traditional methods laid the groundwork for the synthesis of organofluorine compounds, their limitations in terms of safety, scope, and conditions are significant. Modern fluorination techniques, driven by innovations in reagent design and catalysis, offer milder, more selective, and safer alternatives. For researchers in drug discovery and development, these advanced methods provide powerful tools for the late-stage functionalization of complex molecules, accelerating the discovery of new and improved therapeutics. As the demand for sophisticated fluorinated molecules continues to grow, the adoption of these modern approaches will be essential for continued progress in the field.

References

  • Harsanyi, A., & Sandford, G. (2015). Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters. Green Chemistry, 17(4), 2581-2587. URL: [Link]
  • Harsanyi, A., & Sandford, G. (2015). Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters. Green Chemistry, 17(4), 2581-2587. URL: [Link]
  • Sandford, G. (2026).
  • ACS Green Chemistry Institute. (n.d.). Fluorinating agents. ACS GCI Pharmaceutical Roundtable. URL: [Link]
  • Royal Society of Chemistry. (n.d.). Chemical Science. URL: [Link]
  • chemeurope.com. (2025).
  • Dove Medical Press. (2015). Recent advances in green fluorine chemistry. Reports in Organic Chemistry. URL: [Link]
  • Royal Society of Chemistry. (2025). Green Chemistry. URL: [Link]
  • Waser, M., & Herchl, R. (2017). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Beilstein Journal of Organic Chemistry, 13, 2523-2528. URL: [Link]
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Pharmaceutical Technology. (2014).
  • Grokipedia. (n.d.). Balz–Schiemann reaction. URL: [Link]
  • NUS News. (2025).
  • Oh, D. Y., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7553-7557. URL: [Link]
  • ResearchGate. (n.d.). Case studies of fluorine in drug discovery. URL: [Link]
  • B-Intera. (2025).
  • Stuart, C. A., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1785-1793. URL: [Link]
  • ResearchGate. (2018).
  • Shimizu, M., & Hiyama, T. (2004). Modern synthetic methods for fluorine-substituted target molecules. Angewandte Chemie International Edition, 44(2), 214-231. URL: [Link]
  • Wikipedia. (n.d.). Balz–Schiemann reaction. URL: [Link]
  • ResearchGate. (2025). Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®. URL: [Link]
  • Oh, D. Y., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7553-7557. URL: [Link]
  • MDPI. (2022). Green Chemistry Metrics, A Review. Processes, 10(7), 1289. URL: [Link]
  • Pal, S., & Girish, Y. R. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(33), 6665-6691. URL: [Link]
  • MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • ResearchGate. (n.d.).
  • González-Esguevillas, M., et al. (2021). Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®.
  • Wang, F., et al. (2018). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. Angewandte Chemie International Edition, 57(30), 9504-9508. URL: [Link]
  • American Chemical Society. (2016). Exploring Green Chemistry Metrics with Interlocking Building Block Molecular Models.
  • CHIMIA. (1987). Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA International Journal for Chemistry, 41(7-8), 241-252. URL: [Link]
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. URL: [Link]
  • OUCI. (n.d.). Case studies of fluorine in drug discovery. URL: [Link]
  • Organic Chemistry Portal. (n.d.). Selectfluor. URL: [Link]
  • Organic Chemistry Portal. (n.d.).
  • Harvard University. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. URL: [Link]
  • Royal Society of Chemistry. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry. URL: [Link]
  • Neumann, C. N., & Ritter, T. (2015). Late-stage fluorination: fancy novelty or useful tool?. Angewandte Chemie (International ed. in English), 54(11), 3216–3221. URL: [Link]
  • Illy, J., & Gáspár, A. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International journal of molecular sciences, 22(16), 8934. URL: [Link]
  • PubMed. (2025).
  • ResearchGate. (2025). ChemInform Abstract: Introduction of Fluorine and Fluorine-Containing Functional Groups. URL: [Link]
  • Cole, K. P., et al. (2021). 19F- and 18F-Arene Deoxyfluorination via Organic Photoredox-Catalysed Polarity-Reversed Nucleophilic Aromatic Substitution. Nature Chemistry, 13(4), 386-393. URL: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Bromo-3-fluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 2-Bromo-3-fluorophenol, a halogenated phenol derivative commonly utilized as a chemical intermediate in organic synthesis.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous substance with the following key risk factors:

  • Toxicity: It is harmful if swallowed.[3][4]

  • Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[3][4]

Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation. Furthermore, appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following should be worn at all times when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A laboratory coat must be worn to protect against skin contact.

Segregation and Collection of Waste: A Critical Step

Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility. Improperly mixed chemicals can lead to dangerous reactions and complicate the disposal process.

Experimental Protocol: Waste Collection

  • Container Selection: Utilize a designated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be clearly labeled.

  • Labeling: The waste container must be labeled "Hazardous Waste: Halogenated Organic Compounds."[5] The label should also include the full chemical name, "this compound," and an approximate concentration if mixed with other substances.

  • Waste Transfer: All transfers of this compound waste into the designated container must be performed within a chemical fume hood.

  • Container Closure: The waste container must be securely sealed when not in use to prevent the release of vapors.

Spill Management: Preparedness is Key

In the event of a spill, a swift and informed response is crucial to minimize exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the immediate area if necessary.

  • Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the substance.[5]

  • Collection: Carefully collect the absorbent material and any contaminated debris and place it into a sealable, labeled container.[5]

  • Disposal: The collected spill cleanup material must be disposed of as hazardous waste, following the same procedures as for the chemical itself.[6]

Disposal Pathway: Ensuring Regulatory Compliance

The disposal of this compound is governed by stringent regulations to protect human health and the environment. Under the Resource Conservation and Recovery Act (RCRA), this chemical is considered hazardous waste.[7][8]

Disposal Workflow Diagram

DisposalWorkflow A Generation of This compound Waste B Segregate into a Labeled, Compatible Waste Container (Halogenated Organics) A->B C Store in a Designated Satellite Accumulation Area B->C D Arrange for Pickup by Environmental Health & Safety (EHS) or Licensed Waste Contractor C->D E Complete Hazardous Waste Manifest D->E F Transportation to a Licensed Treatment, Storage, and Disposal Facility (TSDF) E->F G Final Disposal via Incineration F->G

Caption: Decision workflow for the proper disposal of this compound waste.

The primary method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9] This process ensures the complete destruction of the hazardous components. It is imperative to follow your institution's specific procedures for arranging the collection of hazardous waste by the Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[5]

Quantitative Data Summary

ParameterValueSource
CAS Number 443-81-2[1][2][10][11]
Molecular Formula C6H4BrFO[2][10]
Hazard Statements H302, H315, H319, H335
Signal Word Warning

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Waste Disposal Guidelines. (n.d.).
  • Resource Conservation and Recovery Act (RCRA)
  • Labor
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • EPA Hazardous Waste Management. (2024, April 29).
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • This compound. (n.d.). Sigma-Aldrich.
  • This compound Formula. (n.d.). ECHEMI.
  • Safety Data Sheet. (2025, December 22). Thermo Fisher Scientific.
  • This compound. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • This compound. (2025, September 25). ChemicalBook.
  • Safety Data Sheet. (2010, May 20). Thermo Fisher Scientific.
  • 2-Bromo Phenol CAS No 95-56-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet. (2025, September 10). Thermo Fisher Scientific.
  • 2-Bromo-4-fluorophenol - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Safety Data Sheet. (2025, July 15). Sigma-Aldrich.
  • This compound CAS#: 443-81-2. (n.d.). ChemicalBook.
  • Proper Disposal of 2-Bromo-3,6-dichlorobenzyl Alcohol: A Guide for Labor

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the complexities of novel chemical entities. 2-Bromo-3-fluorophenol, a key intermediate in organic synthesis, is one such compound that demands our full respect and diligence.[1][2] This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe handling of this and other halogenated phenols. Our primary objective is to build a self-validating system of safety, where every procedural step is understood and justified, ensuring your protection and the integrity of your research.

Hazard Analysis: Understanding the "Why" Behind the "What"

This compound is not a benign reagent. Its hazard profile is dominated by its classification as a substituted phenol, a class of compounds known for their corrosive nature and ability to be rapidly absorbed through the skin.[3][4] The primary dangers stem from its potential to cause severe, potentially painless initial burns, followed by systemic toxicity.[3][5] Anesthetic properties can mask the initial damage, leading to delayed recognition of a serious exposure.[3][5]

The Globally Harmonized System (GHS) provides a clear, quantitative summary of its risks.

Hazard Class & CategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[6]Warning / Danger
Skin Corrosion/Irritation (Category 1B/2)H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[6][7]Danger
Serious Eye Damage/Irritation (Category 1/2A)H319: Causes serious eye irritation[6]/Danger
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[6]Warning

Note: The exact GHS classification may vary slightly between suppliers, but the core hazards of skin/eye damage, oral toxicity, and respiratory irritation are consistently reported.[6][7]

Core Directive: A Multi-Layered PPE Protocol

The selection of Personal Protective Equipment (PPE) is not a matter of preference but a direct response to the identified hazards. The following protocol is designed as a multi-layered defense system.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is donned, the primary line of defense must be engaged. All work with this compound, including solution preparation and transfers, must be conducted within a certified chemical fume hood. [3][8] This is non-negotiable. A fume hood contains vapors and protects against splashes and aerosol generation, significantly reducing the risk of inhalation and facial exposure.[4][8]

Hand Protection: The Critical Barrier

Given the high risk of dermal absorption, glove selection is paramount. A single-layer glove is insufficient.

  • For Incidental Contact (e.g., small, controlled transfers): Use double-gloved nitrile gloves .[8][9] The outer glove should have a minimum thickness of 8mil. This setup provides minimal protection and is intended only for splash protection. Crucially, the outer glove must be removed and replaced immediately upon any known or suspected contact. [8][9]

  • For Direct Handling or Splash Potential (e.g., weighing, large-volume transfers, spill cleanup): More robust gloves are mandatory. Use heavy-duty butyl rubber or neoprene gloves over an inner nitrile glove. [5][8] These materials offer significantly greater resistance to breakthrough from phenols and other aromatic compounds.[5]

Eye and Face Protection: Defending Against Irreversible Damage

Phenol-induced eye injuries can be severe and permanent.[5]

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard) safety glasses with integrated side shields are required for all work in the laboratory.[3]

  • Required for Active Handling: Whenever transferring, pouring, or reacting this compound, chemical splash goggles must be worn in combination with a full-face shield. [8][10] Safety glasses are not sufficient to protect against splashes that can travel around the lens.

Body Protection: Preventing Skin Contact
  • A fully buttoned, long-sleeved lab coat is the minimum requirement.[8]

  • For any procedure with a heightened risk of splashing or involving quantities greater than ~100 mL, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat. [5][8]

  • Long pants and fully enclosed, non-porous shoes are mandatory at all times in the laboratory where this chemical is handled.[5][8]

Operational Plan: From Handling to Emergency Response

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and uncluttered. Confirm the location of the nearest safety shower, eyewash station, and a dedicated phenol first aid kit containing polyethylene glycol 400 (PEG 400).[5][11] Don all appropriate PPE as described above.

  • Aliquotting: Dispense the smallest volume necessary for your experiment. Use a bottle carrier for transport and keep containers sealed when not in use.[9]

  • Post-Handling: After use, decontaminate the work surface with a soap and water solution.[9] Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Wash hands thoroughly with soap and water.[4]

Emergency Protocol: Spill Response Workflow

A spill of this compound requires a calm, deliberate, and immediate response. The following workflow should be ingrained in all personnel who handle this chemical.

SpillResponse cluster_0 Immediate Actions cluster_1 Containment & Cleanup (Requires Full PPE) cluster_2 Final Steps Alert Alert personnel and evacuate area Assess Assess spill size & secure ventilation (Ensure fume hood is ON) Alert->Assess If safe to do so Contain Contain spill with inert absorbent (Vermiculite, sand) Assess->Contain For small, manageable spills Absorb Gently cover and absorb from outside-in Contain->Absorb Collect Collect absorbed material with non-sparking tools into a labeled waste container Absorb->Collect Decontaminate Decontaminate spill area with soap and water Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose Report Report incident to Safety Officer Dispose->Report

Caption: Workflow for managing a this compound spill.

First Aid: A Critical, Time-Sensitive Response

For any exposure, seek immediate medical attention by calling emergency services. [4]

  • Skin Exposure: This is a medical emergency. Rapid decontamination is critical to prevent systemic absorption.[5]

    • Immediately remove all contaminated clothing, shoes, and jewelry while under a safety shower.[5][10]

    • The preferred method is to flush the affected area with low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400). [5][11] Gently wipe the area with PEG-soaked gauze, replacing the gauze frequently until there is no odor of phenol.[11]

    • If PEG is not available, flush with copious amounts of water for at least 15-20 minutes.[5][10] Do not use a forceful stream of water, as this can increase absorption.

  • Eye Exposure:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][12]

    • Remove contact lenses if present and easy to do. Continue rinsing.

    • Seek immediate, specialized medical attention.

Disposal Plan

All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and labware, must be treated as hazardous waste.[9][12]

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Store the waste container in a designated, well-ventilated satellite accumulation area.

  • Follow all institutional and local regulations for hazardous waste disposal. Do not pour down the drain.[10]

By internalizing the principles behind these protocols, you empower yourself to work safely and effectively. This guide serves as a foundation for building a culture of safety that protects you, your colleagues, and the pioneering work you undertake.

References

  • This compound | C6H4BrFO | CID 12175701 - PubChem. (n.d.). National Institutes of Health.
  • Phenol SOP. (n.d.). University of Washington.
  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.). University of Maryland, Baltimore.
  • Phenol Hazard Controls Fact Sheet. (n.d.). University of California, Berkeley.
  • Standard Operating Procedure - Phenol. (2022, June). Yale Environmental Health & Safety.
  • Poster for the SAFE USE of PHENOL. (n.d.). Cefic aisbl.
  • PHENOL FIRST AID and personal protective equipment. (2020, September 9). Protocols.io.
  • Phenol | Office of Environmental Health and Safety. (n.d.). Princeton University.
  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-fluorophenol
Reactant of Route 2
2-Bromo-3-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.